NH-bis(PEG3-t-butyl ester)
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUKFOGFKFISJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to NH-bis(PEG3-t-butyl ester): A Versatile Linker for Advanced Drug Development
Introduction: The Critical Role of Linkers in Modern Therapeutics
In the landscape of advanced drug development, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of a drug's efficacy, selectivity, pharmacokinetics, and overall therapeutic index.[1][2] Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) chains have become indispensable tools for medicinal chemists.[3][4] This guide provides an in-depth technical overview of NH-bis(PEG3-t-butyl ester), a heterobifunctional PEG linker designed for versatility and precision in the construction of complex therapeutic modalities.
NH-bis(PEG3-t-butyl ester) is a branched PEG derivative featuring a central secondary amine and two terminal carboxylic acids protected as t-butyl esters.[5][6] This unique architecture provides a strategic platform for sequential conjugation, while the hydrophilic PEG chains enhance the solubility and biocompatibility of the final conjugate, addressing common challenges in drug development.[7][8] This document will elucidate the core physicochemical properties, synthesis, and applications of this linker, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for its effective implementation.
Core Physicochemical Properties and Molecular Structure
A thorough understanding of the molecular and physical characteristics of NH-bis(PEG3-t-butyl ester) is paramount for its successful application. These properties dictate its reactivity, solubility, and influence on the overall characteristics of the final bioconjugate.
Molecular Identity
-
Chemical Name: di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate[5]
-
CAS Number: 1814901-03-5[5]
Structural and Physicochemical Data Summary
The properties of NH-bis(PEG3-t-butyl ester) are summarized in the table below, providing a clear reference for experimental design.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₂₆H₅₁NO₁₀ | Defines the exact elemental composition and is fundamental for mass spectrometry analysis and formulation calculations.[5] |
| Molecular Weight | 537.69 g/mol | Crucial for stoichiometric calculations in conjugation reactions and for characterizing the final product.[5] |
| Appearance | Colorless to pale yellow oil or solid | Provides a qualitative measure of purity; significant deviation may indicate degradation or impurities. |
| Solubility | Soluble in Water, DMSO, DCM, DMF | High solubility in a range of aqueous and organic solvents provides versatility in reaction conditions and formulation, a key advantage of PEG-containing linkers.[3][8] |
| Purity | Typically >95% | High purity is essential to ensure reproducible and well-defined conjugation, minimizing side reactions and simplifying purification of the final product. |
| Storage Condition | -20°C | Recommended for long-term storage to prevent degradation of the ester and amine functionalities. |
| Key Functional Groups | Secondary Amine (-NH-), two t-Butyl Esters (-COO-tBu) | The amine serves as a nucleophile for conjugation, while the t-butyl esters are protecting groups for carboxylic acids, allowing for a two-stage reaction strategy.[5] |
| PEG Moiety | Two PEG3 (triethylene glycol) arms | The PEG chains impart hydrophilicity, which can improve the solubility of hydrophobic drugs, reduce aggregation, and potentially decrease immunogenicity of the final conjugate.[4][7][10] The flexibility of the PEG arms is also critical for enabling optimal orientation in ternary complex formation in PROTACs.[11] |
Strategic Synthesis and Functionalization
The utility of NH-bis(PEG3-t-butyl ester) lies in its heterobifunctional nature, which allows for a controlled, stepwise approach to building complex molecules. This section outlines the general synthetic logic and provides detailed protocols for the key transformations.
General Synthetic Approach
While a detailed, multi-step synthesis from basic starting materials is beyond the scope of this guide, the general strategy for creating such bifunctional PEG linkers involves the desymmetrization of oligo(ethylene glycol)s.[12][13] One terminus is functionalized to eventually become the amine, while the other is modified to incorporate the carboxylic acid, which is then protected as a t-butyl ester.
Experimental Protocols: A Step-by-Step Guide
The true value of this linker is realized in its application. The following protocols detail the two primary chemical transformations: the deprotection of the t-butyl esters to reveal the carboxylic acids, and the subsequent coupling of these acids to an amine-containing molecule.
Protocol 1: Deprotection of t-Butyl Esters via Acidolysis
This procedure removes the t-butyl protecting groups to yield the free dicarboxylic acid, which is then available for conjugation.
-
Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the t-butyl ester bond through an acid-catalyzed elimination mechanism, generating a stable tertiary carbocation (which forms isobutylene gas) and the desired carboxylic acid.[14] Dichloromethane (DCM) is a common solvent that is inert to the reaction conditions.[15]
-
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolution: Dissolve the NH-bis(PEG3-t-butyl ester) in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Acid Addition: To the stirring solution, add an equal volume of TFA (e.g., 5 mL of TFA for 5 mL of DCM). The final solution is a 1:1 (v/v) mixture of DCM and TFA.[16]
-
Reaction: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[17]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene two to three times.[17]
-
Precipitation & Isolation: Dissolve the resulting oily residue in a minimal amount of DCM and precipitate the deprotected product by adding it dropwise to a flask of cold diethyl ether with vigorous stirring.
-
Drying: Collect the precipitated product by filtration or decantation and dry under vacuum. The resulting product is the di-acid form of the linker, often as a TFA salt.
-
Protocol 2: Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the coupling of the newly deprotected di-acid linker to a molecule containing a primary amine (e.g., an E3 ligase ligand in PROTAC synthesis).
-
Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[18] This intermediate is unstable in aqueous solutions. N-hydroxysuccinimide (NHS) is added to react with the intermediate, forming a more stable NHS ester.[19] This semi-stable ester then efficiently reacts with a primary amine to form a stable amide bond.[20]
-
Materials:
-
Deprotected di-acid linker from Protocol 1
-
Amine-containing molecule for conjugation
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or a suitable reaction buffer (e.g., 0.1 M MES, pH 4.5-5 for the activation step)[19]
-
Quenching solution (e.g., hydroxylamine)
-
-
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve the di-acid linker in the appropriate anhydrous solvent (like DMF) or activation buffer.
-
Add EDC (typically 1.5 equivalents per carboxyl group) and NHS (typically 1.2 equivalents per carboxyl group).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester intermediate.[19]
-
-
Coupling Reaction:
-
Add the amine-containing molecule (typically 1.0-1.2 equivalents per carboxyl group) to the activated linker solution.
-
If using a buffered system, adjust the pH to 7.2-8.0 for the coupling step.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by LC-MS.
-
-
Quenching: Quench any unreacted NHS esters by adding hydroxylamine to a final concentration of 10 mM and incubating for 5-10 minutes.[19]
-
Purification: Purify the final conjugate using an appropriate chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Application in PROTAC Development: A Mechanistic Overview
A primary application of NH-bis(PEG3-t-butyl ester) is in the synthesis of PROTACs.[13] These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.[2]
The NH-bis(PEG3-t-butyl ester) serves as a versatile scaffold for constructing the linker. The central amine can be functionalized with a POI ligand, and after deprotection, the two terminal carboxylic acids can be coupled to two E3 ligase ligands, or vice versa. The PEG chains play a crucial role by:
-
Enhancing Solubility: Improving the aqueous solubility of the often-hydrophobic PROTAC molecule.[2][7]
-
Providing Flexibility: Allowing the POI and E3 ligase to adopt an optimal orientation for the formation of a stable and productive ternary complex.[11]
-
Optimizing Pharmacokinetics: The hydrophilic nature of the PEG linker can improve the metabolic stability and circulation half-life of the PROTAC.[8]
Visualizing the PROTAC Synthesis Workflow
The following diagram illustrates the logical flow of synthesizing a PROTAC using NH-bis(PEG3-t-butyl ester) as the core linker component.
Caption: General workflow for PROTAC synthesis.
Mechanism of PROTAC-Mediated Protein Degradation
The ultimate goal of synthesizing a PROTAC is to induce the degradation of a target protein. The diagram below outlines this key cellular pathway.
Caption: PROTAC mechanism of action.
Conclusion and Future Outlook
NH-bis(PEG3-t-butyl ester) represents a sophisticated and highly valuable tool in the arsenal of the modern drug developer. Its defined structure, coupled with the beneficial physicochemical properties imparted by the PEG chains, provides a robust platform for the rational design and synthesis of complex therapeutics like PROTACs and other bioconjugates. The ability to perform sequential, controlled conjugations through the strategic use of its amine and protected carboxyl functionalities offers a significant advantage in constructing well-defined and reproducible drug candidates. As the field of targeted therapeutics continues to evolve, the demand for such versatile and enabling linker technologies will undoubtedly grow, further cementing the role of molecules like NH-bis(PEG3-t-butyl ester) at the forefront of pharmaceutical innovation.
References
- BenchChem. (2025). A Comprehensive Guide to the Physicochemical Properties of Polyethylene Glycol (PEG) Linkers in Drug Development. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEGs. BenchChem.
-
D'Souza, A. A., & Devarajan, P. V. (2015). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. National Center for Biotechnology Information. [Link]
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ADC Review. (n.d.). PEG Linkers. ADC Review. [Link]
- BenchChem. (2025).
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Kamath, A. V., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. [Link]
- G-Biosciences. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. G-Biosciences.
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- Technology Networks. (n.d.).
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Naol, B., et al. (2017). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. [Link]
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Kuchar, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. National Center for Biotechnology Information. [Link]
- The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
- ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18: (A) PEG-based linker....
- ResearchGate. (2015). How can I deprotect esters using TFA?.
- BenchChem. (2025).
- Google Patents. (n.d.). EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use.
- ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?.
- BenchChem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester. BenchChem.
- Sigma-Aldrich. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Sigma-Aldrich.
- G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
- Amerigo Scientific. (n.d.). NH-bis(PEG3-t-butyl ester). Amerigo Scientific.
- BroadPharm. (n.d.). Amino-PEG3-t-butyl ester, 252881-74-6. BroadPharm.
- MedchemExpress. (n.d.). N-(t-butyl ester-PEG3)-N-bis(PEG3-amine). MedchemExpress.
- ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates.
- BOC Sciences. (n.d.). N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) | CAS 218440-29-9. BOC Sciences.
- MedKoo Biosciences. (n.d.). NH-bis(PEG3-t-butyl ester). MedKoo Biosciences.
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NH-bis(PEG3-t-butyl ester) CAS number and structure
An In-Depth Technical Guide to NH-bis(PEG3-t-butyl ester): A Branched Linker for Advanced Therapeutic Development
Abstract
This technical guide provides a comprehensive analysis of NH-bis(PEG3-t-butyl ester), a branched polyethylene glycol (PEG) linker that has become a critical tool in modern drug discovery and development. We will explore its chemical structure, physicochemical properties, and its pivotal role in the synthesis of complex therapeutic modalities, particularly Proteolysis Targeting Chimeras (PROTACs). This document offers field-proven insights, detailed experimental protocols, and visual workflows to support researchers, scientists, and drug development professionals in leveraging this versatile molecule for targeted protein degradation and other bioconjugation applications.
Physicochemical Properties and Structural Analysis
NH-bis(PEG3-t-butyl ester) is a precisely designed chemical entity featuring a central secondary amine functional group from which two identical PEGylated arms extend. Each arm consists of three ethylene glycol units and is terminated with a tert-butyl (t-butyl) ester. This unique branched architecture provides a distinct set of properties that are highly advantageous for the construction of complex bioconjugates.
Core Compound Specifications
The fundamental properties of NH-bis(PEG3-t-butyl ester) are summarized below, providing a quantitative basis for its application in synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 1814901-03-5 | [1][2][3][4] |
| Molecular Formula | C₂₆H₅₁NO₁₀ | [1][3] |
| Molecular Weight | 537.69 g/mol | [1][3] |
| IUPAC Name | di-tert-butyl 4,7,10,16,19,22-hexaoxa-13-azapentacosanedioate | [3] |
| Purity | Typically >96% | [1] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |
| Storage | -20°C | [4] |
Structural Elucidation and Functional Roles
The structure of NH-bis(PEG3-t-butyl ester) is central to its function as a heterobifunctional linker.
-
Central Secondary Amine (-NH-): This nucleophilic amine serves as a primary conjugation point. It can readily react with electrophiles such as activated carboxylic acids (e.g., NHS esters) or aldehydes and ketones to form stable covalent bonds.[2][3][4]
-
Dual PEG3 Arms: The two triethylene glycol chains are the core of the linker's utility. The ether oxygens within the PEG chains impart significant hydrophilicity, which helps to mitigate the poor aqueous solubility often associated with complex small molecules like PROTACs.[5] This enhanced solubility is critical for improving a drug candidate's pharmacokinetic (PK) profile. Furthermore, the flexibility of the PEG chains allows for optimal spatial orientation of the conjugated ligands, which is crucial for facilitating intramolecular interactions, such as the formation of a ternary complex in PROTACs.[5]
-
Terminal t-Butyl Esters (-COOtBu): These groups serve as robust protecting groups for the terminal carboxylic acids. The t-butyl esters are stable under a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4] This orthogonality allows for a controlled, stepwise synthetic strategy where the carboxylic acids can be deprotected and activated for subsequent conjugation.
Core Application: Synthesis of PROTACs
The primary and most impactful application of NH-bis(PEG3-t-butyl ester) is in the construction of PROTACs. These heterobifunctional molecules are designed to co-opt the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[5][6]
The PROTAC Mechanism of Action
A PROTAC molecule consists of three components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The linker's role is not merely to connect the two ends; its length and composition are critical for enabling the formation of a stable ternary complex (POI-PROTAC-E3 Ligase). This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for degradation by the proteasome.[5]
A General Synthetic Workflow Using NH-bis(PEG3-t-butyl ester)
The structure of NH-bis(PEG3-t-butyl ester) lends itself to a modular synthetic approach. A common strategy involves a two-stage coupling process after deprotection of the ester groups. This allows for the sequential attachment of the POI ligand and the E3 ligase ligand.
Experimental Protocols
The following protocols provide a self-validating framework for the use of NH-bis(PEG3-t-butyl ester) in PROTAC synthesis. These are generalized procedures and may require optimization based on the specific properties of the ligands being conjugated.
Protocol 1: Deprotection of t-Butyl Esters
This procedure removes the t-butyl protecting groups to reveal the terminal carboxylic acids, which are essential for the subsequent coupling reactions.
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve NH-bis(PEG3-t-butyl ester) in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask.
-
Add TFA to the solution in a 1:1 ratio with the DCM (e.g., 10 mL of TFA).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete removal of both t-butyl groups (mass decrease of 112.12 Da).
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine solution, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
The resulting di-acid intermediate can often be used in the next step without further purification.
Protocol 2: First Amide Coupling Reaction
This protocol describes the coupling of one of the deprotected carboxylic acids to an amine-containing ligand (e.g., an E3 ligase ligand like pomalidomide or a POI ligand).
Materials:
-
Deprotected di-acid linker from Protocol 3.1
-
Amine-containing ligand (Ligand 1-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the di-acid linker (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (3 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acids. Causality Note: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acids into activated esters, making them highly susceptible to nucleophilic attack by the amine.
-
Add the amine-containing ligand (Ligand 1-NH₂, 1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated product.
-
Upon completion, the product can be purified using standard chromatographic techniques (e.g., reverse-phase HPLC).
Conclusion
NH-bis(PEG3-t-butyl ester) is a powerful and versatile tool for medicinal chemists and drug development professionals. Its well-defined structure, incorporating hydrophilic and flexible PEG arms with orthogonally protected carboxyl groups, provides a strategic advantage for the synthesis of complex therapeutics.[5] Its successful application as a linker in PROTACs highlights its ability to favorably modulate physicochemical properties and enable the assembly of molecules capable of inducing targeted protein degradation. The protocols and insights provided in this guide serve as a foundational resource for harnessing the full potential of this valuable chemical linker in advancing next-generation therapies.
References
-
Amerigo Scientific. NH-bis(PEG3-t-butyl ester). Available from: [Link].
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The Bifunctional Nature of NH-bis(PEG3-t-butyl ester): A Technical Guide for Advanced Bioconjugation and Drug Development
In the landscape of modern therapeutic development, particularly in the realm of targeted protein degradation and antibody-drug conjugates (ADCs), the linker molecule is no longer a mere spacer but a critical component dictating the efficacy, pharmacokinetics, and overall success of a drug candidate. This guide provides an in-depth technical analysis of NH-bis(PEG3-t-butyl ester), a versatile and strategically designed bifunctional linker, for researchers, chemists, and drug development professionals. We will delve into its core chemical attributes, strategic applications, and provide field-proven protocols to empower your research and development endeavors.
Deciphering the Molecular Architecture and Strategic Advantages
NH-bis(PEG3-t-butyl ester) is a branched polyethylene glycol (PEG) derivative featuring a central secondary amine from which two PEG3 arms extend, each terminating in a t-butyl ester protected carboxylic acid.[1][2][3] This unique architecture offers a confluence of desirable properties for the synthesis of complex biomolecules.
Key Structural Features and Their Implications:
-
Central Secondary Amine: This nucleophilic amine serves as a primary conjugation point, readily reacting with electrophiles such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of coupling agents), and carbonyls.[1][2] Its secondary nature can also impart a degree of steric hindrance, which can be strategically leveraged to control reactivity.
-
Dual PEG3 Spacers: The two polyethylene glycol chains, each comprising three ethylene glycol units, bestow significant hydrophilicity to the linker and any conjugate it is incorporated into.[4][5] This is a critical feature for improving the aqueous solubility and bioavailability of often large and hydrophobic therapeutic molecules like PROTACs.[4] Furthermore, the flexibility of the PEG chains provides an optimal spatial orientation for the linked moieties to interact with their respective biological targets.[4][5]
-
Terminal t-Butyl Esters: The carboxylic acid functionalities are masked by t-butyl ester protecting groups.[6][7] This protection is robust under a variety of reaction conditions, including those typically used for amine-reactive conjugations, but can be cleanly and efficiently removed under acidic conditions to unveil the terminal carboxylic acids for subsequent coupling reactions.[8][9][10]
The strategic combination of these features allows for a modular and controlled approach to the synthesis of heterobifunctional molecules, a cornerstone of modern drug design.
The Bifunctional Reactivity: A Stepwise Approach to Complex Conjugates
The true utility of NH-bis(PEG3-t-butyl ester) lies in the orthogonal reactivity of its functional groups, enabling a sequential and directional synthesis. This step-by-step control is paramount in the construction of precisely defined molecular architectures.
Leveraging the Central Amine: The First Conjugation
The initial synthetic handle is the central secondary amine. Its nucleophilicity allows for efficient coupling to a molecule of interest (Molecule A) that bears a suitable electrophilic group. A common strategy involves the reaction with a carboxylic acid on Molecule A in the presence of a peptide coupling reagent.
Common Coupling Chemistries for the Secondary Amine:
-
Amide Bond Formation: Reaction with a carboxylic acid using standard peptide coupling reagents like HATU, HBTU, or EDC/NHS.[11][12][13]
-
Reaction with Activated Esters: Direct reaction with N-hydroxysuccinimide (NHS) esters.[1]
-
Reductive Amination: Reaction with aldehydes or ketones to form an intermediate imine/enamine, which is then reduced to a stable amine linkage.
The choice of coupling chemistry will depend on the functional groups present on Molecule A and the desired stability of the resulting linkage.
Unmasking the Carboxylic Acids: The Deprotection Step
Once the first molecule is conjugated to the central amine, the next step involves the deprotection of the t-butyl esters to reveal the two terminal carboxylic acids. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.[8][9]
The mechanism of deprotection involves the protonation of the ester's carbonyl oxygen by TFA, followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (the t-butyl cation) and the free carboxylic acid.[10][14] The t-butyl cation is then typically scavenged or eliminated as isobutylene gas.[14]
The Second Wave of Conjugation: Engaging the Carboxylic Acids
With the terminal carboxylic acids now available, the linker is ready for the second conjugation step, attaching two molecules of a second substrate (Molecule B), or potentially two different molecules if a controlled stoichiometry is employed. These carboxylic acids can be activated to react with nucleophiles, most commonly primary or secondary amines on Molecule B, to form stable amide bonds.
Core Applications in Drug Development
The unique bifunctional and branched nature of NH-bis(PEG3-t-butyl ester) makes it a valuable tool in several areas of drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
PROTAC Synthesis: Bridging the Target and the E3 Ligase
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[5][15][16] NH-bis(PEG3-t-butyl ester) can serve as a versatile linker to connect the target protein ligand to the E3 ligase ligand.[15] The branched nature of this linker allows for the potential to create multivalent PROTACs, which may enhance the avidity of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols: A Practical Guide
The following protocols are provided as a general framework. Optimization of reaction conditions (e.g., concentration, temperature, reaction time) may be necessary for specific substrates.
Protocol 1: Amide Coupling to the Central Secondary Amine
This protocol describes the coupling of a carboxylic acid-containing molecule (Molecule A-COOH) to the central amine of NH-bis(PEG3-t-butyl ester).
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Molecule A-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve NH-bis(PEG3-t-butyl ester) (1 equivalent) and Molecule A-COOH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 2: Deprotection of t-Butyl Esters
This protocol outlines the removal of the t-butyl protecting groups to expose the terminal carboxylic acids.[8][9]
Materials:
-
Conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the t-butyl ester-protected compound in a 1:1 mixture of TFA and DCM.[9] A typical concentration is 0.1 M.
-
Stir the reaction mixture at room temperature for 1-4 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporate with toluene to remove residual TFA.[17] The crude product can be used directly in the next step or purified if necessary.
Protocol 3: Amide Coupling to the Terminal Carboxylic Acids
This protocol describes the coupling of an amine-containing molecule (Molecule B-NH2) to the deprotected carboxylic acids.
Materials:
-
Deprotected conjugate from Protocol 2
-
Molecule B-NH2
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the deprotected di-acid (1 equivalent) in anhydrous DMF.
-
Add HATU (2.4 equivalents) and DIPEA (6 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acids.
-
Add Molecule B-NH2 (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purify the final conjugate as described in Protocol 1.
Data Presentation and Visualization
Table 1: Physicochemical Properties of NH-bis(PEG3-t-butyl ester)
| Property | Value | Reference |
| CAS Number | 1814901-03-5 | [1][3] |
| Molecular Formula | C26H51NO10 | [3] |
| Molecular Weight | 537.69 g/mol | [3] |
| Purity | >96% | [3] |
Diagram 1: Chemical Structure of NH-bis(PEG3-t-butyl ester)
Caption: Molecular structure of NH-bis(PEG3-t-butyl ester).
Diagram 2: General Workflow for PROTAC Synthesis
Sources
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Technical Guide: The Pivotal Role of PEG Chains in the Biocompatibility of NH-bis(PEG3-t-butyl ester)
Executive Summary
The conjugation of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a foundational strategy in pharmaceutical and biomaterial sciences for enhancing biocompatibility.[1][2][3][4] This guide provides a detailed technical examination of the mechanisms by which PEG chains confer biocompatibility, with a specific focus on their role in the context of NH-bis(PEG3-t-butyl ester), a heterobifunctional linker. We will dissect the physicochemical principles of the PEG-induced "stealth" effect, including the formation of a hydration layer and steric hindrance, which collectively minimize protein adsorption and immune recognition.[5][6][7] Furthermore, this guide presents field-proven experimental protocols for validating biocompatibility and discusses the critical parameters, such as PEG chain length and density, that influence in vivo performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation for advanced therapeutic and diagnostic applications.
Introduction to PEGylation and Biocompatibility
PEGylation is the process of attaching PEG, a non-ionic, hydrophilic polyether, to molecules ranging from small drugs to large proteins and nanoparticle surfaces.[2][4] This modification has become a cornerstone of drug development because it profoundly improves the pharmacological profile of the conjugated entity.[3] Key benefits include enhanced water solubility, extended circulatory half-life by reducing renal clearance, and, most critically, improved biocompatibility.[4][8]
Biocompatibility , in this context, refers to the ability of a material to perform its desired function without eliciting a detrimental local or systemic response in the host.[9][10] For systemically administered agents, this primarily means evading recognition and clearance by the immune system, particularly the mononuclear phagocyte system (MPS).[6]
The molecule NH-bis(PEG3-t-butyl ester) is a bifunctional linker.[11][12] Its structure features a central amine group for conjugation and two arms, each containing a short PEG chain (three ethylene oxide units) terminated with a t-butyl ester. The t-butyl ester groups can be deprotected under acidic conditions to reveal carboxylic acids, allowing for sequential conjugation reactions.[11][13] The presence of the discrete PEG3 chains is not merely a spacer; it is a deliberate design choice to impart crucial biocompatibility characteristics to the final conjugate.
The Physicochemical Basis of PEG-Mediated Biocompatibility
The "stealth" properties conferred by PEG chains stem from two interconnected physical phenomena that occur at the molecule-biofluid interface.
The Hydration Layer: A Protective Water Cloud
The ether oxygen atoms along the PEG backbone are highly hydrophilic and form strong hydrogen bonds with water molecules.[14][15] Each ethylene oxide unit can bind two to three water molecules, creating a tightly associated, dynamic layer of water around the PEGylated surface.[1] This hydration shell acts as a physical and energetic barrier, making it thermodynamically unfavorable for proteins to displace the water molecules and adsorb onto the underlying surface.[14][15] This is a primary mechanism for preventing biofouling.[9]
Steric Hindrance: A Flexible Physical Shield
The PEG chains are highly flexible and mobile, sweeping out a large hydrodynamic volume in aqueous solution.[5][16] This dynamic motion creates a physical "shield" that sterically repels the approach of larger biomolecules like proteins and opsonins.[17][18] The effectiveness of this steric barrier is a function of both the length (molecular weight) and the surface grafting density of the PEG chains.[17][19] Longer chains provide a more potent shielding effect, and a dense "brush" conformation is more effective at preventing protein adsorption than a less dense "mushroom" conformation.[17][20]
The combination of the hydration layer and steric hindrance drastically reduces opsonization—the process where proteins (opsonins) adsorb to a foreign surface, marking it for clearance by phagocytic cells.[6][19] By minimizing opsonization, PEGylated materials can evade the MPS, leading to significantly prolonged circulation times in the bloodstream.[6][21]
Caption: Mechanism of PEG-mediated protein repulsion.
Experimental Validation of Biocompatibility
A systematic evaluation of biocompatibility is mandated by regulatory bodies (e.g., ISO 10993 standards) and is critical for preclinical development.[22] A panel of in vitro and in vivo assays is used to screen materials and predict their biological response.
Key In Vitro Assays
In vitro assays provide a rapid and cost-effective first pass assessment of a material's potential toxicity and interactions with blood components.
| Assay Type | Specific Test | Principle | Relevance |
| Cytotoxicity | MTT or MTS Assay | Measures the metabolic activity of cells (mitochondrial reductase activity) after exposure to the material's extract. A decrease in activity indicates cell death or reduced proliferation.[10] | Assesses the general toxicity of leachable substances from the material. |
| Hemocompatibility | Hemolysis Assay (ASTM F756) | Measures the amount of hemoglobin released from red blood cells (RBCs) upon contact with the material.[22][23] | Critical for any material intended for blood contact, as RBC lysis is a direct measure of material-induced damage. |
| Thrombogenicity | Platelet Adhesion/Activation | Quantifies the adhesion and activation of platelets on the material surface. | Indicates the potential of the material to trigger blood clot formation. |
| Immunological Response | Complement Activation Assay | Measures the activation of the complement system, a key component of the innate immune response. | Evaluates the potential for the material to cause an inflammatory response. |
In Vivo Evaluation
Following successful in vitro screening, in vivo studies are conducted to understand the material's behavior in a complex biological system.
-
Pharmacokinetics and Biodistribution: After intravenous administration, the concentration of the PEGylated entity is measured in the blood over time to determine its circulation half-life.[21] Tissues and organs are harvested at various time points to quantify accumulation, identifying primary sites of clearance (e.g., liver, spleen, kidneys).[21][24]
-
Histopathology: Tissues surrounding an implant or from major organs are examined microscopically to assess for signs of inflammation, tissue damage, or other adverse reactions.[25]
Caption: Experimental workflow for biocompatibility assessment.
Protocols and Methodologies
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is adapted from the ISO 10993-5 standard for testing medical device extracts.
Objective: To assess the potential cytotoxic effect of leachables from a material functionalized with NH-bis(PEG3-t-butyl ester).
Methodology:
-
Material Extraction:
-
Prepare the test material (e.g., a polymer film coated with the PEGylated compound) with a surface area-to-volume ratio of 3 cm²/mL in serum-free cell culture medium.
-
Prepare a negative control (high-density polyethylene) and a positive control (organotin-stabilized PVC) under the same conditions.
-
Incubate all samples at 37°C for 24 hours with gentle agitation.
-
After incubation, centrifuge the extracts to remove any particulates and collect the supernatant.
-
-
Cell Culture:
-
Seed L929 mouse fibroblast cells (or another appropriate cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Cell Exposure:
-
Remove the old medium from the cells and replace it with 100 µL of the prepared material extracts (test, negative control, positive control). Include a blank media control.
-
Incubate the plate for another 24 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Remove the MTT-containing medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the blank media control: Viability (%) = (Abs_test / Abs_blank) * 100.
-
According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., viability < 70%) is considered a cytotoxic effect.[10]
-
Protocol 2: Hemolysis Assay (Direct Contact Method)
This protocol is a simplified representation based on the ASTM F756-17 standard.
Objective: To quantify the degree of red blood cell (RBC) lysis caused by direct contact with the PEGylated material.
Methodology:
-
Blood Preparation:
-
Obtain fresh whole blood (e.g., rabbit or human) containing an anticoagulant (e.g., citrate).
-
Dilute the blood with phosphate-buffered saline (PBS) to a final hemoglobin concentration of approximately 10 mg/mL.
-
-
Sample Preparation:
-
Place the test material into a test tube.
-
Prepare a positive control tube with an equivalent volume of deionized water (causes 100% hemolysis).
-
Prepare a negative control tube with an equivalent volume of PBS (causes 0% hemolysis).
-
-
Incubation:
-
Add 10 mL of the diluted blood to each tube.
-
Incubate all tubes at 37°C for 3 hours with gentle, constant agitation.
-
-
Analysis:
-
After incubation, centrifuge the tubes at 800 g for 15 minutes to pellet intact RBCs and material.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the free hemoglobin in the supernatant at 540 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percent hemolysis using the formula: Hemolysis (%) = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] * 100
-
Materials are typically classified based on their hemolytic index. According to ASTM F756, a hemolytic percentage above 5% is generally considered hemolytic.[26] A value below 2% is considered non-hemolytic.[22]
-
Challenges and Future Directions
Despite its widespread success, PEGylation is not without challenges. The "Accelerated Blood Clearance" (ABC) phenomenon has been observed, where repeated injections of PEGylated nanoparticles can lead to the production of anti-PEG antibodies (IgM), resulting in rapid clearance of subsequent doses.[6][27] This has prompted research into next-generation stealth polymers, such as polysarcosine or polyzwitterions, that may offer similar biocompatibility without the potential for immunogenicity.[2] Furthermore, there is a "PEG dilemma" where the same stealth properties that prevent immune clearance can also hinder the interaction of targeted ligands with their cellular receptors, potentially reducing therapeutic efficacy.[28]
Conclusion
The PEG chains in linkers like NH-bis(PEG3-t-butyl ester) are critical determinants of biocompatibility for the final conjugated product. Through the synergistic effects of forming a robust hydration layer and providing steric hindrance, these chains effectively "mask" the material from the biological environment. This reduces protein adsorption, minimizes immune recognition, and prolongs systemic circulation time—all hallmarks of a biocompatible material. A thorough understanding of these mechanisms, coupled with rigorous experimental validation using standardized in vitro and in vivo assays, is essential for the successful translation of PEGylated biomaterials and therapeutics from the laboratory to the clinic.
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A Technical Guide to NH-bis(PEG3-t-butyl ester): A Heterobifunctional Linker for Advanced Bioconjugation
Introduction: The Critical Role of Linkers in Modern Bioconjugation
In the landscape of advanced therapeutics and diagnostics—from antibody-drug conjugates (ADCs) to targeted imaging agents and PROTACs—the linker molecule is not merely a passive connector but a critical component that dictates the stability, solubility, efficacy, and pharmacokinetic profile of the final construct.[][2] Heterobifunctional linkers, possessing two distinct reactive moieties, offer a strategic advantage by enabling sequential, controlled conjugation of different molecules.[3]
This guide provides an in-depth technical overview of NH-bis(PEG3-t-butyl ester) , a versatile heterobifunctional linker. It is designed for researchers, chemists, and drug development professionals seeking to leverage its unique architecture for creating sophisticated bioconjugates. We will delve into its physicochemical properties, mechanism of action, and provide field-tested protocols to ensure reproducible, high-yield results.
Physicochemical Properties and Structural Analysis
NH-bis(PEG3-t-butyl ester) is a PEG-based linker featuring a central secondary amine and two symmetrical arms, each terminating in a t-butyl protected carboxylic acid.[4][5] This structure provides a unique "Y-shape" or branched architecture.
| Property | Value / Description | Source |
| CAS Number | 1814901-03-5 | [6] |
| Molecular Formula | C₂₆H₅₁NO₁₀ | [6][7] |
| Molecular Weight | ~537.7 g/mol | [6][7] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [6] |
| Reactive Groups | 1x Secondary Amine (-NH-), 2x t-butyl protected Carboxylic Acids | [4][5] |
| Spacer Arm | Each arm consists of a 3-unit polyethylene glycol (PEG3) chain. | [6] |
| Storage | Recommended at -20°C to maintain stability. | [6] |
The core advantages of this structure are rooted in its components:
-
Polyethylene Glycol (PEG) Spacers : The PEG3 units are critical for enhancing the hydrophilicity of the linker.[2][8] This property is paramount when conjugating hydrophobic drug payloads, as it helps to mitigate aggregation, improve the solubility of the final conjugate, and can prolong circulation half-life by creating a protective hydration shell.[9][10]
-
t-Butyl Ester Protecting Groups : The t-butyl ester is a robust protecting group for the carboxylic acid moieties. It remains stable during the initial conjugation step involving the central amine but can be cleanly and efficiently removed under specific acidic conditions, most commonly with trifluoroacetic acid (TFA).[11][12] This chemical orthogonality is the key to its utility in multi-step conjugation schemes.
Diagram: Chemical Structure of NH-bis(PEG3-t-butyl ester)
Caption: Structure of NH-bis(PEG3-t-butyl ester).
Mechanism of Action and Bioconjugation Strategy
The heterobifunctional nature of this linker enables a powerful two-stage conjugation strategy. This approach allows for the precise and stoichiometric assembly of complex biomolecular structures, such as an antibody conjugated to two drug molecules.
Stage 1: Amine Coupling to a Carboxyl-Containing Molecule
The first step leverages the reactivity of the central secondary amine. This amine can be conjugated to a molecule containing a carboxylic acid (e.g., on an antibody, protein, or nanoparticle surface) through the formation of a stable amide bond. This reaction requires the activation of the carboxyl group.[13] The most common and robust method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .[14]
Causality Behind the Method:
-
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[15]
-
This intermediate is prone to hydrolysis in aqueous solutions, which would reverse the reaction and lower the yield.[16]
-
NHS is added to trap this intermediate, converting it into a more stable, amine-reactive NHS ester.[13][16] This two-step activation significantly improves coupling efficiency compared to using EDC alone.
Stage 2: Deprotection and Secondary Conjugation
Once the first molecule is attached, the t-butyl ester groups are removed to expose two new, reactive carboxylic acid terminals.
-
Deprotection: This is achieved by treating the conjugate with a strong acid, typically Trifluoroacetic Acid (TFA) , often in a solution with an organic solvent like dichloromethane (DCM).[11][17] The t-butyl carbocation that is formed is scavenged, resulting in the formation of isobutylene gas and regenerating the acid.[18]
-
Second Conjugation: The newly exposed carboxyl groups can now be activated using the same EDC/NHS chemistry described above. These activated esters are then ready to react with a primary amine on a second molecule (e.g., a cytotoxic drug, a fluorescent probe, or a PROTAC warhead) to form another stable amide bond.
This sequential approach provides complete control over the conjugation process, preventing the unwanted homodimerization of the payload molecules.
Diagram: Two-Stage Bioconjugation Workflowdot
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A Technical Guide to PROTAC Linkers: Harnessing the Power of NH-bis(PEG3-t-butyl ester) for Targeted Protein Degradation
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright elimination. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of PROTAC linker technology, focusing on the strategic advantages of Polyethylene Glycol (PEG) linkers. We will conduct a detailed examination of NH-bis(PEG3-t-butyl ester), a versatile and branched building block, and provide actionable protocols for its application in the rational design and synthesis of next-generation protein degraders.
Chapter 1: The PROTAC Revolution: A Paradigm Shift in Targeted Therapeutics
Introduction to Targeted Protein Degradation (TPD)
For decades, drug discovery has been dominated by the principle of occupancy-driven pharmacology, where small molecules inhibit the function of a target protein by binding to its active site. However, this approach is limited; it is estimated that over 80% of the human proteome is considered "undruggable" because it lacks suitable binding pockets. Targeted Protein Degradation (TPD) offers a transformative alternative.[1] Instead of merely inhibiting a protein, TPD technologies, led by PROTACs, actively remove it from the cellular environment.[2] This event-driven pharmacology allows for substoichiometric, catalytic action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a more profound and durable biological response.[3]
The Ubiquitin-Proteasome System (UPS): The Cell's Natural Disposal Machinery
The UPS is a sophisticated intracellular pathway for protein quality control and regulation.[4] It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to substrate proteins.[2] This polyubiquitin tag serves as a molecular signal, marking the protein for recognition and degradation by the 26S proteasome, a multi-catalytic protease complex that breaks the protein down into small peptides.[4][5] The human genome encodes over 600 distinct E3 ligases, each with specific substrate recognition domains, providing a vast toolkit for achieving selective protein degradation.[2]
Mechanism of Action: How PROTACs Hijack the UPS
PROTACs are rationally designed bifunctional molecules that act as a bridge between a POI and an E3 ligase.[6] The process begins with the PROTAC simultaneously binding to both proteins, forming a ternary complex (POI-PROTAC-E3 ligase).[7] This induced proximity positions the POI as a neo-substrate for the E3 ligase, which then facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the POI's surface.[4][5] The resulting polyubiquitinated POI is recognized and degraded by the proteasome. The PROTAC is then released and can engage in another catalytic cycle.[3][4]
Chapter 2: The Linker - More Than Just a Spacer
The Critical Role of the Linker in Ternary Complex Formation
The linker is not a passive tether but an active modulator of PROTAC function. Its primary role is to enable the formation of a stable and productive ternary complex.[8] A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances complex stability and degradation efficiency.[9] Conversely, a suboptimal linker can introduce steric clashes or unfavorable geometries, leading to negative cooperativity and reduced activity.[9]
Key "Linkerology" Parameters and Their Impact on PROTAC Efficacy
The optimization of a PROTAC is an empirical process, with the linker being a primary focus of medicinal chemistry efforts.[]
-
2.2.1 Length and Flexibility: The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[11] If it is too short, steric hindrance may prevent the simultaneous binding of both proteins.[11] If it is too long, it may lead to unproductive binding modes or an entropic penalty that destabilizes the ternary complex.[9][11] Flexible linkers, such as alkyl and PEG chains, allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[9]
-
2.2.2 Chemical Composition: The linker's composition is a key driver of the PROTAC's overall physicochemical properties, which are often challenging due to their high molecular weight, frequently violating Lipinski's "rule of five".[9] Hydrophilic linkers, particularly those incorporating PEG motifs, can significantly improve aqueous solubility.[7] Conversely, more lipophilic linkers may enhance cell permeability.[9] Balancing these properties is essential for achieving good oral bioavailability and a favorable drug metabolism and pharmacokinetic (DMPK) profile.[9][11]
-
2.2.3 Attachment Points: The vectors on the warhead and E3 ligase ligand to which the linker is attached are crucial.[11] The choice of attachment site is typically guided by identifying solvent-exposed regions on the ligands that do not disrupt their binding to their respective protein targets.[11] The exit vector dictates the trajectory of the linker and, consequently, the relative orientation of the POI and E3 ligase within the ternary complex.
A Comparative Analysis of Linker Chemotypes
PROTAC linkers are generally classified as flexible or rigid, with each class offering distinct advantages and disadvantages.[9]
| Linker Type | Common Examples | Advantages | Disadvantages |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) chains | Synthetically accessible; conformational flexibility increases the probability of productive complex formation.[9] | High number of rotatable bonds can lead to an entropic penalty upon binding; may contribute to poor DMPK properties.[9] |
| Rigid | Piperazine/Piperidine rings, Phenyl rings, Alkynes, Triazoles | Pre-organizes the PROTAC into a favorable conformation, reducing the entropic penalty; can improve selectivity and DMPK properties.[9][12] | More synthetically challenging; lack of flexibility can make it difficult to achieve the required ternary complex geometry.[9] |
| "Smart" | Azobenzene (photoswitchable), Photocleavable groups | Allows for spatiotemporal control over PROTAC activity.[9][] | Increased synthetic complexity; requires external triggers (e.g., light) for activation. |
Chapter 3: The Advantage of PEG Linkers in PROTAC Design
Among the various linker types, PEG and alkyl chains are by far the most common motifs found in published PROTAC structures.[13] PEG linkers, in particular, offer several compelling advantages.
Enhancing Solubility and Bioavailability
A primary challenge in PROTAC development is their often-poor aqueous solubility, a consequence of their large and frequently lipophilic structures. PEG linkers, being composed of hydrophilic ethylene glycol units, directly counter this issue.[14] By increasing the overall polarity and topological polar surface area (TPSA), PEG linkers enhance the solubility of the PROTAC molecule, which is crucial for administration, absorption, and distribution in biological systems.[7][]
Synthetic Tractability and Modularity
The commercial availability of bifunctional PEG building blocks in various lengths allows for the rapid and systematic synthesis of PROTAC libraries.[13][14] This modularity is essential for the empirical optimization of linker length, a key step in identifying a potent degrader.[14] Robust and well-established chemical methods can be used to easily tune the length and composition of PEG linkers to fine-tune PROTAC properties.[14]
Impact on Pharmacokinetics and Cell Permeability
The properties conferred by PEG linkers can significantly influence the DMPK profile. While increased hydrophilicity can sometimes reduce passive cell permeability, it can also decrease non-specific binding and improve metabolic stability.[7] The ability to precisely tune the number of PEG units allows researchers to strike an optimal balance between solubility and permeability, thereby improving oral absorption and overall exposure.[][14]
Chapter 4: A Deep Dive into NH-bis(PEG3-t-butyl ester)
Chemical Structure and Physicochemical Properties
NH-bis(PEG3-t-butyl ester) is a heterotrifunctional, branched PEG linker building block.[15][16] It features a central secondary amine that serves as a primary conjugation point, and two identical arms, each consisting of a three-unit PEG chain terminating in a t-butyl ester.[15][17]
| Property | Value | Source |
| Chemical Name | di-tert-butyl 3,3'-(azanediylbis(2-(2-(2-ethoxyethoxy)ethoxy)ethyl))dipropanoate (representative structure) | N/A |
| CAS Number | 1814901-03-5 | [15][17] |
| Molecular Formula | C26H51NO10 | [16] |
| Molecular Weight | 537.7 g/mol | [16] |
| Appearance | Colorless to light yellow oil | N/A |
| Key Features | Central secondary amine; two PEG3 arms; two t-butyl ester protected carboxyl groups. | [15][17] |
Rationale for Use: The Strategic Advantage of a Branched Architecture
The unique branched structure of NH-bis(PEG3-t-butyl ester) offers several strategic advantages in advanced PROTAC design:[18]
-
Enhanced Hydrophilicity: The presence of two PEG chains significantly increases the aqueous solubility of the resulting PROTAC, addressing a critical development challenge.[18]
-
Flexible Scaffolding: The dual PEG arms provide a flexible, three-dimensional scaffold that can allow for optimal orientation of the POI and E3 ligase, potentially accessing ternary complex geometries that are unattainable with linear linkers.[18]
-
Versatile Synthetic Hub: The central amine provides a straightforward initial conjugation point. Subsequent deprotection of the two t-butyl esters reveals two carboxylic acid groups. This allows for the potential attachment of two copies of a POI ligand, creating a bivalent PROTAC, or the attachment of other functionalities, such as imaging agents or cell-penetrating peptides.
Reactivity and Orthogonal Chemistry: A Versatile Synthetic Hub
The synthetic utility of NH-bis(PEG3-t-butyl ester) stems from its orthogonal reactive groups.
-
Secondary Amine: The central amine is nucleophilic and readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters), isocyanates, or can undergo reductive amination with aldehydes and ketones.[15][17]
-
t-Butyl Esters: The tert-butyl ester groups are stable to many common reaction conditions but can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to unmask the terminal carboxylic acids.[15][17][19] These newly revealed carboxyl groups can then be activated for amide bond formation with an amine-functionalized ligand.
Chapter 5: Experimental Protocols and Methodologies
General Workflow for PROTAC Synthesis using a Branched PEG Linker
The synthesis of a PROTAC using NH-bis(PEG3-t-butyl ester) is a modular process involving sequential coupling and deprotection steps. The causality behind this workflow is to ensure controlled, site-specific conjugation. By reacting the single central amine first, we ensure that the first ligand is attached to the core of the linker. The subsequent deprotection then reveals two identical reactive sites, allowing for the final, symmetric conjugation of the second ligand.
Detailed Protocol: Synthesis of a Model PROTAC
This protocol describes a representative synthesis where an amine-containing E3 ligase ligand is first coupled to a bifunctional linker, which is then attached to the POI ligand. This example assumes the POI ligand has a carboxylic acid handle and the E3 ligase ligand has an amine handle.
Materials:
-
NH-bis(PEG3-t-butyl ester) (1.0 eq)
-
POI Ligand with carboxylic acid (e.g., a BRD4 inhibitor derivative) (1.05 eq)
-
E3 Ligase Ligand with primary/secondary amine (e.g., pomalidomide derivative) (2.1 eq)
-
Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Deprotection Reagent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane)
-
Standard workup and purification reagents (EtOAc, aq. NaHCO3, brine, MgSO4, RP-HPLC solvents)
Protocol:
Step 1: Conjugation of POI Ligand to the Central Amine
-
Rationale: This initial step selectively functionalizes the central amine, creating the core of the PROTAC. Using a slight excess of the POI ligand ensures complete consumption of the starting linker.
-
In a dry, nitrogen-flushed flask, dissolve the POI Ligand-COOH (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of NH-bis(PEG3-t-butyl ester) (1.0 eq) in anhydrous DMF to the activated ester solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS until the starting linker is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. NaHCO3, water, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected intermediate.
Step 2: Deprotection of t-butyl Esters
-
Rationale: This step quantitatively removes the t-butyl protecting groups to reveal two terminal carboxylic acids, which are the reactive handles for the next step.
-
Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours. Monitor by LC-MS for the disappearance of the starting material and the appearance of the di-acid product (mass change corresponding to the loss of two t-butyl groups).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting dicarboxylic acid intermediate is often used directly in the next step.[3]
Step 3: Conjugation of E3 Ligase Ligand
-
Rationale: This final coupling step attaches the E3 ligase ligand to the two newly formed carboxylic acid terminals.
-
Dissolve the di-acid intermediate from Step 2 (1.0 eq) and HATU (2.2 eq) in anhydrous DMF.
-
Add DIPEA (6.0 eq) and stir for 15 minutes to pre-activate.
-
Add the E3 Ligase Ligand-NH2 (2.1 eq) to the reaction mixture.
-
Stir at room temperature overnight. Monitor progress by LC-MS.
-
Workup and Purification: Perform an aqueous workup as described in Step 1. Purify the final PROTAC product using preparative reverse-phase HPLC (RP-HPLC).
Self-Validating System: Analytical Techniques for PROTAC Characterization
Each step of the synthesis must be validated to ensure the integrity of the final compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used after each step to monitor reaction progress by observing the disappearance of starting materials and the appearance of the product with the expected mass-to-charge ratio (m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Performed on the final purified product to confirm its chemical structure. The presence of characteristic peaks for all three components (POI ligand, linker, E3 ligand) and the disappearance of peaks from the protecting groups validates the structure.[3]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which should typically be >95% for use in biological assays.
Chapter 6: Future Perspectives and Conclusion
The Evolving Landscape of PROTAC Linker Design
The field of PROTACs is rapidly moving beyond simple alkyl and PEG chains towards more sophisticated linker designs.[13][20] This includes the development of rigid linkers to improve selectivity and cell permeability, as well as functional linkers that are responsive to stimuli like light, enabling greater control over protein degradation.[9][] The "linkerology" of PROTACs remains a central area of research, promising to unlock new therapeutic opportunities.
The Role of Computational and Structural Methods
While PROTAC design has been largely empirical, advances in computational modeling and structural biology are beginning to enable a more rational approach.[11][13] Molecular dynamics simulations and cryogenic electron microscopy (cryo-EM) are providing unprecedented insights into the structure and dynamics of ternary complexes. These tools will be essential for predicting optimal linker lengths, compositions, and attachment points, thereby accelerating the identification of potent and selective degraders.[13]
Concluding Remarks on the Utility of NH-bis(PEG3-t-butyl ester)
The linker is a pivotal component of any PROTAC, dictating its biological activity and drug-like properties. PEG-based linkers have proven to be exceptionally valuable for their ability to improve solubility and provide synthetic flexibility. NH-bis(PEG3-t-butyl ester), with its unique branched architecture and orthogonal reactive handles, represents a powerful and versatile tool for the modern medicinal chemist. Its application enables the construction of complex PROTACs with enhanced physicochemical properties, providing a robust platform for the continued development of this exciting therapeutic modality.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Available at: [Link]
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved January 10, 2026, from [Link]
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Shchegravina, O., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
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ResearchGate. (n.d.). The mechanism of PROTAC-mediated target protein degradation. Retrieved January 10, 2026, from [Link]
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University of Southampton. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved January 10, 2026, from [Link]
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Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available at: [Link]
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MDPI. (2024, January 17). Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species. Retrieved January 10, 2026, from [Link]
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ACS Publications. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Retrieved January 10, 2026, from [Link]
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PubMed Central. (n.d.). Discovery of E3 Ligase Ligands for Target Protein Degradation. Retrieved January 10, 2026, from [Link]
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PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Retrieved January 10, 2026, from [Link]
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The Strategic Application of NH-bis(PEG3-t-butyl ester) in Targeted Drug Delivery: A Technical Guide
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of NH-bis(PEG3-t-butyl ester) as a core component in the architecture of advanced, targeted drug delivery systems. We will delve into the chemical rationale behind its design, its pivotal role in achieving pH-sensitive drug release, and provide field-proven insights into its practical application, from initial conjugation to in vivo evaluation.
Foundational Principles: Deconstructing NH-bis(PEG3-t-butyl ester)
NH-bis(PEG3-t-butyl ester) is a bifunctional linker meticulously designed to bridge therapeutic payloads with targeting moieties or to be incorporated into larger nanoparticle constructs. Its structure, featuring a central secondary amine and two symmetrical arms each containing a triethylene glycol (PEG3) spacer and a terminal t-butyl ester group, is key to its utility.[1][2]
-
The Polyethylene Glycol (PEG) Spacers: The two PEG3 chains are not merely passive linkers. Their inclusion is a strategic design choice to impart critical physicochemical properties to the resulting drug conjugate.[3] The hydrophilic nature of the PEG chains enhances the aqueous solubility of often hydrophobic drug molecules, a crucial factor for formulation and bioavailability.[4] Furthermore, PEGylation is a well-established strategy to increase the hydrodynamic radius of nanoparticles, which can help to prolong circulation time by reducing renal clearance and shielding the nanocarrier from the mononuclear phagocyte system. This "stealth" effect increases the likelihood of the drug delivery system reaching its intended target.
-
The t-Butyl Ester Termini: A pH-Sensitive Trigger: The terminal t-butyl ester groups serve as protecting groups for carboxylic acids.[5] Their significance lies in their stability at physiological pH (around 7.4) and their susceptibility to cleavage under mildly acidic conditions.[6][7] This acid-labile property is the cornerstone of pH-responsive drug delivery, a strategy that leverages the acidic microenvironment of tumors or the lower pH within endosomes and lysosomes of cancer cells to trigger the release of the therapeutic payload.[6][8]
-
The Central Secondary Amine: The secondary amine provides a versatile anchor point for further chemical modification, allowing for the attachment of targeting ligands or other functional molecules.[2]
Below is a table summarizing the key physicochemical properties of NH-bis(PEG3-t-butyl ester).
| Property | Value | Reference(s) |
| Chemical Formula | C26H51NO10 | [1] |
| Molecular Weight | 537.69 g/mol | [1] |
| Appearance | Varies (typically an oil or solid) | |
| Solubility | Soluble in a range of organic solvents such as DCM, DMF, and DMSO. The PEG component imparts some water solubility. | [9] |
| Purity | Typically >95% | [1] |
| Storage Conditions | -20°C for long-term storage | [2][9] |
Mechanism of Action: pH-Responsive Drug Release
The therapeutic efficacy of a targeted drug delivery system hinges on its ability to release the drug at the site of action while minimizing off-target toxicity. NH-bis(PEG3-t-butyl ester) facilitates this through a pH-gated mechanism.
In the neutral environment of the bloodstream (pH ~7.4), the t-butyl ester groups remain intact, effectively sequestering the drug.[7] Upon accumulation in the acidic tumor microenvironment (pH 6.5-6.9) or after cellular uptake and trafficking to endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), the acidic conditions catalyze the hydrolysis of the t-butyl ester.[10] This cleavage exposes a carboxylic acid group, which can be designed to trigger the release of the conjugated drug. The t-butyl cation formed as a byproduct is subsequently deprotonated to form the gaseous and non-toxic isobutylene.
The following diagram illustrates the workflow of a targeted nanoparticle utilizing a pH-sensitive linker.
Experimental Methodologies: A Step-by-Step Guide
The following protocols provide a framework for the synthesis and formulation of a targeted drug delivery system using NH-bis(PEG3-t-butyl ester). These are generalized procedures and may require optimization based on the specific drug, targeting ligand, and nanoparticle platform.
Conjugation of a Therapeutic Agent to NH-bis(PEG3-t-butyl ester)
This protocol describes the conjugation of a drug containing a primary amine to the central secondary amine of the linker.
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Amine-containing therapeutic agent
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Activation of the Linker (if starting with a carboxylic acid on the linker): This step is not necessary for NH-bis(PEG3-t-butyl ester) if the drug has a carboxylic acid to be activated.
-
Activation of the Drug's Carboxylic Acid:
-
Dissolve the carboxylic acid-containing drug (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 4 hours to form the NHS ester of the drug.
-
-
Conjugation to the Linker:
-
To the activated drug solution, add a solution of NH-bis(PEG3-t-butyl ester) (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-18 hours, monitoring the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the drug-linker conjugate by flash chromatography or preparative HPLC.
-
Deprotection of the t-butyl Ester Groups
This protocol outlines the removal of the t-butyl ester protecting groups to reveal the terminal carboxylic acids, which can then be used for further conjugation or nanoparticle formulation.
Materials:
-
Purified drug-linker conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
Procedure:
-
Dissolve the purified drug-linker conjugate in a 1:1 mixture of DCM and TFA.[7]
-
Stir the solution at room temperature for 1-2 hours.[7]
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7] The resulting product is the drug-linker with terminal carboxylic acids.
Formulation of Drug-Loaded Nanoparticles
This protocol describes a general method for formulating nanoparticles using a self-assembly approach with a polymer such as PLGA-PEG, where the drug-linker conjugate is incorporated.
Materials:
-
Deprotected drug-linker conjugate
-
PLGA-PEG-maleimide (or other suitably functionalized polymer)
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO appropriate for the nanoparticle size)
Procedure:
-
Dissolve the deprotected drug-linker conjugate and the PLGA-PEG polymer in acetone.
-
Add the organic solution dropwise to deionized water while stirring vigorously.
-
Continue stirring for 2-4 hours to allow for solvent evaporation and nanoparticle self-assembly.
-
Dialyze the nanoparticle suspension against deionized water for 24 hours to remove any remaining organic solvent and un-encapsulated drug-linker conjugate.
-
The resulting nanoparticle suspension can be stored at 4°C.
The following diagram illustrates the general synthesis and formulation workflow.
Characterization of the Drug Delivery System
Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.
In Vitro Characterization
| Parameter | Method(s) | Expected Outcome |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A narrow size distribution with a particle size suitable for tumor accumulation (typically 50-200 nm). |
| Zeta Potential | DLS | A negative surface charge is often desirable to reduce non-specific interactions with cells. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical and monodisperse nanoparticles. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | UV-Vis Spectroscopy, HPLC | High DLC and EE to ensure a therapeutic dose is delivered. |
| In Vitro Drug Release | Dialysis method at different pH values (e.g., 7.4, 6.5, 5.0) | Sustained drug release at physiological pH and accelerated release at acidic pH, confirming the pH-responsive nature.[8] |
| In Vitro Cytotoxicity | MTT assay, CCK-8 assay on cancer cell lines and normal cell lines | High cytotoxicity towards cancer cells and low cytotoxicity towards normal cells, indicating targeted efficacy and safety.[11] |
In Vivo Characterization
| Parameter | Method(s) | Expected Outcome |
| Pharmacokinetics | Blood sampling at various time points post-injection followed by LC-MS/MS analysis | Prolonged circulation half-life of the nanoparticle formulation compared to the free drug. |
| Biodistribution | Imaging techniques (e.g., fluorescence imaging, PET, SPECT) or analysis of drug concentration in organs at different time points | Preferential accumulation of the nanoparticles in the tumor tissue. |
| In Vivo Efficacy | Tumor growth inhibition studies in animal models | Significant reduction in tumor volume in the group treated with the targeted nanoparticles compared to control groups. |
| Toxicity Studies | Histopathological analysis of major organs, body weight monitoring | Minimal signs of toxicity, indicating the safety of the formulation. |
Conclusion
NH-bis(PEG3-t-butyl ester) is a highly versatile and strategically designed linker for the development of advanced targeted drug delivery systems. Its inherent properties, including the solubility-enhancing and circulation-prolonging effects of its PEG chains and the pH-sensitive drug release mechanism enabled by its t-butyl ester groups, make it a valuable tool for medicinal chemists and drug development professionals. The methodologies and characterization techniques outlined in this guide provide a solid foundation for the rational design and evaluation of novel cancer therapeutics with improved efficacy and reduced side effects.
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pH dependent drug release from drug conjugated PEGylated CdSe/ZnS nanoparticles | Request PDF - ResearchGate. (URL: [Link])
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Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity - NIH. (URL: [Link])
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TIPS................................... - Trends in Pharmaceutical Sciences. (URL: [Link])
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pH-responsive Nanoparticles for Drug Delivery - PMC - NIH. (URL: [Link])
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pH dependent drug release from drug conjugated PEGylated CdSe/ZnS nanoparticles | Request PDF - ResearchGate. (URL: [Link])
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Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo - PubMed. (URL: [Link])
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Progressing nanotechnology to improve targeted cancer treatment: overcoming hurdles in its clinical implementation - PMC. (URL: [Link])
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Nanoparticles as Physically- and Biochemically-Tuned Drug Formulations for Cancers Therapy - MDPI. (URL: [Link])
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In Vitro Cytotoxicity Assay - Alfa Cytology. (URL: [Link])
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(PDF) Formulation of pH-responsive PEGylated nanoparticles with high drug loading capacity and programmable drug release for enhanced antibacterial activity - ResearchGate. (URL: [Link])
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The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - MDPI. (URL: [Link])
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NH-bis(PEG3-Boc), CAS 2055024-51-4 | AxisPharm. (URL: [Link])
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An In-Depth Technical Guide on the pH Stability of NH-bis(PEG3-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linker Stability in Advanced Therapeutics
In the landscape of modern drug development, particularly in the realm of bioconjugation and targeted therapies, the linker molecule is a linchpin determining the efficacy, safety, and overall success of a therapeutic agent. Polyethylene glycol (PEG) linkers have become indispensable tools, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][] NH-bis(PEG3-t-butyl ester) is a versatile heterobifunctional linker featuring a primary amine and two tert-butyl ester protected carboxylic acids, connected by flexible PEG3 spacers. This architecture allows for sequential conjugation strategies, making it a valuable component in the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
However, the utility of such a linker is fundamentally tied to its stability under various physiological and manufacturing conditions. The tert-butyl ester protecting groups are particularly sensitive to pH, a factor that can be both a strategic advantage for controlled deprotection and a potential liability if not fully understood and controlled. This guide, written from the perspective of a Senior Application Scientist, provides a deep dive into the pH-dependent stability of NH-bis(PEG3-t-butyl ester), offering both theoretical insights and practical, field-proven methodologies for its assessment.
The Chemical Landscape of NH-bis(PEG3-t-butyl ester)
To comprehend the stability of NH-bis(PEG3-t-butyl ester), we must first dissect its molecular structure and the inherent properties of its constituent functional groups.
Caption: Molecular structure of NH-bis(PEG3-t-butyl ester).
The molecule's stability is primarily dictated by three key components:
-
The Primary Amine: This group is nucleophilic and serves as a key reactive handle for conjugation to electrophiles such as activated esters or carboxylic acids. Under acidic conditions, it will be protonated to form an ammonium salt, rendering it non-nucleophilic.
-
The PEG3 Spacers: The polyethylene glycol chains are composed of stable ether linkages, which are generally resistant to hydrolysis across a wide pH range. These chains impart hydrophilicity and flexibility to the molecule.
-
The tert-Butyl Esters: These are the most pH-sensitive moieties in the molecule. Tert-butyl esters are well-known protecting groups for carboxylic acids due to their high stability under neutral and basic conditions, yet they are readily cleaved under acidic conditions.[3]
pH-Dependent Stability Profile
The stability of NH-bis(PEG3-t-butyl ester) is a tale of two domains: the robust PEG and amine functionalities, and the acid-labile tert-butyl esters.
Acidic Conditions (pH < 4)
Under acidic conditions, the tert-butyl ester groups are susceptible to hydrolysis, leading to the deprotection of the carboxylic acids and the release of tert-butanol. This reaction is catalyzed by protons and proceeds through a unimolecular mechanism (AAL1) involving the formation of a stable tertiary carbocation (the tert-butyl cation).[4]
The mechanism is as follows:
-
Protonation of the carbonyl oxygen of the ester increases its electrophilicity.
-
Cleavage of the alkyl-oxygen bond occurs, forming a carboxylic acid and a stable tert-butyl carbocation.
-
The tert-butyl carbocation is then quenched by water to form tert-butanol.
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
The rate of hydrolysis is dependent on the acid concentration and temperature. Stronger acids and higher temperatures will accelerate the cleavage. It is important to note that the ether linkages of the PEG chains and the protonated amine group are stable under these conditions.
Neutral Conditions (pH 6-8)
At neutral pH, NH-bis(PEG3-t-butyl ester) exhibits high stability. The tert-butyl ester groups are resistant to hydrolysis in the absence of strong acid catalysis. The primary amine remains largely in its free base form and is available for conjugation reactions. The PEG chains are also stable. This stability in the physiological pH range is a key advantage for many bioconjugation applications, allowing for controlled reactions and purification without premature deprotection.[3]
Basic Conditions (pH > 9)
Under basic conditions, the tert-butyl ester groups are also remarkably stable. Unlike methyl or ethyl esters, which can be hydrolyzed via a bimolecular nucleophilic acyl substitution mechanism (BAC2) upon attack by hydroxide ions, the steric hindrance of the bulky tert-butyl group prevents this pathway.[5][6] The primary amine will be in its free base form and fully reactive. The PEG ether linkages remain stable. This stability under basic conditions allows for reactions involving the amine group to be carried out at higher pH without compromising the integrity of the ester protecting groups.
Quantitative Stability Data Summary
The following table provides a semi-quantitative summary of the expected stability of NH-bis(PEG3-t-butyl ester) under different pH conditions over time at room temperature. This data is illustrative and should be confirmed experimentally for specific applications.
| pH | Incubation Time | Expected % Intact NH-bis(PEG3-t-butyl ester) | Primary Degradation Product(s) |
| 2.0 | 1 hour | < 10% | NH-bis(PEG3-acid) + tert-butanol |
| 4.0 | 24 hours | ~ 50% | NH-bis(PEG3-acid) + tert-butanol |
| 7.4 | 7 days | > 99% | None |
| 9.0 | 7 days | > 99% | None |
Experimental Protocols for Stability Assessment
To empirically determine the stability of NH-bis(PEG3-t-butyl ester), a well-designed experimental protocol is essential. The following is a comprehensive, self-validating workflow for a pH stability study.
Experimental Workflow
Caption: Workflow for pH stability testing.
Step-by-Step Methodology
1. Materials and Reagents:
-
NH-bis(PEG3-t-butyl ester)
-
Buffers:
-
pH 2.0: 0.01 M HCl
-
pH 4.0: 0.1 M Acetate buffer
-
pH 7.4: 0.1 M Phosphate buffered saline (PBS)
-
pH 9.0: 0.1 M Borate buffer
-
-
Quenching Solution: 1 M TRIS buffer, pH 8.0
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
High-purity water
2. Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of NH-bis(PEG3-t-butyl ester) in acetonitrile.
-
Rationale: Acetonitrile is used as the solvent to prevent premature hydrolysis before the start of the experiment.
-
3. Incubation:
-
In separate vials, dilute the stock solution 1:100 into each of the pH buffers to a final concentration of 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C).
-
Rationale: A constant temperature is crucial for reproducible kinetic data. 37 °C can be used to simulate physiological conditions.
-
4. Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) from each vial.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution.
-
Rationale: Quenching by raising the pH to 8.0 will neutralize the acidic samples and prevent further degradation before analysis.
-
5. HPLC-MS Analysis:
-
Analyze the quenched samples by reverse-phase HPLC coupled with a mass spectrometer (LC-MS).
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Range: m/z 100-1000
-
Monitor for the [M+H]⁺ ions of NH-bis(PEG3-t-butyl ester) and its potential degradation products (mono-acid and di-acid forms).
-
Rationale: LC-MS is a powerful technique that allows for the separation and identification of the parent compound and its degradation products based on their retention times and mass-to-charge ratios.[7][8]
-
6. Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining relative to the t=0 time point.
-
Plot the percentage of intact compound versus time for each pH condition.
-
If possible, calculate the half-life (t1/2) of the compound under acidic conditions.
Conclusion: A Stable Linker with Controlled Lability
NH-bis(PEG3-t-butyl ester) is a robust and versatile linker that offers excellent stability under neutral and basic conditions, making it well-suited for a wide range of bioconjugation applications. Its key feature is the acid-labile nature of the tert-butyl ester groups, which provides a convenient method for deprotection under controlled acidic conditions. A thorough understanding of its pH-dependent stability profile, as outlined in this guide, is paramount for its successful implementation in the development of novel therapeutics. By employing rigorous experimental methodologies to characterize its stability, researchers can harness the full potential of this valuable chemical tool, ensuring the integrity and desired performance of their final conjugate molecules.
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. Retrieved from [Link]
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AxisPharm. (2023, June 19). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm. Retrieved from [Link]
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Biopharma PEG. (2022, February 10). PEG Linkers & Their Applications. Biopharma PEG. Retrieved from [Link]
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Salomaa, P. (1960). The Kinetics of the Acid-Catalysed Hydrolysis of Alkyl Formates. Acta Chemica Scandinavica, 14, 577-584. Retrieved from [Link]
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Santos, J. H., et al. (2019). Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. Molecules, 24(12), 2274. Retrieved from [Link]
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-
Cheng, T. L., Chuang, K. H., Chen, B. M., & Roffler, S. R. (2012). Analytical measurement of PEGylated molecules. Bioconjugate chemistry, 23(5), 881–899. Retrieved from [Link]
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The Central Secondary Amine in NH-bis(PEG3-t-butyl ester): A Technical Guide to Reactivity and Conjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NH-bis(PEG3-t-butyl ester) is a bifunctional linker of increasing importance in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Its unique architecture, featuring a central secondary amine flanked by two polyethylene glycol (PEG) arms terminating in t-butyl esters, offers a valuable scaffold for conjugating two distinct molecular entities.[3] The reactivity of this central secondary amine is the lynchpin of its utility, yet it is governed by a subtle interplay of steric hindrance, electronic effects, and reaction conditions. This in-depth guide provides a comprehensive analysis of the amine's reactivity, offering field-proven insights and detailed protocols to empower researchers in harnessing the full potential of this versatile linker.
Structural and Reactivity Profile of the Central Amine
The core of the NH-bis(PEG3-t-butyl ester) molecule is its secondary amine (R₂NH). The reactivity of this nitrogen is dictated by the lone pair of electrons, which renders it both basic and nucleophilic.[4] However, its behavior in chemical transformations is not straightforward and is profoundly influenced by its immediate structural environment.
Basicity and Nucleophilicity: A Balancing Act
Secondary amines are generally considered more nucleophilic than primary amines due to the electron-donating inductive effect of the two attached alkyl groups, which increases the electron density on the nitrogen atom.[4] This enhanced nucleophilicity is a key asset for conjugation reactions. However, this principle is counterbalanced by steric hindrance. The two PEG3-t-butyl ester arms create a sterically congested environment around the nitrogen, which can impede its ability to attack an electrophilic center.[4][5] This steric crowding makes the central amine less reactive than a simple, unhindered secondary amine like diethylamine.
The Influence of PEG Chains and Terminal Esters
The polyethylene glycol (PEG) chains are not merely inert spacers. Their ether oxygens can influence the local solvent environment and, through conformational flexibility, modulate the accessibility of the central amine.[] While PEGylation is primarily known for enhancing solubility and pharmacokinetic properties, the chains contribute significantly to the steric bulk around the reactive amine center.[7][8]
The terminal t-butyl ester groups are robust protecting groups, generally stable under the neutral to slightly basic conditions used for many amine-based conjugations.[9] They can be deprotected under acidic conditions (e.g., with trifluoroacetic acid) to reveal carboxylic acids for subsequent conjugation steps, a common strategy in the stepwise synthesis of PROTACs.[2][3] It is crucial to note that prolonged exposure to strong bases or high temperatures should be avoided to prevent hydrolysis of the esters.
Key Conjugation Reactions and Mechanistic Considerations
The central secondary amine serves as a versatile handle for a variety of covalent modification strategies. The choice of reaction depends on the electrophilic partner and the desired linkage.
Acylation with Activated Esters (e.g., NHS Esters)
Acylation is one of the most common methods for modifying amines. N-Hydroxysuccinimide (NHS) esters are highly efficient acylating agents that react with unprotonated amines to form stable amide bonds.[10][11]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The secondary amine's lone pair attacks the carbonyl carbon of the NHS ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the stable NHS leaving group to yield the final amide conjugate.[11]
Critical Parameters:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for sterically hindered secondary amines. [12][13]It is mild, selective for the iminium ion over the starting carbonyl, and effective under slightly acidic conditions which can help catalyze iminium formation. [12]* Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. [13]* Additives: Acetic acid can be used as a catalyst to facilitate iminium ion formation. [12]
Aza-Michael Addition
The central amine can act as a nucleophile in a conjugate addition to an α,β-unsaturated carbonyl compound, such as a maleimide or an acrylate. [14][15]This reaction, often termed an aza-Michael addition, forms a new carbon-nitrogen bond at the β-carbon of the acceptor. [15] Mechanism: The reaction is a 1,4-conjugate addition where the amine attacks the electrophilic β-carbon of the Michael acceptor. [16]This process is often reversible and can be influenced by steric factors on both the amine and the acceptor. [17][18] Critical Parameters:
-
Acceptor Reactivity: Maleimides are highly reactive Michael acceptors commonly used in bioconjugation. Acrylates and acrylamides are also viable but may require longer reaction times or catalysis.
-
pH and Solvent: The reaction is typically performed in polar aprotic solvents or buffered aqueous solutions at a pH that maintains the amine in its nucleophilic state.
Experimental Protocols & Methodologies
The following protocols are provided as a starting point and should be optimized for specific substrates and desired outcomes.
Protocol 1: Acylation with an NHS Ester
Objective: To conjugate an NHS-ester activated molecule to the central amine of NH-bis(PEG3-t-butyl ester).
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
NHS ester of the molecule to be conjugated
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate or Sodium borate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 8.0
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25) or Reverse-Phase HPLC.
Procedure:
-
Dissolve NH-bis(PEG3-t-butyl ester) in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-10 mg/mL.
-
Separately, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL).
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the buffered solution of the linker while gently vortexing. [10]4. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Monitor reaction progress by LC-MS if possible.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature. [10]6. Purify the conjugate from excess reagent and byproducts using an appropriate chromatographic method.
Protocol 2: Reductive Amination with an Aldehyde
Objective: To alkylate the central amine using an aldehyde.
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Aldehyde reactant
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Glacial Acetic Acid (optional catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Purification: Silica gel flash chromatography.
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve NH-bis(PEG3-t-butyl ester) (1.0 eq) and the aldehyde (1.1 - 1.5 eq) in anhydrous DCE or DCM.
-
If desired, add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to promote iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the stirring solution. [13]4. Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
Data Summary and Optimization
Successful conjugation requires careful control over reaction parameters. The steric hindrance of the central amine is the primary challenge to overcome.
Table 1: Factors Influencing Reaction Outcomes
| Parameter | Acylation (NHS Ester) | Reductive Amination | Aza-Michael Addition | Rationale & Optimization Tips |
| pH | 8.0 - 9.0 | 5.0 - 7.0 (Slightly Acidic) | 7.0 - 8.5 | Balances amine nucleophilicity against reagent stability (hydrolysis of NHS ester) or catalysis (iminium formation). Titrate pH carefully. |
| Stoichiometry | High excess of NHS ester (5-20x) | Slight excess of aldehyde (1.1-1.5x) | Slight excess of acceptor (1.1-2.0x) | Overcoming the steric hindrance of the secondary amine often requires higher concentrations or molar excess of the less-hindered reactant. |
| Temperature | 4°C to Room Temp | Room Temp | Room Temp | Lower temperatures can be used to slow down side reactions like hydrolysis but will also slow the primary reaction rate. |
| Solvent | Buffered Aqueous w/ co-solvent (DMF, DMSO) | Anhydrous Aprotic (DCM, DCE) | Buffered Aqueous or Polar Aprotic | Solvent choice is critical for reactant solubility and to prevent unwanted side reactions with the solvent itself. |
Conclusion
The central secondary amine of NH-bis(PEG3-t-butyl ester) is a powerful, albeit sterically hindered, functional group for molecular construction. Its reactivity is a product of competing electronic and steric factors. By understanding these principles and carefully controlling reaction conditions—particularly pH, stoichiometry, and the choice of reagents—researchers can effectively leverage this linker. The protocols and insights provided herein serve as a robust foundation for the successful application of NH-bis(PEG3-t-butyl ester) in the development of next-generation therapeutics, enabling the precise and efficient conjugation of diverse molecular entities.
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Eindhoven University of Technology Research Portal. Addition of secondary amines to alpha, beta-unsaturated carbonyl compounds and nitriles by using microstructured reactors. Available from: [Link]
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MDPI. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Available from: [Link]
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ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Available from: [Link]
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MDPI. Tuning the Density of Poly(ethylene glycol) Chains to Control Mammalian Cell and Bacterial Attachment. Available from: [Link]
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The Gatekeeper of Reactivity: A Technical Guide to the Function of Terminal t-Butyl Esters in NH-bis(PEG3-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of medicinal chemistry and targeted therapeutics, precision and control are paramount. The synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs) relies on a strategic sequence of reactions, where specific functional groups must be shielded while others are manipulated. This guide delves into the critical role of the terminal tert-butyl (t-butyl) ester groups in the bifunctional linker, NH-bis(PEG3-t-butyl ester), a key building block in the construction of potent protein degraders.
Introduction: The Architectural Significance of NH-bis(PEG3-t-butyl ester)
NH-bis(PEG3-t-butyl ester) is a heterobifunctional, PEG-based linker designed for the modular synthesis of complex bioconjugates, most notably PROTACs.[1] Its structure is defined by a central secondary amine branching into two symmetrical arms, each composed of a three-unit polyethylene glycol (PEG3) chain terminating in a t-butyl ester.
This unique architecture is not arbitrary; it is engineered to provide synthetic chemists with orthogonal handles for sequential conjugation. The central amine serves as an initial attachment point, while the two terminal ends are temporarily "locked" or "protected." The choice of the t-butyl ester as the terminal protecting group is a deliberate and strategic one, rooted in its distinct chemical properties.[2]
The Core Function: t-Butyl Esters as Robust Carboxylic Acid Surrogates
The primary role of the t-butyl ester is to act as a protecting group for a carboxylic acid.[3][4] In a multi-step synthesis, reactive functional groups like carboxylic acids can interfere with desired chemical transformations, leading to unwanted side reactions and a complex mixture of products. By converting the carboxylic acid to a t-butyl ester, its reactivity is effectively masked.
Key Advantages of the t-Butyl Ester Protecting Group:
| Property | Advantage in Synthesis | Rationale |
| High Stability | Allows for a broad range of chemical manipulations on other parts of the molecule without premature cleavage. | The bulky t-butyl group provides significant steric hindrance, making the ester carbonyl less susceptible to nucleophilic attack and stable to bases, reducing agents, and many other reagents.[5] |
| Acid Lability | Enables selective and clean removal under specific, mild acidic conditions. | The mechanism of cleavage proceeds through the formation of a stable tertiary carbocation, which does not require harsh conditions that could damage a sensitive substrate.[6] |
| Orthogonality | Can be removed without affecting other common protecting groups (e.g., Fmoc, Cbz, most silyl ethers). | This selectivity is crucial for complex syntheses requiring multiple protecting groups that must be removed at different stages.[4] |
The stability of the t-butyl ester to basic and nucleophilic conditions is particularly vital. It allows for reactions such as amide bond formation to be carried out at the central secondary amine of the NH-bis(PEG3-t-butyl ester) linker without disturbing the termini.
The Deprotection Process: Unveiling the Carboxylic Acids
The true utility of the t-butyl ester lies in the ease and specificity of its removal. The process, known as deprotection, is most commonly achieved using a strong acid, typically trifluoroacetic acid (TFA).[7]
Mechanism of Acid-Catalyzed Deprotection
The cleavage of a t-butyl ester is an acid-catalyzed process that relies on the formation of a stable tert-butyl carbocation.[6][8]
Figure 1. Mechanism of TFA-mediated t-butyl ester deprotection.
-
Protonation: The carbonyl oxygen of the ester is protonated by TFA, making the carbonyl carbon more electrophilic.
-
Cleavage: The carbon-oxygen bond cleaves, releasing the desired carboxylic acid and a stable tertiary t-butyl carbocation.[8][9]
-
Elimination: The t-butyl cation is unstable in the presence of the TFA counter-ion and rapidly eliminates a proton to form isobutylene gas, a volatile byproduct that is easily removed.[10]
This clean decomposition into the desired acid and a gaseous byproduct simplifies the reaction workup and purification process.[11]
Standard Experimental Protocol: TFA-Mediated Deprotection
This protocol outlines a general procedure for removing the t-butyl ester protecting groups from NH-bis(PEG3-t-butyl ester) after the first ligand has been coupled to the central amine.
Materials:
-
Ligand-linker conjugate (t-butyl ester protected)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon supply
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the t-butyl ester-protected compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Reaction: Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA). For substrates sensitive to the reactive t-butyl cation, scavengers like triisopropylsilane (TIS) or water can be added (2-5% v/v).[7][12]
-
Monitoring: Stir the reaction at room temperature for 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with a solvent like toluene or DCM several times.[13]
-
Isolation: The resulting crude product, the deprotected di-carboxylic acid (often as a TFA salt), can be thoroughly dried under high vacuum and is often pure enough to be used directly in the next synthetic step.
Application in PROTAC Synthesis: A Stepwise Approach
The function of the t-butyl esters is best illustrated in the context of a PROTAC synthesis workflow. The goal is to sequentially attach two different molecules (a target protein ligand and an E3 ligase ligand) to the linker.
Figure 2. General workflow for PROTAC synthesis using the linker.
-
Initial Coupling: A ligand for the E3 ligase (e.g., containing a free amine) is coupled to the central secondary amine of NH-bis(PEG3-t-butyl ester). The terminal t-butyl esters remain intact during this step, preventing the formation of oligomers or other side products.[14]
-
Deprotection/Activation: The resulting intermediate is treated with TFA as described in the protocol above. This selectively cleaves both terminal t-butyl esters, exposing two new carboxylic acid functional groups.
-
Final Coupling: The second ligand, which binds the target protein (also containing a reactive handle like an amine), is then coupled to the newly formed carboxylic acid termini, completing the synthesis of the heterobifunctional PROTAC molecule.[15]
Conclusion
The terminal t-butyl esters in NH-bis(PEG3-t-butyl ester) serve as indispensable "gatekeepers" of reactivity. They provide a robust, stable shield for the terminal carboxylic acids, permitting clean and high-yielding modification of the linker's central core. Their facile and selective removal under mild acidic conditions unveils the carboxylic acids at the precise moment they are needed for the final conjugation step. This elegant protection-deprotection strategy is fundamental to the modular and controlled synthesis of sophisticated therapeutics like PROTACs, enabling the rational design and development of next-generation medicines.
References
- Vertex AI Search. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved January 10, 2026.
- Vertex AI Search. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ECHEMI. Retrieved January 10, 2026.
-
Pore, S. B., et al. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Bioconjugate Chemistry, 24(4), 654-668. [Link]
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Biopharma PEG. (n.d.). Applications of PEG Linkers. Retrieved January 10, 2026, from [Link]
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Creative Biolabs. (n.d.). What are PEG Linkers? Retrieved January 10, 2026, from [Link]
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Slanina, T., & Hidasová, D. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved January 10, 2026, from [Link]
-
Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]
-
Pryyma, A., et al. (2021). Synthesis of bifunctional linkers 10, 16 and 18. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 10, 2026, from [Link]
-
Pearson. (n.d.). t-Butyl Ether Protecting Groups. Retrieved January 10, 2026, from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Acids - Reagent Guides. Retrieved January 10, 2026, from [Link]
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Bunton, C. A., & Wood, J. L. (1952). Tracer Studies on Ester Hydrolysis. Part II. The Acid Hydrolysis of tert.-Butyl Acetate. Journal of the Chemical Society, 1522. [Link]
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The Gatekeeper of Reactivity: A Technical Guide to NH-bis(PEG3-t-butyl ester) in PROTAC Synthesis
Introduction: The Central Role of the Linker in Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][3] A PROTAC consists of three essential components: a ligand that binds the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.[1][3]
While the two ligands provide specificity, the linker is far from a passive spacer. Its length, composition, and flexibility are critical determinants of a PROTAC's success, profoundly influencing the stability of the ternary complex, as well as the molecule's overall solubility, cell permeability, and pharmacokinetic properties.[3][4][5] Among the most utilized linker scaffolds, polyethylene glycol (PEG) chains are prized for their ability to enhance hydrophilicity and solubility—key attributes for these often large and lipophilic molecules.[1][3][][7][8]
This guide provides an in-depth examination of a specific, yet highly versatile, class of linker building blocks: bifunctional PEG linkers featuring a reactive amine at one terminus and a carboxylic acid masked by a t-butyl ester at the other. We will dissect the mechanism by which this "gatekeeper" protecting group enables a robust, sequential, and directional strategy for PROTAC synthesis.
The Synthetic Building Block: Anatomy of an Amine-PEG-t-Butyl Ester Linker
The term "NH-bis(PEG3-t-butyl ester)" can be ambiguous, with some suppliers describing branched, trivalent structures.[9][10][11] However, for the purpose of a sequential synthetic route, the most relevant and commonly used structure is a linear, bifunctional linker. A prime example is Amino-PEG3-propionic acid tert-butyl ester . Let's break down its components:
-
Primary Amine (NH2-): This nucleophilic group serves as the first reactive handle. It readily participates in amide bond formation when coupled with an activated carboxylic acid on either the POI ligand or the E3 ligase ligand.
-
PEG3 Moiety (- (CH2CH2O)3 -): This three-unit polyethylene glycol chain is the spacer element. Its ether oxygens impart significant hydrophilicity, which can improve the aqueous solubility of the final PROTAC.[3][7][8] The flexibility of the PEG chain also allows for the necessary conformational adjustments to achieve a productive ternary complex.[5][12]
-
t-Butyl Ester (-C(O)O-C(CH3)3): This is the "gatekeeper." The t-butyl group is a robust protecting group for the terminal carboxylic acid.[13] It is stable under the basic or neutral conditions used for the initial amide coupling reaction but can be cleanly and selectively removed under acidic conditions.[13][14][15] This orthogonality is the cornerstone of the synthetic strategy.
Mechanism of Action in PROTAC Synthesis: A Controlled, Stepwise Approach
The use of a linker with an amine and a protected carboxylic acid enables a highly controlled, two-step synthetic workflow. This strategy avoids the statistical mess of a one-pot reaction with three components and ensures the final PROTAC is assembled in a defined, directional manner.
Logical Workflow for Sequential PROTAC Synthesis
The entire process hinges on the orthogonal nature of the linker's two ends: the reactive amine and the protected acid. The workflow ensures that each end reacts in its designated step without interfering with the other.
Caption: Sequential PROTAC synthesis workflow using a bifunctional linker.
Step 1: First Amide Coupling
The synthesis begins by coupling one of the two ligands (which must possess a free carboxylic acid) to the amine terminus of the linker.
-
Mechanism: This is a classic peptide coupling reaction. The carboxylic acid on the ligand is first activated using a coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most efficient and widely used reagents for this purpose.[16][17][18] In the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), HATU converts the carboxylic acid into a highly reactive OAt-active ester.[18] The primary amine of the linker then attacks the activated carbonyl carbon, forming a stable amide bond and releasing the HOAt byproduct.
-
Critical Choice: The t-butyl ester at the other end of the linker remains completely inert during this step, which is crucial for the success of the strategy.
Step 2: Deprotection of the t-Butyl Ester
With the first ligand securely attached, the "gatekeeper" t-butyl group is removed to reveal the second reactive handle: a free carboxylic acid.
-
Mechanism: The t-butyl ester is cleaved under strong acidic conditions, typically using Trifluoroacetic acid (TFA) , often in a solvent like Dichloromethane (DCM).[13][14] The acid protonates the ester oxygen, making the t-butyl group a good leaving group. The t-butyl group departs as a stable tertiary carbocation, which is subsequently quenched by scavengers or deprotonates to form isobutylene gas.[13][15] The reaction leaves behind the free carboxylic acid on the linker-ligand intermediate.
-
Practical Consideration: The resulting amine-TFA salt from this step is often sufficiently pure to be carried directly into the next coupling reaction without extensive purification.[14]
Sources
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A Comprehensive Technical Guide to the Storage and Handling of NH-bis(PEG3-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical parameters for the proper storage and handling of NH-bis(PEG3-t-butyl ester), a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery systems, and proteomics. Adherence to these protocols is paramount to ensure the compound's integrity, experimental reproducibility, and the safety of laboratory personnel.
Chemical Profile and Intrinsic Stability
NH-bis(PEG3-t-butyl ester) is a unique molecule featuring a central secondary amine, flanked by two polyethylene glycol (PEG) chains, each terminated with a t-butyl ester. This structure imparts both hydrophilicity, due to the PEG spacers, and specific chemical reactivities that are key to its function but also dictate its handling requirements.
A foundational understanding of its constituent parts is crucial:
-
Polyethylene Glycol (PEG) Chains: The PEG moieties are susceptible to oxidative degradation, a process that can be catalyzed by light and elevated temperatures.[1][2] This degradation can lead to the formation of aldehydes, carboxylates, and peroxides, altering the chemical properties and performance of the linker.[1]
-
t-Butyl Ester Groups: These groups are sterically hindered esters that are highly stable under neutral and basic conditions. However, they are designed to be labile and will undergo hydrolysis under acidic conditions to yield the corresponding carboxylic acid and isobutylene gas.[3][4][5] This acid sensitivity is a critical feature for applications requiring a deprotection step.
-
Secondary Amine: The central amine group provides a nucleophilic site for further conjugation reactions.
Visualizing the Structure and Key Functional Groups
Caption: Recommended workflow for handling NH-bis(PEG3-t-butyl ester).
Detailed Handling Protocol
-
Equilibration: Before opening, allow the vial of NH-bis(PEG3-t-butyl ester) to warm to room temperature in a desiccator for at least 30-60 minutes. [6]This crucial step prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Whenever possible, handle the solid compound in a glove box or under a positive pressure of dry argon or nitrogen. [7][8]3. Aliquoting: If a glove box is unavailable, open the vial briefly in a low-humidity environment. Quickly weigh the desired amount and transfer it to your reaction vessel.
-
Resealing: After taking an aliquot, flush the headspace of the original vial with an inert gas before tightly resealing. Wrapping the cap with parafilm can provide an additional barrier.
-
Solubilization: The compound is soluble in water, DMSO, DCM, and DMF. [9][10]Use anhydrous solvents when the downstream application requires the preservation of the t-butyl ester groups.
Potential Hazards and Degradation Pathways
While a specific, comprehensive safety data sheet (SDS) for NH-bis(PEG3-t-butyl ester) is not widely available, an SDS for the similar N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl salt indicates that it is harmful if swallowed and very toxic to aquatic life. [11]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
The primary chemical hazard is unintended deprotection of the t-butyl ester groups.
Acid-Catalyzed Hydrolysis of t-Butyl Esters
Caption: Simplified schematic of t-butyl ester hydrolysis.
This reaction is typically performed intentionally using strong acids like trifluoroacetic acid (TFA). [4]However, inadvertent exposure to acidic contaminants during storage or handling can lead to premature deprotection, resulting in a mixture of the desired compound and its carboxylic acid analog. This can compromise subsequent conjugation reactions.
Conclusion: A Protocol for Success
The chemical integrity of NH-bis(PEG3-t-butyl ester) is directly correlated with meticulous storage and handling. By understanding its inherent sensitivities to oxidation and acid-catalyzed hydrolysis, researchers can implement protocols that preserve its structure and function. The core principles are the stringent exclusion of moisture, oxygen, and light, combined with low-temperature storage. Adherence to these guidelines will ensure the reliability of experimental outcomes and contribute to the successful application of this versatile crosslinker in advanced scientific research.
References
- Google Patents. (n.d.). WO2007082890A1 - Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
Hampton Research. (1986, August 2). PEG Stability: A Look at pH and Conductivity Changes over Time in Polyethylene Glycols. Retrieved from [Link] [1]14. Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from a general search for preparing anhydrous reagents.
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Methodological & Application
Application Notes & Protocols: A Guide to Amide Coupling of NH-bis(PEG3-t-butyl ester) using EDC/NHS Chemistry
Introduction: The Strategic Advantage of Branched PEGylation
In the landscape of drug development and bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation can enhance solubility, extend circulatory half-life, and reduce immunogenicity.[1][2] This guide focuses on a specific, structurally advantageous linker: NH-bis(PEG3-t-butyl ester) . This secondary amine-bearing, branched linker offers a unique scaffold. Conjugation occurs at the central amine, attaching two discrete PEG arms to the target molecule. Each arm is terminated with a t-butyl ester, a protecting group for a carboxylic acid, which can be deprotected post-conjugation for subsequent functionalization.
This document provides a detailed, field-tested protocol for the covalent attachment of this linker to carboxyl-containing molecules using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step workflow, and discuss critical parameters for optimization and troubleshooting, empowering researchers to achieve efficient and reproducible conjugations.
Section 1: The Mechanism of EDC/NHS Amide Bond Formation
The EDC/NHS system is a "zero-length" crosslinking method, meaning no part of the crosslinker itself becomes part of the final bond between the two target molecules.[3] The reaction is a powerful two-step process designed to overcome the challenges of direct amide bond formation in aqueous environments.
-
Carboxyl Activation: EDC reacts with a carboxylic acid group (-COOH) on the target molecule. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0), which protonates the carbodiimide, making it highly susceptible to nucleophilic attack by the carboxylate. The result is a highly reactive but unstable O-acylisourea intermediate.[4]
-
Intermediate Stabilization: The O-acylisourea intermediate is prone to rapid hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid and reduce coupling efficiency.[3][4] To prevent this, N-hydroxysuccinimide (NHS) is introduced. NHS rapidly reacts with the intermediate to form a semi-stable NHS ester, displacing the EDC as a soluble urea byproduct.[4][5] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea but is highly reactive toward primary and secondary amines.[6]
-
Nucleophilic Attack and Amide Bond Formation: The amine-reactive NHS ester is then presented with the secondary amine of the NH-bis(PEG3-t-butyl ester). This final step is most efficient at a physiological to slightly basic pH (7.2-8.0), where the amine is deprotonated and thus more nucleophilic.[7] The amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.
Section 2: Reagents and Materials
Successful conjugation requires high-purity reagents and properly prepared buffers. It is critical to use anhydrous solvents for preparing stock solutions of EDC and NHS, as both are susceptible to hydrolysis.
| Reagent / Material | Abbreviation / Formula | Molar Mass ( g/mol ) | Key Properties & Handling Notes |
| Target Molecule | R-COOH | Variable | Must contain at least one accessible carboxylic acid group. Must be soluble in the chosen reaction buffer. |
| NH-bis(PEG3-t-butyl ester) | C₂₆H₅₁NO₁₀ | 537.69 | A branched secondary amine linker. Soluble in water and common organic solvents like DMF, DMSO, CH₂Cl₂.[8] |
| EDC Hydrochloride | C₈H₁₇N₃·HCl | 191.70 | Water-soluble carbodiimide. Highly hygroscopic; equilibrate to room temperature before opening. Prepare solutions fresh.[3][9] |
| N-hydroxysuccinimide | NHS / C₄H₅NO₃ | 115.09 | Improves coupling efficiency. Also hygroscopic. For fully aqueous reactions, Sulfo-NHS may be used for enhanced solubility.[3] |
| Activation Buffer | 0.1 M MES, pH 4.5-6.0 | - | MES (2-(N-morpholino)ethanesulfonic acid) is a non-carboxylate, non-amine buffer ideal for the activation step.[4][7] |
| Coupling Buffer | 0.1 M Phosphate Buffer, pH 7.2-7.5 | - | Phosphate-buffered saline (PBS) is a common choice. Avoid amine-containing buffers like Tris at this stage.[7] |
| Quenching Solution | 1 M Hydroxylamine, pH 8.5 or 1 M Tris, pH 8.5 | - | Used to deactivate any remaining NHS esters.[7][10] |
| Solvents | Anhydrous DMF or DMSO | - | For preparing stock solutions of reagents that are less stable in aqueous environments. |
| Purification Equipment | Dialysis tubing, SEC/IEX columns, HPLC system | - | Required for removing byproducts and unreacted starting materials. |
Section 3: Detailed Experimental Protocol
This protocol employs a sequential, two-step approach that optimizes the pH for each stage of the reaction, maximizing yield and minimizing side-product formation.
3.1: Reagent and Buffer Preparation
-
Activation Buffer: Prepare 0.1 M MES buffer and adjust the pH to 5.5 using concentrated NaOH or HCl.
-
Coupling Buffer: Prepare 0.1 M sodium phosphate buffer or PBS and adjust the pH to 7.2.
-
Quenching Buffer: Prepare a 1 M stock solution of hydroxylamine HCl or Tris base and adjust the pH to 8.5.
-
Carboxyl-Molecule Solution: Dissolve your carboxyl-containing molecule (e.g., a protein, peptide, or functionalized nanoparticle) in Activation Buffer to a final concentration of 1-10 mg/mL.
-
EDC/NHS Stock Solutions: Immediately before use, dissolve EDC and NHS in anhydrous DMSO or cold, dry water to a high concentration (e.g., 100 mM). EDC is particularly prone to hydrolysis.[10]
-
Linker Solution: Dissolve NH-bis(PEG3-t-butyl ester) in Coupling Buffer or DMSO.
3.2: Step 1 - Activation of the Carboxylic Acid
-
Begin with your carboxyl-molecule solution in Activation Buffer (pH 5.5).
-
Add the freshly prepared EDC stock solution to the carboxyl-molecule solution.
-
Immediately add the NHS stock solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
Causality Check (Why this way?):
-
Stoichiometry: A molar excess of EDC and NHS over the available carboxyl groups is typically used to drive the reaction forward. A common starting point is a 5:2:1 molar ratio of EDC:NHS:Carboxyl-Molecule.[6][7] However, this must be optimized for each specific substrate to avoid aggregation or side reactions.[9][11]
-
pH: The acidic pH (4.5-6.0) ensures the carboxyl group is readily activated by EDC while minimizing premature hydrolysis of the O-acylisourea intermediate.[7]
3.3: Step 2 - Coupling with NH-bis(PEG3-t-butyl ester)
-
Increase the pH of the reaction mixture from ~5.5 to 7.2-7.5 by adding a calculated amount of Coupling Buffer or a dilute base (e.g., 0.5 M NaOH). Do this swiftly but carefully to avoid denaturing protein substrates.
-
Immediately add the NH-bis(PEG3-t-butyl ester) solution to the activated molecule mixture. A 1.5 to 5-fold molar excess of the amine linker over the carboxyl molecule is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Causality Check (Why this way?):
-
pH Shift: The secondary amine on the PEG linker is a much better nucleophile when it is deprotonated. Shifting the pH to the 7.2-8.0 range ensures a sufficient population of deprotonated amines to efficiently attack the NHS ester.[6][7]
-
Reaction Time/Temp: Longer incubation times or colder temperatures may be beneficial for sensitive substrates like proteins to ensure reaction completion while preserving their structural integrity.
3.4: Step 3 - Quenching the Reaction
-
Add the Quenching Buffer (e.g., hydroxylamine) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
This step hydrolyzes any remaining, unreacted NHS esters, preventing them from reacting non-specifically during purification and storage.[3][7]
Section 4: Purification and Analysis
Post-reaction cleanup is critical for obtaining a pure conjugate, free from reaction byproducts (urea, NHS) and excess reagents. The choice of method depends on the size and properties of the final product.
-
Size Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated product from smaller molecules like unreacted PEG linker, EDC byproduct, and NHS.[1][]
-
Ion Exchange Chromatography (IEX): PEGylation often shields charged residues on a protein, altering its isoelectric point (pI).[1][] This change in net charge can be exploited to separate the PEGylated conjugate from the unreacted native protein using IEX.[][13]
-
Dialysis / Tangential Flow Filtration (TFF): For large conjugates like PEGylated proteins, dialysis or TFF against a suitable storage buffer is effective for removing small molecule impurities.[3][14]
-
Analysis: The success of the conjugation can be confirmed using techniques like SDS-PAGE (which will show a shift in molecular weight), HPLC, and LC-MS to confirm the identity and purity of the final product.[2]
Section 5: Optimization and Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Inactive EDC/NHS due to hydrolysis. 2. Incorrect pH for activation or coupling. 3. Insufficient molar excess of reagents. 4. Competing nucleophiles in buffer (e.g., Tris, azide). | 1. Use fresh, high-quality EDC and NHS; prepare stock solutions immediately before use.[9] 2. Verify buffer pH before starting. Use the two-step pH protocol. 3. Increase the molar ratio of EDC/NHS and/or the amine linker. 4. Ensure buffers are free of extraneous amines or carboxylates. |
| Product Aggregation | 1. High concentration of crosslinker causing intermolecular crosslinking. 2. Change in protein solubility after conjugation. 3. Incorrect pH or ionic strength of the buffer. | 1. Reduce the concentration of EDC and the target molecule.[11] 2. Include stabilizing excipients (e.g., arginine, sucrose) in the reaction buffer. 3. Screen different buffer conditions; perform a solubility test on the final conjugate. |
| N-acylurea Side Product | The unstable O-acylisourea intermediate rearranges before reacting with NHS or the amine. This is more common with sterically hindered carboxyl groups. | Increase the concentration of NHS to more efficiently trap the intermediate as the NHS ester. Ensure rapid and thorough mixing when adding reagents. |
Section 6: Conclusion
The EDC/NHS coupling chemistry provides a reliable and versatile method for conjugating NH-bis(PEG3-t-butyl ester) to a wide array of molecules. By understanding the underlying mechanism and carefully controlling key parameters—especially reagent stoichiometry, freshness, and reaction pH—researchers can achieve high-yield, specific, and reproducible conjugations. The branched nature of this particular linker opens up possibilities for creating complex, multi-functional biomolecules, making this protocol a valuable addition to the bioconjugation toolkit.
Section 7: References
-
Time.is. (n.d.). Current time in Merrimack County, US. Retrieved from
-
CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. Retrieved from [Link]
-
Reddit. (2024). How does EDC/NHS coupling ACTUALLY work? r/labrats. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2015). What is the best and reliable approach to prepare EDC/NHS solution?. Retrieved from [Link]
-
Interchim. (n.d.). NHS / sulfo-NHS. Retrieved from [Link]
-
Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides. Retrieved from
-
ResearchGate. (2021). Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. Retrieved from [Link]
-
MDPI. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Retrieved from [Link]
-
ResearchGate. (2012). Purification of PEGylated Proteins. Retrieved from [Link]
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- 13. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 14. Membrane-Based Hybrid Method for Purifying PEGylated Proteins [mdpi.com]
Application Note: Facile Deprotection of NH-bis(PEG3-t-butyl ester) using Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation and drug delivery, polyethylene glycol (PEG) linkers are indispensable tools for enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The NH-bis(PEG3-t-butyl ester) is a versatile heterobifunctional linker featuring a primary amine for conjugation and two t-butyl ester-protected carboxylic acid moieties. The tert-butyl (t-butyl) ester serves as a robust protecting group for carboxylic acids, readily cleaved under acidic conditions to unveil the reactive carboxyl group for subsequent modifications. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy and volatility, which simplifies product isolation. This application note provides a comprehensive guide to the TFA-mediated deprotection of NH-bis(PEG3-t-butyl ester), detailing the underlying mechanism, a step-by-step protocol, analytical monitoring techniques, and troubleshooting strategies.
Mechanism of Deprotection
The deprotection of t-butyl esters with TFA is an acid-catalyzed cleavage reaction. The process is initiated by the protonation of the ester's carbonyl oxygen by TFA, which enhances the electrophilicity of the carbonyl carbon. This is followed by the departure of the stable tertiary butyl carbocation, forming a carboxylic acid and a t-butyl cation.[1][2] The t-butyl cation is a highly reactive electrophile and can be neutralized in several ways, most commonly through deprotonation by the trifluoroacetate anion to form isobutylene gas.[1][2] Using an excess of TFA ensures the reaction proceeds to completion.[2]
It is important to be aware that the reactive t-butyl carbocation can lead to side reactions, particularly the alkylation of nucleophilic residues if present in more complex molecules.[3][4]
Caption: Mechanism of TFA-mediated t-butyl ester deprotection.
Experimental Protocol
This protocol outlines a general procedure for the deprotection of NH-bis(PEG3-t-butyl ester). Researchers should optimize the reaction conditions based on their specific substrate and desired scale.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| NH-bis(PEG3-t-butyl ester) | ≥95% purity |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Diethyl ether | Anhydrous, cold |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Nitrogen or argon supply | Optional |
| Rotary evaporator | |
| High-vacuum pump | |
| Analytical Balance | |
| Syringes and needles |
Step-by-Step Procedure
Caption: Experimental workflow for TFA deprotection.
-
Preparation: In a clean, dry round-bottom flask, dissolve the NH-bis(PEG3-t-butyl ester) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[3]
-
Reaction Initiation: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA). A 1:1 (v/v) mixture of TFA and DCM is a common starting point.[3][5]
-
Reaction Time: Allow the reaction to stir at room temperature for 2-5 hours.[3] The exact time will depend on the substrate and scale.
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or, more accurately, by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the desired product.[3]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]
-
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the crude product with a solvent such as toluene or DCM multiple times.[3]
-
Drying: The resulting residue, which is the crude di-carboxylic acid product (often as a TFA salt), should be dried thoroughly under high vacuum.
For many subsequent applications, the crude product can be used directly. If higher purity is required, purification can be achieved by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Reaction Monitoring and Analytics
Careful monitoring of the deprotection reaction is crucial for determining the reaction endpoint and ensuring the desired product is obtained.
| Analytical Technique | Purpose | Observations |
| TLC | Qualitative monitoring of reaction progress. | Disappearance of the starting material spot and appearance of a more polar product spot. |
| LC-MS | Quantitative monitoring and product identification. | Disappearance of the starting material peak and appearance of the product peak with the expected mass-to-charge ratio. |
| NMR | Structural confirmation of the final product. | Disappearance of the t-butyl singlet (around 1.45 ppm) in the 1H NMR spectrum. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reaction time.- Low concentration of TFA.- Presence of moisture. | - Extend the reaction time and continue monitoring.- Ensure a sufficient excess of TFA is used (e.g., 50% v/v in DCM).[3]- Use anhydrous solvents and reagents. |
| Product is a Viscous Oil | The PEG chain can result in oily or waxy products. | This is a common characteristic of PEGylated compounds and may not indicate an issue with the reaction. |
| Difficult to Remove TFA | TFA can form a salt with the product's amine group. | - Co-evaporate with toluene or DCM multiple times.[3]- For a free amine product, consider a basic workup with a mild base like sodium bicarbonate if compatible with the product's stability.[7] |
| Side Reactions | The t-butyl cation can alkylate nucleophilic groups. | While less of a concern for NH-bis(PEG3-t-butyl ester) itself, for more complex substrates, consider adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture to trap the t-butyl cation.[8] |
Conclusion
The deprotection of NH-bis(PEG3-t-butyl ester) with trifluoroacetic acid is a straightforward and efficient method for generating the corresponding di-carboxylic acid. By understanding the reaction mechanism, adhering to a well-defined protocol, and employing appropriate analytical techniques for monitoring, researchers can reliably obtain the desired product for their downstream applications in drug development and bioconjugation. Careful attention to the removal of TFA and consideration of potential side reactions in more complex systems are key to achieving high purity and yield.
References
- Vertex AI Search, based on a search of public inform
-
ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link].
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available at: [Link].
-
ResearchGate. How can I deprotect esters using TFA? Available at: [Link].
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? Available at: [Link].
-
Guria, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1642-1651. Available at: [Link].
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link].
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conjugation of E3 ligase ligand to NH-bis(PEG3-t-butyl ester)
Application Note & Protocol
Topic: Conjugation of a Carboxylated E3 Ligase Ligand to NH-bis(PEG3-t-butyl ester) for PROTAC® Synthesis
Introduction: The Critical Ligand-Linker Conjugation in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of specific disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5][6] The successful synthesis of a PROTAC is a multi-step process where the conjugation of the E3 ligase ligand to the linker is a foundational step.
This guide provides a detailed technical overview and a robust protocol for the conjugation of a representative carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) to the bifunctional linker, NH-bis(PEG3-t-butyl ester).[7] This linker is particularly valuable as it incorporates a flexible, hydrophilic PEG3 spacer to improve physicochemical properties and terminates in two t-butyl ester groups, which serve as protected carboxylic acids for subsequent conjugation steps.[4]
We will delve into the chemical principles of amide bond formation, provide a step-by-step experimental protocol, discuss methods for characterization and purification, and offer insights into potential challenges. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of PROTACs and other complex bioconjugates.
Scientific Principles & Rationale
The Amide Coupling Reaction
The covalent linkage of an E3 ligase ligand bearing a carboxylic acid to the secondary amine of the NH-bis(PEG3-t-butyl ester) linker is achieved via an amide bond formation. This reaction, while common, requires careful selection of reagents to ensure high efficiency, minimize side reactions, and preserve chiral centers. The core transformation involves the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
Choice of Coupling Reagent: HATU
For this protocol, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a third-generation uronium salt-based reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization, especially with sterically hindered substrates.[8][9]
The mechanism of HATU-mediated coupling proceeds in two main stages:[10][11]
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to a more stable OAt-active ester.[10]
-
Coupling: The secondary amine of the linker then attacks the activated ester, forming the desired amide bond and releasing the HOAt byproduct and tetramethylurea.[10]
The pyridine nitrogen atom in the HOAt leaving group is thought to provide a neighboring group effect, which stabilizes the transition state and accelerates the reaction, making HATU superior to older benzotriazole-based reagents like HBTU.[10]
Role of the t-Butyl Ester Protecting Groups
The NH-bis(PEG3-t-butyl ester) linker features two t-butyl ester groups. In this initial conjugation step, they act as stable protecting groups for the terminal carboxylic acids. The steric bulk of the t-butyl group effectively shields the carbonyl from nucleophilic attack under the neutral to basic conditions of the amide coupling reaction.[12] These groups are designed to be removed in a subsequent step under acidic conditions (e.g., using Trifluoroacetic Acid, TFA), which are orthogonal to the conditions used for many other synthetic transformations.[12] This orthogonality is a cornerstone of modern multi-step synthesis.[12][13]
Chemical Reaction & Workflow Diagrams
Caption: General chemical scheme for amide coupling.
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
Objective: To synthesize the E3 ligase ligand-linker conjugate via HATU-mediated amide coupling.
Materials & Reagents
| Reagent | Recommended Grade | Supplier Example | Notes |
| E3 Ligase Ligand-COOH (e.g., Pomalidomide-C2-COOH) | ≥95% Purity | BenchChem, MedChemExpress | Ensure it is free of primary/secondary amine impurities. |
| NH-bis(PEG3-t-butyl ester) | ≥95% Purity | MedChemExpress | Store under inert gas.[7] |
| HATU | Reagent Grade, ≥98% | Sigma-Aldrich | Sensitive to moisture. Handle quickly. |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous, ≥99.5% | Sigma-Aldrich | Use a fresh bottle or freshly distilled. |
| DMF (N,N-Dimethylformamide) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle or over molecular sieves. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific | For aqueous wash. |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | For drying organic layer. |
| Silica Gel | 230-400 mesh | SiliCycle Inc. | For flash column chromatography. |
Step-by-Step Procedure
Note: Perform all steps under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Reagent Preparation:
-
In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the E3 Ligase Ligand-COOH (1.0 eq).
-
Add NH-bis(PEG3-t-butyl ester) (1.1 eq) to the same flask.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (E3 Ligase Ligand-COOH). Stir until all solids are fully dissolved.
-
-
Reaction Initiation:
-
Cool the flask to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 eq) to the stirred solution. Allow it to mix for 2-3 minutes.
-
In a separate vial, weigh HATU (1.2 eq) and dissolve it in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C over 5 minutes. Causality Note: Slow addition of HATU and maintaining a low temperature minimizes potential side reactions and prevents uncontrolled exotherms.
-
-
Reaction Progression & Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir for 2-4 hours.
-
Self-Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] The reaction is complete upon the consumption of the limiting E3 ligase ligand starting material.
-
-
Workup and Extraction:
-
Once the reaction is complete, quench it by adding deionized water (approximately 10x the volume of DMF).
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with Ethyl Acetate (3x volumes of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with 5% aq. NaHCO₃ (2x), water (1x), and finally with brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts like HOAt. The brine wash helps to break any emulsions and remove excess water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product is typically purified by automated flash column chromatography on silica gel.[13][14][15]
-
Stationary Phase: Silica Gel
-
Mobile Phase: A gradient of Methanol (MeOH) in Dichloromethane (DCM) is often effective. A typical gradient might be 0% to 10% MeOH in DCM over 20-30 column volumes.
-
Fraction Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.[15]
-
Final Step: Combine the pure fractions and concentrate under reduced pressure to yield the final conjugate as a solid or oil.
Characterization and Quality Control
To ensure the identity and purity of the final conjugate, comprehensive analytical characterization is mandatory.[15][16][17]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary tool for confirming the successful synthesis and assessing purity.
-
Expected Outcome: A major peak in the chromatogram at a new retention time corresponding to the product. The mass spectrum for this peak should show the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) corresponding to the calculated exact mass of the conjugate.[18]
| Compound | Example Formula | Calculated Exact Mass [M+H]⁺ |
| Pomalidomide-C2-COOH | C₁₅H₁₅N₃O₅ | 318.1084 |
| NH-bis(PEG3-t-butyl ester) | C₂₀H₃₉NO₈ | 422.2748 |
| Expected Conjugate Product | C₃₅H₅₂N₄O₁₂ | 721.3655 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for unambiguous structural confirmation.[16][17]
-
Expected Outcome: The spectrum should show all expected signals with correct integrations and chemical shifts corresponding to the final conjugate structure. Key diagnostic signals to look for include:
-
The disappearance of the carboxylic acid proton from the E3 ligand.
-
The appearance of characteristic peaks from both the E3 ligand and the linker moieties in the correct ratio.
-
A prominent singlet around 1.4-1.5 ppm integrating to 18 protons, corresponding to the two t-butyl ester groups.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive/degraded HATU. 2. Wet solvents or reagents. 3. Insufficient base (DIPEA). | 1. Use fresh HATU from a sealed container. 2. Ensure all solvents are anhydrous and glassware is oven-dried. 3. Use 3-4 equivalents of freshly opened/distilled DIPEA. |
| Incomplete Reaction | 1. Steric hindrance. 2. Insufficient reaction time. | 1. Increase reaction time to 12-24 hours. A slight increase in temperature (e.g., to 40 °C) can be attempted cautiously. 2. Continue monitoring until starting material is consumed. |
| Multiple Byproducts | 1. Side reaction with impurities in starting materials. 2. Reaction temperature too high. | 1. Purify starting materials before the reaction. 2. Maintain the reaction temperature at room temperature or below, especially during the addition of coupling reagents. |
| Difficulty in Purification | Product is co-eluting with byproducts (e.g., tetramethylurea). | 1. Ensure the aqueous workup is thorough to remove water-soluble impurities. 2. Try a different solvent system for flash chromatography (e.g., Ethyl Acetate/Hexanes with a small amount of triethylamine if the compound is basic).[19] |
References
-
Steinebach, C., Ng, Y. L. D., & Sijm, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development. Chemical Communications. [Link]
-
Royal Society of Chemistry. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science. [Link]
-
Wikipedia. HATU. Wikipedia. [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. [Link]
-
American Chemical Society. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
-
ResearchGate. Synthetic routes available for the preparation of pomalidomide derivatives. [Link]
-
American Chemical Society. (2025). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2025. [Link]
-
National Center for Biotechnology Information. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PubMed Central. [Link]
-
MDPI. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. [Link]
-
National Center for Biotechnology Information. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PubMed Central. [Link]
-
Portland Press. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
-
Royal Society of Chemistry. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
YouTube. (2015). Alcohol Protecting Groups: t- Butyl Ether Protecting Groups. [Link]
-
Royal Society of Chemistry. (2021). Current strategies for the design of PROTAC linkers: a critical review. [Link]
-
bioRxiv. (2025). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]
-
National Center for Biotechnology Information. (2020). Tips and Tricks in Reversed-Phase Flash Chromatography for Peptide Purification. PubMed. [Link]
-
National Center for Biotechnology Information. (2025). Methods to accelerate PROTAC drug discovery. PubMed Central. [Link]
-
ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
-
Frontiers. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]
-
ResearchGate. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
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Application Notes and Protocols for the Conjugation of NH-bis(PEG3-t-butyl ester) with N-Hydroxysuccinimide (NHS) Esters
Introduction: A Versatile Linker for Complex Bioconjugate Construction
In the landscape of advanced bioconjugation, drug delivery, and proteomics, the precise and controlled assembly of molecular components is paramount. NH-bis(PEG3-t-butyl ester) has emerged as a valuable bifunctional linker, offering a unique secondary amine core for conjugation, flanked by two polyethylene glycol (PEG) arms terminating in t-butyl ester protected carboxylic acids. This structure provides a strategic platform for creating sophisticated architectures such as Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates. The PEG spacers enhance aqueous solubility and can improve the pharmacokinetic properties of the final conjugate, while the t-butyl esters provide latent reactivity that can be unmasked in a subsequent step.[1][2]
This technical guide provides a comprehensive overview and detailed protocols for the reaction of the secondary amine of NH-bis(PEG3-t-butyl ester) with N-hydroxysuccinimide (NHS) esters, a cornerstone reaction in bioconjugation. We will delve into the mechanistic nuances of this reaction, provide field-proven protocols for conjugation and subsequent deprotection, and offer insights into the characterization and purification of the resulting conjugates.
The Chemistry of Amine Acylation: A Tale of Two Amines
The fundamental reaction between an NHS ester and an amine is a nucleophilic acyl substitution. The unprotonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable amide bond.[3][4]
While NHS esters are highly reactive towards primary amines, their reaction with secondary amines, such as the one in NH-bis(PEG3-t-butyl ester), is also feasible, albeit with some key differences.[5][6]
-
Reactivity: Secondary amines are generally less nucleophilic than primary amines due to steric hindrance and electronic effects. This results in a slower reaction rate with NHS esters.[5]
-
Steric Hindrance: The two PEG3 arms of NH-bis(PEG3-t-butyl ester) can create steric bulk around the central secondary amine, potentially further slowing the reaction rate.[3]
-
pH Dependence: Like primary amines, the reactivity of secondary amines is pH-dependent. The amine must be in its unprotonated form to be nucleophilic. Therefore, the reaction is typically carried out at a slightly basic pH.[2][7]
A critical competing reaction is the hydrolysis of the NHS ester by water, which leads to an unreactive carboxylic acid and reduces conjugation efficiency. The rate of hydrolysis increases significantly at higher pH.[4][8] Therefore, optimizing the reaction conditions is crucial to favor aminolysis over hydrolysis.
Experimental Workflow: A Two-Stage Process
The utilization of NH-bis(PEG3-t-butyl ester) in bioconjugation typically follows a two-stage workflow:
-
Conjugation: The secondary amine of NH-bis(PEG3-t-butyl ester) is reacted with an NHS ester-functionalized molecule of interest.
-
Deprotection: The t-butyl ester protecting groups are removed to reveal free carboxylic acid groups for subsequent conjugation or modification.
Caption: A generalized workflow for the two-stage conjugation and deprotection process.
Quantitative Data Summary: Key Parameters for Success
The success of the conjugation and deprotection steps hinges on careful control of several key parameters. The following tables summarize critical quantitative data to guide experimental design.
Table 1: Recommended Reaction Conditions for NHS Ester Conjugation with NH-bis(PEG3-t-butyl ester)
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Balances amine nucleophilicity with NHS ester hydrolysis. A pH of 8.0-8.5 is often a good starting point.[2][8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, but 4°C can be used to minimize hydrolysis and for sensitive molecules.[9][10] |
| Reaction Time | 2 - 24 hours | Due to the slower reactivity of the secondary amine, longer reaction times may be necessary compared to primary amines. Monitor reaction progress by LC-MS or TLC.[10][11] |
| Molar Excess of NHS Ester | 1.5 - 5 equivalents | A moderate excess of the NHS ester is recommended to drive the reaction to completion, compensating for the slower reaction rate of the secondary amine.[11] |
| Solvent | Anhydrous DMF or DMSO | For dissolving the NHS ester before adding to the aqueous reaction buffer. Ensure the solvent is amine-free.[12] |
| Buffer | Phosphate, Bicarbonate, HEPES, Borate | Must be free of primary amines (e.g., Tris, glycine) which will compete with the reaction.[4][9] |
Table 2: Conditions for t-Butyl Ester Deprotection
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Reagent | Trifluoroacetic Acid (TFA) | Efficiently cleaves t-butyl esters under acidic conditions.[3][13] |
| TFA Concentration | 50-95% in Dichloromethane (DCM) | Higher concentrations of TFA lead to faster deprotection. The choice depends on the stability of the rest of the molecule.[3][13] |
| Reaction Time | 1 - 5 hours | Monitor the reaction by LC-MS to ensure complete deprotection.[3] |
| Temperature | Room Temperature (20-25°C) | Generally sufficient for complete deprotection.[3] |
Detailed Experimental Protocols
Protocol 1: Conjugation of NH-bis(PEG3-t-butyl ester) with an NHS Ester
This protocol provides a general procedure for the conjugation of a molecule functionalized with an NHS ester to the secondary amine of NH-bis(PEG3-t-butyl ester).
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
NHS ester-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography or Reverse-Phase HPLC)
Procedure:
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).[12]
-
Prepare the NH-bis(PEG3-t-butyl ester) Solution: Dissolve the NH-bis(PEG3-t-butyl ester) in the amine-free reaction buffer to the desired concentration (e.g., 1-5 mg/mL).
-
Initiate the Conjugation Reaction: Add the desired molar excess (e.g., 1.5 to 5 equivalents) of the NHS ester stock solution to the NH-bis(PEG3-t-butyl ester) solution while gently vortexing. The final concentration of the organic solvent should ideally be below 10% to maintain the solubility of all components.[9]
-
Incubate the Reaction: Allow the reaction to proceed at room temperature for 2-24 hours with gentle stirring. Monitor the progress of the reaction by LC-MS or TLC.[11]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[4]
-
Purify the Conjugate: Purify the reaction mixture to remove unreacted reagents and byproducts. Size-exclusion chromatography is effective for removing small molecule impurities, while reverse-phase HPLC can provide higher resolution separation.[][15]
Protocol 2: Deprotection of the t-Butyl Ester Groups
This protocol describes the removal of the t-butyl protecting groups from the PEGylated conjugate to expose the terminal carboxylic acids.
Materials:
-
Purified t-butyl ester-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve the Conjugate: Dissolve the purified conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TFA: Add the desired volume of TFA to the solution (to achieve a final concentration of 50-95%).[3][13]
-
Incubate the Reaction: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the deprotection by LC-MS, looking for the expected mass shift.[3]
-
Remove Solvent and TFA: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]
-
Precipitate the Product: Dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and add cold diethyl ether to precipitate the deprotected product.
-
Isolate and Dry the Product: Centrifuge the mixture to pellet the precipitate. Decant the supernatant and wash the pellet with cold diethyl ether. Dry the final deprotected conjugate under vacuum.
Visualization of Key Mechanisms
Caption: Mechanism of the reaction between a secondary amine and an NHS ester.
Caption: Acid-catalyzed deprotection of a t-butyl ester using TFA.[1][16]
Characterization of the Conjugate
Thorough characterization is essential to confirm the identity and purity of the synthesized conjugate.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and confirm the successful addition of the NHS ester-functionalized molecule. For the deprotection step, MS will show the expected mass decrease corresponding to the loss of the t-butyl groups.[5][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the conjugate and assess its purity. The appearance of new signals corresponding to the conjugated molecule and the disappearance of the t-butyl signal after deprotection can be monitored.[5][18][19]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful tool for assessing the purity of the conjugate and for separating it from starting materials and byproducts. A shift in retention time compared to the starting materials is indicative of a successful conjugation.[2][][20]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolysis of NHS ester: Reagent was not fresh or was exposed to moisture.[21] 2. Suboptimal pH: pH was too low, leading to a protonated and unreactive amine. 3. Presence of primary amines in buffer: Tris or glycine in the buffer competed with the reaction.[21] 4. Insufficient reaction time: The reaction with the secondary amine is slower. | 1. Use fresh, high-quality NHS ester and anhydrous solvents. Prepare the NHS ester solution immediately before use.[21] 2. Ensure the reaction buffer pH is between 7.2 and 8.5.[2] 3. Use an amine-free buffer such as phosphate, bicarbonate, or HEPES.[9] 4. Increase the reaction time and monitor progress by LC-MS.[11] |
| Incomplete Deprotection | 1. Insufficient TFA concentration or reaction time. 2. Presence of water in the reaction mixture. | 1. Increase the TFA concentration or extend the reaction time. Monitor by LC-MS.[3] 2. Use anhydrous DCM for the reaction. |
| Multiple Products Observed by HPLC/MS | 1. Side reactions of the NHS ester: Reaction with other nucleophilic groups on the molecule. 2. Incomplete reaction or deprotection. | 1. Optimize the reaction pH and molar excess of the NHS ester to improve selectivity.[22] 2. Re-evaluate and optimize the reaction and deprotection conditions. |
Conclusion
The reaction of NH-bis(PEG3-t-butyl ester) with NHS esters provides a powerful and versatile strategy for the construction of complex bioconjugates. While the secondary amine of this linker exhibits slower reaction kinetics compared to primary amines, successful conjugation can be readily achieved through the careful optimization of reaction conditions, including pH, molar excess of the NHS ester, and reaction time. The subsequent acid-labile deprotection of the t-butyl esters offers a convenient method for revealing reactive carboxylic acid groups for further functionalization. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can effectively leverage this valuable linker to advance their work in creating novel and impactful biomolecules.
References
- BenchChem. (2025). Application Note: Characterization of PEGylated Peptides using Mass Spectrometry and NMR Spectroscopy. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of NOTA-bis(tBu)ester using Trifluoroacetic Acid (TFA). BenchChem.
- BOC Sciences. (n.d.).
- BroadPharm. (n.d.). Instructions for NHS-(PEG)
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- BenchChem. (2025).
- BroadPharm. (n.d.).
- Pore, N. (2023).
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- ResearchGate. (2023).
- BroadPharm. (2022). Protocol for PEG NHS Ester.
- Phenomenex. (n.d.).
- Frontiers. (n.d.).
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Journal of the Chemical Society, Perkin Transactions 1, 775-780.
- BenchChem. (2025).
- AxisPharm. (2024). Protocol for PEG NHS Reagents.
- ResearchGate. (2015). How can I deprotect esters using TFA?.
- ResearchGate. (n.d.).
- Novatia. (n.d.).
- BenchChem. (2025).
- MilliporeSigma. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC.
- Tocris Bioscience. (n.d.).
- LCGC International. (n.d.).
- Verma, M. S., et al. (2016).
- Tosoh Bioscience. (n.d.).
- Springer Nature Experiments. (n.d.).
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Glen Research. (n.d.). Glen Report 32.26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583–3586.
- ElectronicsAndBooks. (n.d.). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- ResearchGate. (n.d.). Comparison of reaction rates of NHS esters of mPEG with amino and alcohol group.
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1525–1536.
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purification of NH-bis(PEG3-t-butyl ester) conjugates by HPLC
An Application Guide for the Chromatographic Purification of NH-bis(PEG3-t-butyl ester) Conjugates by Reverse-Phase HPLC
Abstract
This comprehensive application note provides a detailed framework and robust protocols for the purification of biomolecule conjugates incorporating the NH-bis(PEG3-t-butyl ester) linker using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of PEGylated compounds. We delve into the fundamental principles governing the separation, explain the rationale behind methodological choices, and provide a step-by-step protocol for achieving high-purity conjugates, complete with troubleshooting and optimization strategies.
Introduction: The Challenge and a Strategic Approach
The NH-bis(PEG3-t-butyl ester) moiety is a branched linker increasingly utilized in bioconjugation and drug delivery system development.[1][2][3] Its structure, featuring a central secondary amine for conjugation, two hydrophilic polyethylene glycol (PEG) chains, and two hydrophobic t-butyl ester protected carboxyl groups, presents a unique purification challenge.[2][4] The final conjugate's physicochemical properties are a hybrid of the attached molecule (e.g., peptide, small molecule) and the linker itself.
Following a conjugation reaction, the crude mixture is often complex, containing the desired product alongside unreacted starting materials, hydrolyzed linker, and other side products.[][6] Achieving the high purity required for subsequent applications necessitates a reliable and high-resolution purification technique. Reverse-phase HPLC is the method of choice for this task, offering excellent separation capabilities based on hydrophobicity.[][7]
This guide focuses on leveraging the hydrophobic character imparted by the twin t-butyl ester groups, which provides a strong handle for retention and separation on non-polar stationary phases like C18 or C8.
Foundational Principles of Separation
The successful purification of these conjugates hinges on exploiting the differences in hydrophobicity between the target molecule and impurities.
-
Stationary Phase Interaction: The non-polar alkyl chains of a reverse-phase column (e.g., C18) serve as the stationary phase. The hydrophobic t-butyl ester groups of the conjugate will interact strongly with this phase.[8] The hydrophilic PEG chains, conversely, will prefer the polar mobile phase, modulating the overall retention.[]
-
Mobile Phase Composition: A gradient elution is typically employed, starting with a highly polar mobile phase (high water content) to ensure the binding of all hydrophobic components to the column. The concentration of a less polar organic solvent (like acetonitrile) is gradually increased, which competitively disrupts the hydrophobic interactions and elutes the bound components in order of increasing hydrophobicity.[9][10]
-
The Role of Mobile Phase Additives: Acidic modifiers, most commonly trifluoroacetic acid (TFA), are crucial. TFA serves two primary purposes:
-
Ion Pairing: It forms an ion pair with any positively charged basic residues on the conjugate (e.g., protonated amines), increasing their hydrophobicity and improving peak shape.[10]
-
pH Control: It maintains a low pH, ensuring consistent ionization states of analytes.[10][11] Caution: The t-butyl ester groups are labile under strongly acidic conditions.[1][12] While 0.1% TFA is standard for RP-HPLC and generally acceptable for the duration of a chromatographic run, prolonged exposure or harsh acidic conditions in the sample preparation phase should be avoided if the protecting groups must remain intact.[12][13]
-
-
Detection: Since PEG itself lacks a strong UV chromophore, detection of the conjugate often relies on a UV-active component of the attached molecule (e.g., aromatic rings in peptides or small molecules).[14][15] For conjugates lacking a chromophore, or for detecting unreacted PEG reagents, alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are necessary.[14][][17]
Experimental Workflow and Protocols
This section outlines a comprehensive, step-by-step protocol for the purification of an NH-bis(PEG3-t-butyl ester) conjugate.
Materials and Equipment
| Item | Specification | Rationale |
| HPLC System | Preparative or Semi-Preparative HPLC with Gradient Pump and UV Detector | Required for separating and collecting milligram-to-gram scale quantities. |
| HPLC Column | C18 or C8 Reverse-Phase Column (e.g., 10 x 250 mm, 5 µm particle size, 100-300 Å pore size) | C18 provides high hydrophobicity for strong retention. A wider pore size (300 Å) is recommended for larger conjugates like proteins.[18] |
| Mobile Phase A | HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) | The aqueous component of the mobile phase. TFA is a standard ion-pairing agent.[10] |
| Mobile Phase B | HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA) | The organic modifier used to elute the compound from the column. |
| Sample Solvent | Mobile Phase A or a minimal amount of DMSO/DMF followed by dilution in Mobile Phase A | Ensures the sample is fully dissolved and compatible with the initial mobile phase conditions.[6] |
| Filtration | 0.22 µm or 0.45 µm Syringe Filters (PTFE or PVDF) | Critical for removing particulate matter that could clog the HPLC system.[6] |
Workflow Diagram
The overall purification process follows a logical sequence from preparation to final product analysis.
Caption: Workflow for HPLC purification of conjugates.
Step-by-Step Purification Protocol
1. System Preparation:
-
Thoroughly degas both Mobile Phase A and Mobile Phase B using sonication or vacuum filtration to prevent air bubbles in the system.[11]
-
Prime the HPLC pumps with their respective mobile phases.
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) at the desired flow rate until a stable baseline is achieved.
2. Sample Preparation:
-
Dissolve the crude conjugate reaction mixture in a minimal volume of a suitable solvent (e.g., DMSO, DMF).
-
Dilute the dissolved sample with Mobile Phase A to a final concentration of approximately 1-5 mg/mL.[6] Ensure the final concentration of the initial organic solvent (DMSO/DMF) is low enough to not cause premature elution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[6]
3. HPLC Method and Gradient Elution:
-
The following is a typical starting gradient. It must be optimized based on the specific hydrophobicity of the conjugate.
-
Flow Rate: 5.0 mL/min (for a 10 mm ID column)
-
Detection: 220 nm and 280 nm (or wavelength of maximum absorbance for the conjugate)
| Time (minutes) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 42.0 | 95 | 5 |
| 45.0 | 95 | 5 |
4. Injection and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Begin collecting fractions as the UV absorbance begins to rise from the baseline. Collect fractions of a fixed volume (e.g., 2-5 mL) across each peak.
5. Post-Purification Analysis and Handling:
-
Analyze a small aliquot of each collected fraction using analytical HPLC or LC-MS to determine its purity.
-
Pool the fractions that contain the desired product at the required purity level.
-
Remove the solvent from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the purified conjugate as a solid.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., from a 3%/min change in %B to 1%/min) to increase the separation between closely eluting peaks.[18] |
| Incorrect column chemistry. | For very large or very hydrophobic conjugates, a C8 or C4 column may provide better selectivity. | |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is low enough (0.1% TFA is usually sufficient) to suppress silanol interactions.[19] |
| Column is overloaded. | Reduce the amount of sample injected onto the column. | |
| No Retention (Compound elutes in void volume) | Sample solvent is too strong. | Reduce the percentage of organic solvent (e.g., DMSO) in the sample solution before injection. |
| Conjugate is too hydrophilic. | Consider alternative purification methods like ion-exchange chromatography if the conjugate carries a net charge.[][20] | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phases daily and ensure accurate measurement of additives like TFA.[11] |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature, which affects mobile phase viscosity and separation kinetics.[11] |
Optimization Strategy
The key to optimizing the separation is to adjust the gradient to achieve maximum resolution around the elution point of the target conjugate. If the conjugate elutes very late, start the gradient at a higher initial %B. If it elutes too early, use a shallower gradient. Switching the organic modifier from acetonitrile to methanol can also alter selectivity due to different solvent properties.[10]
Conclusion
The purification of NH-bis(PEG3-t-butyl ester) conjugates by reverse-phase HPLC is a highly effective method when approached systematically. By understanding the interplay between the conjugate's unique structural features and the chromatographic conditions, researchers can develop robust protocols to achieve high levels of purity. The methods described in this application note provide a strong foundation for this process, enabling the successful isolation of these important molecules for downstream applications in research and drug development.
References
-
National Center for Biotechnology Information. (n.d.). Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection. Retrieved from [Link]
-
Lund University Publications. (n.d.). Optimization of a PEGylation process. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the mobile phase co-solvent and additive concentration. Retrieved from [Link]
-
BioPharm International. (n.d.). Making Site-specific PEGylation Work. Retrieved from [Link]
- Google Patents. (n.d.). CN105548422A - Detection method for polyethylene glycol content.
-
ResearchGate. (n.d.). RP HPLC methods for PEGylated proteins downstream. Retrieved from [Link]
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Pharmazoned. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
LCGC International. (2022). Tips & Tricks: Trouble Analyzing PEGs? Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
AxisPharm. (n.d.). Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers. Retrieved from [Link]
-
Reddit. (2022). Chromatography of PEG containing compounds. Retrieved from [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
PubMed. (n.d.). High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. Retrieved from [Link]
-
Cytiva. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]
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Application Note: A Robust LC-MS Framework for Real-Time Monitoring of NH-bis(PEG3-t-butyl ester) Conjugation Reactions
Abstract
This document provides a comprehensive guide and detailed protocol for the utilization of Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor chemical reactions involving NH-bis(PEG3-t-butyl ester). This bifunctional, discrete PEG (dPEG®) linker is increasingly pivotal in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). Ensuring precise reaction control is paramount for product purity and efficacy. We present a self-validating analytical workflow, grounded in first principles, to empower researchers, chemists, and drug development professionals with the tools to accurately track reactant consumption, product formation, and impurity profiles in real-time.
Introduction: The Analytical Imperative in Modern Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in therapeutic drug development. It serves to enhance the pharmacokinetic and pharmacodynamic profiles of biomolecules by improving solubility, increasing circulatory half-life, and reducing immunogenicity.[1][2] NH-bis(PEG3-t-butyl ester) is a highly versatile linker, featuring a central secondary amine for conjugation and two terminal t-butyl ester groups that can be deprotected to reveal carboxylic acids for subsequent modifications.[3][4]
The success of any conjugation strategy hinges on precise control over the reaction stoichiometry and kinetics. Incomplete reactions lead to heterogeneous mixtures that are difficult to purify, while side reactions can generate impurities with undesirable biological activity. Therefore, a robust analytical method to monitor these reactions is not merely a quality control step but an integral part of process development.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive technique for this purpose, offering the sensitivity and specificity required to resolve and identify all key components in a complex reaction mixture.[7][8]
Analyte Deep Dive: NH-bis(PEG3-t-butyl ester)
Understanding the physicochemical properties of the linker is the foundation of a sound analytical method.
-
Structure and Reactivity: The molecule possesses a secondary amine nucleophile, which readily reacts with electrophiles such as activated N-hydroxysuccinimide (NHS) esters to form a stable amide bond. The t-butyl ester groups are chemically stable under these coupling conditions but can be selectively removed later using acidic conditions (e.g., trifluoroacetic acid).
-
Physicochemical Properties:
Caption: Structure of NH-bis(PEG3-t-butyl ester).
LC-MS Methodological Pillars
A successful LC-MS method is built on the logical selection of chromatographic conditions and mass spectrometric parameters tailored to the analyte.
Liquid Chromatography: The Separation Science
The goal of chromatography is to physically separate the starting linker, the reactant (e.g., an NHS-activated molecule), the final product, and any byproducts before they enter the mass spectrometer.
-
Causality of Column Choice: A reversed-phase C8 or C18 column is the standard choice. The rationale is that these columns effectively separate molecules based on hydrophobicity. The NH-bis(PEG3-t-butyl ester) linker is moderately hydrophobic due to its alkyl chains and t-butyl groups. Upon conjugation, the product's hydrophobicity will change significantly, enabling a clean separation.
-
Mobile Phase Strategy: A binary gradient system using water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) is highly effective.
-
Acidic Modifier: The addition of 0.1% formic acid (FA) to both mobile phases is critical. It serves a dual purpose: 1) It ensures the secondary amine of the linker and the tertiary amine of the product are protonated, leading to sharp, symmetrical chromatographic peaks, and 2) It provides the protons necessary for efficient electrospray ionization (ESI) in positive ion mode.
-
-
Gradient Elution: A gradient elution, starting with a higher percentage of aqueous phase and ramping up the organic phase, is necessary. This allows for the retention and separation of early-eluting polar species (like a hydrolyzed NHS ester) and the eventual elution of more retained, hydrophobic components like the final conjugate.
Mass Spectrometry: The Detection Engine
MS provides the mass-to-charge ratio (m/z) of the eluted compounds, allowing for unambiguous identification and quantification.
-
Ionization Choice: Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method that keeps the non-covalent structure of the analyte intact, minimizing in-source fragmentation and providing a clear molecular ion.[6]
-
Polarity and Key Ions: Positive ion mode is selected due to the presence of the basic amine, which is readily protonated. The primary ions to monitor for the linker are:
-
Protonated Molecule [M+H]⁺: The most desired and typically most abundant ion.
-
Adducts [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺: Ammonium adducts can be intentionally promoted by using ammonium formate as a mobile phase additive to simplify spectra.[10] Sodium and potassium adducts are common contaminants and must be accounted for to avoid misinterpretation of the data.[10]
-
-
Data Acquisition: A full scan acquisition mode is used to gather mass data across a relevant range (e.g., 200–2000 m/z). This provides a complete snapshot of all ions eluting at any given time. For quantitative analysis, Extracted Ion Chromatograms (EICs) are generated by plotting the intensity of a specific target m/z over time.
Protocol: Real-Time Reaction Monitoring Workflow
This protocol outlines the monitoring of a model reaction between NH-bis(PEG3-t-butyl ester) and an exemplar NHS-activated small molecule (e.g., NHS-activated biotin, MW = 341.38 g/mol ).
Caption: Experimental workflow for reaction monitoring.
Reagents and Sample Preparation
-
Stock Solutions: Prepare 10 mM stock solutions of NH-bis(PEG3-t-butyl ester) and the NHS-activated reactant in a suitable organic solvent (e.g., DMSO or DMF).
-
Reaction Initiation: In a microcentrifuge tube, combine the reactants at the desired molar ratio (e.g., 1.1 equivalents of linker to 1.0 equivalent of NHS-ester) in an appropriate reaction buffer (e.g., PBS pH 7.4 with 10% DMF).
-
Time Zero (T=0) Sample: Immediately after mixing, withdraw a 5 µL aliquot of the reaction mixture.
-
Quenching and Dilution (Self-Validation):
-
Transfer the 5 µL aliquot into a vial containing 495 µL of 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA).
-
Causality: The TFA serves two critical functions: it instantly protonates any unreacted primary/secondary amines, and its strong acidity rapidly hydrolyzes any remaining active NHS ester, effectively stopping the reaction in the analytical sample. This ensures the chromatogram is a true snapshot of the reaction at that specific time point.
-
-
Time-Course Sampling: Repeat step 4 at regular intervals (e.g., 30, 60, 120, and 240 minutes) to track the reaction progress.
LC-MS System Parameters
The following tables provide a validated starting point for method development.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | High resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution of hydrophobic compounds. |
| Gradient | 5% to 95% B over 5 minutes; Hold at 95% B for 1 min | Separates polar and non-polar species effectively. |
| Flow Rate | 0.4 mL/min | Standard for 2.1 mm ID columns. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | Prevents column overloading. |
Table 2: Mass Spectrometer Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI, Positive | Efficiently ionizes the basic amine center. |
| Scan Range (m/z) | 200 – 1500 | Covers the expected m/z of reactants, products, and adducts. |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation of ions. |
| Gas Flow | 10 L/min | Aids in desolvation. |
Data Analysis and Interpretation: A Practical Guide
Accurate data interpretation requires knowing what masses to look for and how to quantify their corresponding chromatographic peaks.
Table 3: Key m/z Values for Monitoring
| Compound | Formula | Exact Mass (Da) | [M+H]⁺ m/z | [M+Na]⁺ m/z |
| NH-bis(PEG3-t-butyl ester) (Linker) | C₂₆H₅₁NO₁₀ | 537.3513 | 538.3586 | 560.3405 |
| NHS-Biotin (Reactant) | C₁₄H₁₉N₃O₅S | 341.1045 | 342.1118 | 364.0938 |
| Conjugated Product | C₄₀H₆₈N₄O₁₄S | 860.4507 | 861.4580 | 883.4399 |
Tracking Reaction Progress
-
Generate EICs: From the full scan data of each time point, generate EICs for the [M+H]⁺ of the linker (538.36 ± 0.1 Da) and the product (861.46 ± 0.1 Da).
-
Integrate Peak Areas: Obtain the integrated peak area for both the linker and the product at each time point.
-
Calculate Percent Conversion: A simple way to estimate reaction completion is to track the disappearance of the starting material.
-
% Conversion ≈ (1 - (Area_Linker_Tx / Area_Linker_T0)) * 100
-
Where Area_Linker_Tx is the peak area of the linker at a given time point and Area_Linker_T0 is the peak area at time zero.
-
This calculation provides actionable data to decide when the reaction has reached completion and can be quenched and moved to purification.
Confirming Product Identity
The mass spectrum associated with the product's chromatographic peak should be examined closely. The presence of the correct [M+H]⁺ ion (861.46) along with its characteristic sodium adduct [M+Na]⁺ (883.44) provides high confidence in the product's identity. For further confirmation, tandem MS (MS/MS) can be performed. Fragmentation of the product ion would be expected to show characteristic losses of the PEG units (44 Da) and fragments corresponding to the biotin moiety.[11][12]
Conclusion
This application note details a comprehensive and scientifically-grounded LC-MS methodology for monitoring reactions involving NH-bis(PEG3-t-butyl ester). By combining optimized reversed-phase chromatography with high-resolution mass spectrometry, this workflow provides unambiguous, real-time data on reactant consumption and product formation. The principles and protocols described herein are designed to be a self-validating system, empowering researchers to accelerate development timelines, ensure product quality, and build robust manufacturing processes for next-generation bioconjugate therapeutics.
References
- Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media.
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Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Walsh Medical Media. [Link]
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Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. PubMed. [Link]
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From Synthesis to Characterization of Site-Selective PEGylated Proteins. NIH National Library of Medicine. [Link]
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Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Link]
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Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Agilent. [Link]
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Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. PubMed. [Link]
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Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. ResearchGate. [Link]
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Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. PubMed. [Link]
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Development of a Stable Isotope Dilution LC–MS Assay for the Quantitation of Multiple Polyethylene glycol (PEG) Homologues to be used in Permeability Studies. ResearchGate. [Link]
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Development of a liquid chromatography/mass spectrometry methodology to separate, detect, characterize and quantify PEG-resveratrol prodrugs and the conjugation reaction precursors and intermediates. PubMed. [Link]
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Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID. ACS Publications. [Link]
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Bioanalysis of PEGylated pharmaceuticals by LC-MS: A review. ResearchGate. [Link]
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Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. Springer Nature Experiments. [Link]
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Bioanalysis of PEGylated Proteins by LC-MS. SlideShare. [Link]
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LC-MSMS NIST Library Search of Ammonium Adducts of PEG Methyl Ether. NIST. [Link]
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Elucidation of PEGylation Site with a Combined Approach of In-Source Fragmentation and CID MS/MS. ResearchGate. [Link]
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Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters Corporation. [Link]
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Identification of Polyethylene Glycol Based Surfactants Using LC-MS Data. A "Little" Mass Spec and Sailing. [Link]
-
NH-bis(PEG3-t-butyl ester). Amerigo Scientific. [Link]
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Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. SCIEX. [Link]
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Application Notes and Protocols for the Utilization of NH-bis(PEG3-t-butyl ester) in Antibody-Drug Conjugate (ADC) Development
Introduction: The Strategic Advantage of Branched PEGylation and Orthogonal Protection in ADC Linker Design
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells.[1] This targeted approach enhances therapeutic efficacy while minimizing collateral damage to healthy tissues. The linker, which connects the antibody to the cytotoxic payload, is a critical determinant of an ADC's overall performance, influencing its stability, solubility, pharmacokinetic profile, and mechanism of drug release.[1][2]
NH-bis(PEG3-t-butyl ester) is a heterobifunctional linker that offers a sophisticated solution to several challenges in ADC development. Its unique architecture, featuring a central secondary amine and two symmetrical polyethylene glycol (PEG) arms terminating in t-butyl esters, provides a powerful platform for creating advanced ADC constructs.
1.1 The Critical Role of PEGylation in Enhancing ADC Properties
Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and biocompatible polymer widely employed in bioconjugation to improve the physicochemical properties of therapeutic molecules.[3] The incorporation of PEG chains into ADC linkers offers several distinct advantages:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic in nature. Conjugating these molecules to an antibody can increase the overall hydrophobicity of the ADC, leading to aggregation and poor solubility.[4][5] The hydrophilic PEG chains act as a "shield," mitigating this issue and improving the drug's biopharmaceutical properties.[2][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the ADC, which can reduce renal clearance and prolong its circulation half-life.[5][] This extended exposure can lead to greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: The PEG chains can mask potential epitopes on the drug-linker, reducing the risk of an immune response against the ADC.[5]
1.2 The Strategic Function of the t-Butyl Ester Protecting Group
The t-butyl ester is a robust protecting group for carboxylic acids that is stable under a wide range of conditions but can be selectively removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7][8] In the context of NH-bis(PEG3-t-butyl ester), this feature allows for a multi-step, controlled conjugation strategy. The central amine can be reacted first, followed by the deprotection of the t-butyl esters to reveal two carboxylic acid functionalities for subsequent payload attachment. This orthogonal approach is crucial for the synthesis of well-defined and homogeneous ADCs.[9]
Core Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the utilization of NH-bis(PEG3-t-butyl ester) in the development of an ADC. These protocols are intended as a starting point and may require optimization for specific antibodies, payloads, and desired final ADC characteristics.
2.1 Protocol 1: Conjugation of NH-bis(PEG3-t-butyl ester) to the Antibody
This protocol describes the covalent attachment of the linker to the antibody via the linker's central secondary amine. This is typically achieved by first modifying the antibody to introduce a reactive group, such as an N-hydroxysuccinimide (NHS) ester, that can react with the amine on the linker.
2.1.1 Principle
The carboxylic acid groups on the antibody (e.g., from glutamic or aspartic acid residues) are activated with EDC and Sulfo-NHS to form amine-reactive Sulfo-NHS esters. These esters then react with the secondary amine of the NH-bis(PEG3-t-butyl ester) linker to form a stable amide bond.
2.1.2 Materials
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NH-bis(PEG3-t-butyl ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin Desalting Columns
2.1.3 Step-by-Step Procedure
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.[10]
-
-
Reagent Preparation:
-
Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in anhydrous DMSO or Reaction Buffer immediately before use.[10]
-
Dissolve the NH-bis(PEG3-t-butyl ester) linker in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Antibody Activation and Conjugation:
-
Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the antibody solution.[10]
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[10]
-
Add a 10- to 20-fold molar excess of the dissolved NH-bis(PEG3-t-butyl ester) linker to the activated antibody solution.[10]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[10]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted Sulfo-NHS esters.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess linker and reaction byproducts using spin desalting columns or size-exclusion chromatography (SEC), exchanging the buffer to PBS, pH 7.4.[10]
-
2.2 Protocol 2: Deprotection of the t-Butyl Ester Groups
This protocol describes the removal of the t-butyl ester protecting groups from the linker-modified antibody to expose the terminal carboxylic acid groups for payload conjugation.
2.2.1 Principle
The t-butyl esters are hydrolyzed under acidic conditions using trifluoroacetic acid (TFA), yielding free carboxylic acids and releasing isobutylene.[11]
2.2.2 Materials
-
Linker-modified antibody in PBS, pH 7.4
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS) and water)
-
Dialysis or SEC equipment
2.2.3 Step-by-Step Procedure
-
Reaction Setup:
-
Lyophilize the linker-modified antibody to remove water.
-
Dissolve the dried, modified antibody in a 1:1 mixture of TFA and DCM.[11] A typical concentration is 0.1 M.
-
If the antibody contains sensitive amino acid residues (e.g., Trp, Cys, Met), add scavengers such as TIS (2.5-5% v/v) and water (2.5-5% v/v) to prevent side reactions.[11][12]
-
-
Deprotection Reaction:
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the removal of the t-butyl groups.
-
-
Solvent Removal and Purification:
2.3 Protocol 3: Attachment of the Drug Payload
This protocol describes the conjugation of an amine-containing cytotoxic payload to the now-exposed carboxylic acid groups on the antibody-linker conjugate.
2.3.1 Principle
The carboxylic acid groups on the linker are activated with EDC and NHS to form amine-reactive NHS esters. These esters then react with a primary amine on the payload molecule to form a stable amide bond.
2.3.2 Materials
-
Deprotected antibody-linker conjugate in an appropriate buffer (e.g., 0.1 M MES, 0.9% NaCl, pH 6.0)
-
Amine-containing cytotoxic payload
-
EDC and NHS (or Sulfo-NHS)
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., SEC, HIC)
2.3.3 Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or reaction buffer.
-
Dissolve the amine-containing payload in anhydrous DMSO to prepare a concentrated stock solution.
-
-
Activation of Carboxylic Acids:
-
To the deprotected antibody-linker conjugate solution, add a 1.5- to 2-fold molar excess of EDC and NHS/sulfo-NHS relative to the amount of exposed carboxyl groups.[13]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Payload:
-
Add the payload stock solution to the activated antibody-linker conjugate. A 2- to 5-fold molar excess of the payload per available carboxyl group is a recommended starting point.[14]
-
Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept below 10% (v/v) to maintain antibody stability.[14]
-
Incubate the reaction for 4-16 hours at 4°C to room temperature with gentle stirring.[14]
-
-
Quenching and Purification:
-
Quench the reaction with the Quenching Buffer as described in Protocol 2.1.
-
Purify the final ADC using appropriate chromatographic techniques such as SEC to remove aggregates and HIC to separate different drug-to-antibody ratio (DAR) species.[15][]
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for ADC synthesis using NH-bis(PEG3-t-butyl ester).
Quantitative Data Summary and Characterization
The successful synthesis of a high-quality ADC requires rigorous analytical characterization at each step.
Table 1: Recommended Starting Parameters for Conjugation Reactions
| Parameter | Linker Conjugation | Payload Attachment | Rationale |
| Antibody Concentration | 5 - 10 mg/mL[10] | N/A | To ensure efficient reaction kinetics. |
| Linker Molar Excess | 10 - 20-fold[10] | N/A | To drive the conjugation to completion. |
| Payload Molar Excess | N/A | 2 - 5-fold per linker[14] | To ensure complete reaction with activated carboxyl groups. |
| Reaction Buffer | MES or PBS, pH 6.0[10] | MES or PBS, pH 6.0 | Optimal pH for EDC/NHS chemistry. |
| Reaction Time | 2 - 4 hours[10] | 4 - 16 hours[14] | Incubation time for amide bond formation. |
| Reaction Temperature | Room Temperature | 4°C to Room Temperature[14] | Standard conditions, can be optimized for sensitive molecules. |
4.1 Critical Quality Attributes (CQAs) and Analytical Techniques
The final ADC product must be thoroughly characterized to determine its critical quality attributes, which are essential for ensuring its safety and efficacy.[1][17]
Table 2: Key Analytical Techniques for ADC Characterization
| CQA | Analytical Technique | Principle |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)[18] | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC)[15] | Separates molecules based on their hydrodynamic radius to detect aggregates and fragments. |
| Charge Variants | Ion-Exchange Chromatography (IEX)[19] | Separates molecules based on their net surface charge. |
| Molecular Weight and DAR Confirmation | Mass Spectrometry (MS)[18] | Provides precise mass information to confirm conjugation and determine the distribution of DAR species. |
| In Vitro Potency | Cell-based Assays | Measures the biological activity of the ADC on target cancer cells. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | - Presence of primary amines in the antibody buffer (e.g., Tris).- Hydrolysis of NHS ester.[20]- Incorrect reaction pH. | - Perform thorough buffer exchange into an amine-free buffer.[20]- Use anhydrous DMSO and handle NHS esters in a dry environment.[20]- Ensure the pH of the conjugation buffer is optimal for the reaction. |
| Antibody Aggregation | - High degree of labeling.- Inappropriate buffer conditions. | - Optimize the molar ratio of linker and payload to the antibody.[20]- Screen different buffers and pH values for the conjugation reaction. |
| Incomplete Deprotection | - Insufficient reaction time or TFA concentration. | - Increase the reaction time or the percentage of TFA.- Monitor the reaction closely by LC-MS. |
Conclusion
The NH-bis(PEG3-t-butyl ester) linker provides a sophisticated and versatile platform for the development of advanced antibody-drug conjugates. Its branched PEG structure enhances the biopharmaceutical properties of the resulting ADC, while the orthogonal t-butyl ester protecting groups allow for a controlled and sequential conjugation strategy. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively leverage the unique advantages of this linker to construct homogeneous and potent ADCs for targeted cancer therapy.
References
- A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC)
- PEG Linkers in Antibody-Drug Conjug
- ADC Linkers - Biopharma PEG. (URL: )
- Analytical Techniques for Antibody-Drug Conjug
- Key assays and analytical techniques for the development of antibody drug conjug
- Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights | Veranova. (URL: )
- Analytical methods for physicochemical characterization of antibody drug conjug
- PEG Linkers - ADC Review. (URL: )
- Monodispersed PEG Linkers Enhance Antibody–Drug Conjug
- What are PEG Linkers?
- Current approaches for the purification of antibody-drug conjug
- Application Notes and Protocols for the Purification of Antibody-Drug Conjug
- Review of Antibody Drug Conjugate (ADC)
- Purification of ADCs by Hydrophobic Interaction Chromatography | Springer N
- The Strategic Role of the Tert-Butyl Protecting Group in Pal-Glu(OSu)
- tert-Butyl Esters - Organic Chemistry Portal. (URL: )
- Application Notes and Protocols for Bioconjugation using Acid-PEG14-t-butyl ester - Benchchem. (URL: )
- Application Notes and Protocols for Antibody Conjugation using Acid-PEG1-bis-PEG3-BCN - Benchchem. (URL: )
- Application Notes & Protocols: A Step-by-Step Guide for Sco-peg3-nhs Conjug
- Stability of the tert-Butyl (tBu)
- Application Notes: N-Boc-PEG-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development - Benchchem. (URL: )
- Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis - Benchchem. (URL: )
- Application Notes and Protocols for Bromo-PEG12-t-butyl ester in Antibody-Drug Conjugate (ADC) Development - Benchchem. (URL: )
- Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Application Notes and Protocols for the Conjugation of Amino-bis-PEG3-BCN to Antibodies - Benchchem. (URL: )
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Application of NH-bis(PEG3-t-butyl ester) in Advanced Hydrogel Scaffolding
<
Abstract
This technical guide provides a comprehensive overview of NH-bis(PEG3-t-butyl ester), a versatile heterobifunctional crosslinker, and its application in the fabrication of advanced hydrogel scaffolds. We delve into the unique chemical properties of this molecule and present detailed protocols for the synthesis of pH-responsive hydrogels for controlled drug delivery and the biofunctionalization of scaffolds to enhance cellular interaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge biomaterials for tissue engineering and therapeutic applications.
Introduction: The Strategic Advantage of NH-bis(PEG3-t-butyl ester) in Hydrogel Design
Hydrogels, with their high water content and tunable physical properties, are exceptional candidates for mimicking the extracellular matrix and serving as vehicles for drug delivery.[1][2] The choice of crosslinking agent is paramount in defining the ultimate functionality of the hydrogel. NH-bis(PEG3-t-butyl ester) emerges as a superior building block due to its unique trifunctional nature.
This molecule features a central secondary amine (-NH-) and two terminal tert-butyl ester (-t-butyl ester) groups, separated by flexible polyethylene glycol (PEG) spacers.[3][4] This architecture imparts three key functionalities:
-
Primary Crosslinking Point: The central amine can react with a variety of functional groups, such as N-hydroxysuccinimide (NHS) esters, to form a stable hydrogel network.[5][6]
-
Latent Reactivity for pH-Responsiveness: The t-butyl ester groups are stable at neutral pH but can be hydrolyzed under acidic conditions to yield carboxylic acids.[3][5] This transformation allows for the design of "smart" hydrogels that can change their properties, such as swelling or degradation, in response to a pH stimulus.[7][8]
-
Enhanced Biocompatibility and Solubility: The hydrophilic PEG3 spacers increase the water solubility of the crosslinker and contribute to the overall biocompatibility of the resulting hydrogel, minimizing immunogenic responses.[9][10][11]
This guide will explore how these features can be harnessed to create sophisticated hydrogel systems with tailored properties.
Core Chemistry and Mechanism of Action
The utility of NH-bis(PEG3-t-butyl ester) is rooted in its distinct reactive moieties. Understanding their behavior is crucial for successful hydrogel synthesis and application.
The Central Amine: A Hub for Crosslinking
The secondary amine is a nucleophile that readily participates in reactions with electrophilic groups. A common and efficient strategy for hydrogel formation involves reacting the amine with polymers functionalized with NHS esters. This reaction forms a stable amide bond, resulting in a covalently crosslinked network.[6][12] The reaction is typically carried out in a buffered solution at a pH between 7 and 8.5 to ensure the amine is deprotonated and thus maximally reactive.
The t-Butyl Ester: A pH-Sensitive Trigger
The t-butyl ester groups serve as protecting groups for carboxylic acids. Their bulkiness sterically hinders hydrolysis at neutral pH. However, in an acidic environment (typically pH < 5), the ester is readily cleaved, exposing the negatively charged carboxylate groups.[3][13] This introduction of charge into the hydrogel network leads to increased electrostatic repulsion between polymer chains, resulting in enhanced swelling and, in some designs, accelerated degradation.[7][14] This pH-triggered change is the basis for creating hydrogels that can release an encapsulated therapeutic in response to the acidic microenvironments often found in tumors or sites of inflammation.
Below is a diagram illustrating the fundamental crosslinking and pH-responsive mechanisms.
Caption: Mechanism of hydrogel formation and pH-responsiveness.
Application Note I: pH-Responsive Hydrogels for Controlled Drug Delivery
This section details the fabrication and characterization of a pH-responsive hydrogel scaffold designed for the targeted release of therapeutic agents.
Rationale and Design
The goal is to create a hydrogel that remains stable at physiological pH (7.4) but swells and releases its payload in an acidic environment. This is achieved by crosslinking a multi-arm PEG-NHS polymer with NH-bis(PEG3-t-butyl ester). The resulting hydrogel will have a network of t-butyl ester groups that, upon hydrolysis, will increase the hydrophilicity and mesh size of the scaffold, facilitating drug release.
Experimental Protocol: Synthesis of a pH-Responsive Hydrogel
Materials:
-
4-arm PEG-NHS (10 kDa)
-
NH-bis(PEG3-t-butyl ester)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Model drug (e.g., Doxorubicin)
-
Dialysis tubing (MWCO 3.5 kDa)
Protocol:
-
Stock Solution Preparation:
-
Dissolve 4-arm PEG-NHS in anhydrous DMSO to a final concentration of 100 mg/mL.
-
Dissolve NH-bis(PEG3-t-butyl ester) in anhydrous DMSO to a final concentration of 20 mg/mL.
-
Dissolve the model drug in PBS (pH 7.4) to the desired concentration.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, combine the 4-arm PEG-NHS solution and the NH-bis(PEG3-t-butyl ester) solution. The molar ratio of NHS to amine should be optimized, but a starting point of 1:0.5 is recommended.
-
Vortex the mixture for 10 seconds.
-
Add the drug solution to the polymer mixture at a 1:4 v/v ratio (drug solution to polymer solution).
-
Vortex vigorously for 15-20 seconds until a homogenous solution is formed.
-
Immediately cast the solution into a mold (e.g., a PDMS mold) or dispense as droplets.
-
Allow the hydrogel to crosslink at room temperature for 30-60 minutes, or until gelation is complete.
-
-
Purification:
-
Place the formed hydrogels in a beaker with an excess of PBS (pH 7.4).
-
Gently agitate at room temperature for 24 hours, changing the PBS every 8 hours to remove unreacted components and DMSO.
-
Characterization Protocols
Swelling Studies:
-
Lyophilize pre-weighed purified hydrogel discs to determine their dry weight (Wd).
-
Immerse the discs in separate buffer solutions of pH 7.4 and pH 5.0.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and record the wet weight (Ws).
-
Calculate the swelling ratio as: (Ws - Wd) / Wd.
In Vitro Drug Release:
-
Place a drug-loaded hydrogel disc in a known volume of release medium (PBS at pH 7.4 and pH 5.0).
-
Incubate at 37°C with gentle shaking.
-
At specified time points, withdraw a small aliquot of the release medium and replace it with fresh, pre-warmed medium.
-
Quantify the drug concentration in the aliquot using a suitable method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Expected Results and Data Presentation
The hydrogels are expected to exhibit significantly higher swelling and a faster rate of drug release at pH 5.0 compared to pH 7.4. The data should be summarized in tables for clarity.
Table 1: Swelling Ratio of Hydrogels at Different pH Values
| Time (hours) | Swelling Ratio (pH 7.4) | Swelling Ratio (pH 5.0) |
| 1 | 4.2 ± 0.3 | 5.8 ± 0.4 |
| 4 | 5.1 ± 0.2 | 8.9 ± 0.5 |
| 12 | 5.5 ± 0.3 | 14.3 ± 0.7 |
| 24 | 5.6 ± 0.4 | 15.1 ± 0.6 |
Table 2: Cumulative Drug Release Profile
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 8 ± 1.2 | 25 ± 2.1 |
| 6 | 15 ± 1.5 | 62 ± 3.4 |
| 12 | 22 ± 2.0 | 85 ± 4.0 |
| 24 | 30 ± 2.5 | 94 ± 3.8 |
Application Note II: Biofunctionalization of Hydrogel Scaffolds
To enhance cell adhesion, proliferation, and differentiation, hydrogel scaffolds can be functionalized with bioactive molecules such as peptides (e.g., RGD sequences) or growth factors.[15][16] The NH-bis(PEG3-t-butyl ester) linker can be utilized in a multi-step process to achieve this.
Rationale and Design
This protocol describes a two-step approach. First, a hydrogel is formed using a sub-stoichiometric amount of the NH-bis(PEG3-t-butyl ester) crosslinker, leaving some unreacted NHS groups on the polymer backbone. These remaining NHS groups are then used to covalently attach an amine-containing biomolecule.
Experimental Protocol: Biofunctionalization Workflow
Caption: Workflow for biofunctionalization of hydrogels.
Materials:
-
4-arm PEG-NHS (10 kDa)
-
NH-bis(PEG3-t-butyl ester)
-
Amine-containing biomolecule (e.g., GRGDS peptide)
-
Tris-buffered saline (TBS), pH 8.0
-
Glycine solution (1 M)
-
Anhydrous DMSO
Protocol:
-
Hydrogel Formation with Reactive Sites:
-
Prepare stock solutions of 4-arm PEG-NHS and NH-bis(PEG3-t-butyl ester) in DMSO as described in section 3.2.
-
Mix the 4-arm PEG-NHS and NH-bis(PEG3-t-butyl ester) solutions at a molar ratio of NHS to amine of 1:0.25. This ensures an excess of NHS groups.
-
Cast and form the hydrogel as previously described.
-
-
Bioconjugation:
-
Dissolve the amine-containing biomolecule in TBS (pH 8.0) to a concentration of 1-5 mg/mL.
-
Immerse the newly formed hydrogels in the biomolecule solution.
-
Incubate at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching and Purification:
-
Transfer the hydrogels to a 1 M glycine solution for 30 minutes to quench any remaining unreacted NHS esters.
-
Wash the hydrogels extensively with PBS (pH 7.4) for 48 hours, with frequent buffer changes, to remove non-covalently bound biomolecules and quenching agent.
-
Validation of Biofunctionalization
The success of the biofunctionalization can be confirmed using various techniques:
-
Cell Seeding and Adhesion Assay: Seed the functionalized and non-functionalized (control) hydrogels with a relevant cell line (e.g., fibroblasts). After a defined period, quantify cell adhesion and spreading using microscopy and cell viability assays (e.g., Live/Dead staining).
-
Immunofluorescence Staining: If a protein or large peptide was conjugated, use a fluorescently labeled primary antibody specific to the biomolecule to visualize its presence on the hydrogel.
Troubleshooting and Advanced Considerations
-
Poor Gelation: If hydrogels do not form or are too soft, ensure the freshness of the 4-arm PEG-NHS, as NHS esters can hydrolyze over time. Increase the polymer concentration or the crosslinker ratio.
-
Premature Drug Release: If significant drug release occurs at neutral pH, it may be due to weak physical encapsulation rather than pH-triggered release. Ensure the hydrogel mesh size is sufficiently small to retain the drug at neutral pH.
-
Multi-Stimuli Responsiveness: For more advanced applications, the deprotected carboxylic acid groups can be used as secondary reaction sites for further functionalization, creating multi-stimuli-responsive systems.
Conclusion
NH-bis(PEG3-t-butyl ester) is a powerful and versatile tool for the development of advanced hydrogel scaffolds. Its unique chemical structure allows for the straightforward creation of pH-responsive systems for controlled drug delivery and provides a platform for robust biofunctionalization to enhance cellular interactions. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and innovate in the exciting fields of tissue engineering and regenerative medicine.
References
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BroadPharm. NH-bis(PEG3-t-butyl ester), 1814901-03-5.
-
Amerigo Scientific. NH-bis(PEG3-t-butyl ester).
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MedKoo Biosciences. NH-bis(PEG3-t-butyl ester) | CAS# 1814901-03-5.
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MedchemExpress. N-(t-Butyl ester-PEG3)-N-bis(PEG3-amine).
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BroadPharm. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9.
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ResearchGate. Bioconjugation of hydrogels for tissue engineering | Request PDF.
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PubMed Central (PMC). Bioconjugation of hydrogels for tissue engineering.
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PubMed Central (PMC). Designing hydrogels for controlled drug delivery.
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PubMed Central (PMC). Hydrogels Based Drug Delivery Synthesis, Characterization and Administration.
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PubMed Central (PMC). Achieving Controlled Biomolecule–Biomaterial Conjugation.
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ACS Publications. Bioconjugated Hydrogels for Tissue Engineering and Regenerative Medicine.
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MDPI. Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery.
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MDPI. Current Understanding of Hydrogel for Drug Release and Tissue Engineering.
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MDPI. pH-Responsive Hydrogels: Recent Advances in Pharmaceutical Applications.
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PubMed Central (PMC). Synthesis of Chemically Cross-Linked pH-Sensitive Hydrogels for the Sustained Delivery of Ezetimibe.
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Royal Society of Chemistry. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery.
-
BroadPharm. Acid-PEG3-t-butyl ester, 1807539-06-5.
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Frontiers. Controlled Release of Therapeutics From Enzyme-Responsive Biomaterials.
-
Royal Society of Chemistry. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
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Application Notes: A Two-Stage Protocol for Site-Specific Protein Modification using a Bifunctional PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Branched, Protected PEG Linkers
In the field of biopharmaceuticals, enhancing the therapeutic properties of proteins is paramount. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a clinically validated strategy to improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity[1][2][3]. While traditional linear PEGylation is effective, it can sometimes lead to heterogeneous mixtures or steric hindrance at the protein's active site[2][3].
This guide details the use of a specialized heterobifunctional PEG reagent, NHS-bis(PEG3-t-butyl ester) . This reagent offers a strategic, two-stage approach to protein modification.
-
Stage 1: Controlled Conjugation. The N-hydroxysuccinimide (NHS) ester end-group reacts efficiently and specifically with primary amines (the ε-amine of lysine residues and the N-terminus) on the protein surface, forming a stable amide bond[4][5][6][7].
-
Stage 2: Unmasking New Functionality. The two terminal tert-butyl (t-butyl) ester groups are robust protecting groups. After the initial PEGylation and purification, these groups can be cleanly removed under acidic conditions to reveal two free carboxylic acid moieties[8][9][10].
This methodology transforms a single attachment site on the protein into a branched linker bearing two distinct, reactive carboxyl groups. These newly introduced sites can then be used for subsequent conjugations, such as attaching targeting ligands, imaging agents, or small molecule drugs, thereby creating more complex and precisely engineered bioconjugates[11][12].
Principle of the Experiment
The overall workflow involves an initial amine-reactive PEGylation step, purification of the protected intermediate, a critical deprotection step to expose the carboxyl groups, and a final purification to yield the functionalized protein conjugate.
Caption: High-level workflow for the two-stage protein modification protocol.
PART 1: Experimental Protocols
This protocol is a general guideline. Optimal conditions, particularly the molar excess of the PEG reagent and reaction times, may need to be determined empirically for each specific protein.
Materials and Reagents
-
Protein of Interest: ≥2 mg/mL in an amine-free buffer.
-
PEG Reagent: NHS-bis(PEG3-t-butyl ester). Store desiccated at -20°C[4][7].
-
Solvent for PEG: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), 100 mM Sodium Phosphate, or 100 mM HEPES buffer, pH 7.5–8.5. Crucially, avoid buffers containing primary amines like Tris or glycine [5][6][7].
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Deprotection Reagent: Trifluoroacetic Acid (TFA).
-
Purification Systems:
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent) for purification of the PEGylated intermediate[].
-
Dialysis cassette (e.g., 10K MWCO) or Tangential Flow Filtration (TFF) system for final purification and buffer exchange.
-
Protocol A: Protein PEGylation
This stage covalently attaches the protected PEG linker to the protein.
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in the chosen Conjugation Buffer. If the stock buffer contains amines, perform a buffer exchange into the Conjugation Buffer prior to starting.
-
PEG Reagent Preparation: Allow the vial of NHS-bis(PEG3-t-butyl ester) to warm completely to room temperature before opening to prevent moisture condensation[4][5][7]. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO[5][7]. Do not store the stock solution, as the NHS ester is susceptible to hydrolysis[5][6][7].
-
Molar Ratio Calculation: Determine the molar excess of PEG reagent to use. A starting point of a 5- to 20-fold molar excess of PEG over protein is recommended[4][5][14].
-
Example: For 1 mL of a 5 mg/mL protein solution (MW = 50 kDa), you have 0.1 µmol of protein. For a 10-fold molar excess, you need 1 µmol of PEG reagent. From a 10 mM stock, this would be 100 µL.
-
-
Conjugation Reaction: Add the calculated volume of the PEG stock solution to the protein solution while gently stirring. Ensure the final concentration of DMSO does not exceed 10% (v/v) of the total reaction volume[5][7].
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing[5][6].
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction). Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters[15].
Protocol B: Purification of PEGylated Intermediate
This step removes unreacted PEG reagent and quenching molecules.
-
SEC System Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
Sample Loading and Elution: Load the quenched reaction mixture onto the equilibrated column. Elute the sample with the equilibration buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein and significantly earlier than the small molecular weight unreacted PEG reagent[][16].
-
Analysis and Pooling: Analyze the collected fractions by SDS-PAGE to identify those containing the pure PEGylated protein. Pool the desired fractions.
Protocol C: Deprotection of t-Butyl Esters
This critical stage unmasks the terminal carboxyl groups. Perform this procedure in a certified chemical fume hood.
-
Lyophilization (Optional): For best results, lyophilize the pooled fractions from Protocol B to obtain a dry protein powder. This removes water which can interfere with the deprotection.
-
Deprotection Reaction: Re-dissolve the lyophilized protein (or the concentrated aqueous solution) in a 95:5 (v/v) mixture of Trifluoroacetic Acid (TFA) and water. Use a volume sufficient to fully dissolve the protein.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours. The t-butyl ester is cleaved by TFA, releasing isobutylene and CO2 as byproducts[17][18].
-
TFA Removal: Remove the TFA under a gentle stream of nitrogen or by rotary evaporation (if the scale is large enough). It is crucial to remove the acid promptly to avoid protein degradation. Co-evaporation with a solvent like dichloromethane can aid in removing residual TFA[9].
Protocol D: Final Purification and Formulation
This final step removes TFA and places the functionalized protein into a desired final buffer.
-
Resuspension: Re-dissolve the residue from the deprotection step in a minimal amount of a suitable buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).
-
Buffer Exchange: Transfer the protein solution to a dialysis cassette (10K MWCO) and dialyze extensively against the desired final storage buffer (e.g., PBS, pH 7.4). Perform at least three buffer changes of 1000x the sample volume over 24 hours at 4°C. Alternatively, use a TFF system for faster buffer exchange.
-
Final Concentration and Storage: Concentrate the final purified protein to the desired concentration and store at -20°C or -80°C.
PART 2: Characterization and Validation
Thorough analytical characterization at each stage is essential to validate the success of the protocol.
Reaction Mechanism and Validation Points
Caption: Key chemical transformations in the two-stage modification protocol.
Analytical Techniques and Expected Results
A multi-faceted approach combining several analytical techniques is required for comprehensive characterization[19].
| Analytical Technique | Unmodified Protein | After Stage 1 (PEGylation) | After Stage 2 (Deprotection) | Purpose |
| SDS-PAGE | Sharp band at expected MW. | Upward shift in MW; band may be broader due to heterogeneity. | No significant change in MW compared to Stage 1. | Visualize MW increase, assess purity and heterogeneity.[19] |
| SEC-HPLC | Single sharp peak at a specific retention time. | Peak shifts to an earlier retention time due to increased hydrodynamic radius.[][20] | Minor shift in retention time compared to Stage 1. | Assess purity, detect aggregation, and confirm increased size. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Peak at the precise MW of the protein. | A distribution of peaks, each corresponding to the protein + n*(MW of PEG reagent). | A mass decrease corresponding to the loss of two t-butyl groups (2 x 56.1 Da). | Confirm covalent attachment, determine the degree of PEGylation (number of PEGs per protein), and verify deprotection.[1][21] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low PEGylation Efficiency | - Inactive (hydrolyzed) NHS-ester reagent.- Presence of amine-containing buffers (e.g., Tris).- Incorrect pH of reaction buffer.- Insufficient molar excess of PEG reagent. | - Use fresh, anhydrous DMSO/DMF and warm reagent to RT before opening.- Perform buffer exchange into an amine-free buffer (PBS, Phosphate, HEPES).- Ensure conjugation buffer pH is between 7.5 and 8.5.- Increase the molar excess of the PEG reagent in increments (e.g., 20x, 50x). |
| Protein Aggregation/Precipitation | - High concentration of organic solvent (DMSO/DMF).- Protein instability under reaction conditions.- Protein instability in TFA. | - Keep the final DMSO/DMF concentration below 10% (v/v).- Perform the reaction at 4°C instead of room temperature.- Minimize exposure time to TFA during deprotection; ensure rapid removal. |
| Incomplete Deprotection | - Insufficient reaction time in TFA.- Presence of water in the reaction mixture. | - Extend the incubation time in TFA (monitor by Mass Spectrometry).- Lyophilize the PEGylated intermediate before adding the TFA solution. |
| Heterogeneous Product | - Multiple accessible lysine residues on the protein surface. | - This is often inherent to amine-reactive chemistry. To improve homogeneity, consider reducing the molar excess of PEG or reaction time. For site-specific modification, alternative chemistries may be required.[3] |
References
-
Creative PEGWorks. (n.d.). 5 Best Methods to Quantify PEG in PEGylated Protein Nanoparticle. Retrieved from [Link]
-
Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications, 2(128). Retrieved from [Link]
-
JenKem Technology. (2024). Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. Retrieved from [Link]
- Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458.
-
AxisPharm. (2024). Protocol for PEG NHS Reagents. Retrieved from [Link]
- Mohammad, F., et al. (2018). Quantifying Bound Proteins on Pegylated Gold Nanoparticles Using Infrared Spectroscopy. Analytical Chemistry, 90(15), 9558-9565.
- Gstöttner, C., et al. (2017). Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS. Journal of the American Society for Mass Spectrometry, 28(1), 80-88.
-
Xu, K., et al. (2014). Direct quantification of PEG and PEGylated protein conjugate in biological samples using in-source CID and LC-MS/MS analysis. Morressier. Retrieved from [Link]
- Zhang, Y., et al. (2022). Site-specific PEGylation of proteins: Insights into structural and functional changes. Chinese Chemical Letters, 33(7), 3369-3378.
-
LCGC International. (2022). Quantifying Protein PEGylation Processes. Retrieved from [Link]
- Fee, C. J., & Van Alstine, J. M. (2004). Separation of PEGylated Proteins by Size Exclusion Chromatography: Influence of PEGylation on Molecular Size. Journal of Chemical Engineering of Japan, 37(3), 364-371.
- Fee, C. J., & Van Alstine, J. M. (2004). Prediction of the Viscosity Radius and the Size Exclusion Chromatography Behaviour of PEGylated Proteins.
-
Waters Corporation. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
- Scheler, S., & Griesbach, M. (2016). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. Methods in Molecular Biology, 1411, 239-250.
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]
- Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363.
-
NSP-Functional Polymers & Copolymers. (n.d.). NH2-PEG-COOH. Retrieved from [Link]
- Balaspiri, L., et al. (2000). Deprotection of t-butyl esters of amino acid derivatives by nitric acid in dichloromethane. Tetrahedron, 56(22), 3625-3633.
-
Creative PEGWorks. (n.d.). NH2-PEG-COOH, MW 2k. Retrieved from [Link]
-
Nanocs. (n.d.). Amino PEG Acid, NH2-PEG-COOH. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. Retrieved from [Link]
-
Biopharma PEG. (n.d.). NH2-PEG-COOH, Amine-PEG-Acid. Retrieved from [Link]
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Application Notes & Protocols: NH-bis(PEG3-t-butyl ester) for Creating Multifunctional Scaffolds in Tissue Engineering
Introduction: The Imperative for Multifunctionality in Tissue Engineering
The goal of tissue engineering is to repair or replace damaged tissues by combining cells, biomaterials, and bioactive factors. The biomaterial scaffold is the cornerstone of this approach, providing not just a physical support for cell growth but also an instructive microenvironment that mimics the native extracellular matrix (ECM).[1][2] The ECM is a complex, dynamic network that presents cells with a variety of signals simultaneously—mechanical, topographical, and biochemical.[1] Consequently, the field is moving beyond simple, passive scaffolds towards "multifunctional" scaffolds that can present multiple, distinct bioactive cues to guide cell behavior, such as adhesion, proliferation, and differentiation, in a controlled manner.[2][3][4]
Poly(ethylene glycol) (PEG) has become a vital polymer in scaffold fabrication due to its hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption, which minimizes inflammatory responses.[1][5][6] By employing PEG-based linkers, researchers can build complex, bioactive architectures. This guide focuses on a uniquely structured tool for this purpose: NH-bis(PEG3-t-butyl ester) . This branched linker features a central secondary amine, which serves as the initial anchor point, and two terminal carboxylic acids protected by t-butyl esters. This design enables a powerful, two-stage functionalization strategy, allowing for the sequential introduction of different bioactive molecules to create sophisticated, multifunctional scaffolds.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of NH-bis(PEG3-t-butyl ester). We will explore its chemical properties and provide step-by-step protocols for its conjugation to a primary scaffold, the subsequent deprotection of the ester groups, and the final functionalization to create a multifunctional surface or hydrogel for advanced tissue engineering applications.
Chemical Structure and Strategic Advantages
NH-bis(PEG3-t-butyl ester) is a branched, heterotrifunctional linker. Its utility is derived from its distinct reactive ends, which can be addressed in a stepwise fashion.
-
Central Secondary Amine (-NH-): This is the primary point of attachment to a scaffold or biomolecule that possesses a reactive carboxyl group. Using well-established carbodiimide chemistry (EDC/NHS), a stable amide bond can be formed.[]
-
PEG3 Spacers: The two arms of the linker each contain three ethylene glycol units. These hydrophilic spacers increase the aqueous solubility of the molecule and extend the terminal functional groups away from the scaffold backbone, reducing steric hindrance and improving their accessibility to cells.[5]
-
t-Butyl Ester Protected Carboxyls (-COOtBu): The two terminal carboxyl groups are rendered inert by t-butyl protecting groups. This is a key feature, as it prevents them from reacting during the initial conjugation of the central amine. These groups are stable under the conditions of EDC/NHS coupling but can be cleanly and efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free carboxylic acids (-COOH).[8]
This architecture allows a researcher to first anchor the linker to a material and then, in a separate step, use the newly exposed carboxyl groups to attach one or two additional, different molecules.
Core Experimental Workflow
The creation of a multifunctional scaffold using NH-bis(PEG3-t-butyl ester) follows a logical three-stage process. This workflow ensures a controlled and sequential addition of bioactive components.
Figure 1: General workflow for creating a multifunctional scaffold.
Protocol 1: Initial Conjugation to a Carboxylated Surface
This protocol details the covalent attachment of the linker's central amine to a surface or polymer backbone containing available carboxylic acid groups (e.g., a PLGA scaffold, a carboxylated hydrogel, or a protein). The method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.
Rationale: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS converts it into a more stable, amine-reactive NHS ester, significantly increasing the efficiency of the coupling reaction with the linker's amine group.[][9] The reaction is typically performed in a two-step manner, activating the carboxyls first before introducing the amine-containing linker.
Materials:
-
Carboxyl-containing scaffold/biomolecule
-
NH-bis(PEG3-t-butyl ester)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (must be free of primary amines like Tris)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Step-by-Step Methodology:
-
Scaffold Preparation:
-
Equilibrate the carboxylated scaffold in Activation Buffer. For solid scaffolds, ensure the material is fully wetted. For soluble polymers, dissolve to a concentration of 1-10 mg/mL.
-
-
Reagent Preparation (Prepare Fresh):
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 100 mg/mL stock solution of EDC in anhydrous DMSO or water.
-
Prepare a 100 mg/mL stock solution of NHS/Sulfo-NHS in anhydrous DMSO or water.
-
Dissolve NH-bis(PEG3-t-butyl ester) in Coupling Buffer or DMSO to a concentration of 10-20 mg/mL.
-
-
Activation of Carboxyl Groups:
-
To the scaffold suspension/solution, add EDC and NHS/Sulfo-NHS. A 2- to 5-fold molar excess of EDC and NHS over the available carboxyl groups on the scaffold is a good starting point for optimization.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Add the dissolved NH-bis(PEG3-t-butyl ester) solution to the activated scaffold mixture. Use a 10- to 20-fold molar excess of the linker relative to the scaffold's carboxyl groups.
-
If the activation was performed in MES buffer, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Purification:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes.
-
Purify the scaffold-linker conjugate. For solid scaffolds, wash extensively with PBS followed by deionized water. For soluble conjugates, use a desalting column or dialysis to remove unreacted linker and byproducts.
-
| Parameter | Recommended Range | Rationale |
| Activation pH | 5.0 - 6.0 | Optimal pH for EDC to activate carboxyl groups while minimizing hydrolysis.[9] |
| Coupling pH | 7.2 - 8.0 | Maximizes the nucleophilicity of the secondary amine for efficient reaction with the NHS ester. |
| EDC:NHS Molar Ratio | 1:1 to 1:2.5 | NHS stabilizes the active intermediate, increasing coupling efficiency.[] |
| Linker:Carboxyl Ratio | 10:1 to 50:1 | A molar excess of the linker drives the reaction to completion, ensuring high surface coverage. |
| Reaction Time | 2 - 12 hours | Allows sufficient time for the coupling reaction to proceed. Monitor for optimal results. |
Table 1: Key parameters for the initial conjugation reaction.
Protocol 2: Deprotection of t-Butyl Esters
This protocol describes the removal of the t-butyl protecting groups using Trifluoroacetic Acid (TFA) to expose the terminal carboxylic acids, making them available for the next functionalization step.
Rationale: The t-butyl ester is stable to most reaction conditions but is labile to strong acids. TFA mediates the cleavage through an acid-catalyzed elimination mechanism, protonating the carbonyl oxygen and leading to the formation of a stable tert-butyl carbocation and the free carboxylic acid. The byproducts (isobutylene and CO₂) are volatile and easily removed.[2][10]
Materials:
-
Scaffold-Linker Conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (Optional, as a scavenger)
-
Cold diethyl ether
-
Centrifuge (for precipitated products) or dialysis equipment
Step-by-Step Methodology:
-
Reaction Setup (Under a Fume Hood):
-
If the conjugate is a dry solid, suspend it in anhydrous DCM.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. If the conjugated biomolecule is sensitive to alkylation by the released t-butyl cation, the inclusion of a scavenger like TIS is highly recommended.[2] For less sensitive materials, a solution of 50% TFA in DCM can be used.[11]
-
Add the TFA cleavage cocktail to the conjugate.
-
-
Deprotection Reaction:
-
Stir the mixture at room temperature for 2-4 hours. Reaction progress can be monitored by analytical techniques like HPLC if applicable.
-
-
TFA Removal and Product Isolation:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal, the residue can be co-evaporated with DCM several times.
-
For Solid Scaffolds: Wash the scaffold extensively with DCM, followed by a neutralizing buffer (e.g., PBS pH 7.4), and finally with deionized water.
-
For Soluble Conjugates: Dissolve the oily residue in a minimal amount of water or buffer and precipitate the product by adding a large volume of cold diethyl ether. Pellet the product by centrifugation, wash the pellet with more cold ether, and dry under vacuum.
-
-
Verification:
-
Successful deprotection can be confirmed by observing a change in surface properties (e.g., contact angle) or by using surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the change in carbon/oxygen ratios.
-
Figure 2: Simplified mechanism of TFA-mediated t-butyl ester deprotection.
Protocol 3: Secondary Functionalization of Exposed Carboxyl Groups
This final protocol details the attachment of amine-containing bioactive molecules (e.g., cell-adhesion peptides like RGD, growth factors) to the newly exposed carboxyl groups on the scaffold. The chemistry is identical to Protocol 1 (EDC/NHS), demonstrating the versatility of this approach.
Rationale: With two free carboxyl groups per linker molecule, this step allows for the creation of a truly multifunctional surface. One can choose to attach a single type of bioactive molecule to both sites or use a stoichiometric mixture of two different molecules to create a heterogeneous, multi-signal surface. The EDC/NHS chemistry provides a reliable method to form stable amide bonds between the scaffold's new carboxyl groups and the primary amines on the bioactive ligands.[][12]
Materials:
-
Deprotected, carboxyl-functionalized scaffold (from Protocol 2)
-
Amine-containing bioactive molecule(s) (e.g., RGD peptide, poly-L-lysine, growth factor)
-
EDC, NHS/Sulfo-NHS
-
Activation Buffer (0.1 M MES, pH 5.0-6.0)
-
Coupling Buffer (PBS, pH 7.2-7.5)
-
Quenching Buffer (1 M Tris-HCl or 1 M Glycine, pH 8.0)
Step-by-Step Methodology:
-
Scaffold and Ligand Preparation:
-
Equilibrate the deprotected scaffold in Activation Buffer.
-
Dissolve the amine-containing bioactive molecule(s) in Coupling Buffer at a desired concentration.
-
-
Activation of Scaffold Carboxyl Groups:
-
To the scaffold suspension/solution, add a 2- to 5-fold molar excess of freshly prepared EDC and NHS/Sulfo-NHS relative to the estimated number of exposed carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of Bioactive Molecule(s):
-
Add the bioactive molecule solution to the activated scaffold. The molar ratio of the bioactive molecule to the carboxyl groups should be optimized to achieve the desired surface density. A 1.5- to 5-fold molar excess is a common starting point.
-
Adjust the pH to 7.2-7.5 if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Final Washing:
-
Quench any remaining reactive NHS esters by adding Quenching Buffer to a final concentration of 20-50 mM and incubating for 30 minutes.
-
Wash the final multifunctional scaffold extensively with PBS and sterile deionized water to remove all unreacted reagents. Store in a sterile buffer appropriate for cell culture.
-
-
Characterization and Validation:
-
The success of the secondary functionalization can be assessed using various methods, such as fluorescently labeling the bioactive molecule and imaging the scaffold, or by performing cell-based assays (e.g., cell adhesion, proliferation) to confirm the bioactivity of the immobilized ligands.
-
Conclusion and Future Perspectives
The NH-bis(PEG3-t-butyl ester) linker is a powerful and versatile tool for the rational design of multifunctional biomaterials. Its unique branched structure with orthogonally reactive functional groups enables a controlled, sequential approach to scaffold modification. By following the robust protocols outlined in this guide—initial EDC/NHS conjugation, TFA-mediated deprotection, and subsequent EDC/NHS functionalization—researchers can precisely engineer complex, bioactive environments. This strategy opens the door to creating scaffolds that can present multiple, distinct signals to cells, more closely mimicking the complexity of the native ECM and advancing the therapeutic potential of tissue-engineered constructs.
References
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Sung, H. J., Meredith, C., Johnson, C., & Galis, Z. S. (2011). Novel Multi-arm PEG-based Hydrogels for Tissue Engineering. Journal of Biomedical Materials Research Part A, 96A(2), 458–465. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Malkoch, M., et al. (2013). Dual-purpose PEG scaffolds for the preparation of soft and biofunctional hydrogels: The convergence between CuAAC and thiol-ene reactions. Chemical Communications, 49(62), 6939-6941. [Link]
-
Di Luca, A., et al. (2016). Strategies for the chemical and biological functionalization of scaffolds for cardiac tissue engineering: a review. Journal of the Royal Society Interface, 13(121), 20160082. [Link]
-
CD Bioparticles. (n.d.). NH-Bis(PEG4-t-butyl ester). [Link]
-
Gauthier, M. A., & Klok, H. A. (2012). Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms. Organic & Biomolecular Chemistry, 10(39), 7941-7945. [Link]
-
Liu, X., et al. (2014). Effects of functionalization of PLGA-[Asp-PEG]n copolymer surfaces with Arg-Gly-Asp peptides, hydroxyapatite nanoparticles, and BMP-2-derived peptides on cell behavior in vitro. Journal of Biomedical Materials Research Part A, 102(10), 3586-3597. [Link]
-
Singh, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1279–1287. [Link]
-
Manolova, N., et al. (2004). Hydrogels from chitosan crosslinked with poly(ethylene glycol)diacid as bone regeneration materials. e-Polymers, 4(1). [Link]
-
Zhang, X., et al. (2015). Functionalized scaffolds to enhance tissue regeneration. Regenerative Biomaterials, 2(1), 51–61. [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA?. [Link]
-
Interchim. (n.d.). Multifunctional cross-linkers. [Link]
-
Del Gaudio, C., et al. (2014). Are synthetic scaffolds suitable for the development of clinical tissue-engineered tubular organs?. Journal of Biomedical Materials Research Part A, 102(7), 2427-47. [Link]
-
ResearchGate. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
Sources
- 1. Novel Multi-arm PEG-based Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the chemical and biological functionalization of scaffolds for cardiac tissue engineering: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of functionalization of PLGA-[Asp-PEG]n copolymer surfaces with Arg-Gly-Asp peptides, hydroxyapatite nanoparticles, and BMP-2-derived peptides on cell behavior in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. NH-Bis(PEG4-t-butyl ester) - CD Bioparticles [cd-bioparticles.net]
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- 12. purepeg.com [purepeg.com]
Optimizing Molar Excess in Amide Coupling Reactions with NH-bis(PEG3-t-butyl ester): An Application Note and Protocol Guide
Introduction: The Critical Role of Stoichiometry in Bioconjugation
For researchers, scientists, and drug development professionals, the precise construction of complex biomolecules is paramount. Bifunctional linkers are central to this endeavor, enabling the conjugation of distinct molecular entities to create novel therapeutics and research tools, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] NH-bis(PEG3-t-butyl ester) is a versatile linker featuring a central secondary amine and two polyethylene glycol (PEG) chains terminating in acid-labile t-butyl esters.[2][3] The PEG spacers enhance the solubility and pharmacokinetic properties of the final conjugate, while the t-butyl esters serve as protecting groups for subsequent, orthogonal conjugation steps.[1][4]
The initial coupling reaction, involving the secondary amine of NH-bis(PEG3-t-butyl ester), is a critical step that dictates the overall yield and purity of the desired product. A common challenge in this process is the optimization of the molar excess of the carboxylic acid substrate and the coupling reagents. An insufficient excess can lead to incomplete reactions and low yields, while an excessive amount can result in purification challenges and unwanted side reactions.
This comprehensive guide provides a deep dive into the principles and practicalities of optimizing molar excess for the efficient amide bond formation with NH-bis(PEG3-t-butyl ester). We will explore the mechanistic underpinnings of common coupling chemistries, provide detailed, field-proven protocols, and offer troubleshooting strategies to empower you to achieve reproducible and high-yielding conjugations.
Core Principles: Understanding the "Why" Behind Molar Excess
The formation of an amide bond between the secondary amine of NH-bis(PEG3-t-butyl ester) and a carboxylic acid is not a spontaneous process. It requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[5] This is typically achieved using coupling reagents. The stoichiometry of the reactants and coupling agents directly influences the reaction kinetics and the prevalence of side reactions.
Carbodiimide Chemistry (EDC/NHS)
One of the most widely used methods for amide bond formation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS).[6]
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is unstable, particularly in aqueous solutions.[7]
-
Amine Coupling: The addition of NHS stabilizes the active intermediate by converting it to a more stable NHS ester.[8] This semi-stable ester is less prone to hydrolysis and reacts efficiently with the secondary amine of NH-bis(PEG3-t-butyl ester) to form a stable amide bond.[6]
Why Molar Excess is Crucial:
-
Driving the Reaction to Completion: A molar excess of the activated carboxylic acid (or the carboxylic acid and coupling reagents) is often necessary to ensure that all of the NH-bis(PEG3-t-butyl ester) reacts, especially if the linker is the limiting and most valuable reagent.
-
Combating Hydrolysis: The activated NHS ester is susceptible to hydrolysis, which deactivates it.[4] An excess of the activated species helps to ensure that enough of it remains reactive to couple with the amine before it hydrolyzes.
-
Overcoming Steric Hindrance: The secondary amine of NH-bis(PEG3-t-butyl ester) is sterically more hindered than a primary amine, which can slow down the reaction rate. A higher concentration of the activated acid can help to overcome this kinetic barrier.
Onium Salt Chemistry (HBTU/HATU)
Aminium/uronium salt-based coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient activators for amide bond formation.[5][9] They react with the carboxylic acid to form an active ester, which then readily reacts with the amine.[9]
The Double-Edged Sword of Molar Excess: While highly effective, a significant side reaction associated with these reagents is guanidinylation .[5][9] If the onium salt is present in excess and not all of it has reacted with the carboxylic acid, it can react directly with the amine, forming a stable guanidinium group and capping the linker, thus preventing the desired amide bond formation.[5][10]
Therefore, the molar ratio of the onium salt to the carboxylic acid is a critical parameter to control. A slight excess of the carboxylic acid relative to the coupling reagent is often recommended to prevent this side reaction.[10]
Experimental Design: A Strategic Approach to Optimization
A systematic approach is key to efficiently determining the optimal molar excess for your specific carboxylic acid substrate and NH-bis(PEG3-t-butyl ester). We recommend a series of small-scale analytical reactions before proceeding to a larger scale synthesis.
Workflow for Molar Excess Optimization
Caption: A logical workflow for optimizing molar excess in coupling reactions.
Detailed Protocols
Note: These protocols are general guidelines and may require optimization for your specific substrates and reaction conditions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: EDC/NHS Mediated Coupling
This protocol is suitable for a wide range of carboxylic acids and is a good starting point for optimization.
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Anhydrous Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve the carboxylic acid (e.g., 1.5 equivalents relative to the linker) and NHS (1.5 equivalents) in anhydrous DMF.
-
In a separate vial, dissolve NH-bis(PEG3-t-butyl ester) (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the stirred solution of the carboxylic acid and NHS, add EDC (1.5 equivalents).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. The solution should remain clear.
-
-
Coupling Reaction:
-
Add the solution of NH-bis(PEG3-t-butyl ester) to the activated carboxylic acid mixture.
-
If the carboxylic acid is in its salt form, or if the reaction requires a basic environment, add DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (NH-bis(PEG3-t-butyl ester)) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water or a mild aqueous acid (e.g., 5% citric acid) and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: HBTU Mediated Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered substrates or for achieving faster reaction times.
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Carboxylic acid of interest
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diisopropylethylamine (DIPEA)
-
Reaction vessel with a magnetic stirrer
-
Inert atmosphere
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve the carboxylic acid (e.g., 1.2 equivalents) and HBTU (1.15 equivalents) in anhydrous DMF. Note the slight excess of the acid relative to HBTU to minimize guanidinylation. [5]
-
-
Pre-activation:
-
Add DIPEA (2.0 equivalents) to the solution of the carboxylic acid and HBTU.
-
Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve NH-bis(PEG3-t-butyl ester) (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of NH-bis(PEG3-t-butyl ester) to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Data Presentation: A Comparative Overview of Molar Excess
The following table provides a general guideline for starting points in your optimization experiments. The optimal ratios will be substrate-dependent.
| Coupling Chemistry | Reagent | Molar Excess Range (relative to Limiting Reagent) | Key Considerations |
| Carbodiimide | Carboxylic Acid | 1.2 - 3.0 eq. | Higher excess may be needed for sterically hindered amines. |
| EDC | 1.2 - 3.0 eq. | ||
| NHS | 1.2 - 3.0 eq. | ||
| Onium Salt | Carboxylic Acid | 1.1 - 1.5 eq. | Maintain a slight excess over the onium salt. |
| HBTU/HATU | 1.05 - 1.4 eq. | Avoid a 1:1 or excess ratio relative to the acid to prevent guanidinylation.[5] | |
| DIPEA | 2.0 - 4.0 eq. | Ensure the reaction medium is sufficiently basic. |
Troubleshooting and Advanced Insights
| Issue | Potential Cause | Troubleshooting Strategy |
| Low or No Product Yield | Incomplete activation of the carboxylic acid. | Ensure all reagents and solvents are anhydrous. Increase the pre-activation time for HBTU/HATU.[9] |
| Insufficient molar excess. | Increase the molar excess of the carboxylic acid and coupling reagents in a stepwise manner. | |
| Steric hindrance. | Switch to a more powerful coupling reagent like HATU. Consider elevating the reaction temperature (e.g., to 40-50 °C). | |
| Presence of Unidentified Byproducts | Side reactions due to excess coupling reagents. | For HBTU/HATU, ensure the carboxylic acid is in slight excess to prevent guanidinylation.[5] For EDC, ensure efficient removal of the urea byproduct during work-up. |
| Racemization of chiral carboxylic acids. | Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress racemization.[5] | |
| Difficulty in Product Purification | High polarity of the PEGylated product. | Use a more polar eluent system for column chromatography. Consider reverse-phase HPLC for purification. |
| Co-elution with byproducts. | Optimize the molar excess to minimize byproduct formation. |
Visualization of Key Mechanisms
EDC/NHS Coupling Mechanism
Caption: The two-step activation and coupling process in EDC/NHS chemistry.
HBTU Guanidinylation Side Reaction
Caption: Competing reaction pathways for HBTU, highlighting the undesired guanidinylation.
Conclusion: A Pathway to Successful Conjugation
The successful coupling of a carboxylic acid to the secondary amine of NH-bis(PEG3-t-butyl ester) is a foundational step in the synthesis of many complex bioconjugates. By understanding the underlying principles of amide bond formation and adopting a systematic approach to optimizing the molar excess of reagents, researchers can significantly improve reaction efficiency, yield, and purity. The protocols and insights provided in this guide serve as a robust starting point for your experimental endeavors, empowering you to navigate the challenges of bioconjugation with confidence and precision.
References
-
Wikipedia. (2023). Carbodiimide. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubMed. (1997). Delay of coupling caused by excess additives. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). NH-bis(PEG3-t-butyl ester). Retrieved from [Link]
-
ACS Publications. (2001). A Mild Protocol for the Conversion of Simple Esters to tert-Butyl Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Luxembourg Bio Technologies Ltd. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Retrieved from [Link]
-
IDOSI Publications. (2013). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from [Link]
-
ACS Publications. (2016). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
National Institutes of Health. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
quenching unreacted NHS esters in NH-bis(PEG3-t-butyl ester) conjugation
Application Note & Protocol Guide
Topic: Quenching Unreacted NHS Esters in NH-bis(PEG3-t-butyl ester) Conjugation
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Mastering Control in Bioconjugation
N-hydroxysuccinimide (NHS) esters are among the most prevalent amine-reactive reagents in bioconjugation, enabling the formation of stable amide bonds with primary amines on molecules such as proteins, antibodies, and functionalized linkers.[1][2][3] This chemistry is a cornerstone in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. The reaction's efficiency is highest in a slightly alkaline pH range (typically 7.2 to 8.5), where primary amines are deprotonated and more nucleophilic.[1][4][5]
A critical, yet often overlooked, step in this process is the effective quenching of the reaction. Quenching terminates the conjugation by consuming any unreacted, highly reactive NHS esters.[1][4] This is not merely a procedural formality; it is essential for ensuring the homogeneity and reproducibility of the final conjugate. Failure to quench can lead to unwanted side reactions, modification of other molecules in subsequent steps, and aggregation, ultimately compromising the efficacy and safety of the therapeutic agent.[6][7][8]
This guide provides a detailed examination of the principles and protocols for quenching unreacted NHS esters, specifically in the context of conjugation with NH-bis(PEG3-t-butyl ester) . This linker, featuring a primary amine and two t-butyl protected carboxyl groups, is valuable in constructing complex bioconjugates.[9][10][11] We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting insights to empower researchers to achieve precise control over their conjugation reactions.
The Chemistry of Conjugation and the Imperative of Quenching
The core of the conjugation reaction is the nucleophilic attack of the primary amine of NH-bis(PEG3-t-butyl ester) on the carbonyl carbon of the NHS ester. This results in a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[2][12]
However, this desired reaction (aminolysis) is in constant competition with an undesirable one: hydrolysis. In an aqueous environment, water molecules can also attack the NHS ester, regenerating the original carboxylic acid and rendering the reagent inactive.[1][5][12][13][14] The rate of hydrolysis increases significantly with pH.[5][13][14]
Quenching is the deliberate and rapid consumption of any residual NHS ester at the end of the desired reaction time. This is achieved by introducing a high concentration of a small molecule containing a primary amine, known as a quenching agent.[1][4] The quenching agent outcompetes any remaining target molecules, effectively and permanently capping the reactive NHS esters.
Selecting the Optimal Quenching Agent
The choice of quenching agent is critical and should be tailored to the specific needs of the experiment. The most common agents are small molecules with primary amines that are added in large molar excess to swiftly terminate the reaction.[1][4]
| Quenching Agent | Typical Final Conc. | Incubation Time | Key Characteristics & Considerations |
| Tris | 20-100 mM | 15-30 min | Highly effective and widely used. Easy to prepare as a concentrated stock (e.g., 1M Tris-HCl, pH 8.0).[1] |
| Glycine | 20-100 mM | 15-30 min | A simple and very effective amino acid quenching agent.[1][4] |
| Ethanolamine | 20-50 mM | 15-30 min | An alternative small primary amine for quenching.[1] |
| Lysine | 20-50 mM | 15-30 min | Another amino acid option for effective quenching.[1][4] |
| Hydroxylamine | 10-50 mM | 15-30 min | Can quench the reaction and may reverse O-acylation on tyrosine residues, a potential side reaction.[1][15] |
Expert Insight: While all the listed agents are effective, Tris and Glycine are the most common choices due to their high efficiency, low cost, and ease of use. Hydroxylamine is a valuable option in specific contexts, such as tandem mass tag (TMT) proteomics, where off-target labeling of tyrosine, serine, and threonine residues can be problematic and needs to be reversed.[16][17]
Experimental Protocols
The following protocols provide a comprehensive workflow for the conjugation of a generic NHS ester to NH-bis(PEG3-t-butyl ester), followed by quenching and purification.
Protocol 1: Conjugation of NHS Ester to NH-bis(PEG3-t-butyl ester)
This protocol assumes the NHS ester is the limiting reagent and provides a general starting point. Optimization of molar ratios is recommended for specific applications.
Materials:
-
NH-bis(PEG3-t-butyl ester)[9]
-
NHS ester of interest
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.[5][18]
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[19][20]
Procedure:
-
Prepare Linker Solution: Dissolve NH-bis(PEG3-t-butyl ester) in the Reaction Buffer to a desired concentration (e.g., 10 mM).
-
Prepare NHS Ester Solution: Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[2] Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).[21]
-
Initiate Conjugation: Add the desired molar equivalent of the NHS ester stock solution to the NH-bis(PEG3-t-butyl ester) solution while gently vortexing. A common starting point is a 1.1 to 1.5-fold molar excess of the linker. The final concentration of the organic solvent should be kept below 10% to maintain the integrity of aqueous buffering.[12][22]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[2][5] Protect light-sensitive compounds from light.
Protocol 2: Quenching with Tris Buffer
Materials:
-
Conjugation reaction mixture from Protocol 1
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]
Procedure:
-
Add Quenching Buffer: At the end of the incubation period, add the 1 M Tris-HCl quenching buffer to the reaction mixture to achieve a final concentration of 50-100 mM.[1][23] For example, add 50 µL of 1 M Tris-HCl to a 1 mL reaction volume for a final concentration of 50 mM.
-
Incubate for Quenching: Gently mix and incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[1][6]
-
Proceed to Purification: The quenched reaction is now ready for purification.
Protocol 3: Post-Quenching Purification
It is crucial to remove the excess quenching agent, the NHS byproduct, and any unreacted starting materials from the final conjugate.[1][2]
Materials:
-
Quenched reaction mixture
-
Purification System: Size-Exclusion Chromatography (SEC) / Gel Filtration column (e.g., Sephadex G-25) or a Dialysis cassette with an appropriate molecular weight cut-off (MWCO).[2][6]
-
Storage Buffer: e.g., Phosphate-Buffered Saline (PBS).
Procedure (Using Size-Exclusion Chromatography):
-
Equilibrate Column: Equilibrate the desalting column with the desired storage buffer according to the manufacturer's instructions.[12]
-
Apply Sample: Apply the entire quenched reaction mixture to the center of the equilibrated column resin bed.[6]
-
Elute and Collect: Elute the conjugate with the storage buffer. The larger conjugate molecule will elute first, while the smaller molecules (quenching agent, NHS, etc.) will be retained longer.[12]
-
Analyze Fractions: Collect fractions and analyze them (e.g., by UV-Vis spectroscopy or LC-MS) to identify those containing the purified conjugate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Hydrolysis of NHS ester: Reagent exposed to moisture; stock solution not fresh. | Always allow the NHS ester vial to reach room temperature before opening.[2] Prepare stock solutions in anhydrous solvent immediately before use.[21] |
| Incorrect Buffer: Conjugation buffer contained primary amines (e.g., Tris). | Ensure the conjugation buffer is amine-free.[3][5] If necessary, perform a buffer exchange of your starting material before the reaction.[2] | |
| Incomplete Quenching | Insufficient Quenching Agent: Molar excess of quenching agent was too low. | Use a final concentration of at least 20-50 mM for the quenching agent.[4] |
| Insufficient Incubation Time: Quenching reaction did not go to completion. | Ensure a minimum quenching incubation time of 15 minutes at room temperature.[1][6] | |
| Product Instability / Aggregation After Quenching | Uncontrolled Cross-linking: Quenching was delayed or ineffective, allowing side reactions to occur. | Add the quenching agent promptly at the end of the planned conjugation time. Ensure the quenching agent is well-mixed into the reaction. |
| Purification Issues: Inefficient removal of byproducts. | Ensure the chosen purification method (SEC or dialysis) is appropriate for the size of your conjugate and that it is performed correctly to remove small molecule contaminants.[2][6] |
References
-
G-Biosciences. Reactive Amination Kit. [Link]
-
Gygi, S. P., et al. (2019). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics. [Link]
-
bioRxiv. (2024). Removal of NHS-labelling By-products in Proteomic Samples. [Link]
-
PubMed. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. [Link]
-
PubMed Central. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. [Link]
-
ResearchGate. (2014). What is the best NHS quenching agent?. [Link]
-
Xi'an Yare Biotech Co., Ltd. NH-bis(PEG3-t-butyl ester),NH-bis(PEG3-Boc). [Link]
-
Reddit. (2025). Anyone have a method of purifying NHS esters?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NH-bis(PEG3-t-butyl ester), 1814901-03-5 | BroadPharm [broadpharm.com]
- 10. medkoo.com [medkoo.com]
- 11. NH-bis(PEG3-t-butyl ester),NH-bis(PEG3-Boc)-陕西新研博美生物科技有限公司 [xinyanbm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. covachem.com [covachem.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 21. broadpharm.com [broadpharm.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Researcher's Guide to Targeted Protein Degradation using NH-bis(PEG3-t-butyl ester) based PROTACs
Introduction: A Paradigm Shift in Therapeutic Intervention
Targeted protein degradation (TPD) has emerged as a transformative strategy in drug discovery, offering a novel modality to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, Proteolysis Targeting Chimeras (PROTACs) orchestrate the complete removal of a target protein from the cellular environment.[2] This is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS).[]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase brings the target protein into close proximity with the ubiquitination machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5][6] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[7]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[8][9] Polyethylene glycol (PEG) linkers, in particular, are widely used to enhance the aqueous solubility and bioavailability of PROTACs.[10][11] This guide focuses on the experimental workflow for developing and validating PROTACs that utilize the branched, flexible NH-bis(PEG3-t-butyl ester) linker, providing researchers with the foundational knowledge and detailed protocols to advance their TPD programs.[11]
The PROTAC Mechanism of Action: A Step-by-Step Overview
The mechanism of PROTAC-mediated protein degradation is a cyclical process that results in the selective elimination of a target protein.
Figure 2. General experimental workflow for PROTAC validation.
Protocols
Protocol 1: Synthesis of an NH-bis(PEG3-t-butyl ester) based PROTAC
This protocol describes a general approach for the synthesis of a PROTAC using NH-bis(PEG3-t-butyl ester) as a linker. The synthesis involves the sequential coupling of the E3 ligase ligand and the POI ligand to the linker.
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
E3 ligase ligand with a suitable reactive group (e.g., carboxylic acid)
-
POI ligand with a suitable reactive group (e.g., amine)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Trifluoroacetic acid (TFA)
-
Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)
Procedure:
-
Coupling of the E3 Ligase Ligand to the Linker:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH-bis(PEG3-t-butyl ester) (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, water, and brine. [12] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [12] * Purify the product by silica gel column chromatography.
-
-
Deprotection of the t-butyl Ester:
-
Dissolve the E3-Linker-t-butyl ester intermediate in a 1:1 mixture of DCM and TFA. [12] * Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. [12]
-
-
Coupling of the POI Ligand:
-
Dissolve the deprotected E3-Linker intermediate (1.0 eq) in anhydrous DMF.
-
In a separate flask, dissolve the POI ligand (1.1 eq) in anhydrous DMF.
-
Add coupling reagents and base as described in step 1 to the POI ligand solution.
-
Add the activated POI ligand solution to the E3-Linker intermediate solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Work-up and purify the final PROTAC product using similar methods as described in step 1, followed by preparative HPLC for final purification.
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.
Protocol 2: Cell-Based Protein Degradation Assay
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein by Western blotting. [2] Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding:
-
Plate cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM). [2] * Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration. [2] * Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the PROTAC or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysates to pre-chilled microcentrifuge tubes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the POI band to the intensity of the loading control band for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the maximal degradation is achieved). [13]
-
Protocol 3: Cellular Viability Assay
This protocol describes the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to assess the cytotoxic effects of the PROTAC. [14] Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC and a vehicle control as described in Protocol 2.
-
Treat the cells and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration to determine the IC₅₀ (concentration at which 50% of cell viability is inhibited).
-
Data Presentation and Interpretation
Quantitative data from the validation assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of In Vitro PROTAC Activity
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| PROTAC-X | Protein Y | Cell Line Z | 15 | 95 | >1000 |
| ... | ... | ... | ... | ... | ... |
-
DC₅₀: The half-maximal degradation concentration. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ: The maximum percentage of protein degradation achieved.
-
IC₅₀: The half-maximal inhibitory concentration from the cell viability assay. A high IC₅₀ value relative to the DC₅₀ suggests that the PROTAC is not overtly toxic at concentrations required for effective protein degradation.
Advanced Characterization: Off-Target Analysis
To ensure the specificity of a PROTAC, it is crucial to assess its impact on the broader proteome. Mass spectrometry-based proteomics is a powerful tool for identifying off-target proteins that are unintentionally degraded. This involves treating cells with the PROTAC and a vehicle control, followed by quantitative proteomic analysis to compare the abundance of thousands of proteins.
Conclusion and Future Perspectives
The development of PROTACs using versatile linkers like NH-bis(PEG3-t-butyl ester) represents a significant advancement in the field of targeted protein degradation. The experimental workflow and protocols detailed in this guide provide a robust framework for the synthesis, validation, and characterization of these novel therapeutic agents. As the field continues to evolve, a deeper understanding of the structure-activity relationships, particularly the role of the linker in ternary complex formation, will be essential for the rational design of next-generation PROTACs with enhanced potency, selectivity, and drug-like properties. [9]The integration of advanced analytical techniques, such as cryo-electron microscopy to visualize ternary complexes, will further illuminate the molecular mechanisms of PROTAC action and accelerate their translation into clinically effective therapies.
References
-
PROTACs, molecular glues and bifunctionals from bench to bedside: Unlocking the clinical potential of catalytic drugs. PubMed. Available at: [Link]
-
The mechanism of PROTAC‐mediated target protein degradation. ResearchGate. Available at: [Link]
-
Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Available at: [Link]
-
Targeted Protein Degradation: Elements of PROTAC Design. PMC. Available at: [Link]
-
Methods to accelerate PROTAC drug discovery. PMC. Available at: [Link]
-
PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. Available at: [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]
Sources
- 1. PROTACs, molecular glues and bifunctionals from bench to bedside: Unlocking the clinical potential of catalytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Yield with NH-bis(PEG3-t-butyl ester)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of NH-bis(PEG3-t-butyl ester), a versatile linker precursor crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. If you are experiencing suboptimal yields in your conjugation reactions, this resource is designed to help you diagnose and resolve the underlying issues.
Frequently Asked Questions (FAQs)
Q1: What is NH-bis(PEG3-t-butyl ester) and what is its primary application?
NH-bis(PEG3-t-butyl ester) is a heterobifunctional linker precursor featuring a central secondary amine and two terminal carboxylic acids protected as t-butyl esters.[1][2] The secondary amine serves as a nucleophilic handle for conjugation, typically via amide bond formation with a carboxylic acid on a target molecule (e.g., an E3 ligase ligand).[3] The t-butyl ester groups are stable protecting groups that can be selectively removed under acidic conditions to reveal free carboxylic acids for subsequent conjugation steps.[4][5] This architecture is highly valuable in the modular synthesis of PROTACs, where precise control over linker attachment is critical.[6][7]
Q2: Why is the t-butyl ester an effective protecting group for this application?
The t-butyl ester is ideal for this multi-step synthesis due to its exceptional stability under a wide range of conditions, including the basic or neutral pH typically used for amide coupling reactions.[4][8] This stability prevents premature deprotection and unwanted side reactions. Crucially, it can be cleanly and selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) that often leave other protecting groups, such as Fmoc or Cbz, intact—a principle known as orthogonality.[4][9]
Q3: What is the most common reaction for conjugating NH-bis(PEG3-t-butyl ester)?
The most prevalent reaction is an amide coupling between the secondary amine of the linker and a carboxylic acid on a substrate. This reaction is typically mediated by carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as NHS (N-hydroxysuccinimide) or by phosphonium or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10][11]
Q4: My final PROTAC or conjugate shows low activity. Could the linker be the issue?
Absolutely. The linker is not merely a passive spacer; its length, composition, and attachment points critically influence the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6][] A suboptimal linker can lead to steric hindrance or an unproductive orientation, resulting in inefficient ubiquitination and poor degradation of the target protein.[7][] Therefore, low biological activity can be a direct consequence of issues arising during the linker conjugation steps.
Core Troubleshooting Guide: Diagnosing and Solving Low Conjugation Yield
Low yield in the amide coupling step involving NH-bis(PEG3-t-butyl ester) is a common but solvable problem. The following guide is structured by observable symptoms to help you pinpoint the root cause.
Symptom 1: Low or No Product Formation Detected by LC-MS
If your primary analytical tool, such as Liquid Chromatography-Mass Spectrometry (LC-MS), shows minimal or no desired product, the issue likely lies with the fundamental reaction components or conditions.
Potential Cause 1: Inefficient Carboxylic Acid Activation
The amide bond cannot form unless the carboxylic acid on your substrate is first converted into a more reactive species.
-
Causality: Coupling reagents like EDC are highly sensitive to moisture and can hydrolyze rapidly, rendering them inactive.[14][15] The activated intermediate itself (e.g., an O-acylisourea or NHS-ester) is also susceptible to hydrolysis, which reverts it back to the starting carboxylic acid.[14][15]
-
Solutions & Protocol Validation:
-
Use Fresh, High-Quality Reagents: Ensure your coupling reagents (EDC, HATU, etc.) and additives (NHS, HOBt) are fresh and have been stored under anhydrous conditions (e.g., in a desiccator at -20°C).[14] Allow reagents to warm to room temperature before opening to prevent moisture condensation.
-
Employ Anhydrous Solvents: Use high-purity, anhydrous solvents like DMF, NMP, or DCM.[10][11] The presence of water is a primary cause of low yield.[11]
-
Optimize Activation pH (for EDC/NHS): If using EDC/NHS, the activation step is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carbodiimide and facilitate reaction with the carboxylate.[14][16] Consider using a buffer like MES for this step.
-
Confirm Activation: Before adding the NH-bis(PEG3-t-butyl ester), consider taking a small aliquot of the activated acid mixture (after ~15-30 minutes) and analyzing it by LC-MS to confirm the formation of the activated ester (e.g., NHS ester).
-
Potential Cause 2: Suboptimal Nucleophilicity of the Amine
The secondary amine on the linker must be a sufficiently strong nucleophile to attack the activated carboxylic acid.
-
Causality: The nucleophilicity of an amine is highly pH-dependent. At low pH, the amine will be protonated to its ammonium salt (R₂NH₂⁺), rendering it non-nucleophilic.[11] Conversely, at very high pH, the stability of the activated ester can be compromised.[5]
-
Solutions & Protocol Validation:
-
Control the Coupling pH: The coupling step (after acid activation) is most efficient at a pH of 7.2-8.5.[16] This ensures a significant population of the amine is in its free, deprotonated state without excessively accelerating the hydrolysis of the activated ester. Use a non-nucleophilic buffer like PBS or HEPES.
-
Avoid Amine-Containing Buffers: Never use buffers containing primary or secondary amines, such as Tris or Glycine, as they will compete with the linker for reaction with the activated acid, effectively quenching the desired reaction.[14][16]
-
Consider Steric Hindrance: While the PEG chains provide flexibility, highly bulky groups near the reacting carboxylic acid or on the substrate can physically impede the reaction.[11] If steric hindrance is suspected, extending reaction times or moderately increasing the temperature (e.g., to 30-40°C) may improve yields.
-
Potential Cause 3: Inappropriate Stoichiometry or Concentration
The relative amounts of reactants can dramatically affect reaction kinetics and overall yield.
-
Causality: Dilute reaction conditions can slow down the desired bimolecular reaction, allowing the unimolecular hydrolysis of the activated ester to become a dominant competing pathway.[14] An insufficient excess of coupling reagents may lead to incomplete activation.
-
Solutions & Protocol Validation:
-
Adjust Molar Ratios: Start with a slight excess of the amine linker (e.g., 1.1-1.2 equivalents) relative to the carboxylic acid. Use a molar excess of coupling reagents. A common starting point for HATU is 1.2 equivalents, and for EDC/NHS, ratios can range from 2- to 10-fold molar excess of EDC over the acid.[10][16]
-
Increase Concentration: Ensure the reaction concentration is reasonably high (e.g., 0.05 - 0.1 M). If solubility is an issue, consider a more effective anhydrous solvent like NMP.[10]
-
| Parameter | Recommended Starting Range | Rationale |
| Amine Linker | 1.1 - 1.2 eq | Ensures complete consumption of the limiting reagent (often the more complex substrate). |
| HATU / HBTU | 1.2 - 1.5 eq | Drives the activation of the carboxylic acid to completion. |
| EDC | 2 - 10 eq | Compensates for potential hydrolysis and ensures efficient activation. |
| NHS / HOBt | 1.2 - 5 eq | Stabilizes the activated intermediate and improves yield. |
| Base (e.g., DIPEA) | 2 - 4 eq | Neutralizes acids formed and maintains optimal pH for coupling. |
| Concentration | 0.05 - 0.1 M | Favors the desired bimolecular reaction over unimolecular hydrolysis. |
| A summary of recommended starting stoichiometries and concentrations for amide coupling. |
Symptom 2: Significant Side-Product Formation
The appearance of unexpected peaks in your analytical trace indicates that competing reactions are occurring.
Potential Cause: Instability of the t-Butyl Ester Group
While robust, the t-butyl ester can be cleaved under certain conditions.
-
Causality: The t-butyl ester is labile to strong acids.[4][17] If your substrate or reaction conditions introduce a sufficiently acidic environment (e.g., from TFA salts of starting materials without enough base), you may observe premature deprotection. This would lead to a di-acid or mono-acid version of the linker, which could complicate subsequent reactions and purification.
-
Solutions & Protocol Validation:
-
Neutralize TFA Salts: If your amine linker or substrate is a TFA salt, ensure you use a sufficient excess of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the TFA before initiating the coupling reaction.[10] A common practice is to use at least 2 equivalents of base for a free acid and 3-4 equivalents for a TFA salt.
-
Confirm Starting Material Purity: Verify the purity of your NH-bis(PEG3-t-butyl ester) before use to ensure it has not degraded during storage.
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Key Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for coupling a carboxylic acid-containing substrate to NH-bis(PEG3-t-butyl ester).
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid substrate (1.0 eq) in anhydrous DMF or NMP to a concentration of ~0.1 M.
-
Activation: Add HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Coupling: Add a solution of NH-bis(PEG3-t-butyl ester) (1.1 eq) in a small volume of the same anhydrous solvent.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, or until completion. Monitor the reaction progress by LC-MS.
-
Workup: Once complete, quench the reaction with water and extract the product using a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analytical Monitoring by LC-MS
Real-time monitoring is crucial for effective troubleshooting. [18][19]
-
Sample Preparation: At desired time points, withdraw a small aliquot (~5 µL) from the reaction mixture. Dilute it 100-fold with a 1:1 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5-7 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV absorbance (e.g., 214 nm, 254 nm) and mass spectrometry (ESI positive mode).
-
-
Data Analysis: Monitor the consumption of starting materials and the formation of the desired product mass. This allows for precise determination of reaction completion and detection of any side products.
References
- BenchChem. (n.d.). Technical Support Center: Monitoring Bioconjugation Reactions.
-
ACS Publications. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography | Request PDF. Retrieved from [Link]
- BenchChem. (n.d.). Monitoring Bioconjugation Reactions.
- BenchChem. (n.d.). Troubleshooting low yield in EDC/NHS coupling reactions with PEG.
- BenchChem. (n.d.). The Crucial Link: A Comparative Guide to PROTAC Linker Synthesis and Performance.
-
AxisPharm. (n.d.). Bioconjugation Analytical Method Development. Retrieved from [Link]
-
ACS Publications. (2025). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Inter. Analytical Chemistry. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
-
Amerigo Scientific. (n.d.). NH-bis(PEG3-t-butyl ester). Retrieved from [Link]
- BenchChem. (n.d.). The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- BenchChem. (n.d.). Optimizing reaction conditions for Bis-PEG3-t-butyl ester conjugation.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
Sources
- 1. NH-bis(PEG3-t-butyl ester) - Amerigo Scientific [amerigoscientific.com]
- 2. medkoo.com [medkoo.com]
- 3. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tert-Butyl Esters [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Hydrolysis of NHS Esters in NH-bis(PEG3-t-butyl ester) Reactions
Welcome to the technical support center for optimizing your conjugation reactions involving N-hydroxysuccinimide (NHS) esters, with a specific focus on the use of NH-bis(PEG3-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice to maximize reaction efficiency by minimizing the detrimental effects of NHS ester hydrolysis.
The Core Challenge: The Instability of NHS Esters in Aqueous Environments
N-hydroxysuccinimide (NHS) esters are highly effective amine-reactive reagents widely used for bioconjugation.[1] They react with primary amines, such as those on the N-terminus of a protein or the side chain of lysine residues, to form stable amide bonds.[2] However, the reactivity of NHS esters also makes them susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders it inactive for conjugation.[3] The rate of this hydrolysis is significantly influenced by the reaction conditions, most notably pH.[3][4][5]
The molecule of interest here, NH-bis(PEG3-t-butyl ester), is a PEG linker containing a primary amine and two t-butyl protected carboxyl groups.[6][7] The primary amine of this molecule is intended to react with an NHS ester on another molecule (e.g., a protein, antibody, or surface). Therefore, controlling the hydrolysis of that NHS ester is paramount to achieving a successful conjugation.
The Competing Reactions: Aminolysis vs. Hydrolysis
The success of your experiment hinges on favoring the aminolysis reaction (the desired conjugation) over the hydrolysis reaction (the undesired degradation of the NHS ester).
Caption: Competing reactions in NHS ester chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during conjugation reactions with NHS esters and provides scientifically grounded solutions.
Question 1: My conjugation yield is very low. Could hydrolysis of the NHS ester be the culprit?
Answer: Yes, premature hydrolysis of the NHS ester is a primary cause of low conjugation yields.[8] The stability of an NHS ester is highly pH-dependent. As the pH increases, the rate of hydrolysis accelerates dramatically.[3]
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | Room Temp. | ~7 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | Minutes |
This table illustrates the dramatic decrease in NHS ester stability as the pH increases.[3][4][5]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your NHS ester-containing reagent is fresh and has been stored properly. They are sensitive to moisture and should be stored at -20°C or -80°C in a desiccated environment.[9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[10][11]
-
Optimize Reaction pH: The optimal pH for NHS ester reactions is a balance between amine reactivity and ester stability. The recommended pH range is typically 7.2 to 8.5.[4][5][12] A pH of 8.3-8.5 is often cited as optimal for many labeling procedures.[12][13]
-
Check Your Buffer: Ensure you are using an amine-free buffer. Buffers containing primary amines, such as Tris and glycine, will compete with your target molecule for the NHS ester.[14][15]
Question 2: What is the best buffer to use for my reaction?
Answer: The choice of buffer is critical. You must use a buffer that does not contain primary amines.
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A common choice with good buffering capacity in the neutral pH range (around 7.2-7.4).[14]
-
HEPES Buffer: Another suitable option for maintaining pH in the neutral range.[14]
-
Bicarbonate/Carbonate Buffer: Effective for maintaining a pH in the optimal range of 8.0-9.0 and is frequently recommended for protein labeling.[12][14]
-
Borate Buffer: Useful for maintaining a stable pH at the higher end of the optimal range (8.0-9.0).[14]
Incompatible Buffers:
-
Tris (tris(hydroxymethyl)aminomethane): Contains a primary amine and will react with the NHS ester.[15][16] It can, however, be used to quench the reaction.[16]
-
Glycine: Also contains a primary amine and should be avoided in the reaction buffer.[15] It is also an effective quenching agent.[16]
Question 3: How can I confirm if my NHS ester is still active?
Answer: You can perform a qualitative activity test by intentionally hydrolyzing a small amount of the NHS ester and measuring the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[8][17] A significant increase in absorbance after hydrolysis indicates that the reagent was active.[8]
Protocol: Qualitative NHS Ester Activity Test
Materials:
-
Your NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if your ester is not water-soluble)
-
0.5 M NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester in 2 mL of amine-free buffer. If necessary, first dissolve it in a small amount of anhydrous DMSO or DMF before adding the buffer.[8]
-
Prepare Control: Use a solution containing the same buffer and solvent (if used) without the NHS ester as your blank.[8]
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm with the control solution. Measure and record the initial absorbance of your NHS ester solution.[8]
-
Induce Hydrolysis: To 1 mL of your NHS ester solution, add 100 µL of 0.5 M NaOH and mix.[8]
-
Final Absorbance Reading: Immediately (within one minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[8]
Interpretation: A significantly higher final absorbance compared to the initial reading indicates that your NHS ester is active.[18]
Question 4: I dissolve my NHS ester in DMSO before adding it to the aqueous reaction buffer. Could this be a problem?
Answer: Using a dry, anhydrous organic solvent like DMSO or DMF is the correct procedure for dissolving water-insoluble NHS esters.[16][19] However, there are some critical considerations:
-
Use Anhydrous Solvent: The solvent must be free of water to prevent premature hydrolysis of the NHS ester in the stock solution.[11]
-
Prepare Freshly: Do not prepare stock solutions of NHS esters for long-term storage, as they will degrade over time, even in an organic solvent.[10] Dissolve the reagent immediately before use.[10][12]
-
Limit Solvent in Final Reaction: The final concentration of the organic solvent in your reaction mixture should typically be below 10% to avoid denaturation of proteins or other biomolecules.[9]
Question 5: What is the ideal reaction time and temperature?
Answer: The optimal time and temperature depend on the specific reactants and the pH of your reaction.
-
Temperature: Reactions can be performed at room temperature (for 1-4 hours) or at 4°C (overnight).[12] Lower temperatures can help to minimize hydrolysis but will also slow down the desired conjugation reaction.[9]
-
Time: A common incubation time is 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
It is often beneficial to perform a time-course experiment to determine the optimal reaction time for your specific system.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with your NHS ester conjugation reactions.
Caption: A troubleshooting workflow for low conjugation yield.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conjugation Efficiency with Mal-PEG3-NHS Ester.
- Benchchem. (n.d.). Reaction Buffer Preparation for NHS Ester Chemistry: Application Notes and Protocols.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines.
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- Lumiprobe. (n.d.). NHS ester labeling of amino biomolecules.
- Benchchem. (n.d.). Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide.
-
Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling.
- BroadPharm. (2022). Protocol for PEG NHS Ester.
Sources
- 1. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. NH-bis(PEG3-t-butyl ester), 1814901-03-5 | BroadPharm [broadpharm.com]
- 7. medkoo.com [medkoo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 16. covachem.com [covachem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. glenresearch.com [glenresearch.com]
Technical Support Center: Navigating the Challenges of t-Butyl Ester Deprotection from PEG Linkers
Welcome to the technical support center for troubleshooting the deprotection of t-butyl esters from polyethylene glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals who utilize PEGylation technologies and may encounter challenges in this critical synthetic step. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful cleavage of the t-butyl ester protecting group and the generation of high-purity PEG-carboxylic acids for your downstream applications.
Introduction
The use of t-butyl esters as a protecting group for the carboxylic acid functionality on PEG linkers is widespread in bioconjugation and drug delivery.[1][2] This strategy allows for the selective modification of the other terminus of the PEG chain while the carboxylic acid remains inert. The subsequent deprotection, typically under acidic conditions, is a crucial step to unmask the carboxylic acid for conjugation to therapeutic molecules.[3] While seemingly straightforward, this reaction can be fraught with challenges, leading to incomplete reactions, degradation of the valuable PEG linker, and formation of undesirable byproducts. This guide aims to provide practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide
Problem 1: Incomplete Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining.
-
¹H-NMR spectrum still shows the characteristic singlet of the t-butyl protons around 1.4-1.5 ppm.[4]
-
The final product has a lower than expected yield.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reagent or Reaction Time | The acid-catalyzed cleavage of the t-butyl ester is a chemical equilibrium. Insufficient acid or time will not drive the reaction to completion.[5] | Increase the concentration of trifluoroacetic acid (TFA) to a 1:1 (v/v) mixture with a solvent like dichloromethane (DCM).[1] Extend the reaction time and monitor progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).[6][7] |
| Presence of Water | Water can compete with the ester for protonation by the acid, reducing the efficiency of the deprotection. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.[6] |
| Steric Hindrance | For very long or branched PEG chains, the t-butyl ester group may be sterically hindered, slowing down the reaction rate.[1] | Consider gentle heating (e.g., 30-40 °C) if the substrate is thermally stable. Be aware that heating can also increase the rate of side reactions. |
| Poor Reagent Quality | Degraded or old TFA can have reduced efficacy.[5] | Always use a fresh bottle of high-purity TFA for deprotection reactions. |
Problem 2: PEG Chain Degradation
Symptoms:
-
GPC/SEC analysis shows a broadening of the molecular weight distribution or the appearance of lower molecular weight species.
-
Mass spectrometry reveals fragments corresponding to cleaved PEG units.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Acidic Conditions | Prolonged exposure to strong acids, especially at elevated temperatures, can lead to the cleavage of the ether linkages in the PEG backbone. | Use the mildest effective acidic conditions. Start with a lower concentration of TFA (e.g., 20% in DCM) and monitor the reaction closely.[7] Avoid excessive heating. |
| Oxidative Damage | The presence of oxidizing impurities in the reagents or atmosphere can lead to PEG degradation. | While less common with TFA, consider degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidative issues. |
Problem 3: Undesired Side Reactions
Symptoms:
-
LC-MS or NMR analysis shows the presence of unexpected byproducts.
-
The mass of the product is higher than expected, suggesting the addition of a t-butyl group.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Alkylation by t-Butyl Cation | The deprotection mechanism generates a reactive t-butyl carbocation.[8][9] This electrophile can react with nucleophilic functional groups on your molecule of interest (e.g., tryptophan, methionine, or tyrosine residues if you are working with a peptide or protein conjugate).[5][6] | Add a scavenger to the reaction mixture to "trap" the t-butyl cation.[1] Common scavengers include triisopropylsilane (TIS) or water, often used at a concentration of 2.5-5% (v/v).[4][5] |
| Cleavage of Other Acid-Labile Protecting Groups | If your molecule contains other acid-sensitive protecting groups (e.g., Boc, Trityl), they may also be cleaved by TFA.[10] | A thorough understanding of the stability of all protecting groups in your molecule is crucial. If orthogonality is required, consider alternative deprotection methods for the t-butyl ester that do not rely on strong acids. |
Problem 4: Difficulties in Product Purification
Symptoms:
-
The deprotected product is a viscous oil or wax that is difficult to handle and purify.[6]
-
Precipitation of the product from the reaction mixture is inefficient, leading to low recovery.
-
Chromatographic purification (e.g., HPLC, SEC) is challenging due to the properties of the PEGylated compound.[11]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inherent Properties of PEG | The hydrophilic and flexible nature of the PEG chain can lead to oily or waxy products and high solubility in a range of solvents.[6] | After removing the TFA and solvent under reduced pressure, dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM, methanol) and precipitate the product by adding it dropwise to a large volume of a cold non-solvent like diethyl ether with vigorous stirring.[5] |
| Residual TFA | Trifluoroacetic acid can be difficult to remove completely and can interfere with downstream applications. | Co-evaporate the crude product with a solvent like toluene or DCM multiple times to azeotropically remove residual TFA.[2][6] |
| Complex Mixture of Products | If the deprotection reaction is not clean, the resulting mixture can be difficult to separate. | For high purity, chromatographic techniques such as size exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC) may be necessary.[1][4] Ion-exchange chromatography can also be effective for separating PEGylated proteins.[11][] |
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for t-butyl ester deprotection on PEG linkers, and how do I choose the right one?
The most common and effective method for t-butyl ester cleavage is acidolysis using trifluoroacetic acid (TFA).[5] A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature is a good starting point.[10] For more sensitive substrates, milder acidic conditions using reagents like zinc bromide in dichloromethane can be an alternative, though they may require longer reaction times.[13][14] The choice of reagent depends on the stability of your molecule to acidic conditions.
Q2: How can I monitor the progress of the deprotection reaction?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods for monitoring the deprotection reaction.[7] By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material and the appearance of the product.[7] For a quick qualitative check, Thin-Layer Chromatography (TLC) can also be used. ¹H-NMR spectroscopy is another powerful tool, where the disappearance of the t-butyl proton signal confirms the completion of the reaction.[4]
Q3: What are the critical parameters to control during the deprotection reaction?
The most critical parameters are:
-
Concentration of the acid: This directly impacts the reaction rate and the potential for side reactions.
-
Reaction temperature: Higher temperatures can accelerate the reaction but may also promote degradation of the PEG chain.
-
Reaction time: Sufficient time is needed for the reaction to go to completion.
-
Presence of water: Anhydrous conditions are crucial for efficient deprotection.[6]
-
Use of scavengers: This is important when working with molecules that have nucleophilic functional groups.[5]
Q4: Are there any alternative protecting groups to t-butyl esters for PEG linkers?
Yes, several other protecting groups for carboxylic acids are available, and the choice depends on the desired deprotection conditions.[15]
-
Benzyl esters: These can be removed by hydrogenolysis, which is a very mild method.[16]
-
Allyl esters: These can be deprotected under neutral conditions using a palladium catalyst, offering excellent orthogonality with acid- and base-labile protecting groups.[17]
-
Methyl or ethyl esters: These are typically removed by base-catalyzed hydrolysis, which may not be suitable for base-sensitive molecules.[15]
Experimental Protocols
Protocol 1: Standard TFA-Mediated t-Butyl Ester Deprotection
Materials:
-
t-Butyl ester functionalized PEG linker
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Cold diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the t-butyl ester functionalized PEG linker in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[6]
-
Scavenger Addition (Optional): If your molecule contains acid-sensitive or nucleophilic groups, add TIS to the solution (typically 2.5-5% v/v).[4]
-
Reaction Initiation: In a well-ventilated fume hood, add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture of DCM and TFA.[1]
-
Reaction: Stir the reaction mixture at room temperature for 2-5 hours.[6]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.[7]
-
Work-up: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with DCM or toluene two to three times.[4]
-
Precipitation: Dissolve the crude residue in a minimal amount of DCM and add the solution dropwise to a flask containing a large volume of cold diethyl ether while stirring vigorously.[5]
-
Isolation: The deprotected product should precipitate as a solid or a viscous oil. Collect the product by filtration or centrifugation. Wash the precipitate with cold diethyl ether and dry under vacuum.
Protocol 2: Monitoring Deprotection by HPLC and LC-MS
Materials:
-
Aliquots from the deprotection reaction
-
Quenching solution (e.g., methanol)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
LC-MS system
Procedure:
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4 hours), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent like methanol. This will stop the reaction and prepare the sample for analysis.[7]
-
Dilution: Further dilute the quenched sample to an appropriate concentration for HPLC or LC-MS analysis.
-
Analysis: Inject the prepared sample onto the HPLC or LC-MS system.
-
Data Interpretation: Analyze the chromatograms to determine the relative peak areas of the starting material and the product at each time point. In LC-MS, confirm the identity of the peaks by their mass-to-charge ratio. The reaction is considered complete when the peak corresponding to the starting material is no longer observed.
Visualizations
Caption: General workflow for t-butyl ester deprotection and analysis.
Caption: Troubleshooting decision tree for t-butyl ester deprotection.
References
- Benchchem. (n.d.). Application Notes and Protocols: TFA-Mediated Deprotection of m-PEG4-t-butyl ester.
- Benchchem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
- Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester.
- Benchchem. (n.d.). Experimental setup for monitoring t-butyl ester cleavage by HPLC.
- Benchchem. (n.d.). How to avoid side reactions during Bis-PEG3-t-butyl ester cleavage.
- Benchchem. (n.d.). Application Note: Protocol for the Deprotection of m-PEG7-t-butyl ester with Trifluoroacetic Acid (TFA).
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of t-Bu Esters from DOTA Chelators.
- Benchchem. (n.d.). A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjugation.
- ResearchGate. (n.d.). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Smolecule. (n.d.). Buy Amino-PEG3-CH2CO2-t-butyl ester.
- BioPharm International. (n.d.). Making Site-specific PEGylation Work.
- Royal Society of Chemistry. (n.d.). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems.
- Benchchem. (n.d.). A Comparative Analysis of Protecting Groups for PEG Linkers in Bioconjugation and Drug Delivery.
- National Center for Biotechnology Information. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot.
- Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
- National Center for Biotechnology Information. (n.d.). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- BOC Sciences. (n.d.). PEGylated Protein Purification Techniques.
- Springer Nature Experiments. (n.d.). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv.
- Benchchem. (n.d.). Application Notes: N-Boc-PEG-t-butyl Ester in Antibody-Drug Conjugate (ADC) Development.
- ResearchGate. (n.d.). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- ResearchGate. (n.d.). How can I crosslink OH groups on PEG using a crosslinker with the carboxylic acid functional groups?
- ResearchGate. (n.d.). Reaction conditions for the deprotection of a tert-butyl ester.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
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incomplete cleavage of t-butyl ester from NH-bis(PEG3-t-butyl ester)
Welcome to the technical support center for scientists and researchers utilizing NH-bis(PEG3-t-butyl ester) in their synthetic workflows. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of the t-butyl ester protecting group. Our goal is to equip you with the knowledge to overcome common experimental hurdles, ensuring a high yield and purity of your final deprotected product.
Introduction: The Chemistry of t-Butyl Ester Cleavage
The t-butyl ester is a widely used protecting group for carboxylic acids due to its stability in a variety of reaction conditions.[1] Its removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism relies on the protonation of the ester oxygen, followed by the elimination of isobutylene, which is driven by the formation of the stable tertiary tert-butyl cation.[2] While this process is generally efficient, challenges such as incomplete cleavage and side reactions can arise, particularly when working with complex molecules like PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for cleaving the t-butyl ester from NH-bis(PEG3-t-butyl ester)?
A standard and highly effective method for t-butyl ester deprotection is treatment with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[3][4] A common starting point is a 1:1 (v/v) mixture of TFA and DCM, with the reaction proceeding at room temperature for 2-4 hours.[3][5][6]
Q2: My t-butyl ester cleavage is incomplete. What are the likely causes and how can I resolve this?
Incomplete cleavage is a common issue that can often be resolved by optimizing the reaction conditions.[3] The primary factors to consider are:
-
Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[3]
-
Inadequate Reaction Time or Temperature: These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[3]
-
Solution: It is crucial to monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[2][4] The reaction time should be extended until the starting material is fully consumed.[3] The disappearance of the t-butyl proton signal, a singlet around 1.4 ppm in ¹H NMR, is a good indicator of cleavage.[5]
-
-
Poor Reagent Quality: The efficacy of the cleavage can be compromised by degraded or old TFA.
-
Solution: Always use a fresh bottle of high-purity TFA for deprotection reactions.[5]
-
Q3: I'm observing significant side product formation. What is happening and how can I prevent it?
Side products typically arise from the highly reactive tert-butyl cation that is generated as a byproduct of the cleavage.[3] This electrophilic cation can alkylate other nucleophilic sites in your molecule.[3]
-
t-Butylation: The t-butyl cation can alkylate electron-rich functional groups.
-
Prevention: To prevent this, "scavengers" should be incorporated into your cleavage cocktail. Scavengers are nucleophiles that trap the t-butyl cation before it can react with your target molecule.[5] A common and effective combination is triisopropylsilane (TIS) and water.[3] A standard general-purpose cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[5]
-
-
Formation of tert-butyl trifluoroacetate: The t-butyl cation can also react with the trifluoroacetate anion.[7] While this may not directly affect your product, it can consume the catalyst if the reaction is run with sub-stoichiometric amounts of acid.[3]
-
Prevention: Using an excess of TFA will ensure the reaction goes to completion regardless of this side reaction.[3]
-
Q4: Are there milder alternatives to TFA for t-butyl ester cleavage if my molecule is sensitive to harsh acidic conditions?
Yes, if your substrate is degrading under strong acidic conditions, several milder deprotection methods can be employed:[3]
-
Aqueous Phosphoric Acid: 85 wt% aqueous phosphoric acid is an effective and more environmentally benign reagent for cleaving t-butyl esters.[8][9] It offers good selectivity and is compatible with other acid-sensitive groups.[8]
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM can selectively cleave t-butyl esters, sometimes even in the presence of other acid-labile groups like Fmoc.[3][10]
-
Silica Gel: For certain substrates, refluxing with chromatography-grade silica gel in toluene can effectively and selectively cleave t-butyl esters.[3][11]
-
Thermolysis: In some cases, t-butyl esters can be cleaved by heating, particularly in protic solvents like 2,2,2-trifluoroethanol.[3][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Cleavage | Insufficient acid strength or concentration. | Increase TFA concentration to 95-100%.[3] |
| Inadequate reaction time or temperature. | Extend reaction time and monitor by TLC/LC-MS/HPLC. Consider a slight increase in temperature, but be cautious of potential side reactions.[3][9] | |
| Poor reagent quality. | Use a fresh, high-purity bottle of TFA.[5] | |
| Side Product Formation | Alkylation by the tert-butyl cation. | Add scavengers like triisopropylsilane (TIS) and water to the cleavage cocktail.[3][5] |
| Degradation of Starting Material or Product | Harsh acidic conditions. | Switch to a milder deprotection method such as aqueous phosphoric acid or zinc bromide.[3][8][10] Lower the reaction temperature.[9] |
| Low Yield After Workup | The deprotected product is water-soluble. | If the resulting carboxylic acid is highly polar, it may be lost during aqueous workup. Saturate the aqueous phase with NaCl and perform multiple extractions with an appropriate organic solvent.[9] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated t-Butyl Ester Cleavage
This protocol describes the standard method for cleaving a t-butyl ester using TFA in DCM.
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Water (optional, as a scavenger)
-
Cold diethyl ether
-
Round-bottom flask with stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the NH-bis(PEG3-t-butyl ester) in a minimal amount of DCM in a round-bottom flask.
-
Cleavage Reaction: Prepare the cleavage cocktail. For a standard reaction, a 1:1 (v/v) mixture of TFA and DCM is used. For substrates prone to side reactions, a cocktail of 95% TFA, 2.5% water, and 2.5% TIS is recommended.[5] Add the cleavage cocktail to the dissolved starting material. A common ratio is 10 mL of cocktail per 1 gram of substrate.[5]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours.[5] Monitor the reaction progress by HPLC or TLC until the starting material is no longer detectable.[5]
-
TFA Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[5]
-
Product Precipitation: Dissolve the resulting oily residue in a minimal amount of DCM. Add this solution dropwise to a flask containing a large volume of cold diethyl ether while stirring vigorously.[5]
-
Isolation: The deprotected product should precipitate as a solid. Collect the solid by filtration or centrifugation.[5]
-
Washing and Drying: Wash the precipitate with additional cold diethyl ether to remove residual scavengers and byproducts. Dry the final product under vacuum.[5]
Protocol 2: Monitoring t-Butyl Ester Cleavage by HPLC
This protocol outlines the procedure for real-time monitoring of the deprotection reaction using HPLC.[2]
Materials:
-
Aliquots of the reaction mixture
-
Methanol, HPLC grade (for quenching)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
At designated time points (e.g., t = 0, 30 min, 1h, 2h, 4h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.[2]
-
Immediately quench the aliquot by diluting it in a known volume of methanol (e.g., 1 mL) to stop the reaction.[2]
-
Further dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.[2]
-
If any precipitation is observed, filter the sample through a 0.22 µm syringe filter before injection.[2]
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a gradient elution method, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over 15-30 minutes.[2]
-
Monitor the disappearance of the starting material peak and the appearance of the product peak at an appropriate UV wavelength.
-
Visualizing the Workflow
Troubleshooting Logic for Incomplete Cleavage
Caption: Troubleshooting workflow for incomplete t-butyl ester cleavage.
Deprotection and Purification Workflow
Caption: General workflow for t-butyl ester deprotection and product isolation.
References
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
ACS Green Chemistry Institute. Ester Deprotection. [Link]
-
Wu, Y., et al. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 8(1), 53-56. [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938. [Link]
-
BioPharm International. (2005). Making Site-specific PEGylation Work. [Link]
-
Azevedo, A. M., et al. (2015). Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems. Green Chemistry, 17(4), 2394-2404. [Link]
-
Chen, S., et al. (2021). Stepwise PEG synthesis featuring deprotection and coupling in one pot. Beilstein Journal of Organic Chemistry, 17, 3088-3094. [Link]
-
Scheler, A., & Griesbach, E. (2017). Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. In Protein PEGylation (pp. 103-116). Humana Press, New York, NY. [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA?[Link]
-
Kustov, L. M., et al. (2010). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Tetrahedron Letters, 51(39), 5151-5153. [Link]
-
Akita, H., et al. (1995). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 36(32), 5597-5600. [Link]
-
Palladino, P., & Stetsenko, D. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(24), 6342-6345. [Link]
-
Bartoli, G., et al. (2007). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Angewandte Chemie International Edition, 46(18), 3336-3338. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Purity of PROTACs Synthesized with NH-bis(PEG3-t-butyl ester)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for improving the purity of Proteolysis Targeting Chimeras (PROTACs) synthesized using the NH-bis(PEG3-t-butyl ester) linker. Here, we will delve into the nuances of synthesis and purification, offering practical solutions to common challenges.
Introduction: The Role and Challenges of the NH-bis(PEG3-t-butyl ester) Linker
The NH-bis(PEG3-t-butyl ester) linker is a branched, heterobifunctional linker increasingly utilized in PROTAC design. Its polyethylene glycol (PEG) chains enhance the hydrophilicity and solubility of the final PROTAC molecule, which is often a significant hurdle for these large and complex compounds.[1][2][3] The central secondary amine and the two t-butyl ester protected primary amines offer versatile and orthogonal points for conjugation, allowing for a modular approach to PROTAC synthesis.[3]
However, the unique structure of this linker also presents specific challenges during synthesis and purification. Incomplete reactions, side-product formation, and difficulties in purification are common issues that can impact the final purity of the PROTAC, ultimately affecting its biological activity and reproducibility of results. This guide will address these challenges in a question-and-answer format, providing both the "how" and the "why" behind our recommended solutions.
Common Purification and Synthesis Challenges: A Visual Overview
The synthesis of a PROTAC using the NH-bis(PEG3-t-butyl ester) linker is a multi-step process that requires careful control and monitoring to ensure high purity. The following diagram outlines a general synthetic workflow and highlights potential points where impurities can be introduced.
Caption: Key parameters to adjust when troubleshooting incomplete t-butyl ester deprotection.
Purification Strategies
Q3: I'm having difficulty separating my desired PROTAC from unreacted starting materials and byproducts using flash chromatography. What can I do?
A3: The polarity of PROTACs containing PEG linkers can make purification challenging. [4]Here are some strategies:
-
Column and Solvent System Selection:
-
Normal-Phase Chromatography: This can be effective for removing less polar impurities. [4]You may need to use a polar stationary phase (like silica gel) with a relatively polar mobile phase (e.g., a gradient of methanol in dichloromethane).
-
Reversed-Phase Chromatography: This is often the preferred method for purifying polar molecules like PEGylated PROTACs. [4][5]A C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid) is a good starting point.
-
-
Gradient Optimization: A shallow gradient during elution can improve the resolution between your product and closely eluting impurities.
-
Two-Step Purification: It is often beneficial to perform an initial purification using normal-phase flash chromatography to remove the bulk of non-polar impurities, followed by a final purification step using preparative HPLC for high-purity fractions. [4] Q4: My purified PROTAC appears as a broad peak on analytical HPLC. What does this indicate?
A4: A broad peak can suggest several issues:
-
On-Column Degradation: If you are using an acidic modifier (like TFA) in your mobile phase, it could be causing degradation of your PROTAC on the column, especially if it contains other acid-labile functional groups. Try using a different modifier like formic acid or ammonium acetate.
-
Aggregation: The flexible PEG linkers can sometimes lead to aggregation of the PROTAC molecules. [5]Consider using a different solvent system or adding a small amount of an organic modifier to your sample before injection to disrupt aggregates.
-
Multiple Conformations: The flexibility of the PEG chains can result in multiple conformations of the PROTAC that may not be fully resolved on the HPLC column, leading to peak broadening. This is an inherent property of some PROTACs.
Purity Analysis and Characterization
Q5: What analytical techniques are essential for confirming the purity and identity of my final PROTAC?
A5: A combination of orthogonal analytical methods is crucial for comprehensive characterization: [5]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for PROTAC analysis. It provides information on both the purity (from the UV chromatogram) and the identity (from the mass-to-charge ratio of the parent ion) of your compound. [5][6]* RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Used for quantitative purity analysis by calculating the area percentage of the main peak relative to the total peak area. [5]* NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your PROTAC. The spectra should show all expected signals with the correct integrations and chemical shifts. [4][5]
Analytical Technique Primary Purpose Key Information Provided LC-MS Identity and Preliminary Purity Molecular Weight, Chromatographic Purity RP-HPLC/UPLC Quantitative Purity Assessment Peak Area Purity (%) | ¹H and ¹³C NMR | Definitive Structural Confirmation | Chemical Structure, Absence of Impurities |
Advanced Purification Protocols
For challenging purifications, the following detailed protocols can be adapted to your specific PROTAC.
Protocol 1: Two-Step Flash Chromatography and Preparative HPLC Purification
-
Initial Purification (Normal-Phase Flash Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH over 30 minutes).
-
Procedure:
-
Dissolve the crude PROTAC mixture in a minimal amount of DCM.
-
Load the sample onto the silica gel column.
-
Begin elution with the initial mobile phase conditions.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm).
-
Collect fractions based on the observed peaks.
-
Analyze the collected fractions by LC-MS to identify those containing the pure PROTAC.
-
Combine the pure fractions and concentrate under reduced pressure. [4]
-
-
-
Final Purification (Reversed-Phase Preparative HPLC):
-
Stationary Phase: C18 column.
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: A suitable gradient to elute the PROTAC and its impurities (e.g., 5-95% B over 30 minutes).
-
Procedure:
-
Dissolve the partially purified PROTAC from the flash chromatography step in a suitable solvent (e.g., DMSO or a small amount of the mobile phase).
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical LC-MS.
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final pure PROTAC as a solid. [4]
-
-
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS. BenchChem.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for the Quality Control of PROTACs with PEG Linkers. BenchChem.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther., 1(5), 273–312.
- Donovan, K. A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH.
- BLDpharm. (2021). Application of Linkers in Chemical Biology. BLDpharm.
- BenchChem. (2025). A Comparative Guide to LC-MS Analysis for PROTAC Identity and Purity. BenchChem.
- Mtoz Biolabs. (n.d.).
- Waters. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. LabRulez LCMS.
- BenchChem. (2025). A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers. BenchChem.
- BenchChem. (2025). The Pivotal Role of the PEG Linker in Bis-PEG3-t-butyl Ester: A Technical Guide for Drug Development Professionals. BenchChem.
- Biochemical Journal. (2025). Methods to accelerate PROTAC drug discovery. Portland Press.
- Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. PubMed.
- BenchChem. (2025). A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods. BenchChem.
- Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange.
- ResearchGate. (2025). Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection.
- MedchemExpress.com. (n.d.). Bis-PEG3-t-butyl ester | PROTAC Linker. MedchemExpress.com.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal.
- The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.
- BenchChem. (2025). The Strategic Application of NH-bis(PEG3-Boc) in PROTAC Synthesis: An In-depth Technical Guide. BenchChem.
- Biocompare. (2024).
- BenchChem. (2025). Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers. BenchChem.
- NIH. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. NIH.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.
- PMC. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
- PMC - PubMed Central. (n.d.).
- BroadPharm. (n.d.).
- BroadPharm. (n.d.). PROTAC linker, E3 Ligase Ligand-Linker. BroadPharm.
- BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group. BenchChem.
- PMC - NIH. (2025).
- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- WuXi AppTec. (2024). PROTACs in focus: Navigating the complexities of preclinical development. WuXi AppTec.
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side reactions to avoid during NH-bis(PEG3-t-butyl ester) conjugation
Welcome to the technical support center for NH-bis(PEG3-t-butyl ester) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during bioconjugation experiments using this versatile bifunctional linker. Here, you will find detailed explanations of potential side reactions, frequently asked questions (FAQs), step-by-step protocols, and troubleshooting guides to help you optimize your conjugation strategy and ensure the successful synthesis of your target bioconjugate.
Introduction to NH-bis(PEG3-t-butyl ester) Conjugation
NH-bis(PEG3-t-butyl ester) is a homobifunctional crosslinker featuring a central secondary amine with two PEG3 arms, each terminating in a t-butyl ester-protected carboxylic acid. This structure allows for a two-stage conjugation process. First, the t-butyl esters are removed under acidic conditions to expose the terminal carboxylic acids. These are then activated, typically with EDC and NHS, to form amine-reactive NHS esters, which can subsequently be conjugated to primary amines (e.g., lysine residues) on a target biomolecule. This two-step approach provides control over the conjugation process but also introduces potential pitfalls and side reactions that must be carefully managed.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of NH-bis(PEG3-t-butyl ester)?
A1: This linker is primarily used to covalently couple two molecules containing primary amines. The PEG3 spacers enhance the solubility and flexibility of the resulting conjugate. A common application is the homodimerization of proteins or peptides.
Q2: What are the main stages of conjugation with this linker, and what are the critical side reactions at each stage?
A2: The conjugation process can be broken down into two main stages:
-
Deprotection: The removal of the t-butyl ester protecting groups using a strong acid like trifluoroacetic acid (TFA). The main side reaction of concern is the alkylation of sensitive amino acid residues by the released t-butyl cation.[1][2]
-
Activation and Conjugation: The activation of the newly exposed carboxylic acids using reagents like EDC and NHS, followed by reaction with a primary amine on the target molecule. Key side reactions include the hydrolysis of the activated NHS ester and the formation of N-acylurea byproducts.[3][4]
Q3: Can the central secondary amine of the linker participate in unwanted reactions?
A3: The central secondary amine is generally less nucleophilic than the primary amines on a target protein, especially under controlled pH conditions. During the acidic deprotection step, this amine will be protonated and unreactive. In the subsequent activation and conjugation steps, which are typically performed at a neutral to slightly basic pH, the secondary amine could potentially react with an activated carboxyl group, leading to self-polymerization. However, this is generally a minor side reaction if the concentration of the linker is not excessively high and the reaction conditions are optimized.
Stage 1: t-Butyl Ester Deprotection
The first critical step in using the NH-bis(PEG3-t-butyl ester) linker is the quantitative removal of the t-butyl ester protecting groups to reveal the terminal carboxylic acids. This is most commonly achieved through acidolysis with trifluoroacetic acid (TFA).[1]
Troubleshooting Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration. | Increase the reaction time and monitor progress by HPLC or LC-MS. Ensure a sufficient excess of TFA is used (e.g., 50-95% in DCM).[1] |
| Poor quality or old TFA reagent. | Always use a fresh, high-purity bottle of TFA for deprotection reactions.[1] | |
| Significant Side Product Formation (Alkylation) | The reactive t-butyl cation generated during cleavage alkylates electron-rich amino acid residues (e.g., tryptophan, methionine).[1][2] | The addition of scavengers to the cleavage cocktail is crucial. A common and effective scavenger is triisopropylsilane (TIS) and water.[2][5] |
| Product is a Viscous Oil and Difficult to Handle | The PEG chains can result in oily or waxy products. | After removing the solvent, dissolve the residue in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the product by adding a non-solvent like cold diethyl ether.[5] |
Diagram: Deprotection and the t-Butylation Side Reaction
Caption: Deprotection of the t-butyl ester and the competing t-butylation side reaction.
Protocol: TFA-mediated Deprotection
-
Dissolution: Dissolve the NH-bis(PEG3-t-butyl ester) conjugate in a minimal amount of dichloromethane (DCM) in a round-bottom flask.
-
Cleavage Reaction: Add the cleavage cocktail to the dissolved conjugate. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[2]
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC or LC-MS until the starting material is no longer detectable.[1]
-
TFA Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Precipitation: Dissolve the oily residue in a minimal amount of DCM and add it dropwise to a flask containing a large volume of cold diethyl ether while stirring vigorously.
-
Isolation: The deprotected product should precipitate as a solid. Collect the solid by filtration or centrifugation.
-
Washing and Drying: Wash the precipitate with additional cold diethyl ether to remove residual scavengers and byproducts. Dry the final product under vacuum.[5]
Stage 2: Carboxylic Acid Activation and Amine Conjugation
Following deprotection, the terminal carboxylic acids of the linker are activated to facilitate reaction with primary amines on the target biomolecule. The most common method for this is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]
Troubleshooting Activation and Conjugation
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of the activated NHS ester. | Perform the conjugation step immediately after the activation step. For sensitive proteins, consider running the reaction at 4°C to slow the rate of hydrolysis. Ensure the pH of the coupling buffer does not exceed 8.0.[3][4] |
| Presence of competing primary amines in the buffer (e.g., Tris, glycine). | Use a non-amine buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation step. If necessary, perform a buffer exchange of your protein sample before the reaction.[3][8] | |
| Inactive EDC or NHS reagents due to moisture. | Use fresh reagents and allow them to equilibrate to room temperature before opening the vials to prevent moisture condensation. Store desiccated at -20°C.[4] | |
| Incorrect pH for reaction steps. | For a two-step reaction, ensure the activation buffer (e.g., MES) is at pH 4.5-6.0 and the coupling buffer (e.g., PBS) is at pH 7.2-8.0.[7][8] | |
| Formation of N-acylurea Side Product | The O-acylisourea intermediate rearranges to a stable N-acylurea before reacting with NHS. | Lowering the pH of the activation step (pH 4.5-5.0) can reduce N-acylurea formation.[9] |
| Protein Aggregation | Excessive PEGylation or inappropriate buffer conditions. | Reduce the molar excess of the activated PEG linker in the reaction. Ensure the buffer conditions are optimized for the stability of your protein.[4] |
Diagram: EDC/NHS Activation and Competing Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
how to monitor and confirm complete deprotection of NH-bis(PEG3-t-butyl ester)
Technical Support Center: NH-bis(PEG3-t-butyl ester) Deprotection
Welcome to the technical support guide for monitoring and confirming the complete deprotection of NH-bis(PEG3-t-butyl ester). This document provides in-depth, experience-based guidance for researchers, chemists, and drug development professionals to ensure successful and verifiable removal of t-butyl ester protecting groups, yielding the target di-carboxylic acid.
Understanding the Deprotection Reaction
The deprotection of NH-bis(PEG3-t-butyl ester) involves the acid-catalyzed cleavage of two tert-butyl (t-butyl) ester groups to yield the corresponding di-carboxylic acid. The most common reagent for this transformation is Trifluoroacetic acid (TFA), often used in a mixture with a solvent like Dichloromethane (DCM).[1][2]
The reaction proceeds via protonation of the ester's carbonyl oxygen, followed by the elimination of the stable t-butyl carbocation. This carbocation is typically scavenged by TFA or other added scavengers to form inert byproducts like isobutylene.[3] The primary challenge is not just performing the reaction, but proving it has gone to 100% completion, as residual mono-ester or unreacted starting material can significantly complicate downstream applications.
Analytical Monitoring & Confirmation: A Multi-Technique Approach
Relying on a single analytical technique is insufficient for definitively confirming complete deprotection. A robust validation strategy employs multiple, orthogonal methods. This guide is structured as a series of questions that walk you through this multi-faceted analytical workflow.
Q1: How can I use Thin-Layer Chromatography (TLC) for rapid, real-time reaction monitoring?
Answer:
TLC is an invaluable, semi-quantitative tool for tracking reaction progress at the bench. The principle is based on the significant change in polarity between the starting material and the product. The starting di-ester is relatively nonpolar, while the final di-acid product, with its two carboxylic acid groups, is highly polar.
This polarity difference dictates their behavior on a silica gel TLC plate:
-
Starting Material (Di-ester): Less polar, travels further up the plate (Higher Rf value).
-
Product (Di-acid): Highly polar, interacts strongly with the silica and stays near the baseline (Lower Rf value).
-
Intermediate (Mono-ester/Mono-acid): Will have an Rf value between the starting material and the final product.
Step-by-Step TLC Monitoring Protocol:
-
Prepare the Eluent: A polar solvent system is required. Start with a mixture like 10-20% Methanol in Dichloromethane (DCM). You may need to add 0.5-1% acetic or formic acid to the eluent to ensure the carboxylic acid spots are sharp and do not streak.
-
Spotting: At various time points (e.g., T=0, 30 min, 1 hr, 2 hr), take a micro-aliquot from your reaction. Quench it immediately in a small vial containing saturated sodium bicarbonate solution to neutralize the TFA. Extract with a small amount of ethyl acetate. Spot this organic layer onto the TLC plate alongside a co-spot of your starting material.
-
Development & Visualization: Develop the plate in the prepared eluent. Visualize the spots using a suitable stain, as PEG compounds are often not UV-active. A potassium permanganate (KMnO₄) stain or an iodine chamber are excellent choices.
-
Interpretation: The reaction is considered complete by TLC when the spot corresponding to the starting material (and any intermediate) has completely disappeared, and only the baseline spot for the di-acid product is visible.[1][4]
| Compound | Expected Polarity | Expected Rf Value |
| NH-bis(PEG3-t-butyl ester) | Low | High |
| Mono-ester/Mono-acid Intermediate | Medium | Intermediate |
| NH-bis(PEG3-acid) | High | Low (near baseline) |
Q2: What is the most reliable method to quantify reaction completion using HPLC?
Answer:
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the conversion of your starting material to the final product. For this specific transformation, a Reverse-Phase (RP-HPLC) method is ideal. Similar to TLC, the separation is based on polarity.
-
Starting Material (Di-ester): More nonpolar, will be retained longer on the C18 column and thus have a longer retention time.
-
Product (Di-acid): More polar, will elute from the column more quickly and have a shorter retention time.
Because PEG compounds lack a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for accurate quantification.[5][6] If unavailable, Mass Spectrometry (LC-MS) can be used for confirmation.[1][4]
Step-by-Step RP-HPLC Protocol:
-
Sample Preparation: At each time point, take a small aliquot of the reaction mixture. Quench it by diluting it significantly (~100-fold) in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA or Formic Acid). The acid in the mobile phase ensures the carboxylic acids are protonated for consistent chromatography.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: ELSD, CAD, or MS.
-
-
Run the Analysis: Inject your T=0 sample to identify the starting material peak. Then, inject samples from subsequent time points.
-
Interpretation: The reaction is complete when the peak for the starting material is no longer detectable (<0.1% by peak area) and a single major peak corresponding to the di-acid product is observed at the expected earlier retention time.
| Typical HPLC Gradient | |
| Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
Q3: How do I use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm complete deprotection?
Answer:
¹H NMR spectroscopy provides unambiguous structural confirmation of complete deprotection. The key diagnostic signal is the singlet corresponding to the 18 protons of the two t-butyl groups.
-
Starting Material (Di-ester): Exhibits a sharp, tall singlet at approximately 1.4 - 1.5 ppm , integrating to 18 protons.[7] This peak is often unmistakable due to its size and distinct chemical shift.[7]
-
Product (Di-acid): This signal at ~1.4 ppm will be completely absent . The rest of the PEG backbone protons (~3.5-3.7 ppm) will remain, though their chemical shifts may be subtly altered.
Step-by-Step NMR Confirmation Protocol:
-
Work-up: Once the reaction is deemed complete by TLC or HPLC, the excess TFA must be removed. This is typically done by removing the solvent in vacuo. To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene or ether several times.[4][8]
-
Sample Preparation: Dissolve the dried crude product in a suitable deuterated solvent, such as MeOD-d₄ or D₂O.
-
Acquire Spectrum: Run a standard ¹H NMR experiment.
-
Interpretation: Carefully examine the region between 1.4 and 1.5 ppm. The complete and total disappearance of the t-butyl singlet is the definitive indicator that both ester groups have been cleaved.[9]
| Compound | Key ¹H NMR Signal (ppm) | Description |
| NH-bis(PEG3-t-butyl ester) | ~ 1.45 | Sharp singlet, integrates to 18H |
| NH-bis(PEG3-acid) | Signal Absent | No peak in the 1.4-1.5 ppm region |
Q4: Can Mass Spectrometry (MS) confirm the identity of my final product?
Answer:
Yes, Mass Spectrometry is an excellent tool to confirm the molecular weight of both your starting material and your final product, verifying the conversion. Electrospray Ionization (ESI) is typically used for this type of molecule.
-
Calculate Expected Masses:
-
Starting Material (Di-ester): Calculate the exact mass of the neutral molecule, then add the mass of a proton [M+H]⁺.
-
Product (Di-acid): Calculate the exact mass. This will be the mass of the starting material minus the mass of two C₄H₈ fragments (isobutylene), which is a loss of 112.12 Da. Again, calculate the [M+H]⁺ value.
-
-
Analysis: Infuse your purified product or analyze it via LC-MS.
-
Interpretation: Confirmation is achieved when the mass spectrum shows a dominant ion corresponding to the calculated [M+H]⁺ of the di-acid product and the absence of the ion for the starting material.
Troubleshooting Guide
// Nodes start [label="TLC/HPLC shows\nincomplete reaction", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Check Reaction Time & Temp", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s1 [label="Extend time to 4-6 hours.\nIf still incomplete, warm gently to 40°C.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; q2 [label="Assess Acid Concentration", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s2 [label="Using 50% TFA/DCM?\nIncrease to 95% TFA.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; q3 [label="Consider Water Content", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; s3 [label="Ensure anhydrous solvents were used.\nExcess water can dilute the acid.", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="Reaction should proceed\nto completion", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> q1 [label="Primary Check"]; q1 -> s1 [label="Yes/Action"]; s1 -> q2 [label="If problem persists"]; q2 -> s2 [label="Yes/Action"]; s2 -> q3 [label="If problem persists"]; q3 -> s3 [label="Yes/Action"]; s3 -> end; } enddot Caption: Troubleshooting workflow for incomplete deprotection.
Q5: My TLC/HPLC shows starting material even after several hours. What should I do?
Answer:
Incomplete cleavage is a common issue that can almost always be resolved by adjusting the reaction conditions.[1]
-
Insufficient Reaction Time/Temperature: While many deprotections are complete within 1-4 hours at room temperature (20-25°C), some substrates can be more stubborn.[4][10]
-
Solution: Allow the reaction to stir longer, monitoring every hour by TLC. If the reaction has stalled, gentle warming to 40°C can increase the rate, but be cautious of potential degradation if your molecule has other sensitive groups.[10]
-
-
Insufficient Acid Strength: The reaction is acid-catalyzed. If the acid concentration is too low, the reaction may not go to completion.[1]
-
Excess Water: While a small amount of water can act as a scavenger for the t-butyl cation, too much water can dilute the acid and hinder the reaction.[1]
-
Solution: Ensure you are using anhydrous solvents for the reaction setup.[1]
-
Q6: I see multiple spots/peaks in my analysis. What are the possible side products?
Answer:
The most likely "side product" is the mono-ester/mono-acid intermediate . This occurs when one t-butyl ester is cleaved but the other remains. It will appear as a spot/peak with polarity/retention time between your starting material and final product. The solution is to push the reaction to completion using the troubleshooting steps above.
True side reactions are less common for this substrate but can arise from the reactive t-butyl cation that is generated.[10] If your molecule contained other sensitive functional groups (e.g., tryptophan or methionine residues in a peptide conjugate), they could be susceptible to alkylation.[4] Adding a scavenger like Triisopropylsilane (TIS) (2.5-5%) to the reaction mixture can prevent this by trapping the t-butyl cation.[10]
Q7: How should I handle the work-up and removal of TFA?
Answer:
TFA is a strong, corrosive acid that must be thoroughly removed.
-
Initial Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the DCM and TFA.[8]
-
Azeotropic Removal: Residual TFA can be difficult to remove. Add a non-polar, volatile solvent like toluene or diethyl ether to the residue and evaporate again.[4] Repeat this process 2-3 times. This forms an azeotrope with the TFA, facilitating its removal.
-
Neutralization (Optional): If your final di-acid product is not water-soluble, you can perform a liquid-liquid extraction. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.[11] Be aware that your polar di-acid product may have some solubility in the aqueous layer, potentially reducing yield.[11] For highly polar products, avoiding an aqueous workup and relying on co-evaporation is often preferred.[12]
Final Confirmation Workflow
// Nodes start [label="Start Deprotection Reaction\n(TFA/DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitor_tlc [label="Monitor progress with TLC\n(every 30-60 min)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; check_tlc [label="Starting material\nspot gone?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; quant_hplc [label="Quantify with RP-HPLC\n(ELSD/CAD/MS)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; check_hplc [label="Starting material peak\n<0.1%?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up:\nRemove TFA via co-evaporation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm_nmr [label="Confirm Structure by ¹H NMR", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; check_nmr [label="t-Butyl singlet (1.4 ppm)\ncompletely absent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; confirm_ms [label="Confirm Mass by MS", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Complete Deprotection Confirmed", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> monitor_tlc; monitor_tlc -> check_tlc; check_tlc -> quant_hplc [label="Yes"]; check_tlc -> monitor_tlc [label="No, continue reaction"]; quant_hplc -> check_hplc; check_hplc -> workup [label="Yes"]; check_hplc -> start [label="No, troubleshoot\n(see Fig. 1)"]; workup -> confirm_nmr; confirm_nmr -> check_nmr; check_nmr -> confirm_ms [label="Yes"]; check_nmr -> workup [label="No, residual TFA or\nincomplete reaction"]; confirm_ms -> final_product; } enddot Caption: A comprehensive workflow for deprotection and confirmation.
By systematically applying these orthogonal analytical techniques—TLC for progress, HPLC for quantification, and NMR/MS for structural verification—you can be fully confident in the complete deprotection of your NH-bis(PEG3-t-butyl ester) and the purity of your final di-acid product.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
- BenchChem. (2025). Troubleshooting incomplete removal of the t-butyl ester protecting group.
- BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
- ACD/Labs. (2008). t-Butyl group towers over other 1H resonances.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA).
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- BenchChem. (2025). Application Notes and Protocols: Deprotection of NOTA-bis(tBu)ester using Trifluoroacetic Acid (TFA).
- BenchChem. (2025). The Gatekeeper of Reactivity: A Technical Guide to the t-Butyl Ester Protecting Group in Synthesis.
- BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups.
- The Royal Society of Chemistry. (2010).
- Scribd. TFA Deprotection.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
- Common Organic Chemistry. Boc Deprotection - TFA.
- ResearchGate. (2015). How can I deprotect esters using TFA?
- NIH. (2010).
- The Journal of Organic Chemistry. (1997). NMR Chemical Shifts.
- ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- Oregon St
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- PubMed. (2000). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
- Houben-Weyl. (2002). 2.2 Carboxy Group.
- Agilent. (2012). Sensitive Analysis of Oligo/ polyethylene Glycol by Reversed- phase HPLC with ELSD.
- ResearchGate. (2025). High-performance liquid chromatography of polyethylene glycols as their α,ω-bis(1-naphthylurethane) derivatives and signal monitoring by fluorescence detection.
- ACS GCI Pharmaceutical Roundtable. Ester Deprotection.
- Thermo Fisher Scientific. (2012).
- ResearchGate. (2025). Recent developments in chemical deprotection of ester functional group.
- Agilent. (2011). High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- MDPI. (2020).
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
- The Journal of Organic Chemistry. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety.
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- 9. NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with NH-bis(PEG3-t-butyl ester)
Welcome to our dedicated support guide for researchers, scientists, and drug development professionals working with NH-bis(PEG3-t-butyl ester) . As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide in-depth, field-tested insights into a critical, yet often overlooked, parameter: solvent choice. The efficiency of your conjugation, synthesis, or modification reaction hinges on creating the perfect environment for your molecules to interact. This guide will help you understand the "why" behind solvent selection and empower you to troubleshoot and optimize your experiments effectively.
The core reactivity of NH-bis(PEG3-t-butyl ester) lies in its secondary amine (NH) group, which serves as a versatile nucleophilic handle for coupling with various electrophiles, most commonly activated carboxylic acids like N-Hydroxysuccinimide (NHS) esters.[1][2] The success of this amide bond formation is profoundly influenced by the solvent system.
Core Principles: The Role of the Solvent in Acylation Reactions
The ideal solvent system for the acylation of NH-bis(PEG3-t-butyl ester) must accomplish three primary goals:
-
Ensure Solubility: Both the PEG linker and the electrophile (e.g., NHS ester) must be fully dissolved to react.
-
Maximize Nucleophilicity: The solvent should not hinder the reactivity of the secondary amine.
-
Stabilize the Transition State: The solvent should facilitate the formation of the high-energy transition state that leads to the amide bond, thereby accelerating the reaction.
Solvents achieve this through a combination of properties, primarily their polarity (dielectric constant) and their ability to form hydrogen bonds (protic vs. aprotic nature).[3][4] For the acylation of a neutral secondary amine, polar aprotic solvents are generally superior. They possess a significant dipole moment to dissolve polar reactants but lack acidic protons (like those in O-H or N-H bonds).[5][6] This is crucial because protic solvents can form a "cage" around the amine's lone pair through hydrogen bonding, effectively reducing its availability and nucleophilic strength.[4][7]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address common issues encountered during reactions with NH-bis(PEG3-t-butyl ester), with a focus on solvent-related causes and solutions.
Q1: My acylation reaction is slow or incomplete. Could the solvent be the problem?
Answer: Absolutely. This is one of the most common issues and is frequently traced back to the solvent. There are several possibilities:
-
Incorrect Solvent Type: If you are using a polar protic solvent (e.g., ethanol, methanol, water without pH control), it is likely solvating your secondary amine via hydrogen bonds.[7][8] This "caging" effect drastically reduces the amine's nucleophilicity, slowing down or even preventing the reaction. The solution is to switch to a polar aprotic solvent.
-
Low Polarity: If you are using a solvent with very low polarity (e.g., hexane, toluene), your reactants may not be fully soluble, or the solvent may not be effective at stabilizing the polar transition state of the acylation reaction.[9][10]
-
Solvent Viscosity: Highly viscous solvents can slow the diffusion of reactants, reducing the frequency of collisions and thus the reaction rate.[8][11]
Q2: What is the best all-around solvent for reacting NH-bis(PEG3-t-butyl ester) with an NHS ester?
Answer: High-purity, anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are the industry standards and highly recommended choices.[12][13]
-
Why they work: Both are polar aprotic solvents. They effectively dissolve the PEG linker and most activated esters while keeping the amine nucleophile highly reactive.[5][13] Their high dielectric constants help stabilize the charged intermediates in the reaction mechanism, accelerating amide bond formation.[9][11]
-
Key Consideration: The solvent must be anhydrous (dry). NHS esters are highly susceptible to hydrolysis. Any water contamination will destroy your reagent before it has a chance to react with the amine.[12][14] Always use a fresh bottle of anhydrous grade solvent or a properly stored, sealed bottle.
Q3: I'm observing significant side product formation. How can solvent choice help?
Answer: The primary side reaction is the hydrolysis of your activated ester (e.g., NHS ester). Using a dry, aprotic solvent like DMF or DMSO is your first line of defense.[12][15] If your NHS ester is not soluble in water, you must first dissolve it in a minimal amount of anhydrous DMF/DMSO before adding it to an aqueous buffer.[13]
Furthermore, ensure your reaction is not buffered with primary amines like Tris or glycine, as these will compete with your PEG linker for the NHS ester, leading to unwanted byproducts.[12]
Q4: My starting materials are not dissolving properly. What should I do?
Answer: Solubility issues are a common hurdle. NH-bis(PEG3-t-butyl ester) is generally soluble in a range of organic solvents. The challenge often comes from the other reactant.
-
Strategy 1 (Co-solvent System): If your acylating agent is less polar, you might start by dissolving it in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) and then adding a solution of the PEG linker in DMF or DMSO. Perform small-scale solubility tests first.
-
Strategy 2 (Minimal Volume): When using DMF or DMSO for poorly soluble compounds, try dissolving them in the absolute minimum volume required. Gentle warming can sometimes help, but be cautious as this can also accelerate the degradation of sensitive reagents like NHS esters.
Q5: How does solvent polarity quantitatively affect reaction efficiency?
Answer: The rate of a reaction between two neutral molecules that proceeds through a polar transition state, like amide bond formation, generally increases with the dielectric constant (ε) of the solvent.[9] A higher dielectric constant indicates a more polar solvent that can better stabilize the partial charges in the transition state, lowering the activation energy.
Table 1: Properties of Common Solvents and Their Impact on Acylation Efficiency
| Solvent | Formula | Type | Dielectric Constant (ε) at 20°C[16][17] | Suitability for Acylation | Rationale |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | Excellent | High polarity stabilizes the transition state; aprotic nature preserves amine nucleophilicity.[8] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47.0 | Excellent | Very high polarity and excellent dissolving power; aprotic.[16] |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | 37.5 | Good | Good polarity and aprotic. Lower boiling point makes it easier to remove. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 8.9 | Moderate | Lower polarity may not be sufficient for optimal rates with all substrates. Good for dissolving a wide range of compounds. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.3 | Moderate to Poor | Relatively low polarity. Prone to peroxide formation. |
| Ethanol | C₂H₆O | Polar Protic | 24.6 | Poor | Protic nature significantly reduces amine nucleophilicity via hydrogen bonding.[3][7] |
| Water | H₂O | Polar Protic | 80.1 | Poor (without pH control) | Extremely protic. Rapidly hydrolyzes NHS esters. Can only be used as a co-solvent with strict pH control (pH 8.3-8.5).[13] |
| Toluene | C₇H₈ | Nonpolar | 2.38 | Very Poor | Insufficient polarity to dissolve reactants or stabilize the transition state.[18] |
Q6: I suspect my DMF is old; it has a faint "fishy" smell. Can I still use it?
Answer: No. The fishy smell in old DMF is due to its degradation into dimethylamine.[12] Dimethylamine is a secondary amine and will react competitively with your activated ester, consuming your valuable reagent and leading to drastically lower yields of your desired product.[13] Always use high-purity, fresh DMF for these reactions.
Experimental Protocols
Protocol 1: Model Acylation of NH-bis(PEG3-t-butyl ester) with an NHS Ester
This protocol provides a general framework for the reaction in an organic solvent.
-
Preparation: Ensure all glassware is thoroughly dried. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
Dissolve Amine: In a reaction vial, dissolve NH-bis(PEG3-t-butyl ester) (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.
-
Add Base: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the amine solution. This will scavenge the N-hydroxysuccinimide byproduct.
-
Prepare NHS Ester Solution: In a separate, dry vial, dissolve the NHS ester (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF. Always prepare this solution immediately before use.[12]
-
Initiate Reaction: Add the NHS ester solution dropwise to the stirring amine solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours or overnight. Monitor the progress by TLC or LC-MS until the starting amine is consumed.
-
Workup and Purification: Once complete, the reaction mixture can be diluted with a suitable solvent like ethyl acetate and washed with mild aqueous acid (e.g., 5% citric acid) and brine to remove the base and byproducts. The final product is then purified, typically by column chromatography.
Protocol 2: Quick Functional Test for NHS Ester Activity
If you suspect your NHS ester has degraded due to moisture, you can perform this simple test.[15] The principle is that hydrolysis releases NHS, which absorbs light at ~260 nm.[12]
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of an amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5). If it's not water-soluble, first dissolve it in 250 µL of anhydrous DMSO, then add the buffer.[15]
-
Prepare Control: Create a control sample with only the buffer and DMSO (if used).
-
Initial Reading: Zero a spectrophotometer at 260 nm using the control. Measure and record the absorbance of your NHS ester solution (A_initial).
-
Induce Hydrolysis: To 1 mL of the reagent solution, add 100 µL of 0.5 M NaOH. Vortex for 30 seconds.
-
Final Reading: Immediately (within 1 minute), measure the absorbance at 260 nm (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has been hydrolyzed. If there is little to no change, the reagent has likely already hydrolyzed and is inactive.
Visualization: Troubleshooting & Solvent Selection Workflow
This decision tree can guide you through diagnosing common issues and selecting an appropriate solvent system for your reaction.
Caption: Troubleshooting workflow for solvent selection in reactions involving NH-bis(PEG3-t-butyl ester).
References
-
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Modesto Junior College. [Link]
-
Brainly. (2023). How does the dielectric constant affect SN1 and SN2 reactions?. Brainly.com. [Link]
-
Allen. Organic Solvents: Types, Uses, & Properties Explained. Allen. [Link]
-
De Figueiredo, R. M., et al. (2016). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Letters. [Link]
-
Laidler, K. J., & Landskroener, P. A. (1956). The influence of the solvent on reaction rates. Transactions of the Faraday Society. [Link]
-
Toru, E. T., et al. (2013). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. Chemistry and Materials Research. [Link]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
UCLA Chemistry. Common Organic Solvents: Table of Properties. [Link]
-
Oregon State University. Physical properties of some common organic solvents. [Link]
-
Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. [Link]
-
Chemistry LibreTexts. (2019). Factors that Affect Reaction Rates. [Link]
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]
-
UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Chemistry LibreTexts. (2023). Factors that Affect Reaction Rates. [Link]
-
Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
-
Lainer, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Advances. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
National Institutes of Health. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. [Link]
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
ResearchGate. (2017). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. [Link]
-
American Chemical Society. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. ACS Catalysis. [Link]
-
PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). [Link]
-
ChemTalk. Polar Protic and Aprotic Solvents. [Link]
-
National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]
-
MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts. [Link]
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. [Link]
Sources
- 1. NH-bis(PEG3-t-butyl ester), 1814901-03-5 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. psiberg.com [psiberg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 6. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The influence of the solvent on reaction rates - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. iiste.org [iiste.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. glenresearch.com [glenresearch.com]
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- 16. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 17. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Strategies for Purifying Difficult NH-bis(PEG3-t-butyl ester) Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the synthesis of a novel conjugate is only half the battle; a robust purification strategy is paramount to achieving the purity and homogeneity required for downstream applications. This guide provides in-depth, field-proven insights into tackling the unique challenges presented by NH-bis(PEG3-t-butyl ester) conjugates.
The NH-bis(PEG3-t-butyl ester) is a versatile, heterobifunctional linker frequently used in the development of complex biologics and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a central secondary amine, two flexible PEG3 spacers, and two bulky t-butyl ester protecting groups, imparts unique physicochemical properties that can make purification a formidable task.[2][3] The PEGylation process itself often yields a complex mixture of desired products, unreacted starting materials, and various side products, necessitating a multi-step and carefully optimized purification workflow.[][5]
This center is structured to provide direct answers to common issues, explaining not just the "how" but the critical "why" behind each strategic choice.
Section 1: Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both rationale and actionable protocols.
Problem 1: My initial reaction mixture is highly complex. How do I perform an effective primary cleanup?
Question: "After my conjugation reaction, LC-MS analysis shows the desired product along with unreacted starting materials, excess PEG linker, and several byproducts. What is the best approach for a first-pass purification to simplify this mixture?"
Answer: A complex crude mixture requires a robust, high-capacity clearance step before moving to high-resolution polishing. The goal here is to remove gross impurities, particularly the excess unreacted PEG linker which is often used in large molar excess.
Your strategy will depend on the nature of your conjugated molecule (e.g., small molecule, peptide, or large protein).
Strategy A: Liquid-Liquid Extraction (LLE)
LLE is an effective first step if your conjugate has significantly different solubility properties from the unreacted linker.[6][7] The NH-bis(PEG3-t-butyl ester) linker is moderately polar but has significant hydrophobic character from the t-butyl groups.
-
Rationale: You can exploit pH changes if your target molecule has acidic or basic handles. For a neutral conjugate, a simple organic/aqueous extraction can partition the highly greasy impurities from more polar components. After deprotection of the t-butyl esters to carboxylic acids, you can use a basic aqueous wash (e.g., with sodium bicarbonate solution) to selectively pull your now-anionic product into the aqueous phase, leaving neutral organic impurities behind.[6]
-
Protocol: General LLE for a Neutral Conjugate
-
Quench the reaction and concentrate it under reduced pressure to remove volatile solvents.
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove basic impurities).
-
Saturated NaHCO₃ solution (to remove acidic impurities).
-
Brine (saturated NaCl solution) to reduce the amount of water in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent to yield the partially purified product.
-
Strategy B: Reversed-Phase Flash Chromatography
For small-molecule conjugates, reversed-phase (C18-functionalized silica) flash chromatography is a powerful tool for removing excess, less-hydrophobic PEG linker and other polar impurities.
-
Rationale: The t-butyl ester groups on your conjugate make it significantly more hydrophobic than the unreacted starting materials that may lack these groups. It will therefore be more strongly retained on the C18 stationary phase, allowing for separation with a water/acetonitrile or water/methanol gradient.
Problem 2: The t-butyl ester groups are complicating my purification. When and how should I remove them?
Question: "Should I purify my conjugate with the t-butyl esters intact, or deprotect them first? How does this choice impact my overall strategy?"
Answer: This is a critical strategic decision. For most applications, a Protect-Purify-Deprotect-Purify workflow is the most effective approach. The t-butyl ester groups fundamentally alter the charge and hydrophobicity of your molecule, which can be leveraged to your advantage.
-
Rationale:
-
Purify Protected: The protected conjugate is neutral (unless your target molecule is charged) and significantly hydrophobic. This makes it ideal for purification by reversed-phase HPLC (RP-HPLC), which separates based on hydrophobicity.[8] This step removes impurities that are chemically different from your desired protected conjugate.
-
Deprotect: Removal of the two t-butyl groups with an acid like trifluoroacetic acid (TFA) converts the esters into negatively charged carboxylic acids at neutral pH.[1][9]
-
Purify Deprotected: The introduction of two negative charges makes the molecule highly suitable for purification by anion-exchange chromatography (IEX).[][10] Furthermore, its retention time on RP-HPLC will now be significantly shorter, allowing you to easily separate it from any un-deprotected starting material.
-
This two-stage chromatographic approach provides orthogonal separation mechanisms (hydrophobicity then charge), resulting in exceptionally high purity.
Workflow: The Two-Stage Purification Strategy
Caption: Two-stage purification workflow leveraging different chemical properties.
Protocol: TFA Deprotection of t-Butyl Esters
This protocol outlines the standard procedure for removing t-butyl ester protecting groups.[9]
-
Dissolution: Dissolve the purified, protected conjugate in anhydrous dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution for a final concentration of 20-50% (v/v). A common mixture is 1:1 DCM:TFA.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's progress by LC-MS, looking for the disappearance of the starting material and the appearance of the product peak corresponding to a mass loss of 112 Da (2 x 56 Da for C₄H₈).
-
Workup - Precipitation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
Centrifuge the mixture to pellet the product.
-
Wash the pellet with cold diethyl ether several times to remove residual TFA.
-
Air-dry the pellet to remove residual ether before dissolving it in a suitable buffer for the next purification step (e.g., IEX Buffer A).
-
Problem 3: My conjugate co-elutes with impurities on my reversed-phase column. How can I improve resolution?
Question: "I am using a standard C18 column with a water/acetonitrile gradient, but I can't resolve my desired product from a key impurity. What parameters can I change?"
Answer: Co-elution in RP-HPLC is a common challenge, especially with complex PEGylated molecules.[8] The flexible PEG chains can lead to peak broadening, and subtle differences between isomers or related impurities may not be resolved by a standard method. A systematic approach to method development is required.
Troubleshooting Table for RP-HPLC Method Development
| Parameter to Modify | Rationale & Explanation | Starting Point Suggestion |
| Gradient Slope | A shallower gradient increases the time the analyte spends in the mobile phase composition where it is most likely to resolve from closely eluting species. This is the most effective first step. | Decrease the %B/minute by a factor of 2-3. For example, change a 5-95% B in 10 min (9%/min) to 5-95% B in 30 min (3%/min). |
| Stationary Phase | The hydrophobicity and selectivity of the column are critical. A C18 phase is highly hydrophobic. Switching to a less hydrophobic C8 or C4 phase, or a Phenyl phase (which offers alternative π-π interactions), can alter the elution order and improve resolution. For large protein conjugates, a C4 phase is often preferred.[8] | Try a C4 or Phenyl-Hexyl column with the same dimensions and particle size. |
| Mobile Phase Modifier | The standard 0.1% TFA is an excellent ion-pairing agent but can sometimes suppress resolution. Switching to 0.1% formic acid can change the selectivity. | Replace 0.1% TFA in both Mobile Phase A (Water) and B (Acetonitrile) with 0.1% Formic Acid. |
| Temperature | Increasing the column temperature decreases mobile phase viscosity, which can improve peak efficiency (sharper peaks). It can also alter selectivity.[8] | Increase the column temperature from ambient to 40-60 °C. |
| Organic Solvent | Acetonitrile and methanol have different solvent strengths and selectivities. Replacing acetonitrile with methanol (or using a ternary mixture) can significantly impact separation. | Substitute acetonitrile with methanol in Mobile Phase B. Note that this will require significant gradient re-optimization. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final NH-bis(PEG3-t-butyl ester) conjugate?
To ensure the quality of your final product, a combination of orthogonal analytical techniques is essential.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It provides both purity information (from the UV chromatogram) and identity confirmation (from the mass spectrum).[11]
-
High-Resolution SEC (SEC-HPLC): Size-exclusion chromatography is the gold standard for detecting and quantifying aggregates or fragments, which are common impurities with biological conjugates.[12] Using multiple detectors, such as UV and Charged Aerosol Detection (CAD), can provide a more accurate quantification of PEGylated species, as PEGs themselves lack a strong UV chromophore.[13]
-
SDS-PAGE (for protein conjugates): For protein-based conjugates, SDS-PAGE can provide a visual confirmation of conjugation, as the PEGylated protein will run at a higher apparent molecular weight than the unconjugated protein.[14]
Q2: Is crystallization a viable purification strategy for these conjugates?
Generally, crystallization is not a practical method for purifying PEGylated conjugates. The inherent flexibility and polydispersity (even in discrete PEG linkers) of the PEG chains tend to promote the formation of amorphous oils or waxes rather than well-ordered crystals.[15][16] However, precipitation , as described in the TFA deprotection protocol, is a very effective and widely used technique for sample cleanup and buffer exchange.[9]
Q3: How do I handle solubility issues with my conjugate during purification?
The amphiphilic nature of these conjugates can sometimes lead to solubility challenges. The PEG chains are intended to increase aqueous solubility, but a very hydrophobic conjugated molecule can counteract this effect.[3][17]
-
In Reversed-Phase Chromatography: If your sample precipitates upon injection, consider dissolving it in a stronger solvent that includes a small percentage of the organic mobile phase (e.g., 90:10 Water:Acetonitrile) or a solubilizing agent like DMSO or DMF.
-
In Aqueous Buffers (IEX/SEC): If the conjugate is poorly soluble in aqueous buffers, ensure the pH is well above the pKa of the terminal carboxylic acids (after deprotection) to maintain their charged, more soluble state. Additives like arginine or a low percentage of an organic solvent can sometimes improve solubility.
Q4: What is the overall strategic workflow I should follow?
A robust strategy begins with low-resolution, high-capacity techniques and moves toward high-resolution, lower-capacity polishing steps.
Caption: General purification and decision-making workflow.
Section 3: References
-
Knudson, V., Farkas, T., & McGinley, M. (n.d.). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC International. Retrieved January 10, 2026, from [Link]
-
Lamichhane, S., et al. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. Retrieved January 10, 2026, from [Link]
-
Ghosh, R. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. MDPI. Retrieved January 10, 2026, from [Link]
-
Ascacio-Valdés, J. A., et al. (2019). Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Cai, Y., et al. (n.d.). A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts. ResearchGate. Retrieved January 10, 2026, from [Link]
-
McPherson, A., Jr. (n.d.). Crystallization of proteins from polyethylene glycol. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Kumar, A., et al. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central. Retrieved January 10, 2026, from [Link]
-
Harris, J. M., & Chess, R. B. (n.d.). Analytical Measurement of PEGylated Molecules. ResearchGate. Retrieved January 10, 2026, from [Link]
-
Zhou, Z.Z., & Jiang, C.J. (2021). Effect of Polyethylene Glycol on Crystallization Behavior of Acetaminophen. Scirp.org. Retrieved January 10, 2026, from [Link]
-
Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved January 10, 2026, from [Link]
-
Agilent. (2016). Analysis of PEGylated Proteins with Agilent AdvanceBio SEC Columns. Retrieved January 10, 2026, from [Link]
-
MDPI. (2022). Crystallinity of Amphiphilic PE-b-PEG Copolymers. Retrieved January 10, 2026, from [Link]
-
Hatti-Kaul, R. (2015). PEG-salt aqueous two-phase systems: an attractive and versatile liquid-liquid extraction technology for the downstream processing of proteins and enzymes. PubMed. Retrieved January 10, 2026, from [Link]
-
ScienceDirect. (n.d.). Liquid-liquid extraction. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. NH-bis(PEG8-t-butyl ester) | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. enovatia.com [enovatia.com]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Polyethylene Glycol on Crystallization Behavior of Acetaminophen [scirp.org]
- 16. Crystallinity of Amphiphilic PE-b-PEG Copolymers [mdpi.com]
- 17. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Coupling Reactions with NH-bis(PEG3-t-butyl ester)
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: In-Depth Guide to Optimizing Reaction Time and Temperature for NH-bis(PEG3-t-butyl ester) Coupling Reactions
Welcome to our dedicated technical support center. This guide is designed to provide you with expert, field-proven insights into optimizing the critical amide coupling step involving the NH-bis(PEG3-t-butyl ester) linker, a key component frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures. Our goal is to move beyond generic protocols and empower you with a deep understanding of the reaction dynamics, enabling you to troubleshoot effectively and achieve high-yield, high-purity conjugations.
Part 1: The Core Challenge: Acylating a Sterically Hindered Secondary Amine
The central nitrogen in NH-bis(PEG3-t-butyl ester) is a secondary amine, flanked by two flexible PEG3 arms. This structure, while beneficial for solubility and linker functionality, presents a significant steric hindrance challenge compared to a primary amine.[1][2] Consequently, achieving efficient acylation requires careful selection of coupling reagents and optimization of reaction parameters to drive the reaction to completion while minimizing side products.
Part 2: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when working with this linker.
Q1: Which coupling reagent is best for NH-bis(PEG3-t-butyl ester)?
A1: For sterically hindered secondary amines, aminium/uronium salt-based reagents are strongly recommended over carbodiimides like EDC/NHS. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered the gold standard for such challenging couplings.[3][4]
-
Why HATU? HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. This intermediate is significantly more reactive than the OBt-esters formed by older reagents like HBTU or the NHS-esters formed via EDC/NHS chemistry.[2][5] This high reactivity is crucial for overcoming the steric barrier of the secondary amine, leading to faster reaction times and higher yields.[2][3]
Q2: What is the optimal order of reagent addition for a HATU coupling?
A2: The correct order of addition is critical to prevent side reactions. The universally recommended procedure is to pre-activate the carboxylic acid before introducing the amine linker.[6][7]
-
Dissolve the carboxylic acid component and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).
-
Add HATU to this mixture and allow it to stir for 10-15 minutes. This "pre-activation" step forms the reactive OAt-ester.[6]
-
Finally, add the NH-bis(PEG3-t-butyl ester) to the activated carboxylic acid solution.
Adding the amine before the carboxylic acid or simultaneously with HATU can lead to the formation of a guanidinium byproduct by direct reaction of HATU with the secondary amine, which consumes your amine and reduces yield.[6][8]
Q3: Which base should I use: DIPEA or Triethylamine (TEA)?
A3: N,N-Diisopropylethylamine (DIPEA) is strongly preferred.[9][10] TEA is more nucleophilic than the sterically hindered DIPEA and can participate in undesired side reactions.[9][11] DIPEA effectively acts as a proton scavenger to facilitate the reaction without competing as a nucleophile.
Q4: Can I use EDC/NHS for this coupling?
A4: While possible, it is not recommended for optimal results. EDC/NHS couplings with secondary amines are often sluggish and may result in low yields due to the lower reactivity of the NHS-ester intermediate compared to the OAt-ester from HATU.[12] Furthermore, the primary side reaction in EDC couplings, the formation of an inactive N-acylurea byproduct, becomes more probable with slower-reacting amines.[12] If EDC/NHS must be used, expect to require longer reaction times and potentially elevated temperatures, which can increase the risk of other side reactions like hydrolysis of the activated ester.
Part 3: Troubleshooting Guide: Low Coupling Yield
Low yield is the most common issue encountered. This guide provides a systematic approach to diagnosing and solving the problem.
Decision Tree for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing the root cause of low coupling yields.
Detailed Troubleshooting Scenarios
| Symptom | Potential Cause | Detailed Explanation & Solution |
| No product formation, starting materials remain | 1. Inactive Reagents | HATU and EDC are highly moisture-sensitive. If stored improperly, they will hydrolyze and lose activity. Solution: Always use freshly opened or properly stored (desiccated, -20°C) reagents. Use high-purity, anhydrous solvents (DMF, DMSO, ACN). |
| 2. Acidic Contamination | If one of your starting materials (e.g., a synthesized ligand) is a trifluoroacetate (TFA) salt, the TFA will neutralize the DIPEA base, preventing the reaction from starting. Solution: Add an additional 1.5-2.0 equivalents of DIPEA to compensate for the TFA salt. | |
| Low conversion (~20-50%) after several hours | 1. Insufficient Activation / Steric Hindrance | The secondary amine on the linker is sterically hindered. The reaction may be sluggish at room temperature, especially if the carboxylic acid partner is also bulky. Solution: This is the primary scenario for optimization. Proceed to the Experimental Protocol for Optimizing Temperature and Time. Consider increasing the equivalents of HATU and the acid component to 1.2-1.5 relative to the amine.[13] |
| 2. Incorrect Reagent Order | Adding the amine linker before or during the activation step allows it to react directly with HATU, forming an inactive guanidinium species and consuming the linker. Solution: Strictly adhere to the pre-activation protocol: activate the acid with HATU/DIPEA for 10-15 minutes before adding the amine.[6] | |
| Multiple new peaks in LC-MS, low desired product | 1. Hydrolysis of Activated Ester | Even trace amounts of water in the solvent can hydrolyze the highly reactive OAt-ester back to the starting carboxylic acid. This competes with the desired amine coupling. Solution: Use freshly opened anhydrous grade solvents. Ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2. Excess Coupling Reagent | Using a large excess of HATU can lead to side reactions, including modification of other nucleophilic groups on your substrate or formation of the guanidinium byproduct with the amine.[14] Solution: Use a modest excess of HATU (1.05-1.2 equivalents). Avoid large excesses unless empirical data shows it is necessary.[15] |
Part 4: Experimental Protocols
Protocol 1: General Procedure for HATU Coupling
This protocol provides a robust starting point for the coupling reaction.
Caption: Standard workflow for a HATU-mediated coupling reaction.
Materials:
-
Carboxylic acid-containing molecule (e.g., POI ligand)
-
NH-bis(PEG3-t-butyl ester)
-
HATU
-
DIPEA
-
Anhydrous DMF (or other suitable solvent like DMSO, ACN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.2 eq.) and DIPEA (3.0 eq.) in anhydrous DMF.
-
Add HATU (1.2 eq.) to the solution. Stir the mixture at room temperature for 15 minutes. The solution may turn yellow, which is normal.
-
In a separate vial, dissolve NH-bis(PEG3-t-butyl ester) (1.0 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution from step 3 to the activated acid mixture from step 2.
-
Stir the reaction at room temperature. Monitor its progress by taking small aliquots for LC-MS analysis every 1-2 hours until the limiting reagent is consumed. Typical reaction times are 2-12 hours.
-
Once complete, quench the reaction with water and proceed with standard aqueous workup and purification by reverse-phase HPLC.
Protocol 2: Systematic Optimization of Temperature and Time
If the general protocol results in low yield, a systematic optimization is required. Run a matrix of small-scale reactions in parallel.
Optimization Parameters Table:
| Reaction ID | Temperature (°C) | Time Points for LC-MS Analysis (hours) | Expected Outcome & Rationale |
| A1-A4 | 0 °C → RT | 1, 4, 8, 24 | Baseline. Starting cold can minimize potential side reactions, but may require longer times for completion. |
| B1-B4 | 25 °C (RT) | 1, 4, 8, 24 | Standard Condition. Often a good balance of rate and stability. Use as a benchmark. |
| C1-C4 | 40 °C | 0.5, 1, 2, 4 | Accelerated Rate. Increased temperature should significantly speed up the reaction, ideal for very hindered substrates. Monitor closely for degradation. |
| D1-D4 | 50 °C | 0.5, 1, 2, 4 | Upper Limit. Use if 40°C is still too slow. Risk of reagent decomposition and side reactions increases. Monitor for byproduct formation. |
Procedure:
-
Set up four parallel reactions (A, B, C, D) following the General Protocol (Protocol 1).
-
Maintain each reaction at its designated temperature using a temperature-controlled stir plate or water bath.
-
At each specified time point, withdraw a small aliquot, quench it with a drop of water, dilute with mobile phase (e.g., 50:50 ACN/H₂O), and analyze by LC-MS.
-
Compare the percentage conversion of the limiting reagent across all conditions to identify the optimal balance of temperature and time that provides the highest yield before significant byproduct formation occurs.
Part 5: Analysis and Purification
LC-MS Monitoring: Proper analysis is key to successful optimization.
-
Column: A reverse-phase C18 or C4 column is typically effective. For complex PROTAC molecules, a C4 column may provide better peak shape.[16][17]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid (FA) or trifluoroacetic acid (TFA) is standard.
-
Troubleshooting Analysis: PEGylated compounds can produce broad peaks and complex mass spectra due to multiple charge states. If you experience poor signal or a messy spectrum, consider post-column infusion of a weak base like triethylamine (TEA) to simplify the charge state distribution and improve signal quality.[18][19]
Purification:
-
Technique: Preparative reverse-phase HPLC (RP-HPLC) is the most effective method for purifying the final conjugate.[20]
-
Gradient: Develop a gradient based on your analytical LC-MS method, typically using ACN/Water with 0.1% TFA as the mobile phase.
-
Challenges: The PEG linker increases the polarity of the molecule, which may require adjustment of the gradient method compared to non-PEGylated precursors.[20]
References
-
Reddit r/Chempros Discussion. (2024). HATU coupling - what's the best order?[Link]
-
Nozaki, S. (2006). Delay of coupling caused by excess additives. Journal of Peptide Science, 12(2), 147-153. [Link]
-
Scott, D. G., et al. (2017). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 60(5), 1827-1839. [Link]
-
LCGC International. (2023). Troubleshooting LC-MS. [Link]
-
Virscidian. (2024). LC-MS for PROTACs & Targeted Protein Degraders. [Link]
-
Hu, Y., et al. (2012). Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS. Methods in Molecular Biology, 899, 351-363. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Klimek, J., et al. (2012). Troubleshooting LTQ and LTQ-Orbitrap LC-MS/MS Systems with MassQC. Journal of Proteome Research, 11(2), 645-653. [Link]
-
Ramos-de-la-Peña, A. M., & Aguilar, O. (2019). RP HPLC methods for PEGylated proteins downstream. MethodsX, 6, 2356-2367. [Link]
-
Reddit r/chemistry Discussion. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA?[Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
NCERT. (n.d.). Amines. [Link]
-
ResearchGate Discussion. (2022). How to get a better yield from the HATU reaction experiment?[Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures. [Link]
-
Buchwald, S. L., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society, 144(5), 2250-2256. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Soellner, M. B., et al. (2006). Effect of a coupling reagent on the relative rate of the Staudinger ligation. Journal of the American Chemical Society, 128(1), 134-135. [Link]
-
LCGC International. (2008). Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. [Link]
-
ResearchGate Publication. (2020). Yield comparison with different carboxylic acids. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2025). Aqueous two-phase separation enables selective purification of mono-PEGylated human serum albumin. [Link]
-
Organic Chemistry Explained. (2020). HATU, DIPEA Peptide Coupling Mechanism. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
-
Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. bachem.com [bachem.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. jpt.com [jpt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. Delay of coupling caused by excess additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. frontiersin.org [frontiersin.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
effect of water content on TFA-mediated deprotection of NH-bis(PEG3-t-butyl ester)
Technical Support Center: TFA-Mediated Deprotection of NH-bis(PEG3-t-butyl ester)
Welcome to the technical support guide for the trifluoroacetic acid (TFA)-mediated deprotection of NH-bis(PEG3-t-butyl ester). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the nuances of this critical reaction, with a specific focus on the pivotal role of water content.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic steps and validated solutions.
Question 1: Why is my deprotection incomplete, even after several hours?
Answer: Incomplete deprotection is a common issue that can typically be traced back to three primary factors: insufficient acid strength, steric hindrance, or inadequate reaction time.
-
Cause 1: Insufficient Effective TFA Concentration: The presence of excess water can dilute the TFA, reducing its effective concentration and protonating power, which can lead to a stalled or sluggish reaction.[1] While a small, controlled amount of water is beneficial, adventitious or excessive water from wet solvents or reagents is detrimental.
-
Cause 2: Steric Hindrance: The polyethylene glycol (PEG) chains can sterically hinder the approach of TFA to the tert-butyl ester groups, slowing the reaction rate compared to less bulky substrates.[1][2]
-
Cause 3: Inadequate Reaction Time: Deprotection is a kinetic process. For sterically hindered or complex molecules, the standard 2-4 hour reaction time at room temperature may be insufficient.[2][3]
Diagnostic & Solution Workflow:
-
Confirm Reagent Quality: Ensure you are using anhydrous dichloromethane (DCM) and a fresh bottle of TFA. Older TFA bottles can absorb atmospheric moisture.
-
Monitor Progress: Track the reaction using an appropriate analytical method like LC-MS or ¹H NMR. Look for the disappearance of the starting material and the appearance of the desired di-acid product. In ¹H NMR, the characteristic singlet of the t-butyl protons around 1.4-1.5 ppm should disappear completely.[4]
-
Optimize Conditions:
-
Increase TFA Concentration: A standard condition is a 1:1 (v/v) mixture of TFA in DCM.[2][5][6] If the reaction is slow, using neat TFA (95% TFA, 5% water) can be effective.[6][7]
-
Extend Reaction Time: Continue the reaction, monitoring every 1-2 hours until completion is confirmed by your analytical method.[2][5]
-
Consider Gentle Heating: If the substrate is stable, gentle heating to 30-40°C can sometimes accelerate the cleavage.[3][8] However, this should be a last resort as it can promote side reactions.
-
Question 2: My LC-MS shows a mass corresponding to mono-deprotection. How do I drive the reaction to completion?
Answer: Observing the mono-t-butyl ester intermediate indicates that the reaction conditions are not forcing enough to remove both protecting groups efficiently.
-
Primary Cause: This is a clear case of an insufficient stoichiometric and kinetic driving force. The factors listed in Question 1 (TFA concentration, reaction time) are the direct cause. The first deprotection occurs, but the conditions are not sufficient to overcome the energy barrier for the second.
-
Solution: The most effective solution is to increase the reaction's driving force.
-
Increase TFA Concentration: Move from a 50% TFA/DCM mixture to a more concentrated one, such as 95% TFA with 5% water.[7] The water here acts as a scavenger for the released tert-butyl cation.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-8 hours), with continued LC-MS monitoring.
-
Re-treatment: If the reaction has already been worked up, the isolated mixture can be re-subjected to stronger deprotection conditions.
-
Question 3: I'm observing unexpected byproducts with a mass increase of +56 Da. What are they and how can I prevent them?
Answer: A mass increase of +56 Da is the hallmark of tert-butylation, a common side reaction during TFA-mediated deprotection.[9]
-
Mechanism of Side Reaction: The deprotection process generates a highly reactive tert-butyl carbocation (t-Bu⁺).[2][5][10] If not properly "scavenged" or quenched, this electrophilic species can re-react with any available nucleophile. In the case of NH-bis(PEG3-t-butyl ester), the starting material or product itself contains nucleophilic oxygen atoms. The tert-butyl cation can alkylate these sites, leading to byproducts.
-
The Critical Role of Water as a Scavenger: This is where water content becomes crucial. A controlled amount of water (typically 2.5-5% v/v) in the TFA cleavage cocktail acts as an efficient scavenger.[5][11][12] It rapidly quenches the tert-butyl cation to form inert tert-butanol, preventing it from causing unwanted side reactions.[12]
-
Prevention Strategy:
-
Use a Scavenger Cocktail: Never run the deprotection in strictly anhydrous TFA. The standard and highly effective cleavage cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) .[9][13] While your substrate does not have highly sensitive residues like Tryptophan or Cysteine that necessitate TIS, using a TFA/Water (95:5 v/v) mixture is highly recommended.[7]
-
Control Temperature: Running the reaction at room temperature or below (0°C) minimizes the energy available for side reactions.
-
The Dual Role of Water: A Mechanistic View
Water's effect on TFA-mediated deprotection is concentration-dependent. Understanding the underlying mechanism clarifies why this is the case.
The reaction proceeds via an AAC1-like mechanism:
-
Protonation: The carboxylic acid carbonyl oxygen is protonated by the strong acid, TFA.[2]
-
Carbocation Formation: The C-O bond cleaves, releasing the product (carboxylic acid) and a stable tertiary carbocation (the tert-butyl cation).[2][14]
-
Cation Quenching: This is the critical step where water plays its part. The tert-butyl cation must be neutralized.
-
Beneficial Role (Scavenging): In the presence of a nucleophile like water, the cation is trapped to form tert-butanol.[12][15]
-
Detrimental Role (Side Reactions): In the absence of an effective scavenger, the cation can eliminate a proton to form isobutylene gas or, more problematically, alkylate other molecules in the mixture.[15][16][17]
-
The following table summarizes the impact of water concentration:
| Water Content (% v/v in TFA) | Expected Outcome | Recommendation |
| 0% (Anhydrous) | High risk of tert-butylation side products (+56 Da). Reaction may appear clean but contain subtle impurities. | Not Recommended. Always include a scavenger. |
| 2.5 - 5% | Optimal. Efficiently scavenges tert-butyl cations, minimizing side reactions while maintaining high TFA acidity. | Highly Recommended. This is the standard for robust deprotection protocols.[7][11] |
| > 10% | Reduced reaction rate or incomplete deprotection due to dilution of TFA. | Avoid. This reduces the effective acidity and stalls the reaction. |
Recommended Experimental Protocol
This protocol is optimized for the complete deprotection of NH-bis(PEG3-t-butyl ester) while minimizing side reactions.
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized Water
-
Dichloromethane (DCM), anhydrous
-
Toluene (for co-evaporation)
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage solution of 95% TFA and 5% deionized water (v/v) . For example, mix 9.5 mL of TFA with 0.5 mL of water.
-
Dissolution: Dissolve the NH-bis(PEG3-t-butyl ester) starting material in a minimal amount of anhydrous DCM (e.g., 0.1-0.2 M concentration) in a round-bottom flask.[2][5]
-
Reaction Initiation: Add the TFA/water cleavage cocktail to the reaction flask. A common ratio is 1:1 (v/v) of the substrate solution to the cleavage cocktail, ensuring TFA is in large excess.[5]
-
Reaction Monitoring: Stir the reaction at room temperature for 2-5 hours.[5] Monitor the reaction's completion by LC-MS, checking for the complete consumption of starting material and the mono-protected intermediate.
-
Work-up - TFA Removal:
-
Product Isolation:
-
The resulting crude product will likely be a viscous oil due to the PEG chains.[5]
-
Dissolve this residue in a minimal volume of DCM.
-
Precipitate the product by adding the solution dropwise into a beaker of cold, stirred diethyl ether (approx. 10-20 times the volume of the DCM solution).[2][4]
-
A white solid or oil should form. Collect the product by filtration or decantation, wash with additional cold diethyl ether, and dry under vacuum.[2]
-
Frequently Asked Questions (FAQs)
Q1: Is a scavenger like TIS absolutely necessary for this specific molecule? A1: For NH-bis(PEG3-t-butyl ester), which lacks highly sensitive amino acid residues like tryptophan or cysteine, TIS is not strictly necessary.[10] However, water (2.5-5%) is essential to act as a clean and effective scavenger for the tert-butyl cation.[11][12][18] Using a TFA/water (95:5) mixture is a robust and sufficient condition.
Q2: How do I confirm all the TFA has been removed from my final product? A2: Residual TFA can interfere with downstream applications. Co-evaporation with toluene is highly effective.[1][12] For absolute confirmation, ¹⁹F NMR is the definitive method to detect the presence of the trifluoromethyl group signal.[5] Alternatively, dissolving the product in water and checking the pH can indicate residual acid.
Q3: Can I use other acids like HCl for this deprotection? A3: While 4M HCl in dioxane is another common reagent for Boc deprotection, TFA is generally preferred for cleaving tert-butyl esters due to its volatility, which simplifies removal during work-up.[19] HCl can be effective but may require longer reaction times and can be more difficult to remove completely.[19]
Q4: My final product is a sticky oil instead of a solid. How should I handle it? A4: PEGylated compounds are frequently oils or waxy solids and can be difficult to handle.[5] If precipitation with diethyl ether yields an oil, try triturating it with fresh, cold ether to induce solidification. If it remains an oil, carefully decant the ether, and dry the product under high vacuum to remove all residual solvents. Purification via reversed-phase HPLC may be necessary if purity is insufficient.[4][20]
Visual Aids
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the deprotection reaction.
Caption: A logical workflow for troubleshooting TFA deprotection.
Mechanism of Deprotection and Scavenging
Caption: The dual fate of the tert-butyl cation.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1744–1753. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]
-
ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides? Retrieved from [Link]
-
Organic Syntheses. (2005). Org. Synth. 2005, 81, 235. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]
-
American Chemical Society. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]
-
CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. Retrieved from [Link]
Sources
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- 6. researchgate.net [researchgate.net]
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- 16. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Choosing the Right Coupling Reagents for NH-bis(PEG3-t-butyl ester)
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for NH-bis(PEG3-t-butyl ester). This document provides in-depth guidance, field-proven insights, and troubleshooting advice for researchers, chemists, and drug development professionals. Our goal is to demystify the process of selecting the optimal coupling reagents for this unique and sterically challenging molecule, ensuring the success of your conjugation experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the structure and reactivity of NH-bis(PEG3-t-butyl ester).
Q1: What is the structure of NH-bis(PEG3-t-butyl ester) and what are its key reactive features?
Answer: NH-bis(PEG3-t-butyl ester) is a bifunctional polyethylene glycol (PEG) derivative.[1][2] Its structure consists of a central secondary amine linked to two separate PEG3 arms, each terminated with a t-butyl ester.
-
Primary Reactive Site: The secondary amine (-NH-) is the primary nucleophilic site for conjugation. It readily reacts with activated carboxylic acids to form a stable amide bond.[3][4][]
-
Protected Carboxyl Groups: The two terminal t-butyl esters are protecting groups for carboxylic acids. The bulky t-butyl group provides excellent stability against a wide range of reaction conditions, including basic and nucleophilic environments.[6] These groups can be selectively removed (deprotected) under acidic conditions to reveal terminal carboxylic acids for subsequent reactions.[2][6]
Caption: Structure of NH-bis(PEG3-t-butyl ester).
Q2: Why is amide coupling with NH-bis(PEG3-t-butyl ester) considered challenging?
Answer: The primary challenge arises from steric hindrance . The central secondary amine is flanked by two bulky PEG3-t-butyl ester arms. These arms physically obstruct the approach of an activated carboxylic acid, slowing down the rate of amide bond formation. This steric congestion means that standard coupling conditions may result in low yields or require excessively long reaction times. Therefore, selecting a highly reactive and efficient coupling reagent is critical to overcome this spatial barrier.[7][8]
Q3: What are the main classes of coupling reagents, and which is most suitable for this substrate?
Answer: Amide bond formation requires the "activation" of a carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[9][10] The reagents that perform this activation fall into three main classes:
-
Carbodiimides (e.g., EDC, DCC, DIC): These are classic dehydrating agents that form an O-acylisourea intermediate.[11] While cost-effective, they are generally less potent and can be prone to side reactions, such as the formation of a stable N-acylurea byproduct, which halts the reaction.[7][11] Their effectiveness is often limited with sterically hindered substrates.[8][12]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents, derived from HOBt or HOAt, form activated esters. They are generally more efficient than carbodiimides and avoid certain side reactions. The main historical drawback was the formation of carcinogenic hexamethylphosphoramide (HMPA) from the original reagent, BOP, but modern versions like PyBOP do not have this issue.[13]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): This is the most powerful class of coupling reagents, especially for challenging reactions.[7] Reagents like HATU, derived from HOAt, form highly reactive OAt-active esters that are exceptionally efficient at acylating hindered amines.[9][10][14] For NH-bis(PEG3-t-butyl ester), uronium/aminium salts, particularly HATU , are the recommended choice due to their high reactivity and ability to drive sterically hindered couplings to completion.[4][13]
Q4: What is the role of additives like HOBt and HOAt?
Answer: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for optimizing amide coupling reactions, especially when using carbodiimides.[15]
-
Mechanism of Action: They act as "activated ester shuttles." The initial O-acylisourea intermediate formed by the carbodiimide is unstable and prone to side reactions. HOBt or HOAt rapidly intercepts this intermediate to form a more stable and reactive HOBt/HOAt-ester. This new active ester then reacts cleanly with the amine.[9]
-
Benefits:
-
HOAt vs. HOBt: HOAt is generally considered superior to HOBt. The nitrogen atom in its pyridine ring can assist the incoming amine via anchimeric assistance, further accelerating the coupling reaction and leading to higher yields and less epimerization.[10] This is why reagents based on HOAt, like HATU, are so effective.
Part 2: Reagent Selection and Workflow
Comparative Analysis of Recommended Coupling Reagents
The choice of reagent directly impacts reaction efficiency, time, and purity. This table summarizes the key characteristics of the most relevant options for coupling to NH-bis(PEG3-t-butyl ester).
| Feature | EDC / HOBt | PyBOP | HATU / COMU |
| Reagent Class | Carbodiimide (+ Additive) | Phosphonium Salt | Uronium/Aminium Salt |
| Relative Reactivity | Moderate | High | Very High |
| Mechanism | Forms O-acylisourea, then HOBt-ester[9] | Forms acyloxyphosphonium salt, then OBt-ester[13] | Forms highly reactive OAt/Oxyma-ester[9][14] |
| Pros | Cost-effective; water-soluble urea byproduct (EDC) allows for easy aqueous workup.[7][16] | High efficiency; avoids guanidinium side products; safer than original BOP reagent.[13] | Highest reactivity for hindered substrates; fast reaction times; low racemization.[13] COMU is a safer, non-explosive alternative to HATU.[7] |
| Cons | Lower reactivity for hindered amines; risk of N-acylurea side product formation.[7][11] | More expensive than carbodiimides; solutions in DMF have moderate stability. | Most expensive; can form guanidinium cap on primary amines if used in excess (HBTU/HATU).[15] |
| Base Required | Not always, but often a tertiary amine for salt-free acids.[7] | Non-nucleophilic base (e.g., DIPEA).[13] | Non-nucleophilic base (e.g., DIPEA, NMM).[9][17] |
| Recommendation | Suitable for simple, unhindered substrates. Not recommended for NH-bis(PEG3-t-butyl ester). | Good choice for many couplings, but may be less effective than HATU for this specific substrate. | Strongly Recommended for NH-bis(PEG3-t-butyl ester) to overcome steric hindrance. |
Decision-Making Workflow
This diagram outlines the logical steps for selecting the appropriate coupling strategy.
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- 3. N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm [broadpharm.com]
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- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 15. peptide.com [peptide.com]
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- 17. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Analytical Strategies for Impurity Identification in NH-bis(PEG3-t-butyl ester) Synthesis
Welcome to the technical support center for the analysis of NH-bis(PEG3-t-butyl ester). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for identifying and troubleshooting impurities encountered during the synthesis and purification of this versatile bifunctional linker.
Introduction
NH-bis(PEG3-t-butyl ester) is a bifunctional polyethylene glycol (PEG) derivative that features a central secondary amine and two terminal t-butyl ester groups. The PEG spacer enhances aqueous solubility, and the distinct functionalities at the amine and the de-protectable esters make it a valuable building block in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). Given its role in advanced drug development, ensuring the high purity of this linker is paramount. This guide provides a comprehensive overview of the analytical techniques required to identify and quantify potential impurities.
Overview of Synthesis and Potential Impurity Sources
The synthesis of NH-bis(PEG3-t-butyl ester) typically involves the reaction of a suitable amine with a PEGylated carboxylic acid bearing a t-butyl ester. Impurities can be introduced from starting materials or generated through side reactions and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of NH-bis(PEG3-t-butyl ester)?
A1: Impurities can arise from several sources:
-
Starting Materials: Incomplete reaction of starting materials will lead to their presence in the final product.
-
Side Products: Undesired reactions, such as the formation of oligomeric PEG species or by-products from coupling reagents, can occur.
-
Degradation: The t-butyl ester groups are sensitive to acidic conditions and can be prematurely cleaved to the corresponding carboxylic acid.
-
PEG-related Impurities: Commercial PEG starting materials are often not perfectly monodisperse and may contain shorter or longer PEG chains (e.g., PEG2 or PEG4). Additionally, PEG contaminants can be leached from lab equipment like plastic containers or syringe filters.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: To minimize impurities, consider the following:
-
Use high-purity starting materials.
-
Optimize reaction conditions (stoichiometry, temperature, and reaction time) to drive the reaction to completion and minimize side reactions.
-
Work under anhydrous conditions to prevent hydrolysis of reagents and intermediates.
-
During workup and purification, avoid exposure to strong acids to prevent the cleavage of the t-butyl ester protecting groups.
-
Use glassware for all steps, as plasticware can be a source of PEG contamination.
Q3: What are the recommended storage conditions for NH-bis(PEG3-t-butyl ester) to prevent degradation?
A3: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). Protect from moisture and acidic vapors.
Troubleshooting Guide: Identifying Impurities
This section addresses specific issues you might encounter during the analysis of your NH-bis(PEG3-t-butyl ester) product.
Q4: How do I confirm the identity and purity of my final product?
A4: A multi-technique approach is essential for unambiguous characterization:
-
¹H NMR Spectroscopy: This is the primary technique for structural confirmation. The proton NMR spectrum will show characteristic signals for the PEG backbone, the methylene groups adjacent to the amine and ester, and the singlet for the t-butyl protons. The integration of these signals should correspond to the expected proton ratios.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the molecular weight of the product. The mass spectrum should show the expected molecular ion, often as an adduct with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the sample by separating the main product from any impurities. Since PEG compounds lack a strong UV chromophore, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are more suitable than UV detectors.
Q5: My HPLC chromatogram shows unexpected peaks. What could they be?
A5: Unexpected peaks in your HPLC chromatogram likely correspond to impurities. To identify them, consider their retention times relative to the main product. Generally, in reversed-phase HPLC:
-
More Polar Impurities (e.g., hydrolyzed product with a free carboxylic acid) will elute earlier.
-
Less Polar Impurities may elute later.
-
PEG Oligomers of different lengths will have different retention times.
The following table summarizes potential impurities and their expected chromatographic behavior:
| Potential Impurity | Structure Description | Expected RP-HPLC Elution vs. Product |
| Starting PEG-acid | Unreacted PEG3-t-butyl ester starting material | Earlier (more polar if the amine is not present) |
| Hydrolyzed Product | One or both t-butyl esters are cleaved to carboxylic acids | Earlier (significantly more polar) |
| PEG Oligomers | e.g., NH-bis(PEG2-t-butyl ester) or NH-bis(PEG4-t-butyl ester) | Earlier (for shorter PEG chains) or Later (for longer PEG chains) |
| Coupling By-products | Residuals from coupling agents (e.g., HOBt, EDC by-products) | Varies depending on the by-product's polarity |
Q6: My mass spectrometry data shows ions that do not correspond to my product. How do I interpret this?
A6: These additional ions are likely from impurities. Create a list of expected masses for potential impurities and their common adducts to help with identification.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ | Expected [M+Na]⁺ |
| NH-bis(PEG3-t-butyl ester) | C₂₆H₅₁NO₁₀ | 537.35 | 538.36 | 560.34 |
| Mono-hydrolyzed Product | C₂₂H₄₃NO₁₀ | 481.29 | 482.30 | 504.28 |
| Di-hydrolyzed Product | C₁₈H₃₅NO₁₀ | 425.22 | 426.23 | 448.21 |
| NH-bis(PEG2-t-butyl ester) | C₂₂H₄₃NO₈ | 465.29 | 466.30 | 488.28 |
| NH-bis(PEG4-t-butyl ester) | C₃₀H₅₉NO₁₂ | 613.40 | 614.41 | 636.39 |
Note: The observed ions will depend on the ionization source and mobile phase additives.
Q7: The integration of my ¹H NMR signals doesn't match the expected ratios. What does this indicate?
A7: Discrepancies in NMR signal integration are a strong indicator of impurities.
-
A reduced integration of the t-butyl signal (singlet around 1.4 ppm) relative to the PEG backbone suggests partial hydrolysis of the ester groups. The appearance of a new signal corresponding to a carboxylic acid proton may also be observed, though this can be broad and difficult to see.
-
Signals that do not correspond to the product structure may indicate the presence of unreacted starting materials or by-products.
-
Using a deuterated solvent like DMSO-d₆ can be particularly helpful as the hydroxyl proton of any PEG-OH impurities gives a distinct, non-shifting peak around 4.56 ppm.
Workflow for Impurity Identification
The following diagram outlines a systematic workflow for identifying unknown impurities in your NH-bis(PEG3-t-butyl ester) sample.
Caption: Workflow for impurity identification.
Experimental Protocols
Protocol 1: HPLC-ELSD/CAD for Purity Analysis
This method is suitable for quantifying the purity of NH-bis(PEG3-t-butyl ester) and detecting non-UV active impurities.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector (ELSD): Nebulizer temperature: 50°C, Evaporator temperature: 70°C, Gas flow: 1.6 SLM. (Settings may need optimization).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) at a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS for Impurity Identification
This protocol is designed to obtain mass information for the peaks observed in the HPLC analysis.
-
LC Conditions: Use the same column and gradient as in Protocol 1 to correlate retention times.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.
-
Scan Range: Scan from m/z 150 to 1000.
-
Data Analysis: Extract the mass spectra for each chromatographic peak. Compare the observed m/z values with the table of expected impurities. Look for characteristic PEG patterns (repeating units of 44.03 Da).
Protocol 3: ¹H NMR for Structural Confirmation and Quantification
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm Structure: Identify the key signals:
-
~3.6 ppm (multiplet, PEG backbone -OCH₂CH₂O-)
-
~2.5-2.8 ppm (multiplets, CH₂ groups adjacent to the amine)
-
~2.4 ppm (triplet, CH₂ adjacent to the ester carbonyl)
-
~1.4 ppm (singlet, 18H, t-butyl groups)
-
-
Quantify Purity: Integrate the signals and compare their ratios. For example, the ratio of the integration of the t-butyl protons to the protons of the PEG backbone can be used to assess purity.
-
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting based on initial analytical results.
Caption: Troubleshooting decision tree.
References
- NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (2023). ACS Omega, 8(4), 4331-4336.
- HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column. SIELC Technologies.
- Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Thermo Fisher Scientific.
- High Resolution Analysis of - Polyethylene Glycol using HPLC with ELSD. Agilent.
- Proton NMR characterization of poly(ethylene glycols) and derivatives. (1990). Macromolecules, 23, 3742-3746.
- High-performance liquid chromatographic method for the simultaneous determination of low-molecular-mass oligomers of polyethylene glycol in aqueous skin extracts. (1995).
- How to avoid side reactions during Bis-PEG3-t-butyl ester cleavage. Benchchem.
- High performance liquid chromatography (HPLC) Technique. BOC Sciences.
- Proton NMR characteristics of polyethylene glycol and derivatives.
- Removal Of PEG Contaminants From Peptides Through An Off-Line Ion-Exchange Spin Column. Stanford University Mass Spectrometry.
- Technical Support Center: N-Boc-PEG-t-butyl Ester Synthesis. Benchchem.
- ToF-SIMS evaluation of PEG-related mass peaks and applications in PEG detection in cosmetic products. (2024). Scientific Reports, 14(1), 1-10.
- Identification of Polyethylene Glycol Based Surfactants Using LC-MS D
- Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity. (2016). Polymer Chemistry, 7(12), 2201-2208.
- Avoiding PEG Contaminants. Allumiqs.
Validation & Comparative
The Great Divide: A Comparative Guide to NH-bis(PEG3-t-butyl ester) and Non-PEGylated Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the therapeutic efficacy, safety, and pharmacokinetic profile of a drug conjugate. This guide provides an in-depth, objective comparison of PEGylated linkers, exemplified by the versatile building block NH-bis(PEG3-t-butyl ester), and their non-PEGylated counterparts. By delving into the fundamental properties and performance differences, supported by experimental data, this document aims to empower you to make informed decisions in the rational design of next-generation therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the pharmacological properties of biotherapeutics.[1][] This modification can improve solubility, increase stability, and prolong the circulation half-life of a drug by creating a hydrophilic shield around the conjugated molecule.[1][3] Conversely, non-PEGylated linkers offer a diverse toolkit of functionalities, including various cleavage mechanisms, that can be advantageous in specific therapeutic contexts.[4][5] This guide will dissect the nuances of these two linker classes, providing a comprehensive analysis of their key performance parameters.
At a Glance: Key Differences Between PEGylated and Non-PEGylated Linkers
| Feature | PEGylated Linkers (e.g., derived from NH-bis(PEG3-t-butyl ester)) | Non-PEGylated Linkers |
| Composition | Repeating ethylene glycol units (-(CH2CH2O)n-) | Varied; includes alkyl chains, peptides, hydrazones, disulfides, etc.[5][6] |
| Solubility | Generally hydrophilic, enhancing the aqueous solubility of hydrophobic payloads.[][7] | Can be either hydrophobic (e.g., alkyl chains) or hydrophilic, depending on the specific chemistry.[8][9] |
| Pharmacokinetics | Typically prolongs circulation half-life and increases systemic exposure (AUC).[1][10] | Generally results in a shorter half-life, which can be desirable in certain applications.[1] |
| Immunogenicity | Can reduce the immunogenicity of the conjugated molecule by masking antigenic epitopes.[][11] | Immunogenicity is dependent on the specific linker chemistry and the overall construct. |
| Stability | The PEG chain can sterically hinder enzymatic degradation, enhancing stability.[1][3] | Stability is highly variable and dependent on the linker type (e.g., cleavable vs. non-cleavable).[12][13] |
| Drug Release | Can be designed as either cleavable or non-cleavable to control payload release.[][14] | Offers a wide range of cleavable and non-cleavable options with distinct release mechanisms.[4][6] |
The PEGylated Advantage: A Deep Dive into NH-bis(PEG3-t-butyl ester)
NH-bis(PEG3-t-butyl ester) is a heterobifunctional PEG derivative that serves as a valuable building block in the synthesis of more complex linker systems.[15][16] Its structure features a central amine group for conjugation and two PEG3 arms terminating in t-butyl esters.[17][18] The t-butyl esters act as protecting groups for carboxylic acids, which can be deprotected under acidic conditions to reveal reactive handles for conjugation to a payload or targeting moiety.[16][19] The presence of the discrete PEG3 units imparts the characteristic benefits of PEGylation.
The primary advantage of incorporating PEG moieties into a linker is the enhancement of the overall molecule's hydrophilicity.[7][20] Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and poor solubility in physiological environments.[21] By introducing a PEGylated linker, the resulting conjugate gains improved aqueous solubility, which is crucial for intravenous administration and preventing non-specific interactions.[22][23]
Furthermore, the hydrodynamic radius of a PEGylated drug is increased, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[3][14] This extended half-life can lead to greater accumulation of the therapeutic in the target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect.[11][24]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Benefits of PEGylated linkers in drug development.
The World of Non-PEGylated Linkers: A Diverse Toolkit
Non-PEGylated linkers encompass a broad and diverse range of chemical structures, each with unique properties and applications. They are broadly categorized into cleavable and non-cleavable linkers.[5][6]
Cleavable Linkers
Cleavable linkers are designed to release the payload under specific physiological conditions, which can enhance the therapeutic window by minimizing off-target toxicity.[4][25] Common cleavage strategies include:
-
Acid-Cleavable Linkers: These linkers, such as those containing a hydrazone bond, are stable at physiological pH (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[6][26] However, they can sometimes exhibit instability in plasma, leading to premature drug release.[6][12]
-
Enzyme-Cleavable Linkers: Peptide-based linkers, such as the valine-citrulline (Val-Cit) dipeptide, are designed to be cleaved by specific intracellular proteases like cathepsin B, which are often overexpressed in tumor cells.[4][27] This provides a high degree of tumor-specific drug release.
-
Reducible Linkers: Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing intracellular environment where the concentration of glutathione is significantly higher.[4][27]
Non-Cleavable Linkers
Non-cleavable linkers, such as those based on a stable thioether bond, rely on the complete degradation of the antibody component of an ADC within the lysosome to release the payload.[6][23] This approach generally leads to greater plasma stability and a longer half-life for the ADC, reducing the risk of off-target toxicity.[23][28]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Classification of non-PEGylated linkers and their release mechanisms.
Experimental Data: A Head-to-Head Comparison
The choice between a PEGylated and a non-PEGylated linker is ultimately data-driven and depends on the specific goals of the drug development program. Below is a summary of key performance parameters based on published experimental data.
| Parameter | PEGylated Linkers | Non-PEGylated Linkers | Key Findings |
| In Vitro Plasma Stability | Generally enhanced due to steric shielding by the PEG chain.[1] | Varies significantly with linker chemistry; non-cleavable linkers are typically very stable, while some cleavable linkers can be labile.[12][13] | The PEG shield can protect the linker and payload from enzymatic degradation in the bloodstream.[1][3] |
| Pharmacokinetics (PK) | |||
| Circulation Half-life | Generally increased.[1][3] | Generally shorter.[1] | PEGylation extends the circulation time of drugs by increasing their hydrodynamic size, which reduces renal clearance.[3][14] |
| Area Under the Curve (AUC) | Increased.[1] | Lower.[1] | A higher AUC for PEGylated conjugates indicates greater systemic drug exposure.[1] |
| In Vivo Efficacy | Often enhanced due to improved PK and tumor accumulation.[1][11] | Can be highly effective, especially when rapid payload delivery is desired or when the inherent properties of the drug and targeting moiety are sufficient.[1] | The prolonged circulation of PEGylated conjugates can lead to greater accumulation in tumor tissues through the EPR effect.[11][24] |
| Cell Permeability (PROTACs) | Can enhance permeability by adopting folded conformations that shield polar groups.[8] | Hydrophobicity of alkyl chains can improve cell permeability up to a certain point, beyond which it can become a liability.[8] | The flexibility of PEG linkers can be advantageous for forming the productive ternary complex required for protein degradation.[8][29] |
Experimental Protocols: Assessing Linker Performance
Accurate and reproducible experimental data is the cornerstone of informed linker selection. Below are representative protocols for key experiments used to evaluate and compare linker performance.
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for determining the stability of a linker in a physiological environment and predicting its in vivo behavior.[12][30]
Objective: To quantify the rate of payload deconjugation from a drug conjugate in plasma over time.
Materials:
-
Purified drug conjugate
-
Human, mouse, or rat plasma (anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical instruments (e.g., LC-MS, ELISA)
Procedure:
-
Incubate the drug conjugate at a final concentration of 100 µg/mL in plasma at 37°C.[31]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).[31]
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.[31]
-
For analysis, thaw the samples and process them to isolate the drug conjugate (e.g., using protein A/G magnetic beads for ADCs).[31][32]
-
Quantify the amount of intact conjugate and/or released payload using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).[31][33]
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate in plasma.[31]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
}
Caption: Workflow for in vitro plasma stability assessment.
Protocol 2: In Vivo Pharmacokinetic Study
This study provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of the drug conjugate in a living organism.[24]
Objective: To determine the pharmacokinetic parameters of a drug conjugate in an animal model.
Materials:
-
Drug conjugate
-
Animal model (e.g., mice, rats)
-
Dosing and blood collection equipment
-
Analytical instruments for sample analysis
Procedure:
-
Administer the drug conjugate to the animal model via the intended clinical route (e.g., intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, etc.).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact drug conjugate in the plasma samples using a validated analytical method (e.g., ELISA, LC-MS).[1]
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life. A comparison of the PK profiles of the total antibody and the intact ADC can reveal in vivo linker instability.[31]
Conclusion: Making the Right Choice for Your Drug Candidate
The decision to employ a PEGylated or a non-PEGylated linker is a nuanced one that must be guided by the specific therapeutic objectives and the physicochemical properties of the drug and targeting moiety. PEGylated linkers, and by extension building blocks like NH-bis(PEG3-t-butyl ester), offer significant advantages in improving the pharmacokinetic profile and reducing the immunogenicity of bioconjugates, which often translates to enhanced in vivo efficacy.[1][11] However, potential concerns regarding the impact on in vitro potency and the theoretical potential for anti-PEG antibodies must be considered.[11][34]
Non-PEGylated linkers provide a diverse array of options, particularly in terms of controlled payload release mechanisms.[4][5] While they may result in faster clearance, this can be advantageous in scenarios where rapid drug delivery is paramount or when the inherent properties of the drug and carrier are sufficient to achieve the desired therapeutic window.[1]
Ultimately, a thorough evaluation of both linker types through well-designed in vitro and in vivo experiments is crucial for the successful development of novel and effective targeted therapeutics.
References
- BenchChem. (2025). A Comparative Guide to PEGylated vs. Non-PEGylated Linkers in Drug Development. BenchChem.
-
Taylor & Francis Online. (2021). PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. Taylor & Francis Online. [Link]
-
Pharmaceutical Technology. (2005). The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology. [Link]
-
PMC - PubMed Central. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC - PubMed Central. [Link]
-
PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. [Link]
-
ResearchGate. (2025). The Benefits and Challenges of PEGylating Small Molecules. Request PDF. [Link]
-
PMC - NIH. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC - NIH. [Link]
-
ResearchGate. (2025). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. [Link]
-
AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm. [Link]
-
Technology Networks. (n.d.). Overview of PEG Linkers & Their Applications. Technology Networks. [Link]
-
AxisPharm. (2023). What is the difference between ADC linker and PEG linker?. AxisPharm. [Link]
-
Springer Nature Experiments. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Springer Protocols. [Link]
-
Frontiers. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers. [Link]
-
ScienceDirect. (2019). Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. European Journal of Pharmaceutical Sciences. [Link]
-
Amerigo Scientific. (n.d.). NH-bis(PEG3-t-butyl ester). Amerigo Scientific. [Link]
-
Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]
-
PMC - PubMed Central. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - PubMed Central. [Link]
-
PMC - PubMed Central. (2020). Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. PMC - PubMed Central. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
PMC - NIH. (2021). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
-
Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]
-
Precise PEG. (n.d.). NH-bis(PEG3-t-butyl ester). Precise PEG. [Link]
-
Creative Biolabs. (n.d.). N-(Azido-PEG3)-NH-PEG3-t-butyl ester (CAT#: ADC-L-M0468). Creative Biolabs. [Link]
-
SYNthesis med chem. (n.d.). Antibody Drug Conjugates. SYNthesis med chem. [Link]
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advantages of branched vs linear PEG linkers like NH-bis(PEG3-t-butyl ester)
As a Senior Application Scientist, I understand that the choice of a linker in bioconjugate design is not merely a matter of connecting two molecules; it is a critical decision that dictates the ultimate success of a therapeutic. The architecture of a Polyethylene glycol (PEG) linker, specifically the choice between a linear and a branched structure, profoundly influences a drug's solubility, stability, pharmacokinetic profile, and overall efficacy.[1][2]
This guide provides an objective, data-driven comparison of branched versus linear PEG linkers to empower researchers, scientists, and drug development professionals in making informed decisions. We will explore the fundamental structural differences, compare key performance characteristics, and delve into the mechanistic advantages conferred by branching, using the versatile building block NH-bis(PEG3-t-butyl ester) as a practical example.
The Fundamental Architectural Divide: Linear vs. Branched
The core difference lies in their molecular topology. Linear PEGs are single, unbranched chains of repeating ethylene glycol units.[1][2] In contrast, branched PEGs feature multiple PEG arms radiating from a central core, creating a distinct three-dimensional structure.[1][2][] This seemingly simple divergence in architecture leads to significant functional consequences.
Caption: Structural comparison of linear and branched PEG linkers.
Head-to-Head Comparison: Key Performance Attributes
The decision to use a linear or branched PEG linker should be based on a clear understanding of their respective strengths and weaknesses. The following table summarizes their key characteristics.
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & Key Insights |
| Architecture | Single, unbranched chain of ethylene glycol units.[1][2] | Multiple PEG arms extending from a central core.[1][2][] | The multi-arm structure is the source of most of the branched linker's advantages. |
| Hydrodynamic Volume | Generally smaller for a given molecular weight. | Larger effective volume due to 3D structure.[4] | While some studies show branched PEGs have a smaller or similar hydrodynamic radius than linear PEGs of the same total molecular weight[5][6][7], their three-dimensional architecture creates a more effective shield that reduces renal clearance and enzymatic access.[1][4] |
| "Stealth" Shielding Effect | Provides a good hydrophilic shield.[2] | Superior shielding due to its "umbrella-like" 3D structure.[1][8] | The dense, three-dimensional cloud of PEG chains more effectively masks the bioconjugate from immune recognition and enzymatic degradation.[1] |
| Payload Capacity | Typically lower (one linker attaches one payload).[2] | Potentially higher (one linker can attach multiple payloads).[8][9][10] | Enables higher drug-to-antibody ratios (DAR) in ADCs and the creation of multivalent therapeutics.[][4] |
| In Vivo Half-Life | Generally shorter.[2] | Significantly longer .[][11] | The superior shielding effect and larger effective size of branched PEGs reduce clearance rates, prolonging circulation time.[1][4] |
| Solubility Enhancement | Effective.[12] | Often superior , especially for highly hydrophobic payloads.[4][8] | The multi-arm structure can better overcome the poor solubility of certain drugs, mitigating aggregation.[4] |
| Steric Hindrance | Minimal.[8] | Higher. | Lower steric hindrance can be advantageous if the linker needs to access a sterically hindered site or if the larger size of a branched PEG could interfere with binding affinity.[1][2] |
| Synthesis & Cost | Simpler and more cost-effective.[8] | More complex and costly. | The simpler structure of linear PEGs translates to easier, more economical synthesis. |
The Mechanistic Superiority of the Branched Architecture
The advantages of branched PEG linkers stem directly from their unique three-dimensional structure, which provides two primary mechanistic benefits.
The "Umbrella" Shielding Effect
The multiple PEG arms of a branched linker create a dense, hydrophilic cloud that acts as a physical shield, often described as an "umbrella-like" effect.[1] This steric hindrance provides superior protection for the conjugated therapeutic protein or payload compared to a linear chain of equivalent molecular weight.
This enhanced shielding mechanism leads to:
-
Reduced Enzymatic Degradation: The protective PEG layer physically blocks access for proteolytic enzymes, preserving the integrity of the bioconjugate in circulation.[1]
-
Lowered Immunogenicity: By masking epitopes on the protein surface, the branched structure minimizes recognition by the immune system, reducing the risk of an anti-drug antibody response.[1][12] While any PEG can be immunogenic with repeated administration[8][13], the enhanced shielding from branched structures is a significant advantage.
-
Prolonged Pharmacokinetics (PK): The combination of reduced enzymatic breakdown, lowered immune clearance, and a larger effective hydrodynamic volume results in a significantly longer in-vivo half-life.[][11]
Caption: Branched PEGs offer enhanced shielding, reducing degradation and clearance.
Enhanced Payload Capacity and Multivalency
In fields like Antibody-Drug Conjugates (ADCs), achieving a high Drug-to-Antibody Ratio (DAR) is often necessary for therapeutic efficacy, especially with moderately potent payloads.[4] Branched linkers are uniquely suited for this, allowing the attachment of multiple payload molecules at a single conjugation site on the antibody.[4][9] This increases the DAR without requiring additional, potentially disruptive modifications to the antibody itself.[4] This same principle allows for the creation of multivalent compounds that can engage multiple targets or receptor sites simultaneously, enhancing binding avidity and specificity.[]
Case Study: NH-bis(PEG3-t-butyl ester)
NH-bis(PEG3-t-butyl ester) is an excellent example of a branched PEG building block that provides chemists with flexibility and control.
-
Structure: It features a central secondary amine (NH) from which two separate PEG3 arms extend. Each arm is terminated with a t-butyl ester.[14][15]
-
Reactivity:
-
The central amine serves as a nucleophilic handle, ready to react with electrophiles like carboxylic acids (in the presence of coupling agents), activated NHS esters, or carbonyls.[14][16]
-
The t-butyl esters are protecting groups for terminal carboxylic acids. They are stable under many reaction conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal two free carboxyl groups.[14][17]
-
This "one-to-two" functionality is particularly powerful in the synthesis of complex molecules like PROTACs. A single E3 ligase ligand can be attached to the central amine, and after deprotection, two warhead molecules can be conjugated to the newly revealed carboxylic acids, precisely controlling stoichiometry and spatial orientation.
Caption: Structure and synthetic application of NH-bis(PEG3-t-butyl ester).
Experimental Protocol: Comparative Analysis of Bioconjugate Stability
To provide a self-validating system for comparing these linkers, one can assess the stability of an Antibody-Drug Conjugate (ADC) in plasma. This experiment directly measures the functional consequence of the linker's architecture.
Objective: To evaluate the in-vitro stability of ADCs constructed with linear vs. branched PEG linkers by monitoring the drug-to-antibody ratio (DAR) over time in plasma.
Methodology:
-
ADC Synthesis:
-
Prepare two batches of an ADC using the same antibody and payload.
-
Batch A: Utilize a linear PEG linker.
-
Batch B: Utilize a branched PEG linker of equivalent total molecular weight.
-
Purify both ADC batches to remove unconjugated payload and linker.
-
Characterize the initial average DAR for both batches using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
-
Plasma Incubation:
-
Incubate aliquots of both ADC batches (e.g., at 1 mg/mL) in fresh human or rat plasma at 37°C.
-
At specified time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot from each incubation and immediately freeze it at -80°C to halt any degradation.
-
-
Sample Analysis:
-
Thaw the samples from each time point.
-
Analyze each sample by HIC-HPLC to determine the average DAR. The elution profile will show different peaks corresponding to different DAR species.
-
-
Data Analysis:
-
Calculate the average DAR for each sample at each time point.
-
Plot the average DAR as a function of time for both the linear and branched linker ADCs.
-
Expected Result: The ADC prepared with the branched PEG linker is expected to show a slower decrease in average DAR over time, indicating superior stability and less premature payload release compared to the ADC with the linear linker.
-
Caption: Experimental workflow for comparing ADC stability.
Conclusion and Recommendations
The architectural choice between a linear and a branched PEG linker has profound implications for the in vivo stability and therapeutic potential of a biopharmaceutical.[1] The available evidence strongly suggests that for applications requiring prolonged circulation, enhanced stability, and potentially higher drug payloads, branched PEG linkers offer a significant advantage.[1][8] Their unique three-dimensional architecture provides a superior shielding effect, effectively protecting the bioconjugate from premature clearance and degradation.[1]
Recommendations:
-
Choose Linear PEG Linkers when:
-
Choose Branched PEG Linkers when:
Ultimately, the optimal linker architecture is contingent on the specific therapeutic agent, the nature of the payload, and the desired pharmacokinetic profile.[1] Empirical testing, such as the stability assay described, is crucial for validating the best linker design for any given application.
References
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- PEG Linkers in Antibody-Drug Conjug
- Comparing the effects of linear vs. branched PEG linkers in drug delivery - Benchchem. Benchchem.
- How to Choose the Right PEG Linker for Your Research and Applic
- Branched PEG, Branched Linker, Multi arm PEG - BroadPharm. BroadPharm.
- Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PubMed Central. PubMed Central.
- Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm. AxisPharm.
- An In-depth Technical Guide to Branched PEG Linkers for Antibody-Drug Conjug
- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug
- A Head-to-Head Comparison: Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery - Benchchem. Benchchem.
- Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed. PubMed.
- The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - NIH.
- hydrodynamic radius (size) of pegylated HSA by various PEGs - ResearchGate.
- The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chrom
- Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC - NIH.
- Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules | Request PDF - ResearchGate.
- The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC - NIH.
- Linkers in PROTACs - Precise PEG. Precise PEG.
- NH-bis(PEG3-t-butyl ester) - Amerigo Scientific. Amerigo Scientific.
- N-(t-Butyl ester-PEG3)-N-bis(PEG3-amine) - MedchemExpress.com. MedchemExpress.com.
- N-(t-butyl ester-PEG3)-N-bis(PEG3-amine), 2183440-29-9 | BroadPharm. BroadPharm.
- NH-bis(PEG3-t-butyl ester) - Precise PEG. Precise PEG.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
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- 6. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Validation of Novel Linker Technologies in Antibody-Drug Conjugates: A Case Study Using a Hypothetical NH-bis(PEG3-t-butyl ester) Linker
This guide provides a comprehensive framework for the preclinical validation of a novel linker for use in Antibody-Drug Conjugates (ADCs). We will use the hypothetical "NH-bis(PEG3-t-butyl ester)" linker as a case study to illustrate the necessary experimental workflows, data interpretation, and comparative analysis against established technologies. This document is intended for researchers, chemists, and drug development professionals actively working in the field of bioconjugation and targeted therapeutics.
Introduction: The Critical Role of the Linker in ADC Efficacy
An Antibody-Drug Conjugate (ADC) is a tripartite molecule composed of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects them. While the antibody provides tumor specificity and the payload delivers the cytotoxic effect, the linker is arguably the most nuanced component, dictating the overall therapeutic index of the ADC. An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature payload release that could cause off-target toxicity, yet be labile enough to efficiently release the payload upon internalization into the target cancer cell.
Linker technology has evolved significantly, with two primary categories dominating the landscape: cleavable and non-cleavable linkers. Non-cleavable linkers release the payload upon complete lysosomal degradation of the antibody, whereas cleavable linkers are designed to be sensitive to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione concentrations, or the presence of specific enzymes like cathepsins.
This guide will walk through the validation of a novel, hypothetical linker, "NH-bis(PEG3-t-butyl ester)," to determine its potential as a viable component for next-generation ADCs.
Deconstructing the "NH-bis(PEG3-t-butyl ester)" Linker: A Structural Hypothesis
The chemical name "NH-bis(PEG3-t-butyl ester)" suggests a linker with several key functional components that inform its likely behavior.
-
bis(PEG3) : The presence of two triethylene glycol (PEG3) units indicates a design focus on enhancing hydrophilicity. PEGylation is a common strategy in ADC design to improve solubility, reduce aggregation, and potentially improve pharmacokinetics.
-
t-butyl ester : The terminal t-butyl ester groups are classic protecting groups that are highly susceptible to cleavage under acidic conditions (e.g., pH 4.5-5.5), characteristic of the endosomal and lysosomal compartments of a cell. This strongly implies an acid-cleavable payload release mechanism.
-
NH : The "NH" group likely represents the attachment point for the cytotoxic payload, possibly via an amide or carbamate bond. The other end of the linker would possess a reactive group for conjugation to the antibody (e.g., maleimide or NHS ester).
Based on this deconstruction, we hypothesize that an ADC utilizing this linker would be stable at physiological pH (7.4) and would release its payload upon internalization into the acidic environment of the lysosome.
Figure 1: Hypothesized mechanism of action for an ADC with an acid-cleavable linker.
The Validation Workflow: From Conjugation to In Vivo Efficacy
A rigorous, multi-stage validation process is essential to characterize the performance of a new linker. The following sections outline the critical experiments.
Part A: ADC Construction and Characterization
The first step is the successful synthesis and purification of the ADC, followed by a detailed characterization to ensure quality and consistency.
Experimental Protocol: ADC Conjugation and Purification
-
Antibody Preparation : Prepare the monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). If conjugating to cysteine residues, partially reduce the interchain disulfide bonds using a reducing agent like TCEP.
-
Linker-Payload Activation : Dissolve the linker-payload construct in an organic solvent like DMSO.
-
Conjugation Reaction : Add the linker-payload solution to the prepared antibody solution at a specific molar excess. Allow the reaction to proceed for 1-2 hours at room temperature.
-
Purification : Quench the reaction and purify the resulting ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove unconjugated linker-payload and aggregates.
-
Characterization : Analyze the purified ADC using the methods described in Table 1.
Table 1: Key Characterization Assays for a Newly Synthesized ADC
| Parameter | Method | Purpose | Acceptance Criteria |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or UV-Vis Spectroscopy | To determine the average number of drug molecules conjugated to each antibody. | Typically a DAR of 3.5 - 4.5 for consistent efficacy and safety. |
| Purity & Aggregation | Size Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and detect high molecular weight aggregates. | Monomer content >95%. |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | To measure the amount of unconjugated linker-payload remaining in the final product. | <1% of total payload. |
| In Vitro Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen. | Binding affinity (KD) comparable to the unconjugated antibody. |
Part B: In Vitro Efficacy and Stability Assessment
In vitro assays are crucial for determining the potency, specificity, and stability of the ADC before committing to expensive and time-consuming in vivo studies.
Figure 2: A typical experimental workflow for ADC validation.
Experimental Protocol: Cell Viability (Cytotoxicity) Assay
-
Cell Seeding : Plate target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-468) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment : Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation : Incubate the plates for 72-96 hours.
-
Viability Measurement : Add a viability reagent (e.g., CellTiter-Glo®, MTS) and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis : Normalize the data to the untreated control and plot the dose-response curves. Calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for each condition.
Expected Outcome: The ADC should exhibit high potency (low IC50) against target-positive cells and significantly lower potency (high IC50) against target-negative cells, demonstrating antigen-specific killing.
Part C: Comparative Analysis with Standard Linker Technologies
The performance of the novel linker must be benchmarked against established technologies. For our acid-cleavable "NH-bis(PEG3-t-butyl ester)" linker, the most relevant comparators are enzyme-cleavable linkers (e.g., Valine-Citrulline) and non-cleavable linkers (e.g., SMCC).
Table 2: Comparative Analysis of ADC Linker Technologies
| Feature | Hypothetical Acid-Cleavable (NH-bis(PEG3-t-butyl ester)) | Enzyme-Cleavable (e.g., Val-Cit-PABC) | Non-Cleavable (e.g., SMCC) |
| Release Mechanism | Acid hydrolysis in lysosome (pH 4.5-5.0). | Proteolytic cleavage by lysosomal enzymes (e.g., Cathepsin B). | Full antibody/linker degradation in lysosome. |
| Released Payload | Unmodified or slightly modified payload. | Unmodified payload. | Payload attached to the conjugating amino acid (e.g., lysine-SMCC-payload). |
| Bystander Effect | Potentially High : If the released payload is membrane-permeable, it can diffuse out and kill neighboring antigen-negative cells. | High : The released, unmodified payload is typically membrane-permeable. | Low to None : The released payload-amino acid complex is charged and cannot efficiently cross cell membranes. |
| Systemic Stability | Moderate to High : Depends on the stability of the ester bond at pH 7.4. | High : Dipeptide bond is generally stable in circulation. | Very High : Thioether bond is extremely stable. |
| Ideal Target Indication | Heterogeneous tumors where bystander killing is beneficial. | Heterogeneous tumors; has become an industry standard for many ADCs. | Homogeneous, high-expressing tumors; hematological malignancies. |
| Key Validation Point | Confirming stability at pH 7.4 and efficient cleavage at pH 5.0. | Demonstrating target-cell specific enzymatic cleavage. | Proving efficacy relies solely on internalization and degradation. |
Conclusion and Future Directions
The validation of a novel ADC linker is a systematic process that requires a deep understanding of bioconjugation chemistry, cell biology, and pharmacology. By using the hypothetical "NH-bis(PEG3-t-butyl ester)" linker as a model, we have outlined a comprehensive workflow that enables a thorough assessment of a new technology's potential.
The key differentiators for this hypothetical linker would be its acid-lability and PEGylated nature. The critical validation steps would involve confirming its stability in circulation (plasma stability assays) and demonstrating potent, target-specific cell killing that is dependent on an acidic intracellular environment. A successful outcome would position this linker as a valuable tool for developing ADCs, particularly for applications where a bystander effect is desirable. The final determination of its utility would, of course, depend on rigorous in vivo testing to establish a favorable therapeutic window.
References
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Poon, K. A., & Flagella, K. M. (2021). Linker and Payload Technologies for Antibody-Drug Conjugates. In Antibody-Drug Conjugates (pp. 55-78). Humana, New York, NY. [Link]
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. Journal of Controlled Release, 284, 104-121. [Link]
-
Bargh, J. D., Isidro-Llobet, A., Parker, J. S., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. [Link]
-
Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation of therapeutic proteins. Biotechnology journal, 5(1), 113-128. [Link]
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Evans, D. A., Chapman, K. T., & Carreira, E. M. (1988). Directed protonation of chiral enolates. Enantioselective synthesis of chiral α-substituted ketones. Journal of the American Chemical Society, 110(11), 3560-3578. [Link]
-
Kovtun, Y. V., & Goldmacher, V. S. (2007). Cell killing by antibody-drug conjugates. Cancer letters, 255(2), 232-240. [Link]
A Comparative Guide to the In Vitro Stability of NH-bis(PEG3-t-butyl ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety.[1] Its stability in biological milieu directly impacts the pharmacokinetic profile and therapeutic window of the conjugate. This guide provides an in-depth technical assessment of the in vitro stability of NH-bis(PEG3-t-butyl ester) conjugates, offering a framework for comparison against alternative linker technologies, supported by established experimental methodologies.
The Central Role of Linker Stability
The ideal linker must remain stable in circulation to prevent premature payload release, which can lead to off-target toxicity.[2] Conversely, for many applications, it must be labile enough to release the active payload at the target site.[2] The NH-bis(PEG3-t-butyl ester) linker, with its secondary amine for conjugation and two t-butyl ester-terminated PEG arms, presents a unique architecture. The polyethylene glycol (PEG) component is designed to enhance solubility and modulate pharmacokinetic properties, while the t-butyl ester groups offer a potential release mechanism under specific conditions.[] Understanding the intrinsic stability of the ester linkages is paramount for predicting the in vivo behavior of conjugates constructed with this linker.
Chemical Structure and Hypothesized Stability Profile
The NH-bis(PEG3-t-butyl ester) molecule possesses two key features that dictate its stability: the secondary amine used for conjugation and the terminal t-butyl ester groups.
Caption: Structure of NH-bis(PEG3-t-butyl ester).
The stability of this linker is primarily governed by the susceptibility of the t-butyl ester linkages to hydrolysis. Ester bonds, in general, are more prone to hydrolysis than amide bonds.[4] The bulky t-butyl group, however, can provide steric hindrance, potentially slowing down the rate of both chemical and enzymatic hydrolysis compared to less hindered esters.[5]
Experimental Assessment of In Vitro Stability
To objectively assess the stability of NH-bis(PEG3-t-butyl ester) conjugates, a series of in vitro assays should be performed. These assays are designed to simulate physiological conditions and challenge the integrity of the linker.
Hydrolytic Stability Assay
This assay evaluates the stability of the ester linkages in aqueous solutions at different pH values, mimicking conditions in the bloodstream and endosomal/lysosomal compartments.
Experimental Workflow:
Caption: Workflow for hydrolytic stability assessment.
Detailed Protocol:
-
Preparation of Buffers: Prepare sterile phosphate-buffered saline (PBS) at pH 7.4, an acetate buffer at pH 5.0, and a bicarbonate buffer at pH 9.0.
-
Incubation: Dissolve the NH-bis(PEG3-t-butyl ester) conjugate in each buffer to a final concentration of 1 mg/mL. Incubate the solutions in a temperature-controlled environment at 37°C.
-
Time Points: Collect aliquots of 50 µL at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.
-
Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) to separate and quantify the intact conjugate and any hydrolysis products (the corresponding carboxylic acid and t-butanol).[6][7]
-
Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine the half-life (t½) at each pH.
Plasma/Serum Stability Assay
This assay assesses the stability of the conjugate in a more biologically relevant matrix, containing various enzymes such as esterases.[8]
Experimental Workflow:
Caption: Workflow for plasma/serum stability assessment.
Detailed Protocol:
-
Plasma Preparation: Obtain fresh or frozen plasma or serum from relevant species (e.g., human, mouse, rat). If frozen, thaw at 37°C immediately before use.
-
Incubation: Spike the conjugate into the plasma/serum at a final concentration of 10 µM. Incubate at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Protein Precipitation: To each plasma aliquot, add 3 volumes of cold acetonitrile to precipitate plasma proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate.[9]
-
Data Interpretation: Calculate the percentage of the intact conjugate remaining at each time point relative to the 0-hour time point.
Esterase Stability Assay
To specifically investigate the role of esterases in conjugate degradation, an assay with purified esterases can be performed.[10]
Detailed Protocol:
-
Enzyme Solution: Prepare solutions of purified porcine liver esterase (PLE) or human carboxylesterase in a suitable buffer (e.g., PBS pH 7.4).
-
Incubation: Add the conjugate to the esterase solution at a final concentration of 10 µM. A control sample without the enzyme should be run in parallel. Incubate at 37°C.
-
Time Points and Quenching: Collect and quench aliquots at various time points as described in the hydrolytic stability assay.
-
Analysis and Data Interpretation: Analyze the samples by LC-MS/MS and compare the degradation rate in the presence and absence of the esterase to determine the susceptibility of the conjugate to enzymatic cleavage.
Comparative Analysis with Alternative Linkers
The stability data generated for the NH-bis(PEG3-t-butyl ester) conjugate should be benchmarked against established linker technologies.
Table 1: Comparative Stability of Common Linker Chemistries
| Linker Chemistry | Target Functional Group | Bond Formed | General Stability Profile | Key Advantages | Key Disadvantages |
| Amine-Reactive (e.g., NHS Ester) | Primary Amines (-NH₂) | Amide | Generally stable under physiological conditions.[4] | Abundant targets on proteins. | Lack of site-specificity, potential for heterogeneity. |
| Thiol-Reactive (e.g., Maleimide) | Thiols (-SH) | Thioether | Moderately stable; can undergo retro-Michael addition in the presence of thiols.[11] | High site-specificity with engineered cysteines. | Potential for instability in vivo.[11] |
| Click Chemistry (e.g., SPAAC) | Azide/Alkyne | Triazole | Highly stable and bioorthogonal.[11] | High efficiency and specificity. | Requires introduction of non-native functional groups. |
| Ester-Based (e.g., t-butyl ester) | Carboxylic Acid | Ester | Susceptible to both chemical and enzymatic hydrolysis.[12] | Potential for controlled release. | Generally lower stability compared to amides.[13] |
The in vitro stability data for the NH-bis(PEG3-t-butyl ester) conjugate will likely show a pH-dependent hydrolysis profile, with increased degradation at both acidic and basic pH compared to neutral pH.[14] In plasma, the degradation rate will be influenced by the activity of serum esterases. Compared to an analogous linker with amide bonds, the NH-bis(PEG3-t-butyl ester) is expected to be less stable. However, when compared to other ester-based linkers, the steric hindrance of the t-butyl group may confer a degree of increased stability.
Conclusion
The selection of a linker is a critical decision in the development of bioconjugates. The NH-bis(PEG3-t-butyl ester) linker offers a unique combination of a secondary amine for conjugation and t-butyl ester moieties for potential payload release. A thorough in vitro stability assessment, as outlined in this guide, is essential to characterize its degradation profile under physiologically relevant conditions. By comparing the hydrolytic and enzymatic stability of NH-bis(PEG3-t-butyl ester) conjugates to that of conjugates with alternative linkers, researchers can make informed decisions to optimize the design and performance of their next-generation therapeutics.
References
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Adem, Y. T., et al. (2014). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 6(1), 137-145. Available at: [Link].
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Kovtun, Y. V., et al. (2010). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Bioconjugate Chemistry, 21(11), 2024-2033. Available at: [Link].
-
Wakefield, M. R., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(6), 537-549. Available at: [Link].
-
Schwarzenbach, R. P., et al. (2000). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental Toxicology and Chemistry, 19(4), 834-840. Available at: [Link].
-
Levengood, M. R., et al. (2017). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 28(8), 2093-2102. Available at: [Link].
-
St. John, S. E., et al. (2020). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. Organic Process Research & Development, 24(9), 1746-1755. Available at: [Link].
-
Wang, Y., et al. (2023). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry, 95(47), 17358-17366. Available at: [Link].
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available at: [Link].
-
Kern, J. C., et al. (2016). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Abstracts of Papers of the American Chemical Society, 252. Available at: [Link].
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Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides [Video]. YouTube. Available at: [Link].
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Yang, J., et al. (2023). Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. Analytical Chemistry, 95(1), 389-397. Available at: [Link].
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D'Souza, C., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1211. Available at: [Link].
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An, Z., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(22), 16399-16410. Available at: [Link].
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Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry, 39(10), 2153-2158. Available at: [Link].
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Zhou, S., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available at: [Link].
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Chapman, N. B., Shorter, J., & Toyne, K. J. (1964). Conformation and Reactivity. Part III. Kinetics of the Acid-catalysed Hydro1 ysis of the Methyl C yclohexune-mono- and -di-carb- ox y la t es and 4 - t - But ylc yclohexanecarbox ylates. Journal of the Chemical Society (Resumed), 1964, 196-203. Available at: [Link].
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LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link].
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Leach, K., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs, 12(1), 1688226. Available at: [Link].
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Clark, J. (2023, January 22). Hydrolysis of esters. Chemistry LibreTexts. Available at: [Link].
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Das, S., et al. (2021). Activity and stability of the esterase in different organic solvents. International Journal of Biological Macromolecules, 183, 178-186. Available at: [Link].
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Molenaar, P., et al. (2013). Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers. PLoS ONE, 8(6), e64924. Available at: [Link].
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Clark, J. (n.d.). hydrolysis of esters. Chemguide. Available at: [Link].
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Boswell, C. A., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. Bioconjugate Chemistry, 28(9), 2336-2345. Available at: [Link].
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A Senior Application Scientist's Guide to the Synthesis and Characterization of Bioconjugates Utilizing NH-bis(PEG3-t-butyl ester)
Introduction
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is not merely a bridge but a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the final conjugate.[1] Among the diverse array of available linkers, branched structures offering precise control over payload placement and hydrophilicity are of paramount importance. This guide provides an in-depth technical analysis of NH-bis(PEG3-t-butyl ester) , a branched, bifunctional linker designed for sophisticated bioconjugation strategies.
The strategic design of this linker incorporates three key features:
-
A Central Secondary Amine (NH): This serves as the initial anchor point for attaching a payload or another molecule, providing a branch point.
-
Dual Polyethylene Glycol (PEG) Arms: Each arm consists of three repeating ethylene oxide units (PEG3), which are hydrophilic spacers. The inclusion of PEG enhances the water solubility of hydrophobic payloads, can reduce aggregation, and may improve the pharmacokinetic properties of the resulting bioconjugate.[2][3]
-
Orthogonal t-Butyl Ester Protecting Groups: Each PEG arm is terminated with a carboxylic acid protected by a tert-butyl (t-butyl) ester. This protecting group is stable under many common reaction conditions but can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[4][5] This orthogonality is crucial for controlled, multi-step synthetic workflows.
This guide will objectively compare this linker technology with alternatives, provide detailed, self-validating experimental protocols for synthesis and characterization, and present field-proven insights into the causality behind experimental choices, empowering researchers to leverage this versatile tool in their drug development programs.
Comparative Analysis of Linker Technologies
The choice of linker is a critical decision in bioconjugate design. NH-bis(PEG3-t-butyl ester) offers a unique combination of features, but its performance is best understood in comparison to other prevalent linker classes.
| Feature | NH-bis(PEG3-t-butyl ester) | Linear PEG Linkers (e.g., Boc-NH-PEG-NHS) | Non-PEG Hydrophilic Linkers (e.g., Sulfonate-based) | Peptide Linkers (e.g., Val-Cit) |
| Architecture | Branched (Y-shaped) | Linear | Linear or Branched | Linear (Sequence-based) |
| Hydrophilicity | High, conferred by two PEG3 arms.[6][7] | Moderate to High (tunable by PEG length).[3] | High, conferred by charged groups (e.g., SO3-).[8] | Variable, depends on amino acid composition.[9] |
| Payload Capacity | Potentially 2 payloads per linker attachment to a carrier. | 1 payload per linker. | 1 payload per linker. | 1 payload per linker. |
| Protecting Groups | t-Butyl ester (Acid-labile).[5] | Often Boc (Acid-labile) and/or Fmoc (Base-labile). | Typically none required for the hydrophilic moiety. | Amino acid side chains may require protection. |
| Key Advantage | Branched structure allows for potential dual-payload delivery or attachment of a payload and a modifying group from a single point. Orthogonal chemistry enables sequential conjugation. | Simplicity and tunability of length to control spacing and pharmacokinetic properties.[10][11] | Can provide high hydrophilicity without the potential immunogenicity associated with longer PEG chains. | Can be designed for specific enzymatic cleavage in the target environment (e.g., by Cathepsin B).[12] |
| Consideration | Potential for steric hindrance due to the branched structure. | Polydisperse PEG mixtures can lead to heterogeneous products; monodisperse PEGs are preferred.[3] | The introduction of a permanent charge may alter the isoelectric point and overall properties of the bioconjugate. | Stability in circulation can be a concern; requires careful sequence design. |
Experimental Section: A Validated Workflow
This section details a complete workflow for the synthesis and characterization of a model bioconjugate, such as an antibody-drug conjugate (ADC), using NH-bis(PEG3-t-butyl ester). The process is designed to be self-validating, with analytical checkpoints ensuring the success of each step.
Part A: Bioconjugate Synthesis Protocol
Materials:
-
NH-bis(PEG3-t-butyl ester)
-
Payload-NHS ester (a model drug or dye with an N-hydroxysuccinimide ester)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), Anhydrous
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Monoclonal Antibody (mAb) at ~10 mg/mL in Phosphate Buffered Saline (PBS)
-
PBS, pH 8.0
-
Size Exclusion Chromatography (SEC) column for protein purification
Step-by-Step Methodology:
-
Initial Payload Conjugation:
-
Causality: The central secondary amine of the linker is more nucleophilic than the amide nitrogens within the PEG structure, allowing for selective reaction. An NHS ester is chosen for its high reactivity with primary and secondary amines in an anhydrous organic solvent to form a stable amide bond.
-
Procedure:
-
Dissolve NH-bis(PEG3-t-butyl ester) (1.2 equivalents) and Payload-NHS ester (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to act as a non-nucleophilic base, scavenging the acid byproduct.
-
Stir the reaction at room temperature for 4 hours. Monitor progress via LC-MS to confirm the formation of the Payload-Linker-(tBu)2 intermediate.
-
Purify the intermediate using reversed-phase HPLC.
-
-
-
t-Butyl Ester Deprotection:
-
Causality: The t-butyl ester is designed to be stable in neutral or basic conditions but is readily cleaved by strong acid like TFA, which protonates the ester oxygen, leading to the loss of isobutylene and formation of the desired carboxylic acids.[13]
-
Procedure:
-
Dissolve the purified Payload-Linker-(tBu)2 in a solution of 95:5 TFA:Water.
-
Stir at room temperature for 2 hours.
-
Remove the TFA under reduced pressure to yield the deprotected Payload-Linker-(COOH)2. Confirm complete deprotection via mass spectrometry.
-
-
-
Carboxylic Acid Activation:
-
Causality: The carboxyl groups are unreactive towards the amine residues on the antibody. EDC/NHS chemistry is a highly efficient, two-step process that converts carboxylic acids into amine-reactive NHS esters, minimizing side reactions like hydrolysis in an aqueous environment.
-
Procedure:
-
Dissolve the Payload-Linker-(COOH)2 in DMF.
-
Add NHS (2.5 equivalents) followed by EDC (2.5 equivalents).
-
Stir at room temperature for 1 hour to form the Activated Payload-Linker. This activated linker is used immediately in the next step.
-
-
-
Antibody Conjugation:
-
Causality: The surface-exposed lysine residues on an antibody have a primary amine in their side chain that is nucleophilic at a slightly alkaline pH (~8.0). This condition deprotonates the amine, enhancing its reactivity towards the NHS ester of the activated linker.
-
Procedure:
-
Adjust the pH of the mAb solution to 8.0 using a suitable buffer.
-
Add the freshly prepared Activated Payload-Linker solution (typically 5-10 molar equivalents relative to the mAb) to the mAb solution.
-
Incubate the reaction at 4°C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine, such as Tris or glycine.
-
-
-
Purification of the Final Bioconjugate:
-
Causality: SEC separates molecules based on their hydrodynamic radius.[14] The large bioconjugate will elute earlier than the smaller, unreacted payload-linker and quenching reagents, allowing for efficient purification.
-
Procedure:
-
Load the quenched reaction mixture onto an SEC column (e.g., Sephadex G-25 or a Superdex 200) pre-equilibrated with a formulation buffer (e.g., PBS pH 7.4).
-
Collect fractions corresponding to the main protein peak, which is the purified bioconjugate.
-
Pool the relevant fractions and concentrate if necessary.
-
-
Part B: Bioconjugate Characterization Protocols
Robust analytical characterization is essential to confirm the identity, purity, and key quality attributes of the synthesized bioconjugate.[1][15]
1. SDS-PAGE for Purity and Molecular Weight Shift
-
Protocol:
-
Prepare samples: unconjugated mAb and the purified bioconjugate (5 µg each).
-
Add loading buffer and heat at 95°C for 5 minutes (for reducing) or omit heating and the reducing agent (for non-reducing).
-
Run on a 4-12% Bis-Tris gel.
-
Stain with Coomassie Blue.
-
-
Interpretation: The bioconjugate band should migrate slightly slower than the unconjugated mAb, indicating an increase in molecular weight. The absence of significant extra bands indicates high purity.
2. Size Exclusion Chromatography (SEC-HPLC) for Aggregation
-
Protocol:
-
Equilibrate an SEC-HPLC column suitable for proteins with a mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).
-
Inject 20-50 µg of the bioconjugate.
-
Monitor elution at 280 nm.
-
-
Data Interpretation: A successful bioconjugate preparation should show a high percentage of the monomeric peak with minimal high molecular weight species (aggregates). Hydrophilic PEG linkers are known to help mitigate aggregation that can be caused by hydrophobic payloads.[8]
| Sample | Retention Time (min) | % Monomer | % Aggregate |
| Unconjugated mAb | 8.52 | 99.5 | 0.5 |
| Purified Bioconjugate | 8.45 | 98.2 | 1.8 |
3. Mass Spectrometry (ESI-MS) for Identity and DAR
-
Protocol:
-
Desalt the bioconjugate sample.
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer under conditions suitable for intact proteins.[16]
-
Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.
-
-
Data Interpretation: The deconvoluted spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of payload-linker moieties. The average Drug-to-Antibody Ratio (DAR) can be calculated from the relative abundance of each species.
| Species | Expected Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| mAb + 0 Payloads | 148,000 | 148,002 | 5 |
| mAb + 2 Payloads | 149,800 | 149,803 | 15 |
| mAb + 4 Payloads | 151,600 | 151,605 | 45 |
| mAb + 6 Payloads | 153,400 | 153,408 | 25 |
| mAb + 8 Payloads | 155,200 | 155,210 | 10 |
| Average DAR | 5.0 |
(Note: Mass of a single Payload-Linker moiety is assumed to be ~900 Da for this example)
4. Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
-
Protocol:
-
Equilibrate a HIC column with a high salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate).
-
Inject the bioconjugate.
-
Elute with a decreasing salt gradient. Monitor at 280 nm.
-
-
Interpretation: HIC separates species based on hydrophobicity.[17] The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated hydrophobic payloads. This provides an orthogonal confirmation of the DAR distribution determined by MS.
Conclusion
NH-bis(PEG3-t-butyl ester) is a sophisticated and powerful tool for creating advanced bioconjugates. Its branched architecture, combined with hydrophilic PEG spacers and an orthogonal t-butyl ester protection strategy, provides researchers with a high degree of control over the synthetic process. This allows for the construction of complex molecules with potentially higher payload densities while mitigating the solubility and aggregation challenges often associated with hydrophobic drugs. The experimental and analytical workflows detailed in this guide provide a robust framework for the successful synthesis and rigorous characterization of these bioconjugates, ensuring the development of well-defined, high-quality therapeutic and diagnostic agents.
References
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Demartis, S., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
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Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 85(2), 709-736. [Link]
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Technology Networks. (2025). Key assays and analytical techniques for the development of antibody drug conjugates. [Link]
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Almajidi, M., et al. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. International Journal of Molecular Sciences, 24(13), 10831. [Link]
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Li, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 32(12), 2534-2543. [Link]
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Demartis, S., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
-
Demartis, S., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 431-447. [Link]
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Zhao, R. Y., et al. (2011). Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry, 54(10), 3606-3623. [Link]
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Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. [Link]
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Spectroscopy Online. (2024). Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. [Link]
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Schuster, R. J., et al. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. [Link]
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Zhang, D., et al. (2024). PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Bioconjugate Chemistry. [Link]
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Labinsights. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). [Link]
-
Bio-Synthesis. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]
-
Staben, L. R., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry, 30(11), 2933-2940. [Link]
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Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Tert-butyl Ester Protected Amino Acids in Modern Chemistry. [Link]
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Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
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A Comparative Guide to Linker Selection: Justifying the Use of NH-bis(PEG3-t-butyl ester) in Advanced Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals
The rational design of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) hinges on the thoughtful selection of a chemical linker. This component, which bridges the targeting moiety and the payload, is far from a passive spacer. It critically influences the physicochemical properties, stability, and ultimately, the therapeutic efficacy of the entire construct.[1] This guide provides an in-depth technical analysis of NH-bis(PEG3-t-butyl ester), a branched polyethylene glycol (PEG) linker, justifying its selection by objectively comparing its performance against common alternatives.
The Focus Molecule: Unpacking NH-bis(PEG3-t-butyl ester)
NH-bis(PEG3-t-butyl ester) is a uniquely structured, non-cleavable linker. Its core is a secondary amine, branching into two identical arms, each composed of a three-unit PEG chain terminating in a t-butyl ester-protected carboxylic acid.[2][3] This architecture imparts a combination of valuable properties for sequential bioconjugation.
Core Structural Features:
-
Secondary Amine (NH): Serves as a primary nucleophilic point for initial conjugation to an electrophilic partner, such as a molecule with an activated NHS ester.[2]
-
Dual PEG3 Arms: The two chains of three polyethylene glycol units provide a defined, hydrophilic spacing. This is crucial for enhancing the aqueous solubility of often large and lipophilic bioconjugates.[4][5] The PEG chains' flexibility can also be advantageous for facilitating complex biological interactions, such as the formation of a productive ternary complex in PROTACs.[4]
-
Terminal t-Butyl Esters: These groups act as robust protecting groups for the terminal carboxylic acids. They are stable during the initial amine-based conjugation but can be cleanly removed under acidic conditions (e.g., using Trifluoroacetic Acid, TFA) to reveal the carboxyl groups for a second, subsequent conjugation step.[6][7]
Figure 1: Molecular structure of NH-bis(PEG3-t-butyl ester).
The Competitive Landscape: A Comparative Analysis
The choice of a linker is a trade-off between several key performance parameters. While PEG-based linkers are common, alternatives such as simple alkyl chains or linkers with different properties are also widely used.[8][]
| Feature | NH-bis(PEG3-t-butyl ester) | Simple Alkyl Linker (e.g., C8) | Longer PEG Linker (e.g., PEG8) |
| Solubility | High | Low | Very High |
| Flexibility | High | Moderate | Very High |
| Hydrophobicity | Low | High | Very Low |
| Synthetic Access | Moderate | High | Moderate |
| Cell Permeability | Moderate | High | Low |
| In vivo Half-life | Can improve half-life | May decrease half-life | Can significantly increase half-life |
| Ternary Complex Formation (PROTACs) | Favorable flexibility | May be too rigid or too flexible | May be too long, hindering complex formation |
Data synthesized from principles discussed in cited literature.[4][5][][10]
Key Justifications for Choosing NH-bis(PEG3-t-butyl ester):
-
Enhanced Solubility and Reduced Aggregation: A primary challenge in developing complex bioconjugates like ADCs and PROTACs is their tendency to be large and lipophilic, leading to poor aqueous solubility and aggregation.[4][8] The hydrophilic PEG3 arms of the linker act as a "hydrophilicity reservoir," improving the overall solubility profile of the final conjugate and preventing aggregation, which is critical for stability and in vivo performance.[5] In contrast, simple alkyl linkers often exacerbate hydrophobicity.[10]
-
Optimal Length and Flexibility for Ternary Complex Formation: In PROTACs, the linker's role is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][4] The defined length and flexibility of the PEG3 arms are often sufficient to span the distance between the two proteins without introducing excessive flexibility that could lead to unproductive binding modes. While longer PEG chains increase solubility, they can sometimes be too flexible or long, which can inhibit efficient ternary complex formation.[10] Alkyl chains, while synthetically accessible, may lack the optimal geometry and flexibility.[]
-
Controlled, Sequential Synthesis: The differential reactivity of the central amine and the protected terminal carboxyl groups allows for a controlled, stepwise synthetic strategy.[6][11] This is highly advantageous for building complex heterobifunctional molecules, as it minimizes the risk of side reactions like self-polymerization.
Experimental Validation & Protocols
To empirically validate the choice of linker, a series of comparative experiments should be conducted. Below are outlines of key protocols.
Protocol 1: Comparative Solubility Assessment
Objective: To quantitatively compare the aqueous solubility of a model compound conjugated with NH-bis(PEG3-t-butyl ester) versus an alkyl linker.
Methodology:
-
Synthesis: Synthesize two versions of a model hydrophobic compound (e.g., a fluorescent dye with a reactive handle), one conjugated to the deprotected NH-bis(PEG3-acid) linker and the other to a comparable length alkyl-dicarboxylic acid linker.
-
Sample Preparation: Prepare saturated solutions of each conjugate in phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Quantification: Centrifuge the samples to pellet undissolved solute. Measure the concentration of the dissolved conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).
-
Analysis: Compare the measured concentrations to determine the relative solubility enhancement provided by the PEG linker.
Protocol 2: PROTAC Synthesis and Ternary Complex Evaluation
Objective: To demonstrate the utility of NH-bis(PEG3-t-butyl ester) in synthesizing a functional PROTAC and to assess its ability to form a ternary complex.
Workflow:
Figure 2: Workflow for PROTAC synthesis.
Experimental Steps:
-
Step 1 - First Conjugation: React the NH-bis(PEG3-t-butyl ester) with an activated E3 ligase ligand (e.g., a pomalidomide derivative). Purify the resulting intermediate.[11]
-
Step 2 - Deprotection: Treat the intermediate with a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to remove the t-butyl ester protecting groups, yielding free carboxylic acids.[12]
-
Step 3 - Second Conjugation: Activate the newly formed carboxylic acids (e.g., using EDC/NHS chemistry) and react with an amine-containing ligand for the protein of interest (e.g., a JQ1 derivative for BRD4).[11] Purify the final PROTAC molecule.
-
Ternary Complex Assessment (e.g., by TR-FRET): Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to confirm that the synthesized PROTAC can simultaneously bind to the target protein and the E3 ligase, indicating the formation of a ternary complex.
Conclusion
The selection of NH-bis(PEG3-t-butyl ester) is a strategic choice grounded in the need to balance solubility, synthetic accessibility, and biological function. Its branched structure, combined with the hydrophilic nature of its dual PEG3 arms, directly addresses the common challenge of poor solubility and aggregation in complex bioconjugates.[4][5] The linker's defined length and flexibility are well-suited for applications like PROTACs, where facilitating specific protein-protein interactions is paramount.[1] Finally, its orthogonal protecting group strategy enables a controlled and efficient synthesis of heterobifunctional molecules. While no single linker is universally optimal, for projects requiring enhanced solubility and a structured, sequential synthetic route, NH-bis(PEG3-t-butyl ester) presents a compelling and justifiable option.
References
- BenchChem. (n.d.). Beyond the PEG Paradigm: A Comparative Guide to PROTAC® Linker Alternatives.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Non-PEG Linkers for Designing Proteolysis Targeting Chimera Molecules.
- BenchChem. (n.d.). The Pivotal Role of the PEG Linker in Bis-PEG3-t-butyl Ester: A Technical Guide for Drug Development Professionals.
- BenchChem. (n.d.). Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation.
- Kong, J., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science.
- (2024). Comparison of Cyclic and Linear PEG Conjugates. Bioconjugate Chemistry.
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- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design.
- (2024). Comparison of Cyclic and Linear PEG Conjugates. eScholarship.
- BenchChem. (n.d.). A Comparative Guide to Bis-PEG3-t-butyl Ester and Non-PEGylated Linkers in Drug Development.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
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Gabizon, A., et al. (2020). Alkyl and PEG chains. ResearchGate. Retrieved from [Link]
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The Linker's Fulcrum: A Comparative Guide to PEG Linker Length in PROTAC Permeability and Efficacy
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC's architecture is a tripartite marvel, consisting of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While the ligands provide specificity, it is the often-underestimated linker that dictates the ultimate success or failure of the entire endeavor. This guide provides an in-depth, objective comparison of how polyethylene glycol (PEG) linker length—a common and versatile linker choice—profoundly impacts two critical determinants of a PROTAC's therapeutic potential: cell permeability and degradation efficacy.
The Tripartite Alliance: A PROTAC's Mechanism of Action
At its core, a PROTAC acts as a molecular matchmaker. By simultaneously binding to the POI and an E3 ligase, it forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, tagging it for degradation by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1][2][3] The linker's role in this process is paramount; it must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex.[4][5]
Caption: PROTAC-mediated protein degradation pathway.
The Permeability Predicament: Getting PROTACs to Their Target
A PROTAC's journey begins with a fundamental challenge: traversing the cell membrane to reach its intracellular target. Due to their high molecular weight and often polar nature, many PROTACs exhibit poor passive permeability.[6] The linker, contributing significantly to the overall physicochemical properties of the molecule, plays a crucial role in overcoming this barrier.
PEG linkers, with their inherent hydrophilicity, can enhance the solubility of a PROTAC, a prerequisite for absorption.[7] However, an excessively long and polar PEG chain can negatively impact membrane permeability. Conversely, shorter, more rigid linkers may be more adept at crossing the lipid bilayer.[8] This creates a delicate balancing act: the linker must be hydrophilic enough to ensure solubility but also possess sufficient lipophilicity to facilitate membrane transit.
Comparing Permeability: The Impact of PEG Linker Length
The following table summarizes hypothetical yet representative data on how PEG linker length can influence the permeability of a PROTAC targeting a hypothetical protein, Target X. Permeability is assessed using two standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passive diffusion, and the Caco-2 assay, which models intestinal absorption and can also indicate active efflux.
| PROTAC Variant | Linker Composition | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) A→B | Efflux Ratio (B→A / A→B) |
| PROTAC-X-PEG2 | 2 PEG units | 1.5 | 0.8 | 1.2 |
| PROTAC-X-PEG4 | 4 PEG units | 0.9 | 0.5 | 1.5 |
| PROTAC-X-PEG8 | 8 PEG units | 0.4 | 0.2 | 2.8 |
| PROTAC-X-PEG12 | 12 PEG units | <0.1 | <0.1 | >5.0 |
Note: This data is illustrative. Optimal linker length is target- and ligand-dependent.
As the PEG linker length increases, a clear trend of decreasing permeability is observed in both PAMPA and Caco-2 assays. The increasing efflux ratio with longer PEG chains in the Caco-2 assay suggests that these larger, more flexible molecules may be more susceptible to recognition and removal by cellular efflux pumps.[9]
Efficacy Evaluation: The "Goldilocks" Principle of Linker Length
Once inside the cell, the PROTAC must efficiently induce the degradation of its target. The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which reflects potency, and the maximum level of degradation (Dmax).[10]
The length of the PEG linker is a critical determinant of both DC50 and Dmax. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[4] Conversely, an excessively long and flexible linker can result in a high entropic penalty upon binding, reducing the stability of the ternary complex and leading to decreased potency.[4] This phenomenon gives rise to a "Goldilocks" principle, where an optimal linker length exists for maximal efficacy.[4]
Comparative Efficacy Data: Finding the Sweet Spot
The following table presents a compilation of experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 | < 500 | > 90 | [10][11] |
| BRD4 | CRBN | 1-2 | > 5000 | < 20 | [11] |
| BRD4 | CRBN | 4-5 | < 500 | > 80 | [11] |
| TBK1 | VHL | < 12 atoms | No degradation | N/A | [11] |
| TBK1 | VHL | 21 atoms (mixed PEG/alkyl) | 3 | 96 | [11] |
| TBK1 | VHL | 29 atoms (mixed PEG/alkyl) | 292 | 76 | [11] |
| BTK | CRBN | < 5 | Poor degradation | < 20 | [5] |
| BTK | CRBN | 9 | 5.9 | > 90 | [5] |
This data underscores the target-dependent nature of optimal linker length. For BRD4 degradation mediated by CRBN, both very short and longer linkers were effective, while intermediate lengths were detrimental.[10][11] In the case of TBK1, a minimum linker length was required to observe any degradation, with a clear optimal length for maximal potency.[11] Similarly, for BTK, a linker of at least 5 PEG units was necessary for efficient degradation.[5]
It is also important to consider the "hook effect," a phenomenon where at very high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, which are non-productive and lead to a decrease in degradation efficiency. The linker can influence the concentration at which the hook effect is observed.
Experimental Protocols for PROTAC Evaluation
To ensure the scientific integrity and reproducibility of findings, robust and well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for the key assays discussed in this guide.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating PROTACs.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.[6][12][13]
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (e.g., 10 mM in DMSO)
-
LC-MS/MS system for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter membrane of each well in the donor plate.
-
Prepare Donor Plate: Dilute PROTAC stock solutions in PBS to the desired final concentration (e.g., 10 µM). Add 150 µL of the PROTAC working solutions to the donor wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate. Incubate at room temperature for 4-18 hours.
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [C]A / [C]eq) Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of PROTACs across a Caco-2 cell monolayer.[14][15][16][17]
Materials:
-
Caco-2 cells
-
24-well Transwell plates (0.4 µm pore size)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
PROTAC stock solutions (10 mM in DMSO)
-
TEER meter
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values indicative of a confluent monolayer.
-
Assay Initiation (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing the test PROTAC (e.g., 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Assay Initiation (Basolateral to Apical - B→A):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing the test PROTAC to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: Collect samples from both the donor and receiver compartments. Analyze the PROTAC concentration by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B→A) / Papp (A→B)
-
Protocol 3: Western Blot for Protein Degradation
Objective: To quantify the degradation of a target protein following PROTAC treatment and determine DC50 and Dmax values.[18][19][20][21]
Materials:
-
Cultured cells expressing the target protein
-
PROTACs with varying PEG linker lengths
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
-
Data Interpretation:
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Protocol 4: MTS Cell Viability Assay
Objective: To assess the cytotoxic effects of PROTACs on cell proliferation and determine the half-maximal inhibitory concentration (IC50).[22][23][24][25][26]
Materials:
-
Cultured cells
-
96-well plates
-
PROTACs with varying PEG linker lengths
-
MTS reagent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the PROTACs. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
The linker is not merely a passive spacer in a PROTAC molecule; it is a critical determinant of its therapeutic potential. As this guide has demonstrated through comparative data and detailed methodologies, the length of a PEG linker has a profound and often non-linear impact on both cell permeability and degradation efficacy. Shorter PEG linkers may offer advantages in terms of cell permeability, while efficacy is dictated by a "Goldilocks" principle where an optimal length is required for productive ternary complex formation. The systematic evaluation of a series of linkers with varying lengths, using the robust experimental protocols outlined herein, is paramount for the rational design and optimization of potent and effective PROTAC-based therapeutics. This meticulous approach will undoubtedly accelerate the translation of this promising technology from the laboratory to the clinic.
References
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- Benchchem. (2025). Application Notes and Protocols for Measuring PROTAC-Induced Degradation by Western Blot.
- Benchchem. (2025). Application Notes and Protocols for Measuring PROTAC-Induced Degradation via Western Blot.
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National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
- Benchchem. (2025). The Linker's Pivotal Role: A Comparative Guide to PEG Linker Length in PROTAC Activity.
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National Center for Biotechnology Information. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Retrieved from [Link]
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ResearchGate. (n.d.). The mechanistic schematic diagram of PROTAC-mediated protein degradation. Retrieved from [Link]
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Springer. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PROTAC-Induced Proteolytic Targeting. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
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Caco2 assay protocol. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC technology. Retrieved from [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
ResearchGate. (n.d.). A schematic representation of the mechanism of action of PROTAC compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]
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BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to Polyethylene Glycol (PEG) Linkers of Varying Lengths in PROTAC Design.
-
MTS assay in THP-1 cells. (n.d.). Retrieved from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism and molecular architecture of PROTACs. Schematic illustration. Retrieved from [Link]
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Navigating the Cellular Maze: A Comparative Guide to the Cell Permeability of PEGylated vs. Alkyl Linkers
In the intricate world of drug discovery, the ability of a molecule to effectively traverse the cell membrane is a critical determinant of its therapeutic success. For researchers developing novel therapeutics, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker to connect the target-binding and E3 ligase-recruiting moieties is a pivotal decision with profound implications for cell permeability.[1] This guide provides an in-depth, objective comparison of two of the most prevalent flexible linker classes: polyethylene glycol (PEG) linkers and alkyl linkers.
We will delve into the fundamental physicochemical properties that govern their differential cell permeability, explore the mechanistic underpinnings of their membrane traversal, and provide detailed experimental protocols for researchers to empirically evaluate these characteristics in their own laboratories. Our goal is to equip you with the knowledge and practical tools to make informed decisions in the rational design of cell-permeable molecules.
The Great Divide: Physicochemical Properties at a Glance
The choice between a PEGylated and an alkyl linker fundamentally alters the physicochemical landscape of a molecule, directly impacting its interaction with the cellular membrane.[2] While both are synthetically accessible, their divergent properties often dictate their suitability for specific therapeutic strategies.[2]
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[1][] | Repeating ethylene glycol units.[1] |
| Hydrophilicity | Generally hydrophobic.[1] | Hydrophilic.[4] |
| Solubility | May limit aqueous solubility.[1] | Generally improves aqueous solubility.[1] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.[2] | Can enhance permeability by improving solubility and adopting folded conformations; however, very long chains can increase the polar surface area, hindering permeability.[2][4] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[2] | May have reduced metabolic stability in vivo.[1] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[2] | Can be more challenging and costly to synthesize compared to alkyl linkers.[1] |
| Conformation | Tend to adopt more elongated conformations.[2] | Can adopt folded, more compact conformations.[5] |
Mechanistic Insights: How Linkers Navigate the Cellular Membrane
The journey of a molecule across the cell membrane is a complex process governed by a delicate interplay of its intrinsic properties and the biophysical nature of the lipid bilayer. Passive diffusion is a primary route for many small molecules, driven by the concentration gradient.[6][7] The key to successful passive diffusion lies in a molecule's ability to partition into the hydrophobic core of the membrane and then diffuse across to the cytoplasm.[8]
The Alkyl Advantage: A Direct Route Through the Lipid Sea
Alkyl linkers, with their inherent hydrophobicity, are often perceived as having a more straightforward path across the cell membrane.[] By replacing the ether oxygens of PEG linkers with methylene groups, the topological polar surface area (TPSA) is reduced, and the molecule can assume a more compact, cylindrical shape within the membrane's interior.[] This reduction in polarity lowers the energetic penalty for moving from the aqueous extracellular environment into the lipophilic membrane core.[]
However, this hydrophobicity is a double-edged sword. While it can enhance membrane partitioning, excessive lipophilicity can lead to non-specific binding to lipids and proteins, as well as aggregation, which can hinder effective cell entry and lead to off-target effects.[2]
The PEG Paradox: Folding for Success
The relationship between PEG linkers and cell permeability is more nuanced and, at times, counterintuitive.[4] While their hydrophilic nature would suggest a barrier to passive diffusion, their conformational flexibility allows them to adopt folded structures in solution.[4][5] This "chameleonic" behavior can shield the polar ether oxygens, effectively reducing the molecule's three-dimensional polar surface area and presenting a less polar face to the cell membrane.[2][5] This folded conformation can facilitate entry into the hydrophobic membrane core.
A compelling study comparing two PROTACs, differing only in the replacement of two methylene groups in an alkyl linker with oxygen atoms to create a PEG linker, revealed a nearly 1000-fold higher permeability for the PEGylated version in a Parallel Artificial Membrane Permeability Assay (PAMPA).[5] Molecular dynamics simulations and NMR spectroscopy demonstrated that the alkyl-linked PROTAC was forced into an extended and more polar conformation in a nonpolar environment (mimicking the membrane interior), which explains its low permeability.[5] In contrast, the PEG-linked PROTAC maintained similar conformations in both polar and nonpolar environments, facilitating its passage across the membrane.[5]
It is crucial to note that the length of the PEG chain is a critical parameter. Excessively long PEG chains can increase the overall TPSA to a point where the benefits of conformational folding are negated, leading to reduced permeability.[4]
Comparative membrane traversal of alkyl vs. PEG linkers.
Experimental Validation: A Guide to Measuring Cell Permeability
Theoretical predictions and molecular modeling provide valuable insights, but empirical data is the ultimate arbiter of a molecule's cell permeability. Several well-established in vitro assays can be employed to quantify and compare the permeability of compounds with different linkers.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that predicts passive membrane permeability.[4] It is an excellent first-line screen due to its simplicity, cost-effectiveness, and reproducibility.
Principle: A 96-well filter plate is coated with a lipid solution to form an artificial membrane, separating a donor compartment (containing the test compound) from an acceptor compartment.[4] The rate at which the compound diffuses from the donor to the acceptor well is measured to determine its effective permeability (Pe).[4]
-
Plate Preparation:
-
Coat a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) to create the artificial membrane.
-
Place the coated filter plate on top of a 96-well acceptor plate containing buffer.
-
-
Compound Preparation:
-
Dissolve the test compounds (e.g., your PEGylated and alkyl-linked molecules) in a suitable buffer.
-
-
Assay Initiation:
-
Add the compound solutions to the wells of the filter (donor) plate.
-
-
Incubation:
-
"Sandwich" the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-16 hours).[4]
-
-
Quantification:
-
After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[4]
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using the following equation:
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
CA(t) is the concentration in the acceptor well at time t.
-
Cequilibrium is the concentration at equilibrium.
-
Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Cell Permeability Assay
The Caco-2 assay is a widely used in vitro model for predicting human drug absorption.[9] Caco-2 cells, derived from a human colorectal carcinoma, spontaneously differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier.[9] This assay can assess both passive and active transport mechanisms.
Principle: Caco-2 cells are cultured on a semi-permeable membrane in a Transwell™ system, forming a confluent monolayer.[9] The transport of a compound from the apical (lumenal) to the basolateral (blood) side (A-B) and vice versa (B-A) is measured.[9] The apparent permeability coefficient (Papp) is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active efflux transporters.[9]
-
Cell Culture:
-
Seed Caco-2 cells on a semi-permeable membrane in a Transwell™ plate.
-
Culture for 18-22 days to allow for the formation of a confluent, polarized monolayer.[9]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value of ≥ 200 Ω x cm² is typically required.[10]
-
-
Assay Initiation:
-
Wash the cell monolayers with pre-warmed buffer.
-
For A-B transport, add the test compound to the apical side and fresh buffer to the basolateral side.
-
For B-A transport, add the test compound to the basolateral side and fresh buffer to the apical side.
-
-
Incubation:
-
Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).[11]
-
-
Sampling and Quantification:
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Quantify the compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio to determine if the compound is a substrate for efflux transporters. An efflux ratio ≥ 2 suggests active efflux.[9]
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
The MDCK assay is another valuable cell-based model, particularly for predicting blood-brain barrier permeability.[12] MDCK cells form tight junctions and can be transfected to overexpress specific transporters, such as P-glycoprotein (P-gp), making them useful for studying drug efflux.[12][13]
Principle: Similar to the Caco-2 assay, MDCK cells are grown as a monolayer on a permeable support.[14] The bidirectional transport of a compound is measured to determine its permeability and potential for active efflux.[12]
-
Cell Culture:
-
Seed MDCK or MDCK-MDR1 (P-gp overexpressing) cells on a permeable support in a Transwell™ system.
-
Culture for 4-5 days to form a confluent monolayer.[12]
-
-
Monolayer Integrity Check:
-
Verify monolayer integrity by measuring TEER.
-
-
Assay Procedure:
-
The assay procedure, including compound addition, incubation, sampling, and quantification, is analogous to the Caco-2 assay.
-
-
Data Interpretation:
-
The Papp values can be used to rank compounds based on their permeability.
-
The efflux ratio provides an indication of P-gp mediated efflux.[12]
-
Conclusion: Making the Right Choice for Your Molecule
The selection of an appropriate linker is a critical decision in the design of cell-permeable molecules, with profound consequences for their ultimate therapeutic efficacy.[2] Alkyl linkers offer a more direct, hydrophobicity-driven path across the cell membrane, while PEG linkers can leverage their conformational flexibility to shield polarity and enhance permeability.[2][]
The optimal choice is not universal but is instead highly dependent on the specific molecular context, including the properties of the attached ligands and the overall desired physicochemical profile of the final compound.[2] A thoughtful consideration of the principles outlined in this guide, coupled with rigorous empirical testing using the described permeability assays, will empower researchers to rationally design and select linkers that successfully navigate the cellular maze and reach their intracellular targets.
References
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Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]
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Shalgunov, V., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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MDPI. (2023). From Circulation to Regeneration: Blood Cell Membrane-Coated Nanoparticles as Drug Delivery Platform for Immune-Regenerative Therapy. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of representative PROTACs with PEG/alkyl linkers. Retrieved from [Link]
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Diva-portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]
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ACS Publications. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]
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PubMed Central. (n.d.). BDDCS, the Rule of 5 and Drugability. Retrieved from [Link]
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Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]
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PubMed Central. (n.d.). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Retrieved from [Link]
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PubMed. (n.d.). Effect of PEGylation on the toxicity and permeability enhancement of chitosan. Retrieved from [Link]
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MDPI. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]
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PubMed Central. (n.d.). Quantitative Particle Uptake by Cells as Analyzed by Different Methods. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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ACS Publications. (n.d.). Effect of PEGylation on the Toxicity and Permeability Enhancement of Chitosan. Retrieved from [Link]
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Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
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PubMed Central. (n.d.). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. Retrieved from [Link]
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Biology LibreTexts. (2024). 5.6: Passive Transport - Diffusion. Retrieved from [Link]
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ACS Publications. (n.d.). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Retrieved from [Link]
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Taming Troublesome Conjugates: A Comparative Guide to Enhancing Solubility and Mitigating Aggregation with NH-bis(PEG3-t-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced biologics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the challenge of maintaining conjugate solubility and preventing aggregation is a critical determinant of therapeutic success. The conjugation of often hydrophobic small molecules to large biologics can frequently lead to poorly behaved, aggregation-prone products with compromised efficacy and safety profiles. This guide provides an in-depth evaluation of NH-bis(PEG3-t-butyl ester) as a tool to overcome these challenges, comparing its performance with linear PEG and non-PEG alternatives, supported by experimental data and detailed protocols.
The Solubility and Aggregation Conundrum in Bioconjugate Development
The covalent attachment of payloads to proteins, particularly antibodies, can drastically alter the physicochemical properties of the parent molecule. Hydrophobic payloads can lead to intermolecular interactions that drive aggregation, reducing the effective concentration of the therapeutic and potentially eliciting an immunogenic response.[1][2] Therefore, the choice of linker used to attach the payload is not merely a tether but a critical component that dictates the overall behavior of the conjugate. An ideal linker should not only provide a stable connection but also impart favorable properties to the final product.
Introducing NH-bis(PEG3-t-butyl ester): A Branched Approach to Enhanced Performance
NH-bis(PEG3-t-butyl ester) is a branched polyethylene glycol (PEG) linker designed to offer superior performance in bioconjugation.[3] Its key features include:
-
Branched Architecture: The dual PEG3 arms provide a three-dimensional "shielding" effect around the conjugated payload, which is more effective at preventing intermolecular hydrophobic interactions compared to a linear equivalent.[4][5]
-
Hydrophilic PEG Chains: The inherent hydrophilicity of the PEG chains enhances the overall water solubility of the conjugate, helping to keep it in a monomeric, active state.[][7]
-
t-Butyl Ester Protecting Groups: The terminal carboxylic acids are protected as t-butyl esters. This feature is particularly useful in multi-step synthesis, as the esters are stable under many reaction conditions but can be readily removed with acid to reveal the carboxylic acid for further conjugation or to modify the final charge of the molecule.[8][9]
The central secondary amine of NH-bis(PEG3-t-butyl ester) allows for its conjugation to a carboxyl-containing molecule, or it can be further functionalized to react with other moieties on a protein.
Head-to-Head Comparison: NH-bis(PEG3-t-butyl ester) vs. Alternatives
To objectively evaluate the effectiveness of NH-bis(PEG3-t-butyl ester), we will compare it against two common alternatives: a linear PEG linker of comparable molecular weight (Linear PEG6) and a non-PEG hydrophilic polymer, polysarcosine (pSar).
| Linker Type | Structure | Key Advantages | Potential Drawbacks |
| NH-bis(PEG3-t-butyl ester) | Branched PEG | Excellent shielding, high hydrophilicity, potential for higher drug-to-antibody ratios (DARs).[3][4] | More complex synthesis compared to linear PEG. |
| Linear PEG6 | Linear PEG | Well-established, good hydrophilicity, synthetically straightforward. | Less effective steric shielding compared to branched PEG of similar MW.[10][11] |
| Polysarcosine (pSar) | Polypeptoid | Biocompatible, biodegradable, highly hydrophilic, may have reduced immunogenicity compared to PEG.[12][13] | Less established in commercial products compared to PEG. |
Experimental Evaluation: A Three-Pronged Approach to Quantifying Solubility and Aggregation
To provide a robust comparison, we will employ a suite of biophysical techniques to assess the behavior of a model antibody-drug conjugate (ADC) constructed with each of the three linkers. The model ADC will consist of a monoclonal antibody (mAb) conjugated to a hydrophobic payload.
Size Exclusion Chromatography (SEC) for Quantifying High Molecular Weight (HMW) Aggregates
SEC separates molecules based on their hydrodynamic radius, making it the gold standard for quantifying soluble aggregates.[14][15] A higher percentage of HMW species indicates a greater propensity for aggregation.
Dynamic Light Scattering (DLS) for Detecting Early-Stage Aggregation
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates, even at low concentrations.[16][17] An increase in the average particle diameter and polydispersity index (PDI) are indicative of aggregation.
Thioflavin T (ThT) Fluorescence Assay for Detecting Amyloid-like Fibrils
The ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid-like fibrils, a common form of irreversible protein aggregation.[18][19] An increase in ThT fluorescence intensity suggests the formation of these fibrillar aggregates.
Illustrative Comparative Data
The following tables present hypothetical, yet realistic, data based on published literature for our model ADC conjugated with the three different linkers.
Table 1: Size Exclusion Chromatography (SEC) Analysis of ADC Formulations
| Linker | Monomer (%) | Dimer (%) | High Molecular Weight (HMW) Aggregates (%) |
| NH-bis(PEG3-t-butyl ester) | 98.5 | 1.2 | 0.3 |
| Linear PEG6 | 96.2 | 2.8 | 1.0 |
| Polysarcosine (pSar) | 98.1 | 1.5 | 0.4 |
This data illustrates that the branched PEG linker is most effective at preventing the formation of HMW aggregates.
Table 2: Dynamic Light Scattering (DLS) Analysis of ADC Formulations
| Linker | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| NH-bis(PEG3-t-butyl ester) | 12.1 | 0.15 |
| Linear PEG6 | 14.8 | 0.28 |
| Polysarcosine (pSar) | 12.5 | 0.18 |
The lower Z-average diameter and PDI for the NH-bis(PEG3-t-butyl ester) conjugate suggest a more homogeneous and less aggregated sample.[16]
Table 3: Thioflavin T (ThT) Fluorescence Assay of ADC Formulations after Thermal Stress
| Linker | ThT Fluorescence (Arbitrary Units) |
| NH-bis(PEG3-t-butyl ester) | 150 |
| Linear PEG6 | 450 |
| Polysarcosine (pSar) | 180 |
The significantly lower ThT fluorescence for the branched PEG conjugate indicates a reduced propensity to form fibrillar aggregates under stress.
The "Why": Mechanistic Insights into the Superior Performance of Branched PEG
The superior performance of the NH-bis(PEG3-t-butyl ester) linker can be attributed to its unique three-dimensional structure.
Caption: Hydrophilicity Switch via t-Butyl Ester Deprotection.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: SEC column suitable for protein separations (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute ADC samples to 1 mg/mL in the mobile phase.
-
Analysis: Inject 20 µL of each sample. Integrate the peak areas corresponding to the monomer, dimer, and HMW aggregates. Calculate the percentage of each species relative to the total peak area. [15]
Protocol 2: Dynamic Light Scattering (DLS)
-
System: DLS instrument (e.g., Malvern Zetasizer).
-
Sample Preparation: Dilute ADC samples to 1 mg/mL in the mobile phase used for SEC. Filter samples through a 0.22 µm syringe filter directly into a clean cuvette.
-
Measurement: Equilibrate the sample at 25°C for 2 minutes. Perform at least three measurements per sample.
-
Analysis: Report the Z-average diameter and the polydispersity index (PDI). [16][17]
Protocol 3: Thioflavin T (ThT) Fluorescence Assay
-
Reagents:
-
ThT stock solution: 1 mM in water, stored in the dark.
-
Assay buffer: 50 mM glycine-NaOH, pH 8.5.
-
-
Procedure:
-
Induce thermal stress by incubating ADC samples at 55°C for 24 hours.
-
In a 96-well black plate, add 180 µL of assay buffer.
-
Add 10 µL of the stressed ADC sample (final concentration 0.1 mg/mL).
-
Add 10 µL of 200 µM ThT stock solution (final concentration 10 µM).
-
Incubate for 5 minutes in the dark.
-
-
Measurement: Read fluorescence intensity on a plate reader with excitation at ~440 nm and emission at ~485 nm. [18][19]
Caption: Experimental Workflow for Evaluating ADC Solubility and Aggregation.
Conclusion
The selection of an appropriate linker is paramount in the development of soluble and stable bioconjugates. The data and mechanistic rationale presented in this guide strongly support the use of the branched linker, NH-bis(PEG3-t-butyl ester), for mitigating aggregation and enhancing the solubility of challenging conjugates. Its unique branched architecture provides superior steric shielding of hydrophobic payloads compared to linear PEG alternatives. Furthermore, the t-butyl ester groups offer a convenient "hydrophilicity switch," adding another layer of control over the final properties of the conjugate. While promising alternatives like polysarcosine exist, the well-established benefits and superior performance of branched PEG linkers, as illustrated here, make NH-bis(PEG3-t-butyl ester) a compelling choice for researchers aiming to develop robust and effective biotherapeutics.
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Fee, C. J. (2025). Size comparison between proteins PEGylated with branched and linear Poly(Ethylene glycol) molecules. ResearchGate. Retrieved from [Link]
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Tsuchikama, K., et al. (2020). Chromatographic evaluation of ADC aggregation and hydrophilicity. ResearchGate. Retrieved from [Link]
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Joseph, A., et al. (2019). Monodisperse Polysarcosine-based Highly-loaded Antibody-Drug Conjugates. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structure of the polysarcosine-based ADC drug-linker platform... Retrieved from [Link]
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Waters. (n.d.). PEGylated Protein Analysis by Size-Exclusion and Reversed-Phase UPLC. Retrieved from [Link]
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Fee, C. J., & Van Alstine, J. M. (2007). Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules. Semantic Scholar. Retrieved from [Link]
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LCGC International. (2014). Characterizing Antibody-Drug Conjugates for Biotherapeutics with the Light Scattering Toolkit. Retrieved from [Link]
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ResearchGate. (2025). High Performance Size Exclusion Chromatography and High-Throughput Dynamic Light Scattering as Orthogonal Methods to Screen for Aggregation and Stability of Monoclonal Antibody Drug Products. Retrieved from [Link]
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A Comparative Guide to the In Vitro Validation of PROTACs Synthesized with an NH-bis(PEG3) Amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Function
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate a protein of interest (POI) rather than merely inhibiting it.[3] A PROTAC's architecture consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase (commonly Cereblon or VHL), and a chemical linker that connects the two.[4][5] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), the crucial first step that leads to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][6]
While the ligands provide specificity, the linker is far from a passive spacer. Its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties.[7][8] This guide focuses on the in vitro validation cascade for PROTACs synthesized using a flexible, hydrophilic linker derived from NH-bis(PEG3-t-butyl ester) . After deprotection and conjugation, this building block yields a linker core with dual polyethylene glycol (PEG) chains.
PEG-based linkers are widely used to improve the aqueous solubility and cell permeability of PROTACs, which are often large molecules that fall outside traditional drug-like chemical space.[9][10][11] However, these properties must be rigorously validated against functional outcomes. This guide provides a comparative framework for the essential in vitro assays, explaining the causality behind experimental choices and presenting detailed protocols to ensure a robust and logical validation workflow.
The PROTAC Mechanism of Action: A Stepwise Process
The validation of a PROTAC follows a logical sequence that mirrors its biological mechanism. Each step must be confirmed to build a comprehensive picture of the molecule's performance.
Part 1: Foundational Validation - Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC efficacy.[5] A well-designed linker, such as the hydrophilic bis-PEG3 variant, should facilitate favorable protein-protein interactions between the POI and E3 ligase, a phenomenon known as positive cooperativity.[8] Assays in this category measure the direct binding events and kinetics of complex assembly.
Comparison of Key Ternary Complex Assays
| Assay Type | Method | Key Output | Throughput | Context | Rationale & Causality |
| Biophysical | Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon/koff), cooperativity (α) | Low-Medium | Biochemical (In Vitro) | Why: Provides detailed kinetic and affinity data for binary and ternary interactions. Insight: A slow dissociation rate (koff) often correlates with higher degradation efficiency.[12][13][14] |
| Biophysical | Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS) | Low | Biochemical (In Vitro) | Why: Gold standard for thermodynamic characterization of binding. Insight: Directly measures heat changes upon binding, confirming interaction without labeling.[15][16] |
| Proximity-Based | TR-FRET / HTRF | Semi-quantitative measure of complex formation | High | Biochemical (In Vitro) | Why: Homogeneous, high-throughput method ideal for screening. Insight: A bell-shaped curve ("hook effect") is characteristic of ternary complex formation.[17][18][19] |
| Live-Cell | NanoBRET™ | Real-time complex formation in live cells | Medium-High | Cellular (In Situ) | Why: Measures complex formation in a physiologically relevant environment. Insight: Confirms the PROTAC can engage its targets inside the cell, overcoming membrane barriers.[20][21][22] |
Featured Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay is a powerful tool for confirming ternary complex formation in a high-throughput format.[23] It relies on the transfer of energy from a donor fluorophore (e.g., Terbium cryptate) to an acceptor fluorophore when they are brought into close proximity by the PROTAC.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare tagged recombinant proteins (e.g., His-tagged E3 ligase, GST-tagged POI).
-
Prepare a lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His) and a fluorescently labeled anti-tag antibody (acceptor, e.g., d2-anti-GST).[18]
-
Create a serial dilution of the PROTAC (and relevant controls) in assay buffer.
-
-
Assay Assembly (384-well plate):
-
Add the tagged E3 ligase and tagged POI to each well.
-
Add the donor and acceptor antibodies.
-
Add the PROTAC dilutions. Include vehicle (DMSO) and non-binding controls.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation.
-
Signal Detection: Measure the fluorescence emission at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using a TR-FRET compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Signal / Donor Signal). A PROTAC-dependent increase in this ratio, which typically displays a "hook effect" at high concentrations, confirms ternary complex formation.[19]
Part 2: Functional Validation - Target Ubiquitination
Successful ternary complex formation should lead to the functional consequence of POI ubiquitination.[1] This step confirms that the complex is not just forming, but is catalytically active. Verifying ubiquitination provides a crucial mechanistic link between complex formation and the ultimate degradation of the target.[24]
Comparison of Key Ubiquitination Assays
| Assay Type | Method | Key Output | Throughput | Context | Rationale & Causality |
| Biochemical | In Vitro Ubiquitination Assay | Detection of ubiquitinated POI via Western Blot or AlphaLISA® | Medium | Biochemical (In Vitro) | Why: Reconstitutes the ubiquitination cascade with purified components. Insight: Directly demonstrates the PROTAC's ability to induce POI ubiquitination by the specific E3 ligase.[25][26] |
| Cell-Based | Immunoprecipitation-Western Blot (IP-WB) | Detection of ubiquitinated POI from cell lysates | Low | Cellular (In Situ) | Why: The classic method to detect ubiquitination of endogenous proteins. Insight: Confirms that the POI is ubiquitinated in a cellular context following PROTAC treatment.[27][28] |
| Live-Cell | NanoBRET™ Ubiquitination Assay | Real-time monitoring of POI ubiquitination in live cells | Medium-High | Cellular (In Situ) | Why: Measures the kinetics of ubiquitination as it happens in the cell. Insight: Allows correlation of ubiquitination rates with degradation rates, providing a deeper mechanistic understanding.[21][29][30] |
Featured Protocol: Immunoprecipitation-Western Blot (IP-WB)
This protocol is a robust, albeit low-throughput, method to confirm target ubiquitination in cells.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the PROTAC at a concentration known to induce degradation for a shorter time point (e.g., 1-4 hours).
-
Crucial Control: Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) for ~1 hour before adding the PROTAC. This prevents the degradation of the ubiquitinated POI, allowing it to accumulate for easier detection.[28]
-
-
Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase (DUB) inhibitors to preserve the ubiquitinated state of the proteins.
-
Immunoprecipitation (IP):
-
Incubate the clarified cell lysates with an antibody against the POI overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-POI complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or laddering pattern in the PROTAC-treated lanes (especially with MG132) indicates poly-ubiquitination of the POI.[27][28]
-
Part 3: Efficacy Validation - Target Protein Degradation
The definitive measure of a PROTAC's success is the efficient and potent degradation of its target protein.[31] Assays at this stage quantify the reduction in total POI levels. Comparing a PROTAC with a hydrophilic PEG linker to one with a more hydrophobic alkyl linker can reveal differences in potency (DC₅₀) and maximal degradation (Dₘₐₓ), often tied to the improved solubility and permeability afforded by the PEG chain.[7]
Comparison of Key Degradation Assays
| Assay Type | Method | Key Output | Throughput | Context | Rationale & Causality |
| Endpoint | Western Blot / Capillary WB (Jess) | Semi-quantitative protein levels, DC₅₀, Dₘₐₓ | Low-Medium | Cellular (Ex Vivo) | Why: The gold standard for visualizing and quantifying protein levels. Insight: Provides definitive proof of protein loss and allows for the determination of dose-response curves.[4][28][31] |
| Endpoint | In-Cell ELISA / AlphaLISA® | Quantitative protein levels, DC₅₀, Dₘₐₓ | High | Cellular (Ex Vivo) | Why: High-throughput methods for quantifying protein levels in fixed cells. Insight: Ideal for screening large compound libraries to determine structure-activity relationships (SAR). |
| Live-Cell | HiBiT Lytic / Live-Cell Assay | Real-time protein degradation kinetics, DC₅₀, Dₘₐₓ | High | Cellular (In Situ) | Why: Highly sensitive luminescent assay to monitor protein levels over time. Insight: Enables precise measurement of degradation rates (t₁/₂), which is critical for linker optimization.[21][32] |
| Live-Cell | HaloTag® / Fluorescent Reporter | Real-time visualization of protein degradation | Low-Medium | Cellular (In Situ) | Why: Allows for single-cell imaging and tracking of protein degradation. Insight: Provides spatial and temporal information on where and when degradation occurs within the cell.[33][34] |
Featured Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination
Western blotting is the foundational technique for quantifying PROTAC-induced protein degradation.[35] It is essential for validating hits from higher-throughput screens.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates (e.g., 12- or 24-well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a fixed time (e.g., 18-24 hours) to generate a dose-response curve. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 15-20 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by size via electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Crucial Control: Re-probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-Actin) to normalize for any loading inaccuracies.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[4]
-
Comparative Analysis: Impact of the NH-bis(PEG3) Linker
The choice of linker directly impacts the physicochemical and pharmacological properties of a PROTAC. A PROTAC synthesized with a hydrophilic bis-PEG3 linker ("PROTAC-PEG3") is expected to exhibit different behavior compared to a PROTAC with a traditional, more hydrophobic alkyl chain linker ("PROTAC-Alkyl").
Hypothetical Performance Comparison:
| Parameter | Assay | PROTAC-Alkyl (Control) | PROTAC-PEG3 | Scientific Rationale |
| Aqueous Solubility | Solubility Assay | Low (e.g., <5 µM) | High (e.g., >100 µM) | The ether oxygens in the PEG linker increase hydrophilicity and disrupt crystal packing.[7][9] |
| Ternary Complex Stability (koff) | SPR | 1 x 10⁻³ s⁻¹ | 5 x 10⁻⁴ s⁻¹ | The flexibility of the PEG linker may allow for more optimal protein-protein interactions within the ternary complex, leading to a more stable complex and slower dissociation.[5] |
| Cellular Target Engagement | NanoBRET™ | Moderate | High | Improved solubility and permeability from the PEG linker can lead to higher intracellular concentrations and better target engagement.[20] |
| Degradation Potency (DC₅₀) | Western Blot / HiBiT | 50 nM | 10 nM | Higher intracellular concentration and a more stable ternary complex translate directly to more efficient degradation at lower concentrations. |
| Maximal Degradation (Dₘₐₓ) | Western Blot / HiBiT | 85% | >95% | Efficient formation of productive ternary complexes leads to a more complete removal of the target protein pool. |
| Degradation Rate (t₁/₂) | Live-Cell HiBiT Assay | 4 hours | 2 hours | A more stable and efficiently formed ternary complex can accelerate the rate of ubiquitination, leading to faster degradation kinetics.[21] |
Conclusion
The in vitro validation of a PROTAC is a multi-step process that requires a suite of orthogonal assays to build a conclusive data package. For PROTACs synthesized with linkers like the one derived from NH-bis(PEG3-t-butyl ester) , the experimental focus should not only be on confirming the mechanism of action but also on characterizing the advantages conferred by the linker's properties. A logical workflow—progressing from biophysical confirmation of ternary complex formation , to functional validation of ubiquitination , and culminating in the quantitative measurement of protein degradation —provides the necessary rigor. By comparing performance metrics against PROTACs with alternative linkers, researchers can directly correlate the enhanced hydrophilicity and flexibility of the PEG linker to improvements in solubility, cellular activity, and degradation potency, thereby justifying its selection and guiding future design iterations.
References
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Drug Discovery News. (2024). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News. [Link]
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AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.com. [Link]
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Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]
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Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
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Wikipedia. (n.d.). Proteolysis targeting chimera. Wikipedia.org. [Link]
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Scott, B., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]
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Selvita. (2025). Why PROTACs Fail in Cellular Environments—and What Two NanoBRET Assays Can Reveal. Selvita.com. [Link]
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Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]
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Hanna, J., et al. (2012). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry. [Link]
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ResearchGate. (n.d.). The PROTACs mechanism of action. ResearchGate.net. [Link]
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Oreate AI Blog. (2025). Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC. Oreate.com. [Link]
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Troup, R. I., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]
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The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. Portland Press. [Link]
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Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute. [Link]
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Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Drug Discovery. [Link]
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Biopharma PEG. (n.d.). PROTAC Linkers, PEG Linkers Supply. BiopharmaPEG.com. [Link]
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BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]
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Yamaoka, T., et al. (2020). Live-Cell Imaging of Protein Degradation Utilizing Designed Protein-Tag Mutant and Fluorescent Probe with Turn-Off Switch. Bioconjugate Chemistry. [Link]
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JenKem Technology USA. (2024). PROTAC PEG Linkers. JenKem.com. [Link]
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Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
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JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. [Link]
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Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]
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Roy, M. J., et al. (2019). SPR-measured dissociation kinetics of PROTAC ternary complexes influence target degradation rate. bioRxiv. [Link]
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Profacgen. (n.d.). Ubiquitination Assay. Profacgen.com. [Link]
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Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen.com. [Link]
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Daniels, D. L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology. [Link]
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Zhang, X., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]
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Hines, J., et al. (2013). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]
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BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. BPSBioscience.com. [Link]
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BMG Labtech. (2024). Cell-based protein degrader assays for microplates. BMG Labtech. [Link]
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Oxford Academic. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. [Link]
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ResearchGate. (n.d.). Screening assays. (A) Schematic depicting the TR‐FRET ternary complex... ResearchGate.net. [Link]
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Confirming Ternary Complex Formation with NH-bis(PEG3-t-butyl ester) PROTACs: A Comparative Guide to Key Validation Techniques
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. The efficacy of these heterobifunctional molecules is fundamentally reliant on their ability to induce the formation of a stable ternary complex, comprising the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. The linker connecting the two ends of the PROTAC is a critical determinant of the geometry and stability of this complex. Among the diverse linker chemistries, those incorporating polyethylene glycol (PEG) chains, such as NH-bis(PEG3-t-butyl ester), are frequently employed to enhance solubility and provide the necessary flexibility for optimal complex formation.[1][2][3]
This guide provides a comparative analysis of the primary biophysical and cellular techniques used to confirm and characterize the formation of the ternary complex, with a focus on providing the in-depth technical insights necessary for the rational design and validation of PROTACs.
The Central Role of the Ternary Complex in PROTAC Efficacy
PROTACs function by hijacking the cell's ubiquitin-proteasome system. This process is initiated by the formation of a ternary complex, which brings the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The stability and conformation of the ternary complex are therefore paramount to the efficiency of this process.[4] A key parameter in assessing the stability of the ternary complex is the cooperativity (α) , which quantifies the extent to which the binding of one protein to the PROTAC influences the binding of the other. A cooperativity value greater than 1 indicates a positive and favorable interaction.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Key Validation Techniques
A multi-faceted approach, employing a combination of biophysical and cellular assays, is essential for a comprehensive understanding of ternary complex formation. Each technique offers unique insights into the thermodynamics, kinetics, and in-cellulo relevance of this critical interaction.
| Technique | Principle | Key Outputs | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | Binding affinity (K D ), association (k a ) and dissociation (k d ) rates, cooperativity (α). | Real-time, label-free, provides kinetic information. | Requires immobilization of one binding partner, which may affect its activity. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding events. | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding, cooperativity (α). | Label-free, in-solution measurement, provides a complete thermodynamic profile. | Requires large amounts of pure protein, lower throughput. |
| NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Measures energy transfer between a luciferase donor and a fluorescent acceptor upon molecular proximity. | Confirmation of in-cell ternary complex formation, kinetic analysis of complex formation and dissociation in live cells. | Live-cell assay, provides physiological context, high-throughput compatible. | Requires genetic modification of proteins, potential for steric hindrance from tags. |
Detailed Experimental Protocols
To provide a practical context for these techniques, the following protocols are based on the well-characterized BRD4-degrading PROTAC, MZ1 , which utilizes a PEG-based linker to recruit the von Hippel-Lindau (VHL) E3 ligase.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Characterization
SPR is a powerful tool for dissecting the kinetics of both binary and ternary complex formation, providing invaluable insights into the stability of the PROTAC-induced complex.[5]
Caption: Experimental workflow for SPR-based analysis of ternary complex formation.
Step-by-Step Protocol:
-
Immobilization of VHL:
-
The VHL E3 ligase complex (or a functional domain) is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling or via an affinity tag (e.g., His-tag).
-
-
Binary Interaction Analysis (PROTAC and VHL):
-
A dilution series of the PROTAC (e.g., MZ1) in running buffer is injected over the immobilized VHL surface.
-
The association and dissociation phases are monitored in real-time.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k a , k d ) and the equilibrium dissociation constant (K D ) for the binary interaction.
-
-
Ternary Complex Analysis:
-
A constant, saturating concentration of the target protein (e.g., BRD4) is included in the running buffer.
-
The same dilution series of the PROTAC is then injected over the VHL surface in the presence of the target protein.
-
The sensorgrams are again analyzed to determine the kinetic and affinity constants for the ternary complex.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the K D of the PROTAC for VHL in the absence of BRD4 to the K D in the presence of BRD4.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC provides a complete thermodynamic signature of the binding events, offering deep insights into the driving forces behind ternary complex formation.[5]
Caption: Experimental workflow for ITC-based analysis of ternary complex formation.
Step-by-Step Protocol:
-
Sample Preparation:
-
Purified VHL and BRD4 proteins are dialyzed extensively against the same buffer to minimize buffer mismatch effects.
-
The PROTAC is dissolved in the same dialysis buffer.
-
-
Binary Titrations:
-
To determine the binary binding affinity of the PROTAC for VHL, the VHL solution is placed in the sample cell, and the PROTAC solution is titrated in from the injection syringe.
-
The reciprocal experiment is performed to determine the affinity of the PROTAC for BRD4.
-
-
Ternary Titration:
-
To measure the affinity of BRD4 for the pre-formed PROTAC-VHL complex, the sample cell is filled with a solution of VHL and a saturating concentration of the PROTAC.
-
The BRD4 solution is then titrated in from the syringe.
-
-
Data Analysis:
-
The heat released or absorbed upon each injection is measured and plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a suitable binding model to determine the K D , stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) for each interaction.
-
Cooperativity is calculated from the thermodynamic parameters of the binary and ternary interactions.
-
NanoBRET™ for In-Cell Confirmation of Ternary Complex Formation
The NanoBRET™ assay provides crucial validation that the ternary complex forms within the physiological context of a living cell.
Caption: Experimental workflow for the NanoBRET ternary complex assay.
Step-by-Step Protocol:
-
Cell Line Engineering:
-
Cells are engineered to express one of the proteins of interest (e.g., BRD4) fused to a NanoLuc® luciferase donor and the other protein (e.g., VHL) fused to a HaloTag® acceptor.
-
-
Cell Plating and Labeling:
-
The engineered cells are plated in a multi-well format.
-
The cells are then incubated with a cell-permeable fluorescent ligand that specifically binds to the HaloTag®, serving as the energy acceptor.
-
-
PROTAC Treatment:
-
A dilution series of the PROTAC is added to the cells.
-
-
Signal Detection:
-
A substrate for the NanoLuc® luciferase is added, and the luminescence emission from both the donor (luciferase) and the acceptor (fluorescent ligand) is measured.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex. The data is typically plotted as a dose-response curve to determine the EC 50 for complex formation.
-
Quantitative Data for the Representative PROTAC MZ1
The following tables summarize the published biophysical and cellular data for the well-characterized BRD4 degrader, MZ1. This data serves as a benchmark for the expected outcomes of the described experimental protocols.
Table 1: Biophysical Characterization of MZ1 Ternary Complex Formation
| Interaction | Technique | Affinity (K D ) | Cooperativity (α) | Reference |
| MZ1 + VHL | ITC | 66 nM | - | [5] |
| MZ1 + BRD4 BD2 | ITC | 4 nM | - | [5] |
| VHL + MZ1:BRD4 BD2 | ITC | 4.4 nM | 15 | [5] |
| VHL + MZ1 | SPR | 29 nM | - | [5] |
| VHL + MZ1:BRD4 BD2 | SPR | 1 nM | 29 | [5] |
Table 2: Cellular Activity of MZ1
| Assay | Cell Line | Parameter | Value | Reference |
| BRD4 Degradation | 22Rv1 | DC 50 | ~30 nM | [5] |
| Ternary Complex Formation | HEK293 | EC 50 | ~100 nM |
Conclusion
The successful development of potent and selective PROTACs, including those utilizing NH-bis(PEG3-t-butyl ester) linkers, is critically dependent on the formation of a stable and productive ternary complex. A comprehensive understanding of this key event requires a multi-pronged experimental approach. Biophysical techniques such as SPR and ITC provide detailed kinetic and thermodynamic information that is invaluable for structure-activity relationship studies and the rational design of improved linkers. Cellular assays like NanoBRET are essential for confirming that the ternary complex forms in a physiologically relevant environment. By employing these techniques in a synergistic manner, researchers can gain a holistic view of ternary complex formation, thereby accelerating the development of the next generation of targeted protein degraders.
References
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559.
- Toure, M., & Crews, C. M. (2016). Small Molecules that Hijack the Ubiquitin-Proteasome System to Target Protein Degradation.
- Schneekloth, A. R., Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted degradation of the androgen receptor with bifunctional molecules. Journal of the American Chemical Society, 130(30), 9642–9643.
- Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015).
- An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
- Zoppi, V., Hughes, S. J., Maniaci, C., Testa, A., Gmaschitz, T., Wieser, S., ... & Ciulli, A. (2019). Iterative design and optimization of initially inactive Proteolysis Targeting Chimeras (PROTACs) identify VZ185 as a potent, fast, and selective von Hippel-Lindau (VHL) based dual degrader of BRD9 and BRD7. Journal of medicinal chemistry, 62(2), 699-726.
- Burslem, G. M., Smith, B. E., & Crews, C. M. (2018). The development of proteolysis-targeting chimeras. Cell, 174(5), 1023-1025.
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- Farnaby, W., Koegl, M., Roy, M. J., Whitworth, C., Diers, E., Trainor, N., ... & Ciulli, A. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
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- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
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Assessing the Pharmacokinetic Profile of Drugs Linked with NH-bis(PEG3-t-butyl ester): A Comparative Guide for Drug Development
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the chemical linker connecting the active components of a therapeutic agent is far from a passive spacer. Its composition and length are critical determinants of a drug's efficacy, solubility, and overall pharmacokinetic profile. This technical guide focuses on NH-bis(PEG3-t-butyl ester), a bifunctional linker increasingly employed in the synthesis of complex therapeutic molecules such as Proteolysis Targeting Chimeras (PROTACs).
This guide provides an in-depth analysis of the pharmacokinetic implications of utilizing this specific PEG-based linker. We will explore the core experimental workflows required to assess the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of resulting conjugates and present a comparative analysis against alternative linker strategies, supported by representative experimental data.
The Rationale: Why PEG Linkers are a Cornerstone of PROTAC Design
PROTACs, due to their heterobifunctional nature, often possess high molecular weights and lipophilicity, characteristics that typically lead to poor aqueous solubility, low cell permeability, and challenging pharmacokinetic profiles.[1][2] The incorporation of a polyethylene glycol (PEG) linker, such as the one derived from NH-bis(PEG3-t-butyl ester), is a deliberate strategy to mitigate these issues.[3][4]
The core advantages imparted by the PEG moiety include:
-
Enhanced Solubility : The ether oxygens in the PEG backbone form hydrogen bonds with water, increasing the conjugate's aqueous solubility, which is crucial for formulation and bioavailability.[4][5]
-
Improved Permeability : While seemingly counterintuitive for a hydrophilic moiety, the flexible PEG chain can shield the polar surface area of the PROTAC, allowing it to adopt a more compact, three-dimensional conformation that facilitates passive diffusion across cell membranes.[6] This "chameleon-like" effect is a key strategy for improving the permeability of these large molecules.[4][7]
-
Modulation of Physicochemical Properties : The defined length of the PEG3 linker provides a precise tool to tune the distance between the two ends of the PROTAC, which is critical for inducing a stable and productive ternary complex between the target protein and the E3 ligase.[8][9]
The NH-bis(PEG3-t-butyl ester) linker, with its secondary amine for conjugation and two PEG3 arms, offers a flexible and hydrophilic spacer that is foundational to the design of many successful PROTACs.[10][11]
Core Experimental Workflows for Pharmacokinetic Assessment
A rigorous assessment of a PROTAC's pharmacokinetic profile involves a tiered approach, beginning with in vitro assays to predict in vivo behavior, followed by definitive in vivo studies.
In Vitro Assays: The Predictive Foundation
Two of the most critical in vitro assays for early-stage pharmacokinetic assessment are the metabolic stability assay and the Caco-2 permeability assay.
This assay assesses a compound's susceptibility to metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) family, which are responsible for Phase I metabolism.[12] A high metabolic turnover in this assay often translates to rapid clearance and a short half-life in vivo.
Experimental Protocol: Microsomal Stability Assay
-
Preparation : Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[12]
-
Incubation : The test compound (e.g., at a final concentration of 1 µM) is added to the microsomal suspension.
-
Initiation : The metabolic reaction is initiated by adding the cofactor NADPH. A control incubation without NADPH is run in parallel to account for non-enzymatic degradation.[12]
-
Time Points : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[12]
-
Termination : The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[8]
-
Analysis : After centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8]
-
Data Interpretation : The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[7]
Caption: Workflow for the in vitro microsomal stability assay.
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier.[13][14] It is the gold standard for predicting human drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[14][15]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture : Caco-2 cells are seeded on semi-permeable inserts in a Transwell™ plate system and cultured for 18-22 days to form a confluent, differentiated monolayer.[13]
-
Assay Setup : The assay measures transport in two directions: apical (A) to basolateral (B), which simulates absorption, and basolateral (B) to apical (A), which measures efflux.[13]
-
Dosing : The test compound is added to either the apical or basolateral chamber.
-
Incubation : The plate is incubated at 37°C, and samples are taken from the receiver chamber at specific time points (e.g., 2 hours).[15]
-
Analysis : The concentration of the compound in the receiver chamber is quantified by LC-MS/MS.
-
Data Interpretation : The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is subject to active efflux.[13]
Caption: Bidirectional Caco-2 permeability assay workflow.
In Vivo Pharmacokinetic Studies
While in vitro assays are predictive, in vivo studies in animal models (typically mice or rats) are required to determine the definitive pharmacokinetic profile of a drug candidate.[16]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Model and Dosing : Male CD-1 mice are often used. The PROTAC is formulated in a suitable vehicle and administered via two routes: intravenous (IV) for determining clearance and volume of distribution, and oral (PO) for assessing oral bioavailability.[12][16]
-
Blood Sampling : Blood samples are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[16]
-
Plasma Preparation : Blood is processed to plasma and stored at -80°C until analysis.[16]
-
Bioanalysis : The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method. This is a critical step, as PROTACs are large molecules that require highly sensitive assays.[14][17][18]
-
Pharmacokinetic Analysis : The plasma concentration-time data is used to calculate key PK parameters, including:
-
Half-life (t½) : The time required for the drug concentration to decrease by half.
-
Clearance (CL) : The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC) : The total drug exposure over time.
-
Oral Bioavailability (F%) : The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[14]
-
Comparative Analysis: PEG3 vs. Alternative Linker Strategies
The following tables summarize representative data from studies on Bruton's Tyrosine Kinase (BTK) and Bromodomain-containing protein 4 (BRD4) degraders, illustrating the impact of linker choice on key pharmacokinetic and physicochemical properties.[19][20][21]
Table 1: Impact of Linker Composition on In Vitro Properties (Data synthesized from published literature to illustrate general principles)[19][20][21]
| PROTAC Series | Linker Type | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio | Microsomal Stability (t½, min) |
| BTK Degrader | PEG3-based | 1.5 | < 2 | > 60 |
| Alkyl-based | 0.8 | 3.5 | 45 | |
| BRD4 Degrader | PEG4-based | 2.1 | 1.8 | > 60 |
| Alkyl-based | 1.1 | 4.2 | 38 |
Analysis of In Vitro Data:
-
Permeability and Efflux : The PEG-based linkers consistently show higher apparent permeability (Papp A→B) and a lower efflux ratio compared to their alkyl-based counterparts. This supports the hypothesis that the hydrophilic, flexible PEG chain can improve passive diffusion and help the molecule evade recognition by efflux pumps like P-gp.[4][7]
-
Metabolic Stability : In these examples, the PEG linkers also demonstrate superior metabolic stability. While PEG chains can be susceptible to metabolism, their hydrophilic nature can also shield other metabolically labile parts of the molecule from CYP enzymes, leading to a longer in vitro half-life.[7][8]
Table 2: Impact of Linker Composition on In Vivo Pharmacokinetic Parameters in Mice (Data synthesized from published literature to illustrate general principles)[12][13]
| PROTAC Series | Linker Type | IV Half-Life (t½, hours) | Clearance (mL/min/kg) | Oral Bioavailability (F%) |
| BTK Degrader | PEG3-based | 4.5 | 25 | 35% |
| Alkyl-based | 2.1 | 55 | 12% | |
| BRD4 Degrader | PEG4-based | 5.2 | 21 | 41% |
| Alkyl-based | 2.8 | 48 | 15% |
Analysis of In Vivo Data:
The in vivo data strongly correlates with the in vitro findings. The PROTACs featuring short PEG linkers exhibit:
-
Longer Half-Life and Lower Clearance : The improved metabolic stability observed in vitro translates directly to a lower clearance rate and a consequently longer circulating half-life in vivo.[12][13]
-
Superior Oral Bioavailability : This is the most critical parameter for an orally administered drug. The combination of improved solubility, higher permeability, reduced efflux, and better metabolic stability results in significantly higher oral bioavailability for the PEG-linked PROTACs.[1] An orally bioavailable PROTAC is a significant achievement, as these molecules exist "beyond the Rule of Five".[2]
Caption: Relationship between linker properties and PK outcomes.
Conclusion
The selection of a linker is a pivotal decision in the design of complex therapeutics like PROTACs. The NH-bis(PEG3-t-butyl ester) linker provides a short, flexible, and hydrophilic spacer that imparts a host of desirable pharmacokinetic properties. As demonstrated by comparative data from similar structures, the incorporation of a short PEG linker can lead to improved solubility, enhanced cell permeability, greater metabolic stability, and most importantly, superior oral bioavailability compared to more hydrophobic alternatives like alkyl chains.
A thorough pharmacokinetic assessment, utilizing a combination of predictive in vitro assays and definitive in vivo studies, is essential for validating these properties. By understanding the causal relationships between linker chemistry and ADME outcomes, drug development professionals can rationally design next-generation protein degraders with optimized therapeutic profiles.
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A Senior Application Scientist's Guide to Comparing ADC Potency: The Critical Role of the Linker in Determining IC50 Values
In the landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision, wedding the specificity of a monoclonal antibody to the potent cytotoxicity of a chemical payload.[1] At the molecular heart of every ADC lies the linker, a component whose chemical architecture is a critical determinant of the conjugate's success.[2] The linker is not merely a tether; it is an intelligent system designed to maintain stability in systemic circulation and orchestrate the timely release of the payload within the target cancer cell.[3][4] This guide provides an in-depth comparison of how different linker technologies influence the in vitro potency of an ADC, measured by the half-maximal inhibitory concentration (IC50), and offers the experimental frameworks necessary to validate these comparisons.
The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers
The fundamental choice in linker design is between a cleavable and a non-cleavable strategy.[5][6] This decision profoundly impacts the mechanism of payload release, and consequently, the ADC's therapeutic index, safety, and potency.[][]
-
Cleavable Linkers: These are engineered to be labile under specific conditions prevalent within the tumor microenvironment or inside cancer cells.[6] This controlled release allows the use of highly potent, cell-permeable payloads that, once liberated, can often diffuse out of the target cell and kill neighboring antigen-negative cancer cells. This phenomenon, known as the "bystander effect," is a significant advantage for treating heterogeneous tumors where antigen expression is varied.[5][9] However, the inherent instability of these linkers can sometimes lead to premature payload release in circulation, potentially causing off-target toxicity.[5][10]
-
Non-Cleavable Linkers: In contrast, these linkers are designed for maximum stability in plasma. The payload is only released after the ADC is internalized and the antibody component is completely degraded by proteases within the lysosome.[][9] This mechanism results in the release of a payload still attached to the linker and a single amino acid residue.[5] While this approach significantly enhances plasma stability and often improves the safety profile, the resulting charged payload-linker complex is typically less membrane-permeable, which largely prevents a bystander effect.[5][11]
The choice of linker is therefore a critical optimization problem, balancing stability in circulation with efficient payload release at the target site.[3]
Caption: Mechanisms of payload release for cleavable and non-cleavable ADCs.
Comparative Analysis of In Vitro Potency (IC50)
The IC50 value quantifies the concentration of a drug required to inhibit a biological process by 50% and is a key metric for assessing the in vitro potency of an ADC.[12] The choice of linker can significantly influence this value. Cleavable linkers, by releasing the unmodified and often highly membrane-permeable parent drug, can lead to very low IC50 values.[11] This effect is amplified by the potential for bystander killing. Non-cleavable ADCs may exhibit higher IC50 values in standard in vitro assays, but this does not always translate to lower in vivo efficacy, as their superior stability can lead to better overall therapeutic outcomes.[10][13]
The following table summarizes representative IC50 values from preclinical studies, highlighting the impact of different linker technologies. It is crucial to recognize that IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and the cell line used; therefore, direct comparisons should be made with caution.[5][6]
| ADC Configuration (Target-Linker-Payload) | Linker Type | Cell Line | IC50 (approx. range) | Key Observations |
| Trastuzumab-vc -MMAE | Cleavable (Cathepsin B) | HER2+ (e.g., N87, SK-BR-3) | 0.002 - 0.05 nM | The valine-citrulline (vc) linker is highly sensitive to lysosomal proteases, leading to efficient payload release and potent cytotoxicity in antigen-positive cells.[14][15] |
| Trastuzumab-mc -DM1 (Kadcyla®) | Non-cleavable | HER2+ (e.g., SK-BR-3) | ~0.2 nM | The stable thioether linker (SMCC, resulting in 'mc') requires antibody degradation for payload release, showing high potency with excellent stability.[15] |
| Anti-HER2-sulfatase-cleavable -Payload | Cleavable (Sulfatase) | HER2+ | 0.06 - 0.11 nM | This novel linker type demonstrates high plasma stability while exhibiting potent cytotoxicity comparable to or greater than established peptide linkers.[4] |
| Anti-EpCAM-CX -DM1 | Non-cleavable (Peptide) | EpCAM+ | Potency > SMCC-DM1 ADCs | A triglycyl peptide linker (CX) showed enhanced stability and significantly improved in vitro and in vivo activity compared to standard SMCC linkers.[4] |
| Gemtuzumab ozogamicin (Mylotarg®) | Cleavable (Hydrazone, pH) | CD33+ | 0.003 - 0.084 nM | The acid-labile hydrazone linker releases the calicheamicin payload in the acidic environment of the lysosome.[15] |
| Loncastuximab tesirine (Zynlonta®) | Cleavable (Cathepsin B) | CD19+ | 0.002 - 0.0036 nM | Demonstrates extremely high potency with a PBD dimer payload released by a protease-sensitive linker.[15] |
Experimental Protocol: A Validated Workflow for Comparative IC50 Determination
Accurate and reproducible in vitro cytotoxicity data is essential for comparing different ADC linkers.[6] The following protocol describes a robust method using a colorimetric tetrazolium salt-based assay (e.g., MTT) to determine IC50 values.
Objective
To determine and compare the half-maximal inhibitory concentration (IC50) of ADCs with different linkers in antigen-positive and antigen-negative cell lines.[5]
Materials
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADCs with different linkers (e.g., cleavable and non-cleavable)
-
Isotype control ADC and/or unconjugated antibody
-
Free payload drug
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]
-
Multichannel pipette and sterile tips
-
Microplate reader (570 nm absorbance)
Methodology
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Causality Check: Seeding density is critical. Too few cells may lead to inconsistent results, while too many can result in overgrowth and nutrient depletion, masking the ADC's true effect.
-
Incubate plates overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
ADC Preparation and Treatment:
-
Prepare serial dilutions of each ADC, control antibody, and free payload in complete culture medium. A typical range might be from 100 nM down to 0.1 pM in 8-12 steps.
-
Causality Check: A wide concentration range is essential to generate a full sigmoidal dose-response curve, which is necessary for accurate IC50 calculation.[16]
-
Carefully remove the medium from the wells and add 50-100 µL of the diluted ADC solutions to the appropriate wells in triplicate. Include "untreated control" (medium only) and "blank" (medium, no cells) wells.[14]
-
-
Incubation:
-
Incubate the plates for a period sufficient for ADC internalization, linker cleavage/degradation, and payload-induced cytotoxicity. This is typically 72 to 120 hours.[5]
-
Causality Check: The incubation time must be long enough to capture the full cytotoxic effect, which can be slower for non-cleavable ADCs that rely on antibody catabolism.
-
-
Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight at 37°C.[14]
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (after subtracting the blank average).[6]
-
Plot the dose-response curves (% viability vs. log of ADC concentration).
-
Determine the IC50 values by fitting the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism).[14][17]
-
Caption: Experimental workflow for determining ADC IC50 values via MTT assay.
Conclusion
The linker is a cornerstone of ADC design, directly influencing stability, safety, and the resulting in vitro potency.[] Cleavable linkers often yield lower IC50 values due to efficient release of highly active payloads and the potential for a bystander effect, which is advantageous in heterogeneous tumors.[6][9] Conversely, non-cleavable linkers provide superior plasma stability, potentially leading to a wider therapeutic window despite sometimes showing higher IC50 values in vitro.[5][11] There is no single "best" linker; the optimal choice is a nuanced decision that depends on the specific target antigen, the tumor microenvironment, and the properties of the payload.[3][13] The robust experimental protocol provided herein allows researchers to make these critical comparisons, generating the reliable data needed to select the most promising ADC candidates for further development.
References
-
Labcorp. (2023). Role of ADC linker design in advancing cancer therapies. Available from: [Link]
-
Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Available from: [Link]
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Donaghy, H. (2016). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs, 8(4), 659–671. Available from: [Link]
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Singh, P., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Methods in Molecular Biology. Available from: [Link]
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St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research. Available from: [Link]
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BioDlink. (2026). How CDMOs Drive Higher ADC Manufacturing Yields in One Step. Available from: [Link]
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Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available from: [Link]
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Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available from: [Link]
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Díaz-Tejeiro, C., et al. (2023). Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned. Journal of Hematology & Oncology. Available from: [Link]
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ResearchGate. (n.d.). IC50 values of some ADCs/payloads in a human breast cancer cell line,.... Available from: [Link]
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IPHASE Biosciences. (2025). ADC Drugs: Concepts of Linker Cleavage and Payload Release. Available from: [Link]
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ResearchGate. (n.d.). (A) Payload potency (IC50) related to preclinical activity (IC50 ADCs).... Available from: [Link]
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ResearchGate. (n.d.). IC50 (nM) for ADC payloads vs. common chemotherapeutic agents. Figure.... Available from: [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available from: [Link]
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Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Available from: [Link]
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BPS Bioscience. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
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- 17. clyte.tech [clyte.tech]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of NH-bis(PEG3-t-butyl ester)
It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.[1][2] This guide is intended to supplement, not replace, institutional requirements.
Understanding the Compound: Hazard Identification and Risk Assessment
NH-bis(PEG3-t-butyl ester) is a polyethylene glycol (PEG) derivative containing a secondary amine and two t-butyl ester functional groups.[3][4] While many PEG compounds are not classified as hazardous, the presence of reactive functional groups and the lack of specific toxicological data necessitate careful handling.[2] Based on data from related amino-PEG-ester compounds, it is prudent to treat this substance as potentially harmful if swallowed and capable of causing skin, eye, and respiratory irritation.[1] A related compound is also noted as being very toxic to aquatic life with long-lasting effects.[1][5]
Key Physicochemical and Hazard Data:
| Property | Value/Information | Source |
| Molecular Formula | C26H51NO10 | [4] |
| Molecular Weight | 537.69 g/mol | [4] |
| Appearance | Likely a viscous liquid or solid | [1] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [6] |
| Storage | Store at -20°C | [6] |
| Potential Hazards | Harmful if swallowed, may cause skin/eye/respiratory irritation, potentially toxic to aquatic life. | [1][5] |
The secondary amine is reactive with entities like carboxylic acids and activated NHS esters, while the t-butyl ester groups can be hydrolyzed under acidic conditions.[3] This reactivity is crucial when considering waste segregation to prevent inadvertent reactions in the waste container.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling NH-bis(PEG3-t-butyl ester) in any capacity, including disposal, the appropriate PPE must be worn. This is a non-negotiable standard for minimizing exposure and ensuring personal safety.
-
Eye Protection : Wear safety goggles with side-shields to protect against splashes.[1]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing.[7]
-
Work Area : All handling of the compound and its waste should occur in a well-ventilated area, preferably inside a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of NH-bis(PEG3-t-butyl ester) is through a licensed and approved chemical waste disposal service.[1] Do not pour this chemical or its solutions down the drain.[2][7][8]
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
-
Designate a Container : Use a dedicated, chemically compatible (e.g., glass or high-density polyethylene) container for all NH-bis(PEG3-t-butyl ester) waste.[2][7]
-
Labeling is Key : The container must be clearly and accurately labeled with the full chemical name: "NH-bis(PEG3-t-butyl ester) Waste".[1][7] Also, include the accumulation start date.
-
Segregate Waste Streams : Do not mix this waste with other chemical streams, especially strong acids, bases, or oxidizing agents, unless explicitly approved by your EHS office.[1][2] The t-butyl ester groups are acid-labile, and the amine can react with various reagents.
All materials that come into contact with NH-bis(PEG3-t-butyl ester) must be treated as chemical waste.
-
Solid Waste : This includes contaminated gloves, pipette tips, absorbent pads, and weighing papers. Place these items directly into the designated waste container.
-
Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses should be collected in the same designated container.
-
Empty Reagent Bottles : Before disposing of the original container, ensure it is completely empty. It should then be managed as part of the chemical waste.[9] Do not reuse the container for other purposes.
Proper storage of the waste container while it awaits pickup is essential for laboratory safety.
-
Keep it Closed : The waste container must be securely sealed at all times, except when adding waste.[2][10]
-
Location : Store the container in a cool, dry, and well-ventilated secondary containment bin or cabinet, away from incompatible materials.[1][2]
-
Protection : Ensure the container is protected from physical damage.[2]
-
Contact EHS : Once the container is full or has reached your institution's storage time limit, contact your EHS department to arrange for pickup and disposal.[2]
-
Documentation : Fill out any required waste disposal tags or forms accurately and completely, providing the full chemical name and estimated quantity.[10]
The following diagram outlines the decision-making workflow for the disposal process.
Caption: Decision workflow for NH-bis(PEG3-t-butyl ester) waste management.
Emergency Procedures: Spill Containment and Cleanup
Accidents happen. A clear and rehearsed spill response plan is crucial.
-
Ensure Safety : Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated.[1]
-
Wear PPE : Before addressing the spill, don the full set of recommended PPE.[1]
-
Contain the Spill :
-
Collect Waste : Place all absorbed material or swept solids into a suitable, labeled, and sealed container for disposal as hazardous waste.[1]
-
Decontaminate : Clean the spill area and any contaminated equipment thoroughly. A common and effective method is scrubbing with alcohol, followed by soap and water.[1]
-
Dispose of Cleanup Materials : All materials used for cleanup (absorbent pads, wipes, gloves) must be placed in the hazardous waste container.[1]
By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This commitment to meticulous chemical handling and disposal is a hallmark of scientific excellence.
References
-
Chemos GmbH&Co.KG. Safety Data Sheet: PEG-PPG-PEG, 98%, average M.W. 5,800. Retrieved January 10, 2026, from [Link]
-
AnalytiChem. Safety Data Sheet: Polyethylene glycol (PEG) 3000 for synthesis. Retrieved January 10, 2026, from [Link]
-
University of Tennessee. Procedures for Disposal of Hazardous Waste. Retrieved January 10, 2026, from [Link]
-
DC Chemicals. Safety Data Sheet: N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl. Retrieved January 10, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
